2-Benzylmorpholine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-benzylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCMGWCEXUGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927378 | |
| Record name | 2-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131887-48-4, 87955-28-0 | |
| Record name | 2-Benzylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Benzylmorpholine physicochemical properties
An In-depth Technical Guide to 2-Benzylmorpholine: Physicochemical Properties, Synthesis, and Applications
Introduction
This compound is a chiral heterocyclic compound featuring a morpholine ring substituted at the 2-position with a benzyl group. As a structural isomer of the well-known stimulant phenmetrazine, it has garnered interest in medicinal chemistry and drug development.[1] Unlike its isomer, this compound has been investigated as a non-stimulant appetite suppressant, with its pharmacological activity primarily residing in one of its enantiomers.[1] Its utility extends beyond direct therapeutic applications, serving as a valuable chiral building block and intermediate in the synthesis of more complex, biologically active molecules, particularly those targeting the central nervous system.[2][3]
This guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, pharmacological profile, and safety considerations of this compound, tailored for researchers and professionals in drug development and organic synthesis.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design, analytical method development, and computational modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO | [4] |
| Molecular Weight | 177.24 - 177.25 g/mol | |
| CAS Number | 87955-28-0 (unspecified stereochemistry); 131887-48-4 (racemate) | [4] |
| Appearance | Solid; Light yellow oil (for (R)-enantiomer) | [5] |
| SMILES | C1COC(CN1)CC2=CC=CC=C2 | |
| InChI | 1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
| InChIKey | YZFCMGWCEXUGFX-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 2 | [6] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various routes, often focusing on the construction of the morpholine ring and the introduction of the benzyl group. The chirality at the C2 position is a key consideration, often requiring chiral synthesis or resolution of the racemic mixture.
Synthetic Strategies
Several strategies have been reported for the synthesis of the this compound scaffold:
-
From Allylbenzene : An early synthesis reported the construction of this compound starting from allylbenzene, followed by a resolution step to separate the enantiomers.[1]
-
From N-Benzylethanolamine : A practical synthesis involves the reaction of commercially available N-benzylethanolamine with 2-chloroacrylonitrile, followed by ring closure to form a cyanomorpholine intermediate. Subsequent hydrolysis yields the corresponding carboxylic acid, which can be further processed.[2]
-
General Morpholine Synthesis : The core morpholine ring is commonly synthesized from vicinal amino alcohols or their derivatives, representing a fundamental approach in heterocyclic chemistry.[7]
The following diagram illustrates a generalized workflow for synthesizing a substituted morpholine, highlighting key stages from starting materials to the final product.
Caption: Generalized synthetic workflow for 2-substituted morpholines.
Experimental Protocol: Synthesis of a this compound Derivative
The following protocol describes the synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride, illustrating the use of a morpholine precursor in further synthetic steps.[8] This demonstrates the reactivity of the morpholine scaffold for building more complex molecules.
Objective: To synthesize 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.
Materials:
-
2-chloromethyl-4-benzylmorpholine (58 g)
-
N-benzyl-N-methylamine (62.3 g)
-
Sodium iodide (38.6 g)
-
Dimethylformamide (DMF, 220 ml)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
37% Hydrochloric acid-ethanol solution
Procedure:
-
Combine 2-chloromethyl-4-benzylmorpholine, N-benzyl-N-methylamine, and sodium iodide in dimethylformamide.
-
Reflux the mixture with stirring at 140°C for 6 hours.
-
After the reaction is complete, distill off the dimethylformamide under reduced pressure.
-
Add water to the residue and perform an extraction with ethyl acetate.
-
Wash the organic layer with water and dry it over anhydrous magnesium sulfate.
-
Distill off the solvent under reduced pressure.
-
Treat the resulting residue with a 37% hydrochloric acid-ethanol solution to precipitate the dihydrochloride salt as white crystals.
Pharmacology and Biological Activity
The primary pharmacological interest in this compound stems from its activity as an appetite suppressant.[1] It is a chiral compound, and its biological effects are stereospecific.
-
Appetite Suppression : Oral administration of racemic this compound to dogs demonstrated appetite suppression with an ED₅₀ of 3.0 and 5.5 mg/kg at 1 and 2 hours, respectively.[1]
-
Non-Stimulant Profile : Unlike its isomer phenmetrazine, this compound did not exhibit stimulant activity in dogs, even at high oral doses (200 mg/kg).[1]
-
Enantioselectivity : The appetite suppressant activity resides specifically in the (+)-enantiomer.[1]
-
Tolerance : A decline in the appetite-suppressant effect was noted during 20 days of chronic oral dosing, suggesting the development of tolerance.[1]
-
Pharmacokinetic Effects : It has also been described as a pharmacokinetic suppressant in chronic oral studies.
The stereospecific nature of its activity underscores the importance of chiral separation or asymmetric synthesis in its development for therapeutic use.
Caption: Stereospecific activity of this compound enantiomers.
Safety and Handling
Based on available GHS classifications, this compound is considered hazardous. Appropriate safety precautions must be taken during handling and storage.
-
GHS Pictogram : GHS07 (Exclamation Mark).
-
Signal Word : Warning.
-
Hazard Statements :
Storage and Handling Recommendations :
-
Storage : Store in a refrigerated environment (2-8°C).[3][5]
-
Handling : Keep dry and protected from light.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact. Handle in a well-ventilated area or fume hood to prevent respiratory irritation.
Conclusion
This compound is a multifaceted chemical entity with significant relevance in medicinal chemistry. Its core value lies in its demonstrated, non-stimulant appetite-suppressant properties, which are specific to its (+)-enantiomer. Furthermore, its structure serves as a foundational scaffold for the synthesis of other novel compounds. A thorough understanding of its physicochemical properties, synthetic pathways, and safety profile is crucial for any researcher or drug development professional working with this compound or its derivatives. The stereospecificity of its biological action highlights the critical role of chiral chemistry in modern pharmacology.
References
- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
- This compound | 87955-28-0. Biosynth.
- This compound | C11H15NO | CID 125510. PubChem, NIH.
- Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.
- Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. PrepChem.com.
- This compound AldrichCPR. Sigma-Aldrich.
- Synthesis and resolution of the novel appetite suppressant this compound, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, Oxford Academic.
- This compound AldrichCPR. Sigma-Aldrich.
- This compound (131887-48-4)
- Morpholines. Synthesis and Biological Activity.
- This compound. MySkinRecipes.
- This compound AldrichCPR. Sigma-Aldrich.
- (R)-2-benzylmorpholine CAS NO.131887-51-9.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-benzylmorpholine, CasNo.131887-51-9 Hangzhou molcore Biopharmatech Co., Ltd China (Mainland) [molcore.lookchem.com]
- 6. This compound (131887-48-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Spectral Data Analysis of 2-Benzylmorpholine
Introduction
For researchers and professionals in drug development, a thorough understanding of a molecule's structure is paramount. 2-Benzylmorpholine, a substituted morpholine, represents a scaffold of interest due to the prevalence of the morpholine motif in medicinal chemistry, valued for its favorable pharmacokinetic properties. This guide provides an in-depth technical analysis of the spectral data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Our approach is grounded in the principles of spectroscopic analysis, drawing upon data from analogous structures to provide a comprehensive and predictive guide for researchers working with this and similar compounds.
The structural elucidation of this compound, while seemingly straightforward, requires a nuanced understanding of how the interplay between the aliphatic morpholine ring and the aromatic benzyl substituent influences the spectral output. This guide will not only present the expected data but also explain the underlying chemical principles that give rise to the observed and predicted spectral features.
Molecular Structure of this compound
To understand the spectral data, we must first visualize the molecule itself. This compound consists of a morpholine ring substituted at the 2-position with a benzyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.[1]
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
-
¹H NMR Acquisition :
-
Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon and to enhance the signal through the Nuclear Overhauser Effect (NOE).
-
A greater number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
The raw data (Free Induction Decay - FID) is subjected to Fourier transformation.
-
Phase and baseline corrections are applied to obtain the final, interpretable spectrum.
-
Caption: General workflow for NMR analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to be complex due to the diastereotopic nature of the protons on the morpholine ring and the benzyl group, arising from the chiral center at C2. The morpholine ring typically adopts a chair conformation.[1]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring. |
| Morpholine H-2 | 3.90 - 4.10 | Multiplet | 1H | Methine proton at the chiral center, deshielded by both the adjacent oxygen and the benzyl group. |
| Morpholine H-6eq, H-6ax | 3.60 - 3.80 | Multiplet | 2H | Methylene protons adjacent to the oxygen atom.[1] |
| Morpholine H-3eq, H-3ax | 2.90 - 3.20 | Multiplet | 2H | Methylene protons adjacent to the nitrogen atom. |
| Morpholine H-5eq, H-5ax | 2.60 - 2.80 | Multiplet | 2H | Methylene protons adjacent to the nitrogen atom, generally upfield compared to H-3.[1] |
| Benzylic CH₂ | 2.70 - 3.00 | Multiplet (AB quartet) | 2H | Diastereotopic methylene protons adjacent to the aromatic ring and the chiral center. |
| N-H | 1.50 - 2.50 | Broad Singlet | 1H | Chemical shift is variable and depends on solvent and concentration.[1] |
Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific conformation.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| Aromatic C (quaternary) | 138 - 140 | The carbon of the phenyl ring attached to the benzylic methylene group. |
| Aromatic CH | 126 - 130 | Aromatic carbons of the phenyl ring. Typically three signals are expected due to symmetry. |
| Morpholine C-2 | 78 - 82 | Methine carbon adjacent to the oxygen and bearing the benzyl group. Deshielded by oxygen. |
| Morpholine C-6 | 66 - 68 | Methylene carbon adjacent to the oxygen atom.[2] |
| Morpholine C-3 | 50 - 54 | Methylene carbon adjacent to the nitrogen atom. |
| Morpholine C-5 | 45 - 48 | Methylene carbon adjacent to the nitrogen atom.[1] |
| Benzylic CH₂ | 40 - 44 | The benzylic methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation :
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
-
Acquisition :
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample holder or pure KBr is recorded first and automatically subtracted from the sample spectrum.
-
IR Spectral Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3350 - 3310 | N-H stretch | Weak to Medium | Secondary Amine[3] |
| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H[4] |
| 3000 - 2850 | C-H stretch | Medium to Strong | Aliphatic C-H (morpholine and benzyl CH₂)[4] |
| 1600 & 1450-1500 | C=C stretch | Medium | Aromatic Ring[4] |
| 1250 - 1020 | C-N stretch | Medium to Weak | Aliphatic Amine[3] |
| 1150 - 1050 | C-O-C stretch | Strong | Ether[4] |
| 900 - 675 | C-H out-of-plane bend | Strong | Aromatic Ring Substitution Pattern[4] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through the analysis of fragmentation patterns.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like morpholine derivatives.
-
Sample Preparation :
-
The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
For complex matrices, a derivatization step, such as reaction with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine, may be employed to improve chromatographic properties, though this is not necessary for the pure compound.[5]
-
-
GC Separation :
-
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.
-
A typical column would be a non-polar or medium-polarity capillary column.
-
-
MS Detection :
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
Electron Impact (EI) ionization is a common method, where high-energy electrons bombard the molecules, causing ionization and fragmentation.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Mass Spectral Analysis
The molecular formula of this compound is C₁₁H₁₅NO, with a molecular weight of approximately 177.24 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 177, and a series of fragment ions.
Predicted Major Fragments:
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 177 | [C₁₁H₁₅NO]⁺ | M⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ | Loss of the morpholine ring fragment |
| 86 | [C₄H₈NO]⁺ | Loss of the benzyl radical |
| 56 | [C₃H₆N]⁺ | α-cleavage of the morpholine ring |
The fragmentation is likely to be initiated by cleavage of the bond between the benzyl group and the morpholine ring, as this is a relatively weak bond and can lead to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z = 91. Another major fragmentation pathway would be the loss of the benzyl radical to give the morpholinyl cation fragment at m/z = 86.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Benzylmorpholine
Abstract
The morpholine heterocycle is a cornerstone scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties and synthetic versatility. 2-Substituted morpholines, such as 2-benzylmorpholine, serve as critical chiral building blocks in the synthesis of complex bioactive molecules.[1][2][3] A precise and unambiguous structural characterization is paramount for advancing drug discovery programs, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound, grounded in fundamental principles and supported by spectroscopic data from related analogues. We will explore the influence of stereochemistry and substituent effects on chemical shifts and provide a robust experimental framework for acquiring high-fidelity NMR data.
Foundational NMR Characteristics of the Morpholine Ring
To understand the spectrum of this compound, we must first appreciate the NMR signature of the parent morpholine ring. In solution, morpholine predominantly adopts a chair conformation.[4][5] This conformational preference, combined with the influence of the endocyclic oxygen and nitrogen atoms, establishes a predictable electronic environment and a distinct NMR pattern.
-
¹H NMR Signature : The unsubstituted morpholine ring displays two main sets of signals corresponding to the methylene protons.
-
H-2/H-6 Protons : These protons are adjacent to the highly electronegative oxygen atom, which deshields them, causing them to resonate at a lower field, typically around δ 3.6-3.8 ppm .[4][6][7]
-
H-3/H-5 Protons : The protons adjacent to the nitrogen are less deshielded and thus resonate at a higher field, generally in the range of δ 2.8-3.1 ppm .[4][6][7]
-
N-H Proton : The signal for the amine proton is often broad and its chemical shift is highly variable (δ 0.5-5 ppm), depending significantly on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.[8][9][10][11]
-
-
¹³C NMR Signature : The symmetry of the parent morpholine ring results in only two signals in a proton-decoupled spectrum.
The introduction of a substituent, as in this compound, breaks this symmetry and introduces stereochemical complexity, leading to a more nuanced and information-rich spectrum.
Detailed Spectral Analysis of this compound
The presence of a benzyl group at the C-2 position introduces a chiral center, which has profound consequences for the NMR spectrum. Protons on a methylene group adjacent to a stereocenter become chemically non-equivalent, or "diastereotopic," and will exhibit different chemical shifts and couple to each other.
Caption: Structure and numbering scheme for this compound.
¹H NMR Spectral Assignments
The ¹H NMR spectrum of this compound is expected to be complex. Each morpholine methylene group will present as a pair of diastereotopic protons, resulting in distinct signals and complex splitting patterns.
-
Aromatic Protons (H-9 to H-13) : These five protons will appear as a complex multiplet in the characteristic aromatic region of δ 7.20 - 7.40 ppm .
-
Morpholine Methine Proton (H-2) : This proton is deshielded by the adjacent oxygen (O4) and the benzyl substituent. It will appear as a multiplet, likely a triplet of doublets or a more complex pattern, due to coupling with the benzylic protons (H-7) and the C3 protons. Its chemical shift is anticipated around δ 3.9 - 4.2 ppm .
-
Morpholine Protons α to Oxygen (H-6a, H-6e) : These diastereotopic protons are deshielded by the oxygen atom. They will appear as two separate multiplets, likely a doublet of triplets and a doublet of doublets, in the region of δ 3.6 - 3.9 ppm .
-
Morpholine Protons α to Nitrogen (H-3a, H-3e, H-5a, H-5e) : The four protons on C3 and C5 are diastereotopic and will give rise to a complex series of overlapping multiplets in the higher-field region of the spectrum, approximately δ 2.6 - 3.1 ppm . The signals for H-3 will be further complicated by coupling to the methine proton H-2.
-
Benzylic Protons (H-7a, H-7b) : These protons are diastereotopic due to the adjacent C2 stereocenter. They will appear as two distinct signals, most likely a pair of doublets of doublets (an ABX system with H-2), in the range of δ 2.8 - 3.2 ppm .
-
Amine Proton (N1-H) : A broad singlet, variable position (δ 1.0 - 3.0 ppm in CDCl₃), which may exchange with D₂O. Its chemical shift is sensitive to solvent polarity and hydrogen bonding.[9][10][12]
¹³C NMR Spectral Assignments
The C-2 substitution renders all six carbons of the morpholine ring chemically distinct.
-
Aromatic Carbons (C-8 to C-13) : Typically, four signals are expected due to symmetry in the phenyl ring (C9/C13 and C10/C12 being equivalent). The quaternary ipso-carbon (C8) will be a weak signal around δ 138 ppm , with the other aromatic carbons appearing between δ 126 - 130 ppm .
-
Morpholine Methine Carbon (C-2) : This carbon, bonded to both oxygen and the benzyl group, will be significantly deshielded, with an expected chemical shift around δ 75 - 78 ppm .
-
Morpholine Carbon α to Oxygen (C-6) : Similar to unsubstituted morpholine but no longer equivalent to C-2, this carbon is expected around δ 67 - 69 ppm .
-
Morpholine Carbons α to Nitrogen (C-3, C-5) : These two methylene carbons will have distinct chemical shifts, anticipated in the range of δ 46 - 52 ppm .
-
Benzylic Carbon (C-7) : The benzylic CH₂ carbon signal is expected to appear around δ 40 - 43 ppm .
Summary of Predicted Chemical Shifts
The following table summarizes the anticipated chemical shift ranges for this compound. These values are estimates based on established principles of NMR spectroscopy and data from related substituted morpholines.[4][5][6][13] Experimental conditions such as solvent and temperature can cause variations.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Shift |
| Phenyl-H (H9-H13) | 7.20 - 7.40 (m) | 126.0 - 130.0 | Standard aromatic region. |
| Phenyl-C (ipso, C8) | - | ~138.0 | Quaternary aromatic carbon attached to the benzyl group. |
| Benzylic-CH₂ (H7) | 2.80 - 3.20 (2x dd) | 40.0 - 43.0 | Diastereotopic protons adjacent to the chiral center C2. |
| Methine-H (H2) | 3.90 - 4.20 (m) | 75.0 - 78.0 | Deshielded by adjacent oxygen and benzyl substituent. |
| Morpholine-CH₂ (H6) | 3.60 - 3.90 (m) | 67.0 - 69.0 | Diastereotopic protons deshielded by adjacent oxygen.[4][7] |
| Morpholine-CH₂ (H3) | 2.60 - 3.10 (m) | 48.0 - 52.0 | Diastereotopic protons adjacent to nitrogen and the chiral center. |
| Morpholine-CH₂ (H5) | 2.60 - 3.10 (m) | 46.0 - 50.0 | Diastereotopic protons adjacent to nitrogen.[4][6] |
| Amine-H (N1-H) | 1.0 - 3.0 (br s) | - | Highly variable due to solvent effects and exchange.[9][11] |
Experimental Protocols for NMR Data Acquisition
Obtaining high-quality, reproducible NMR spectra is contingent upon a standardized and carefully executed experimental protocol.[14]
Sample Preparation
-
Massing : Accurately weigh 5-10 mg of purified this compound.
-
Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean vial. The choice of solvent can influence chemical shifts, particularly for labile protons like N-H.[8][9][12]
-
Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard : If quantitative analysis is required, a known amount of an internal standard (e.g., TMS, TMSP) can be added, though for routine characterization, referencing to the residual solvent peak is common.
NMR Data Acquisition
The following are general parameters for a modern NMR spectrometer (e.g., 400-600 MHz). Instrument-specific optimization is recommended.
Protocol 1: ¹H NMR Spectroscopy
-
Pulse Program : zg30 (or equivalent standard 30° pulse sequence).
-
Spectral Width (SW) : 16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ) : 2-4 seconds.
-
Relaxation Delay (D1) : 2-5 seconds (a longer delay ensures full relaxation for quantitative integrity).
-
Number of Scans (NS) : 8-16 scans, increasing as needed for dilute samples.
Protocol 2: ¹³C{¹H} NMR Spectroscopy
-
Pulse Program : zgpg30 (or equivalent proton-decoupled pulse program with a 30° pulse).
-
Spectral Width (SW) : 220-240 ppm (centered around 100 ppm).
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Number of Scans (NS) : 1024 or higher, as ¹³C has low natural abundance and sensitivity.
Protocol 3: 2D NMR for Unambiguous Assignments For a molecule with this level of complexity, 2D NMR is essential for confident assignment.[15][16][17]
-
COSY (¹H-¹H Correlation Spectroscopy) : Identifies protons that are spin-coupled, revealing the connectivity network within the morpholine and benzyl fragments.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon to which it is directly attached, definitively linking the ¹H and ¹³C assignments.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting fragments (e.g., linking the benzylic protons to the aromatic carbons and C2) and assigning quaternary carbons.
Data Processing
-
Fourier Transform : The raw Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phasing : The spectrum is phase-corrected to ensure all peaks are in pure absorption mode.
-
Baseline Correction : A polynomial function is applied to correct any distortions in the spectral baseline.
-
Referencing : The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
Workflow and Logic Visualization
The process of structure elucidation is a logical, iterative workflow where information from multiple experiments is synthesized to build a complete picture of the molecule.
Caption: A logical workflow for the elucidation of this compound using NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich dataset that, when systematically analyzed, allows for its complete and unambiguous structural characterization. The introduction of the C-2 benzyl group breaks the inherent symmetry of the morpholine ring, inducing diastereotopicity in the neighboring methylene protons and resulting in a complex but highly informative spectrum. By combining standard 1D NMR experiments with powerful 2D correlation techniques such as COSY, HSQC, and HMBC, researchers can confidently assign every proton and carbon signal, verifying the molecular architecture and stereochemistry. The protocols and predictive data presented in this guide offer a solid foundation for scientists and drug development professionals working with this important class of substituted morpholines.
References
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
- Umemoto, K., & Ouchi, K. (1985). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Japan Petroleum Institute, 28(5), 375-380.
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
- Li, Z., et al. (2023). Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety... [Image]. ResearchGate.
- Bose, A. K., Manhas, M. S., & Ramer, R. M. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(21), 3465-3469.
- Al-Rawi, J. M. A., & Elias, L. H. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate.
- Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689.
- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
- Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate.
- Boros, E., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
- Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
- The Royal Society of Chemistry. (n.d.). NMR spectroscopy of small molecules in solution.
- JoVE. (n.d.). NMR Spectroscopy Of Amines.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Perlego. (n.d.). Factors Affecting Chemical Shift.
- Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
- Zhang, Z., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic Chemistry Frontiers, 4(10), 1937-1941.
- SAIF, IIT Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
- Sentman, J. C., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry.
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
- Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- ACD/Labs. (n.d.). NMR Prediction.
- SpectraBase. (n.d.). N-benzyl-2,6-dimethyl-4-morpholinecarboxamide - Optional[1H NMR] - Spectrum.
- Chemchart. (n.d.). This compound (131887-48-4).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
- Royal Society of Chemistry. (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as....
- Royal Society of Chemistry. (n.d.). Copper Promoted Synthesis of Substituted Quinolines from Benzylic Azides and Alkynes.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Video: NMR Spectroscopy Of Amines [jove.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Infrared Spectrum of 2-Benzylmorpholine
Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Benzylmorpholine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a molecule incorporating a secondary amine, an ether linkage, aliphatic chains, and a monosubstituted aromatic ring, its IR spectrum presents a rich tapestry of vibrational modes. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the characteristic absorption peaks, the underlying molecular vibrations, and a validated experimental protocol for spectral acquisition. Our approach is grounded in first principles of molecular spectroscopy to provide not just data, but a causal understanding of the spectrum.
The Molecular Structure of this compound: A Spectroscopic Overview
This compound (C₁₁H₁₅NO) is a derivative of morpholine featuring a benzyl group attached to the carbon atom adjacent to the nitrogen. This unique arrangement of functional groups—a secondary amine, an ether, and a monosubstituted benzene ring—results in a distinct and interpretable infrared "fingerprint." Understanding this spectrum is crucial for structural verification, purity assessment, and monitoring chemical transformations.
The primary functional moieties that contribute to the IR spectrum are:
-
Secondary Amine (N-H): Located within the morpholine ring, providing characteristic stretching and bending vibrations.
-
Aliphatic Ether (C-O-C): Also part of the heterocyclic ring, this group produces a very strong and diagnostically significant stretching absorption.
-
Aliphatic C-H Bonds: Found on the morpholine ring's methylene groups and the benzylic bridge.
-
Monosubstituted Aromatic Ring: The benzyl group, which contributes aromatic C-H and C=C stretching vibrations, as well as highly characteristic out-of-plane bending modes.
Below is a diagram illustrating the key bonds and functional groups within the this compound structure that are responsible for its primary IR absorptions.
Caption: Key functional groups and bonds in this compound.
Analysis of Key Vibrational Regions
The infrared spectrum is conventionally analyzed by dividing it into distinct regions where specific types of molecular vibrations occur.
High Wavenumber Region (4000-2500 cm⁻¹): N-H and C-H Stretching
This region is dominated by the stretching vibrations of hydrogen atoms bonded to carbon and nitrogen.
-
N-H Stretching: As a secondary amine, this compound is expected to exhibit a single, weak-to-medium intensity N-H stretching band.[1][2] For saturated secondary amines, this peak typically appears in the 3350-3310 cm⁻¹ range.[3][4] Its appearance as a single, relatively sharp peak (broader than a C-H stretch but sharper than an O-H stretch) is a key identifier for the secondary amine functionality.[1]
-
Aromatic C-H Stretching: The C-H bonds on the benzene ring vibrate at a higher frequency than their aliphatic counterparts due to the sp² hybridization of the carbon atoms.[5] This results in one or more sharp, weak-to-medium peaks appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7] The presence of absorption in this specific window is a strong indicator of an aromatic or vinylic structure.[8]
-
Aliphatic C-H Stretching: The methylene (CH₂) groups of the morpholine ring and the benzylic CH₂ group give rise to strong, sharp absorption bands just below 3000 cm⁻¹. These peaks, corresponding to symmetric and asymmetric stretching modes, are typically found between 2960 and 2850 cm⁻¹.[5]
Fingerprint Region (2000-650 cm⁻¹): A Wealth of Structural Information
This complex region contains a multitude of bending and stretching vibrations that are highly specific to the molecule's overall structure.
-
Aromatic Overtones (2000-1665 cm⁻¹): A series of weak, often broad, combination and overtone bands appear in this region. The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring.[7] For a monosubstituted ring like that in this compound, a specific pattern can often be discerned, aiding in structural confirmation.
-
Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The conjugated π-system of the benzene ring gives rise to several sharp, medium-intensity absorptions from the stretching of the carbon-carbon double bonds.[9] Typically, two or more distinct peaks are observed, commonly near 1600 cm⁻¹ and 1475-1500 cm⁻¹.[6]
-
Aliphatic C-H Bending (ca. 1465 cm⁻¹): The scissoring vibration of the CH₂ groups in the morpholine and benzylic positions results in a medium-intensity peak around 1465 cm⁻¹.
-
C-O-C Asymmetric Stretching (ca. 1120 cm⁻¹): The most prominent feature of the morpholine ring is the strong, broad absorption from the asymmetric C-O-C stretching vibration of the ether linkage.[10] For saturated aliphatic ethers, this peak is typically found in the 1140-1070 cm⁻¹ range and is often the strongest band in the fingerprint region.[11][12] Its presence is a definitive marker for the ether functionality.
-
C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The out-of-plane bending of the C-H bonds on the aromatic ring produces very strong and diagnostically crucial absorptions. For a monosubstituted benzene ring, two strong bands are expected: one in the range of 770-730 cm⁻¹ and another intense band between 710-690 cm⁻¹.[9][13] These peaks provide powerful evidence for the substitution pattern.
-
N-H Bending (Wag) (ca. 750-700 cm⁻¹): The out-of-plane bending, or "wagging," of the secondary amine N-H bond results in a broad, medium-to-strong absorption that can sometimes overlap with the aromatic C-H OOP bands.[1][4] For secondary amines, this band is typically located between 750 and 700 cm⁻¹.[1]
Tabulated Summary of Expected IR Peaks
The following table summarizes the principal infrared absorption peaks anticipated for this compound, providing a quick reference for spectral analysis.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3350 - 3310 | N-H Stretch | Secondary Amine | Medium, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak, Sharp |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) | Strong, Sharp |
| 2000 - 1665 | Overtone/Combination Bands | Aromatic Ring | Weak, Broad |
| 1605 - 1585 | C=C Ring Stretch | Aromatic Ring | Medium to Weak, Sharp |
| 1500 - 1450 | C=C Ring Stretch | Aromatic Ring | Medium to Strong, Sharp |
| ~1465 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |
| 1140 - 1070 | C-O-C Asymmetric Stretch | Ether | Strong, Broad |
| 770 - 730 | C-H Out-of-Plane Bend | Monosubstituted Aromatic | Strong |
| 750 - 700 | N-H Bend (Wag) | Secondary Amine | Medium to Strong, Broad |
| 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Aromatic | Strong |
Experimental Protocol for IR Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible FTIR spectrum of this compound, a validated and self-consistent protocol is essential. The following methodology is recommended for analysis using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.
Methodology: FTIR-ATR Analysis
-
Instrument Preparation & Background Scan:
-
Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Step 1.2: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by collecting a preliminary spectrum and ensuring no contaminant peaks are present.
-
Step 1.3: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application & Spectrum Acquisition:
-
Step 2.1: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If it is a liquid, one drop is sufficient. If it is a solid, use a spatula to apply a small amount and lower the ATR press to ensure firm contact between the sample and the crystal.
-
Step 2.2: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically perform the background subtraction.
-
-
Data Processing & Cleaning:
-
Step 3.1: If necessary, apply an ATR correction algorithm available in the instrument software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.
-
Step 3.2: Label the significant peaks on the processed spectrum, comparing their positions to the expected values in Section 3.
-
Step 3.3: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample, preparing the instrument for the next user.
-
Caption: Workflow for FTIR-ATR spectrum acquisition.
Conclusion
The infrared spectrum of this compound is a powerful tool for its unambiguous identification. The key diagnostic peaks include the secondary amine N-H stretch around 3330 cm⁻¹, a combination of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, the prominent C-O-C ether stretch near 1120 cm⁻¹, and a pair of strong C-H out-of-plane bending bands around 740 and 700 cm⁻¹ that confirm the monosubstituted benzene ring. By understanding the molecular origins of these absorptions, researchers can confidently use FTIR spectroscopy for routine structural verification and quality control in the synthesis and development of this compound and its derivatives.
References
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
- University of California, Los Angeles. (n.d.).
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
- Health Sciences. (2025). Aromatic C-H stretching: Significance and symbolism. [Link]
- Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- Chemistry Student. (n.d.).
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]
- All 'bout Chemistry. (2023).
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
- LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]
- 9. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Benzylmorpholine
Introduction
2-Benzylmorpholine is a heterocyclic compound featuring a morpholine core substituted with a benzyl group at the 2-position. Its molecular formula is C₁₁H₁₅NO, and it has a monoisotopic mass of approximately 177.115 Da[1][2]. This structure is a key building block in medicinal chemistry and appears in various pharmacologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for researchers in drug discovery, development, and forensic analysis for unambiguous identification, structural elucidation of metabolites, and quality control.
This guide provides a detailed examination of the fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in the fundamental principles of mass spectrometry and supported by data from analogous structures.
Molecular Structure and Ionization Behavior
The fragmentation of a molecule is fundamentally directed by its structure. This compound possesses two key structural features that dictate its fragmentation pathways:
-
The Morpholine Ring: A saturated heterocycle containing both an ether linkage and a secondary amine. The nitrogen atom is a primary site for protonation in ESI and a common site for initial ionization (electron removal) in EI. Cleavage is often initiated alpha to the heteroatoms (nitrogen and oxygen).
-
The Benzyl Group: This group (C₆H₅CH₂–) is attached to the morpholine ring via a C-C bond. This bond is at a benzylic position, making it susceptible to cleavage due to the exceptional stability of the resulting benzyl or tropylium cation[3].
Depending on the ionization technique, this compound will produce a different precursor ion for fragmentation analysis:
-
Electron Ionization (EI): Hard ionization creates an odd-electron molecular ion (M⁺•) by ejecting an electron. For this compound, this results in a molecular ion at m/z 177 .
-
Electrospray Ionization (ESI): Soft ionization typically results in a protonated molecule, [M+H]⁺, especially in positive ion mode. This even-electron ion for this compound appears at m/z 178 .
Part A: Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of EI, the molecular ion is energetically unstable and undergoes extensive fragmentation[4]. The fragmentation of this compound is dominated by the stability of the resulting fragments, following established chemical principles.
Primary Fragmentation: Benzylic Cleavage
The most prominent fragmentation pathway for aromatic compounds with alkyl side chains is the cleavage of the bond beta to the aromatic ring (benzylic cleavage)[3]. This process leads to the formation of a highly stable resonance-stabilized cation.
-
The molecular ion, [C₁₁H₁₅NO]⁺• (m/z 177), undergoes cleavage of the C-C bond between the morpholine ring and the benzyl group's methylene bridge.
-
This heterolytic cleavage results in the formation of the C₇H₇⁺ cation and a neutral morpholin-2-yl radical.
-
The initially formed benzyl cation (C₆H₅CH₂⁺) rapidly rearranges into the more stable, aromatic tropylium ion . This ion is responsible for the characteristic and often base peak at m/z 91 .
Secondary Fragmentation: Morpholine Ring Cleavage
Further fragmentation involves the decomposition of the morpholine portion of the molecule.
-
Formation of m/z 86: Loss of the phenylmethyl radical (•CH₂C₆H₅) from the molecular ion can produce an ion corresponding to the protonated morpholine ring structure at m/z 86.
-
Formation of m/z 56/57: Subsequent cleavage of the morpholine ring itself can lead to smaller fragments. Alpha-cleavage next to the nitrogen atom is a common pathway in amines[5]. This can lead to the formation of iminium ions, such as [C₃H₆N]⁺ at m/z 56, through ring opening and subsequent bond scissions.
Proposed EI Fragmentation Scheme
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.
Summary of Key ESI-MS/MS Fragments
| Precursor m/z | Product m/z | Neutral Loss | Proposed Identity | Significance |
| 178 | 91 | 87 Da (C₅H₉NO) | Tropylium Ion | Diagnostic fragment for the benzyl moiety. |
| 178 | 160 | 18 Da (H₂O) | Dehydrated Precursor | Indicates fragmentation involving the morpholine ring. |
Experimental Protocols & Workflow
Protocol 1: GC-EI-MS Analysis
This method is suitable for the analysis of volatile, thermally stable compounds like this compound.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Protocol 2: LC-ESI-MS/MS Analysis
This method is ideal for less volatile samples or for analysis from complex matrices like plasma.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of 50:50 methanol:water. Further dilute to a working concentration of ~1 µg/mL.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1: Scan for the precursor ion at m/z 178.
-
MS2 (Product Ion Scan): Isolate m/z 178 and apply collision energy (e.g., 15-25 eV) to generate fragment ions. Scan product ions from m/z 50-200.
-
General Analytical Workflow
Caption: A generalized workflow for MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is highly predictable and follows fundamental principles of ion chemistry. Regardless of the ionization method (EI or ESI), its fragmentation is dominated by the facile cleavage of the benzylic C-C bond, leading to the formation of the stable tropylium ion at m/z 91 . This fragment serves as a powerful diagnostic marker for the presence of the benzyl moiety. Secondary fragments arising from the morpholine ring provide additional structural confirmation. This guide provides researchers with the foundational knowledge to confidently identify this compound and related structures in their analytical workflows.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4762, Phenmetrazine.
- HighChem LLC (2025). mzCloud: Phenmetrazine.
- Midboe, K., & Klette, K. (1983). Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 7(5), 253-255. (Note: URL not available for direct linking, abstract available through PubMed).
- Casale, J. F., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(9), 1337-1346.
- National Institute of Standards and Technology (n.d.). Phendimetrazine. In NIST Chemistry WebBook.
- Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Organic Mass Spectrometry, 19(3), 114-116.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 125510, this compound.
- Mourgues, P., et al. (1993). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Journal of the American Society for Mass Spectrometry, 4(5), 397-405.
- eGyanKosh (n.d.). Mass Spectrometry: Fragmentation Patterns.
- PubChemLite (2025). This compound (C11H15NO).
- MySkinRecipes (n.d.). This compound.
- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
- University of Calgary (n.d.). Structure Determination of Organic Compounds - Fragmentation Processes.
- Simon, E. S., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624-1632.
- ResearchGate (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are....
- ResearchGate (n.d.). Electrospray tandem mass spectrometry investigations on morphinans.
- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 421-451.
- Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
Sources
An In-Depth Technical Guide to the Preparation and Solubility of 2-Benzylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-benzylmorpholine hydrochloride, a compound of interest in pharmaceutical research. It details a robust methodology for the synthesis of the this compound free base and its subsequent conversion to the hydrochloride salt, a form often preferred for its improved stability and handling characteristics. The rationale behind key experimental steps is elucidated to provide a deeper understanding of the chemical transformations. Furthermore, this document presents a detailed solubility profile of the hydrochloride salt in various solvents, offering critical data for formulation and development. Characterization techniques and safety protocols are also discussed to ensure the synthesis of a well-defined, pure compound under safe laboratory conditions.
Introduction to this compound and the Significance of Hydrochloride Salts
This compound is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the 2-position.[1] Its structural motif makes it a valuable building block in medicinal chemistry and drug discovery. Like many amine-containing active pharmaceutical ingredients (APIs), converting this compound to a salt form is a common and critical step in the drug development process.[2]
Why Hydrochloride Salts?
The formation of a hydrochloride salt is a widely adopted strategy to enhance the physicochemical properties of a basic drug molecule.[2] The primary advantages include:
-
Enhanced Solubility: Hydrochloride salts are generally more soluble in aqueous media compared to their free base counterparts. This is crucial for bioavailability and formulation of parenteral dosage forms.[2][3]
-
Improved Stability: Salt forms often exhibit greater chemical and physical stability, leading to a longer shelf-life.[2]
-
Ease of Handling: The crystalline nature of salts simplifies handling, purification, and accurate weighing compared to potentially oily or amorphous free bases.[4]
-
Consistent Crystal Form (Polymorphism): Salt formation can help in obtaining a consistent and stable crystalline form, which is vital for reproducible manufacturing and consistent drug performance.
This guide will focus on the practical aspects of preparing this compound hydrochloride, ensuring a high-purity product, and understanding its solubility characteristics.
Synthesis of this compound Free Base
While various synthetic routes to 2-substituted morpholines exist, a common approach involves the reductive amination or cyclization strategies. A representative synthesis is the deprotection of a BOC-protected precursor.
Example Synthetic Transformation: BOC Deprotection
A reliable method for obtaining the this compound free base involves the deprotection of tert-butyl this compound-4-carboxylate. This precursor can be synthesized through multi-step sequences available in the literature. The deprotection step is a straightforward acid-catalyzed removal of the tert-butyloxycarbonyl (BOC) protecting group.[5]
Causality Behind the Method: The BOC group is an acid-labile protecting group. Strong acids like hydrochloric acid cleave the tert-butyl-oxygen bond, leading to the formation of the unstable tert-butyl cation (which decomposes to isobutylene and a proton) and the desired amine hydrochloride, along with carbon dioxide.
Preparation of this compound Hydrochloride: A Step-by-Step Protocol
This section details the conversion of the this compound free base into its hydrochloride salt. The key principle is the acid-base reaction between the secondary amine of the morpholine ring and hydrochloric acid.
Experimental Protocol
-
Dissolution of the Free Base:
-
Dissolve the this compound free base (1 equivalent) in a suitable dry organic solvent. Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) are excellent choices.[5]
-
Rationale: The choice of a non-polar, aprotic solvent is critical. The free base is soluble in these solvents, while the resulting ionic hydrochloride salt is typically insoluble, allowing for its precipitation and easy isolation.[4][6]
-
-
Introduction of Hydrochloric Acid:
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise to the stirred solution of the free base at 0-4°C.[5][7] Typically, 1.1 to 1.2 equivalents of HCl are used.
-
Rationale: Using a solution of anhydrous HCl prevents the introduction of water, which can make the resulting salt hygroscopic and difficult to crystallize as a solid.[4] The slight excess of HCl ensures complete conversion of the amine to its salt. Cooling the reaction mixture helps to control the exothermicity of the acid-base reaction and often promotes better crystal formation.
-
-
Precipitation and Isolation:
-
Upon addition of the HCl solution, the this compound hydrochloride will precipitate out of the solution as a white solid.[5]
-
Continue stirring the mixture at a low temperature for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of the cold, dry solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.
-
-
Drying:
-
Dry the resulting white solid under vacuum to remove any residual solvent. The product should be stored in a desiccator to prevent moisture absorption.
-
This self-validating protocol relies on the insolubility of the product in the reaction medium, providing a clear visual endpoint (precipitation) and a straightforward method for purification.
Physicochemical Characterization
To confirm the identity and purity of the synthesized this compound hydrochloride, the following analytical techniques are recommended:
-
Melting Point: The hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values. For instance, a related compound, 3-benzylmorpholine hydrochloride, has a reported melting point of 198-200°C.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H⁺ stretch of an amine salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The protonation of the nitrogen atom will cause a downfield shift of the protons adjacent to the nitrogen.[9][10]
Solubility Profile
The solubility of this compound hydrochloride is a critical parameter for its application in drug development. The general principle is that the ionic salt form will exhibit higher solubility in polar protic solvents (like water and alcohols) compared to the non-polar free base.
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | High | The ionic nature of the salt allows for strong interactions with polar water molecules.[8] |
| Methanol/Ethanol | Polar Protic | Soluble | These alcohols can solvate both the ionic and organic parts of the molecule.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble to Insoluble | The high polarity of the salt makes it less soluble in non-polar organic solvents. |
| Diethyl Ether | Non-polar | Insoluble | Used for precipitation during synthesis due to the insolubility of the salt.[5] |
| Aqueous HCl (dilute) | Aqueous Acidic | Potentially Reduced | The "common ion effect" can decrease the solubility of a hydrochloride salt in a solution already containing chloride ions.[3][11] |
Note: The qualitative solubility data presented is based on general principles of salt solubility.[3][12] Quantitative determination would require experimental measurement.
Factors that can influence solubility include temperature, pH, and the presence of other ions in the solution.[12]
Visualized Workflows and Reactions
The following diagrams illustrate the key processes described in this guide.
Caption: Chemical reaction for the formation of the hydrochloride salt.
Conclusion
The preparation of this compound hydrochloride is a fundamental procedure for researchers working with this scaffold. By following a well-defined protocol that emphasizes anhydrous conditions, a high-purity, crystalline salt can be reliably obtained. Understanding the solubility profile of this salt is paramount for its subsequent use in biological assays, formulation studies, and further synthetic modifications. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis, characterization, and application of this compound hydrochloride in a professional research setting.
References
- Practical Synthesis of Chiral 2-Morpholine...
- Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride (Source: PrepChem.com)
- Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine (Source: PrepChem.com)
- Drug Dissolution Enhancement by Salt Formation... (Source: Research Journal of Pharmaceutical Dosage Forms and Technology)
- Converting Amine Sulfate into Amine Hydrochloride ? (Source: Sciencemadness Discussion Board)
- What is the best way to convert my amine compound from the free amine into the salt form HCl?
- Precaution on use of hydrochloride salts in pharmaceutical formul
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- This compound | 87955-28-0 (Source: Biosynth)
- Converting to the hydrochloric salt for storage? (Source: Sciencemadness Discussion Board)
- What is the best way to convert my amine compound from the salt form into free amine?
- Benzyl morpholine derivatives - Google Patents (Source: Google P
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies (Source: Taylor & Francis Online)
- 17.3: Factors that Affect Solubility (Source: Chemistry LibreTexts)
- Can anyone suggest how to neutralize aminehydrochlorides?
- 3-Benzyl-morpholine hydrochloride (Source: ChemBK)
- Synthesis and characterization of 2-arylmorpholine hydrochloride (Source: ResearchG
- This compound | C11H15NO (Source: PubChem)
- This compound AldrichCPR (Source: Sigma-Aldrich)
- Dual nav1.
- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents... (Source: Pharmaceutical Sciences)
- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents... (Source: Pharmaceutical Sciences)
- 4-benzyl-morpholine-2-carboxylic acid(769087-80-1) 1 h nmr (Source: ChemicalBook)
Sources
- 1. This compound | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpdft.com [rjpdft.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. WO2018026371A1 - Dual nav1.2/5ht2a inhibitors for treating cns disorders - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID(769087-80-1) 1H NMR spectrum [chemicalbook.com]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Pharmacology of 2-Benzylmorpholine enantiomers
An In-Depth Technical Guide to the Pharmacology of 2-Benzylmorpholine Enantiomers
Abstract
The principle of stereochemistry is a cornerstone of modern pharmacology and drug development, dictating that enantiomers of a chiral molecule can exhibit profoundly different biological activities.[1] this compound, a structural isomer of the well-known stimulant phenmetrazine, represents a compelling case study in stereospecific pharmacology.[2] As a chiral compound, it exists as two non-superimposable mirror images: (R)-2-benzylmorpholine and (S)-2-benzylmorpholine. This technical guide provides a comprehensive analysis of the synthesis, stereochemistry, and distinct pharmacological profiles of these enantiomers. We will delve into their mechanisms of action, present relevant experimental methodologies for their characterization, and discuss the implications for researchers and drug development professionals in the fields of neuroscience and medicinal chemistry.
Introduction: The Significance of Chirality in the Phenylmorpholine Class
The phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds that modulate monoamine neurotransmitter systems.[3] The archetypal member, phenmetrazine, was formerly used as an anorectic and is known for its stimulant properties, which stem from its activity as a norepinephrine-dopamine releasing agent (NDRA).[4][5]
This compound, an isomer of phenmetrazine, also demonstrates biological activity, notably as an appetite suppressant.[2] However, the presence of a chiral center at the 2-position of the morpholine ring introduces a critical element of stereoselectivity. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[1][6] These differences can manifest in variations in receptor binding affinity, functional potency, metabolic stability, and toxicity.[1] For this compound, the pharmacological activity is not shared equally between its enantiomers; one enantiomer is primarily responsible for the observed therapeutic effect, while the other may be less active or contribute to off-target effects.[2][7] Understanding this stereochemical dichotomy is paramount for rational drug design and development.
Synthesis and Resolution of this compound Enantiomers
The generation of enantiomerically pure samples is a prerequisite for the accurate pharmacological evaluation of a chiral compound. Several strategies exist for obtaining the individual (R)- and (S)-enantiomers of this compound.
Racemic Synthesis followed by Chiral Resolution
A common approach involves the synthesis of the racemic mixture, followed by separation of the enantiomers. A reported synthesis of this compound starts from allylbenzene.[2] The resolution of the resulting racemic base can then be achieved by fractional crystallization using a chiral acid, such as dibenzoyltartaric acid, to form diastereomeric salts.[8] These salts, possessing different physical properties, can be separated, and the individual enantiomers can then be recovered.
Asymmetric Synthesis
Modern synthetic chemistry offers more direct routes to single enantiomers. Asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral catalyst, such as a bisphosphine-rhodium complex, can yield 2-substituted chiral morpholines with high enantiomeric excess (up to 99% ee).[9] This method provides direct access to a specific desired enantiomer, bypassing the need for a resolution step. Another enantioselective method involves the organocatalytic chlorination of an aldehyde, which serves as a key step in a multi-step synthesis to produce C2-functionalized morpholines with excellent enantioselectivity.[7]
Comparative Pharmacology of (R)- and (S)-2-Benzylmorpholine
The primary pharmacological interest in this compound has been its anorectic effects. Crucially, studies have demonstrated that this activity is stereospecific.
The Active Enantiomer: (+)-2-Benzylmorpholine
Research has shown that the appetite suppression activity of this compound resides predominantly in the (+)-enantiomer.[2] In a study using dogs, the racemate was shown to cause appetite suppression with an ED50 of 3 to 5.5 mg/kg.[2] Further investigation isolated this effect to the (+)-enantiomer.[2] While the absolute stereochemistry ((R) or (S)) corresponding to the dextrorotatory (+) enantiomer is not specified in this particular study, the principle of stereospecificity is clearly established.
Inferred Mechanism of Action: Monoamine Transporter Inhibition
Given its structural similarity to phenmetrazine, the mechanism of action of this compound is likely related to the modulation of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5] This is strongly supported by studies on related chiral 2-substituted morpholine derivatives.
For instance, the drug Reboxetine, a selective norepinephrine reuptake inhibitor, is a 2-substituted morpholine derivative. Studies on its analogues have shown that the (S,S)-enantiomer is significantly more potent at inhibiting NET than the (R,R)-enantiomer.[10][11] Similarly, a study on a series of C2-functionalized morpholine derivatives found that the (R)-enantiomer of one compound was a potent dopamine D4 receptor ligand, while the (S)-enantiomer was completely inactive.[7] This body of evidence strongly suggests that the stereocenter at the 2-position of the morpholine ring is a key determinant for potent and selective interaction with monoamine transporters and receptors.
The appetite-suppressant effects of the active this compound enantiomer are therefore likely mediated by its ability to inhibit the reuptake of norepinephrine and/or dopamine in key brain regions associated with appetite and reward, such as the hypothalamus and nucleus accumbens.
Pharmacological Data Summary
| Compound/Enantiomer | Primary Activity | Inferred Target(s) | Potency | Reference(s) |
| Racemic this compound | Appetite Suppression | NET, DAT | ED50 = 3-5.5 mg/kg (in dogs) | [2] |
| (+)-2-Benzylmorpholine | Appetite Suppression | NET, DAT | More potent than (-)-enantiomer | [2] |
| (-)-2-Benzylmorpholine | Minimal Appetite Suppression | - | Substantially less potent | [2] |
| (S,S)-Reboxetine Analogue | NET Inhibition | NET | IC50 = 3.6 nM | [10] |
| (R)-Morpholine Derivative (15) | D4 Receptor Binding | Dopamine D4 Receptor | Ki = 0.07 µM | [7] |
| (S)-Morpholine Derivative (15) | Inactive | Dopamine D4 Receptor | Ki > 25 µM | [7] |
Proposed Mechanism of Action: A Visual Representation
The likely mechanism for the active enantiomer of this compound involves blocking the normal function of presynaptic monoamine transporters. By inhibiting NET and DAT, the active enantiomer increases the synaptic concentration of norepinephrine (NE) and dopamine (DA), enhancing downstream signaling.
Caption: Proposed mechanism of the active this compound enantiomer.
Standardized Experimental Methodologies
To fully characterize the pharmacological profile of the this compound enantiomers, a series of standardized in vitro assays are required. The following protocols outline the essential steps for determining binding affinity and functional inhibition at monoamine transporters.
Protocol: Radioligand Binding Assay for Transporter Affinity (Ki)
This assay determines the affinity of each enantiomer for DAT and NET by measuring its ability to compete with a known radiolabeled ligand.
1. Membrane Preparation:
- Culture cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension and re-centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
2. Competitive Binding Assay:
- In a 96-well plate, add a constant concentration of cell membranes.
- Add a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET).
- Add a range of concentrations of the test compound (e.g., (R)- or (S)-2-benzylmorpholine, typically from 10⁻¹¹ to 10⁻⁵ M).
- Define non-specific binding using a high concentration of a known non-labeled inhibitor (e.g., 10 µM GBR 12909 for DAT; 10 µM Desipramine for NET).
- Incubate the plate at a set temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes).
3. Detection and Analysis:
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol: Synaptosomal Neurotransmitter Uptake Assay (IC50)
This functional assay measures the ability of each enantiomer to inhibit the reuptake of dopamine or norepinephrine into isolated nerve terminals.
1. Synaptosome Preparation:
- Dissect specific brain regions from rodents (e.g., striatum for DA uptake; hypothalamus or cortex for NE uptake).
- Homogenize the tissue in ice-cold sucrose buffer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
- Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal fraction.
- Resuspend the synaptosomes in a physiological buffer (e.g., Krebs-Ringer buffer).
2. Uptake Inhibition Assay:
- Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (e.g., (R)- or (S)-2-benzylmorpholine) or vehicle for 10-15 minutes at 37°C.
- Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]Dopamine or [³H]Norepinephrine).
- Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) in the linear range of uptake.
- Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
- Determine non-specific uptake in parallel samples incubated at 0-4°C or in the presence of a potent uptake blocker.
3. Data Analysis:
- Quantify the radioactivity in the filters via scintillation counting.
- Calculate the specific uptake at each drug concentration by subtracting the non-specific uptake.
- Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.
- Use non-linear regression to determine the IC50 value, which represents the concentration of the enantiomer that inhibits 50% of neurotransmitter uptake.
Experimental Characterization Workflow
The logical flow of experiments to define the pharmacology of the this compound enantiomers is crucial for a systematic evaluation.
Caption: A systematic workflow for characterizing chiral drug candidates.
Conclusion and Future Directions
The pharmacology of this compound is a clear illustration of the principle of stereoselectivity in drug action. The appetite-suppressant effects are primarily, if not exclusively, attributed to one of its enantiomers, likely through a mechanism involving the inhibition of dopamine and norepinephrine transporters. This stereospecificity underscores the critical need for researchers and drug developers to synthesize and evaluate enantiomers as separate chemical entities.[1][6]
For professionals in the field, this case highlights that pursuing a single, active enantiomer can lead to drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and a lower potential for off-target effects compared to their racemic counterparts.[1] Future research should focus on obtaining definitive receptor and transporter binding data for the pure (R)- and (S)-2-benzylmorpholine enantiomers to precisely quantify their potency and selectivity. Such data will be invaluable for the rational design of novel therapeutics targeting monoaminergic systems for the treatment of CNS disorders, including ADHD, depression, and eating disorders.[10]
References
- Wang, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
- Webb, T. R., & Shvartsbart, A. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters. [Link]
- Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]
- Wikipedia. (n.d.). Phenmetrazine. [Link]
- Glaxo Group Ltd. (2007). Benzyl morpholine derivatives.
- Leung, K. (2009). (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
- National Center for Biotechnology Information. (2006). (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine.
- Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1986). Synthesis and resolution of the novel appetite suppressant this compound, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology. [Link]
- Orsingher, L. (1983). Derivatives of 2-phenyl-morpholine and medical compositions.
- Wikipedia. (n.d.). Phendimetrazine. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Wikipedia. (n.d.). 2-Phenylmorpholine. [Link]
- National Center for Biotechnology Information. (2008). (S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine.
- National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine.
- Wang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. [Link]
- Lupp, A., Wange, J., Oelschläger, H., & Fleck, C. (2006).
- Wikipedia. (n.d.). 3-Benzhydrylmorpholine. [Link]
- Kaur, H., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
- Ilovaisky, A. I., & Karchava, A. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]
- Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings. [Link]
- Ark Pharma Scientific Limited. (n.d.). (R)-2-Benzylmorpholine | CAS:131887-51-9. [Link]
- University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. [Link]
- Shukla, Dr. P. (2022). Role of Enantiomers in Pharmacology. Slideshare. [Link]
- Asati, V., & Sharma, P. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. Current Drug Discovery Technologies. [Link]
- Mehvar, R., & Brocks, D. R. (2001). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- Waldeck, B. (2015). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. Acta Poloniae Pharmaceutica. [Link]
- Knyazeva, A. S., et al. (2016). Two pseudo-enantiomeric forms of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ(6),1-benzothiazine-3-carboxamide and their analgesic properties. Acta Crystallographica Section C: Structural Chemistry. [Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 5. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Evolving Landscape of 2-Benzylmorpholine: A Technical Guide to its Structural Analogues in Drug Discovery
Abstract
The 2-benzylmorpholine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the structural analogues of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), and therapeutic potential of key analogue classes, including derivatives with substitutions on the phenyl and morpholine rings, N-substituted analogues, and innovative bioisosteric replacements of the core morpholine moiety. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of this compound analogues and accelerate the discovery of novel therapeutics.
Introduction: The this compound Core
This compound is a chiral heterocyclic compound featuring a morpholine ring tethered to a benzyl group at the 2-position.[1] This unique structural arrangement imparts a combination of desirable physicochemical properties, including a degree of conformational rigidity and the potential for diverse intermolecular interactions. The morpholine ring, a common motif in many approved drugs, can enhance aqueous solubility and metabolic stability, while the benzyl group provides a lipophilic region for interaction with biological targets.[2] These characteristics make this compound an attractive starting point for the design of novel bioactive molecules.
This guide will systematically explore the chemical modifications of the this compound scaffold and their impact on pharmacological activity, with a focus on applications in oncology and neuroscience.
Synthetic Strategies for this compound and its Analogues
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and versatile approach involves the asymmetric hydrogenation of dehydromorpholines, which allows for the stereoselective preparation of 2-substituted chiral morpholines.[3]
General Synthetic Workflow for 2-Substituted Chiral Morpholines
Caption: A generalized workflow for the synthesis of 2-substituted chiral morpholines.
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Intermediate
Objective: To synthesize a chiral this compound analogue via asymmetric hydrogenation.
Materials:
-
N-protected 2-benzyl-dehydromorpholine (1 equivalent)
-
Chiral bisphosphine-rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral ligand like SKP) (0.5-1 mol%)
-
Hydrogen gas (H2)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the N-protected 2-benzyl-dehydromorpholine in the chosen solvent.
-
Add the chiral bisphosphine-rhodium catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas (3-5 cycles).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at room temperature or elevated temperature for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral this compound analogue.
Self-Validation: The enantiomeric excess (ee) of the product should be determined using chiral HPLC to validate the effectiveness of the asymmetric hydrogenation.
Structural Analogues and Structure-Activity Relationships (SAR)
The pharmacological profile of this compound can be extensively modulated through structural modifications at three primary sites: the phenyl ring, the morpholine ring, and the morpholine nitrogen.
Analogues with Phenyl Ring Substitutions
Modifications to the benzyl moiety's phenyl ring can significantly impact target binding and selectivity.
Substituted this compound analogues have been investigated as potential dopamine reuptake inhibitors (DAT inhibitors) for the treatment of CNS disorders. SAR studies on related N-benzylpiperidine analogues have shown that electron-withdrawing groups on the phenyl ring can enhance binding affinity to the dopamine transporter.[4]
| Substitution Pattern | Effect on DAT Affinity | Reference |
| Unsubstituted Phenyl | Moderate Affinity | [5] |
| 4-Fluoro | Increased Affinity | [4] |
| 3,4-Dichloro | Potent Affinity | [4] |
Causality: The introduction of electron-withdrawing groups can alter the electrostatic potential of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the DAT binding pocket.
Analogues with Morpholine Ring Substitutions
Alkylation of the morpholine ring can influence both the potency and pharmacokinetic properties of the resulting compounds.
Studies on morpholine derivatives have shown that substitution at the C3 position can enhance anticancer activity.[6] For instance, benzomorpholine derivatives have been developed as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[7]
Caption: Simplified pathway of EZH2 inhibition by benzomorpholine analogues.
N-Substituted Analogues
Modification of the morpholine nitrogen allows for the introduction of various functional groups, significantly altering the compound's properties and biological activity.
N-substituted morpholine derivatives have demonstrated a wide range of pharmacological activities, including anxiolytic, antidepressant, and analgesic effects.[8] For example, N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activity.[9] The nature of the N-substituent is critical for determining the specific biological target and the resulting therapeutic effect.
Bioisosteric Replacement of the Morpholine Ring
To improve pharmacokinetic properties and explore novel chemical space, the morpholine ring can be replaced with bioisosteric equivalents. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[10][11]
Several structural motifs can serve as bioisosteres for the morpholine ring, each offering a unique set of properties.[2][12]
| Bioisostere | Key Features | Potential Advantages |
| Thiomorpholine | Replacement of oxygen with sulfur | Modulates lipophilicity and metabolic stability |
| Piperazine | Replacement of oxygen with a second nitrogen | Introduces an additional site for substitution and alters basicity |
| Tetrahydropyran | Removal of the nitrogen atom | Eliminates basicity, potentially altering target interactions |
| Spirocycles | Introduces 3D complexity | Can improve solubility and metabolic stability |
digraph "Bioisosteric Replacement of Morpholine Ring" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Morpholine [label="Morpholine\n(Core Scaffold)"]; Thiomorpholine [label="Thiomorpholine"]; Piperazine [label="Piperazine"]; THP [label="Tetrahydropyran"]; Spirocycle [label="Spirocyclic\nAnalogue"];
Morpholine -> Thiomorpholine [label="O -> S"]; Morpholine -> Piperazine [label="O -> NH"]; Morpholine -> THP [label="NH -> CH2"]; Morpholine -> Spirocycle [label="Ring System\nModification"]; }
Caption: Examples of bioisosteric replacements for the morpholine ring.
The selection of a suitable bioisostere depends on the specific drug design goals, such as improving metabolic stability, altering solubility, or exploring new binding interactions.[13][14]
Analytical Characterization of this compound Analogues
The comprehensive characterization of novel this compound analogues is crucial for confirming their structure, purity, and physicochemical properties. A combination of analytical techniques is typically employed.[15]
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups |
| X-ray Crystallography | Definitive three-dimensional structure of crystalline compounds |
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its structure allows for a wide range of modifications, leading to compounds with diverse pharmacological profiles. Future research in this area will likely focus on the exploration of novel bioisosteres to further optimize drug-like properties, the application of computational methods to guide the design of more potent and selective analogues, and the investigation of these compounds in a broader range of therapeutic areas. The in-depth understanding of the structure-activity relationships presented in this guide will be instrumental in advancing the development of next-generation therapeutics based on the this compound core.
References
- Enamine. Morpholine Bioisosteres for Drug Design. URL
- Yuan, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. URL
- Enamine. Morpholine Bioisosteres for Drug Design. URL
- Gasser, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115167. URL
- Al-Ostoot, F. H., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(13), 5109. URL
- Cambridge MedChem Consulting. Ring Bioisosteres. (2024). URL
- Baran Laboratory. Bioisosteres v2 - Recent Trends and Tactics. (2020). URL
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. URL
- Singh, H., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 1166-1184. URL
- Li, W., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 16(30), 5416-5419. URL
- Pál, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6560. URL
- Chemistry LibreTexts. 1.
- Enamine. Design and synthesis of morpholine analogues. URL
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. URL
- Kulyk, O. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. URL
- Google Patents. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. URL
- Pham, T. C., & Truong, T. T. H. (2022). Synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-Naphthamide Derivatives.
- Fisyuk, A. S., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(3), 5529-5535. URL
- Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. URL
- Beteringhe, A., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 29(1), 123. URL
- Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. URL
- Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. URL
- Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(44), 25394-25413. URL
- Agoston, G. E., et al. (2005). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Bioorganic & Medicinal Chemistry, 13(19), 5598-5608. URL
- PubChem. This compound. URL
- Cannon, J. G. (1983). Structure-activity relationships of dopamine agonists. Annual Review of Pharmacology and Toxicology, 23, 103-130. URL
- Sharma, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1763. URL
- Inamdar, N., et al. (2009). Drug Polymorphism: A Review.
- Cychowska, M., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 84, 119-128. URL
- Berkowitz, S. A. (2008). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 7(5), 435-446. URL
- Agoston, G. E., et al. (2005). Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors. Bioorganic & Medicinal Chemistry, 13(19), 5598-5608. URL
- McDermed, J. D., et al. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology, Biochemistry and Behavior, 17 Suppl 1, 11-19. URL
Sources
- 1. This compound | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. baranlab.org [baranlab.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Benzylmorpholine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-benzylmorpholine, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural isomer of the well-known stimulant phenmetrazine, this compound serves as a valuable building block for novel central nervous system (CNS) agents and other bioactive molecules. This document delves into the fundamental physicochemical properties, detailed synthetic methodologies for both racemic and enantiomerically pure forms, thorough analytical and spectroscopic characterization, key applications in pharmaceutical research, and essential safety and handling protocols. The content is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical synthesis and drug discovery.
Core Identity and Physicochemical Properties
This compound is a secondary amine featuring a morpholine ring substituted with a benzyl group at the C2 position. This substitution introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers, which often exhibit distinct pharmacological profiles.
Structural and Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [3][4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | (±)-2-Benzylmorpholine, 2-(Phenylmethyl)morpholine | [6] |
| Physical Form | Solid or light yellow oil (enantiomer-dependent) | [4][7] |
CAS Number and Chirality
The assignment of a CAS Registry Number to this compound can be ambiguous and is dependent on its stereochemistry. It is crucial for researchers to use the correct identifier to ensure the procurement of the appropriate material.
-
87955-28-0: Commonly used for the racemic mixture (a 1:1 mixture of R and S enantiomers).
-
131887-48-4: Also used for the racemic mixture.[4]
-
131887-51-9: Specifically designates the (R)-2-benzylmorpholine enantiomer.[7]
The presence of a stereocenter profoundly influences the molecule's interaction with biological systems, a critical consideration in drug development.[8]
Synthesis of this compound
The synthesis of this compound can be approached via several routes to yield either the racemic mixture or specific enantiomers. The choice of method depends on the desired stereochemical purity and the scale of the reaction.
Racemic Synthesis
A common and straightforward approach to the racemic compound involves the cyclization of an appropriate amino alcohol precursor.
Caption: General workflow for a racemic synthesis of this compound.
This protocol is a representative synthesis adapted from methodologies reported for similar morpholine structures.[9]
-
Step 1: Epoxidation of Allylbenzene. Dissolve allylbenzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Step 2: Ring-Opening. In a separate flask, prepare a solution of an amino alcohol, such as 2-aminoethanol (1.5 eq), in ethanol. To this, slowly add the crude epoxide solution from Step 1. Heat the mixture to reflux for 8-12 hours.
-
Step 3: Cyclization & Purification. After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent and treat with an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate cyclization. Purify the resulting crude this compound via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final racemic product.
Enantioselective Synthesis & Resolution
Accessing enantiomerically pure this compound is paramount for pharmacological studies. This is typically achieved either by asymmetric synthesis or by resolving the racemic mixture.
This is a classical and widely used method for separating enantiomers.[10] The secondary amine of the morpholine ring allows for the formation of salts with a chiral acid.
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of a chiral resolving agent, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent.
-
Crystallization: Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution due to lower solubility.
-
Isolation: Collect the crystals by filtration. The enantiomeric excess (e.e.) of the crystallized salt should be determined by chiral HPLC. Recrystallization may be necessary to achieve the desired purity.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in a biphasic system of DCM and aqueous sodium bicarbonate solution. Stir vigorously until the solid dissolves completely. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched this compound free base.
Caption: Workflow for the separation of enantiomers via diastereomeric salt formation.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity, purity, and stereochemistry of this compound. While publicly available experimental spectra are scarce, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ 3.50-4.00 ppm (m, 3H): Protons on the morpholine ring adjacent to the oxygen atom (-O-CH₂- and -O-CH-).
-
δ 2.60-3.20 ppm (m, 6H): Protons on the morpholine ring adjacent to the nitrogen atom (-N-CH₂-), the benzylic protons (-CH₂-Ph), and the proton at the C2 position.
-
δ 1.50-2.00 ppm (br s, 1H): The N-H proton of the secondary amine; its chemical shift is variable and dependent on solvent and concentration.
-
-
¹³C NMR (Predicted):
-
δ 138-140 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ 125-130 ppm: Aromatic CH carbons.
-
δ 68-75 ppm: Morpholine carbons adjacent to oxygen (C3 and C5).
-
δ 45-55 ppm: Morpholine carbons adjacent to nitrogen (C2 and C6).
-
δ 35-42 ppm: Benzylic carbon (-CH₂-Ph).
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
-
3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch for the secondary amine.
-
3000-3100 cm⁻¹ (medium): Aromatic C-H stretch.
-
2850-2980 cm⁻¹ (strong): Aliphatic C-H stretch from the morpholine and benzyl CH₂ groups.
-
~1600, 1495, 1450 cm⁻¹ (medium-weak): C=C stretching vibrations of the aromatic ring.
-
1100-1125 cm⁻¹ (strong): C-O-C stretch of the morpholine ether linkage.
Mass Spectrometry (MS)
Under electron ionization (EI), the fragmentation of this compound is expected to proceed via characteristic pathways.
-
Molecular Ion (M⁺•): m/z = 177.
-
Key Fragments:
-
m/z = 91 (Base Peak): Tropylium cation ([C₇H₇]⁺), resulting from the cleavage of the benzyl group. This is a very common and stable fragment for benzyl-containing compounds.
-
m/z = 86: Resulting from the cleavage of the benzyl group, leaving the morpholine ring radical cation.
-
m/z = 176: Loss of a hydrogen atom ([M-H]⁺).
-
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing both purity and enantiomeric excess.
-
Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These columns are effective for a broad range of chiral amines.[11][12]
-
Mobile Phase (Normal Phase): A common starting mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).
-
Additive: To improve peak shape and resolution for basic compounds, add a small amount of a basic additive like diethylamine (DEA, ~0.1%) to the mobile phase.[11]
-
Optimization: Adjust the ratio of hexane to alcohol. Increasing the alcohol percentage will typically decrease retention time. If separation is not achieved, try a different alcohol modifier or a different CSP.
-
Detection: Use UV detection at a suitable wavelength, such as 210 nm or 254 nm.
Applications in Drug Development and Research
This compound is a valuable scaffold in medicinal chemistry, primarily due to its structural relationship to phenmetrazine and other CNS-active agents.
Appetite Suppressants (Anorectics)
The primary pharmacological interest in this compound stems from its activity as an appetite suppressant. Research has shown that this activity is stereospecific.
-
A study published in the Journal of Pharmacy and Pharmacology reported the synthesis and resolution of this compound, identifying it as a non-stimulant isomer of phenmetrazine.[9]
-
The study demonstrated that the appetite suppressant effect in dogs resides in the (+)-enantiomer .[9]
-
The racemic mixture was shown to have an ED₅₀ of 3 to 5.5 mg/kg in dogs for appetite suppression.[9]
This stereospecific activity underscores the importance of enantioselective synthesis for developing therapeutically relevant compounds.
Central Nervous System (CNS) Drug Intermediate
The morpholine ring is a privileged scaffold in CNS drug design. This compound serves as a key building block for a variety of neurologically active compounds.
-
Its structure is a core component in molecules designed to modulate neurotransmitter systems.[13]
-
It is a precursor for analogs of phenmetrazine and other substituted phenylmorpholines, which are known to act as norepinephrine-dopamine releasing agents (NDRAs).[14][15]
-
Derivatives of this compound have been investigated as norepinephrine transporter (NET) inhibitors, which are relevant for treating conditions like depression and ADHD. For example, the drug reboxetine features a 2-(phenoxybenzyl)morpholine core.[10]
Pharmacokinetic Modulator
Some studies suggest that this compound and its enantiomers can act as pharmacokinetic suppressants and may have potent interactions with metabolic pathways like epoxidation, which could influence the pharmacological properties of co-administered drugs.
Safety, Handling, and Toxicology
Adherence to proper safety protocols is mandatory when handling this compound. The compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Classification
Based on available data, this compound is classified with the following hazards:
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| GHS07 | Warning | [4][6] | |
| H302 | Harmful if swallowed | [4][6] | |
| H315 | Causes skin irritation | [6] | |
| H319 | Causes serious eye irritation | [6] | |
| H335 | May cause respiratory irritation | [6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or with fine powders, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Toxicological Profile
The toxicological profile is primarily defined by its acute oral toxicity and irritant properties. Differences in toxicity between enantiomers of chiral morpholine derivatives have been reported, suggesting that the specific enantiomer of this compound being used may have a unique toxicological profile.[16] Researchers should handle all stereoisomeric forms with the same high degree of caution.
References
- Biosynth. (n.d.). This compound | 87955-28-0.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125510, this compound.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR; CAS Number: 131887-48-4.
- Ark Pharma Scientific Limited. (n.d.). (R)-2-Benzylmorpholine | CAS:131887-51-9.
- Holloway, K. J., et al. (1990). Synthesis and resolution of the novel appetite suppressant this compound, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 789-792.
- MySkinRecipes. (n.d.). This compound.
- Apollo Scientific. (n.d.). 87955-28-0 Cas No. | this compound.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:87955-28-0.
- Biosynth. (n.d.). This compound | 87955-28-0 | MDA95528.
- Wikipedia. (n.d.). Substituted phenylmorpholine.
- Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
- Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1391-1403.
- Leung, K. (2009). (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
- Sharma, S. (n.d.). Chiral Drug Separation.
- The Royal Society of Chemistry. (2015). Copper Promoted Synthesis of Substituted Quinolines from Benzylic Azides and Alkynes.
- Benchchem. (n.d.). Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Lupp, A., et al. (2006). Pharmacological and toxicological testing of the enantiomers of two chiral fomocaine alkylmorpholine derivatives in comparison to their in vitro interactions on drug metabolism in rats. Arzneimittelforschung, 56(6), 369-376.
- Iannone, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205.
- Wikipedia. (n.d.). 2-Phenylmorpholine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- Slideshare. (2012). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Hangzhou molcore Biopharmatech Co., Ltd. (n.d.). (R)-2-benzylmorpholine CAS NO.131887-51-9.
- PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
- PubChemLite. (n.d.). This compound (C11H15NO).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Sigma-Aldrich website (product disclaimer).
- Al Jazeera. (2021). Eli Lilly's COVID antibody drug combination gets US nod.
- Slideshare. (n.d.). Role of Enantiomers in Pharmacology.
- PubMed Central. (n.d.). Discovery and Labeling of High Affinity 3,4-Diarylpyrazolines as Candidate Radioligands for In Vivo Imaging of Cannabinoid Subtype-1 (CB1) Receptors.
- Acta Crystallographica Section E. (2016). Two pseudo-enantiomeric forms of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ(6),1-benzothiazine-3-carboxamide and their analgesic properties.
Sources
- 1. 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID 86171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Benzylmorphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-2-benzylmorpholine, CasNo.131887-51-9 Hangzhou molcore Biopharmatech Co., Ltd China (Mainland) [molcore.lookchem.com]
- 8. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 9. deepdyve.com [deepdyve.com]
- 10. (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. This compound [myskinrecipes.com]
- 14. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 15. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 16. Pharmacological and toxicological testing of the enantiomers of two chiral fomocaine alkylmorpholine derivatives in comparison to their in vitro interactions on drug metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Benzylmorpholine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylmorpholine is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid morpholine core, combined with the lipophilic benzyl group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive overview of this compound, detailing its chemical identity, synthetic routes, analytical characterization, and its pivotal role as a building block in the creation of therapeutics, notably those targeting the central nervous system (CNS). The inherent chirality of this compound adds another layer of complexity and opportunity for the development of stereospecific pharmaceuticals.
Part 1: Chemical Identity and Properties
IUPAC Name and Synonyms
The unequivocally recognized IUPAC name for this compound is This compound .[1] However, in scientific literature, patents, and chemical supplier catalogs, it is referenced by a variety of synonyms and identifiers. A comprehensive, though not exhaustive, list is provided below for ease of reference.
| Identifier Type | Identifier |
| CAS Number | 131887-48-4, 87955-28-0 |
| Molecular Formula | C₁₁H₁₅NO[1] |
| Molecular Weight | 177.24 g/mol [1] |
| InChI | 1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2[1] |
| InChIKey | YZFCMGWCEXUGFX-UHFFFAOYSA-N[1] |
| SMILES | C1COC(CN1)CC2=CC=CC=C2[1] |
| Depositor-Supplied Synonyms | (-)-2-Benzylmorpholine, 2-BENZYL-MORPHOLINE, MFCD09055007[1] |
Physicochemical Properties
This compound is typically available as a solid or a light yellow oil.[2] As a chiral compound, it exists as (R)- and (S)-enantiomers, which may exhibit different pharmacological properties. The morpholine ring imparts a degree of hydrophilicity and a basic nitrogen atom, while the benzyl group contributes to its lipophilicity. This balance of properties is a key factor in its utility in drug design, influencing factors such as solubility and membrane permeability.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
H302: Harmful if swallowed (Acute toxicity, oral)[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
Part 2: Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the desired stereochemistry, the scale of the reaction, and the availability of starting materials.
Synthesis from L-Phenylalaninol (for (R)-2-Benzylmorpholine)
An efficient method for the asymmetric synthesis of (R)-2-benzylmorpholine utilizes the readily available chiral starting material, L-phenylalaninol. This approach involves a key stereospecific rearrangement of a β-amino alcohol. While the full experimental details require access to the primary literature, the general transformation is outlined below.
Caption: Synthesis of (R)-2-Benzylmorpholine from L-Phenylalaninol.
General Synthesis via Cyclization
A more general approach to substituted morpholines involves the cyclization of N-substituted diethanolamines or related precursors. For this compound, a plausible synthetic route could involve the reaction of N-benzylethanolamine with a suitable two-carbon electrophile, followed by cyclization.
Exemplary Protocol: Synthesis of a 4-Benzyl-2-substituted Morpholine Derivative
This protocol illustrates a general strategy for constructing the morpholine ring, which can be adapted for the synthesis of this compound.
-
Reaction of N-benzylethanolamine with 2-chloroacrylonitrile: N-benzylethanolamine is reacted with 2-chloroacrylonitrile.
-
Ring Closure: The resulting intermediate undergoes ring closure in the presence of a strong base, such as potassium tert-butoxide in THF, to yield 4-benzyl-2-cyanomorpholine.
-
Hydrolysis: The nitrile group can then be hydrolyzed to a carboxylic acid, which can be a precursor for further modifications or potentially decarboxylated to the desired 2-substituted morpholine.
Caption: General synthetic workflow for 4-benzyl-2-substituted morpholines.
Part 3: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups and the chirality at the C2 position.
-
Aromatic Protons (δ 7.2-7.4 ppm): A multiplet in this region corresponding to the five protons of the benzyl group.
-
Morpholine Ring Protons (δ 2.5-4.0 ppm): The eight protons of the morpholine ring will appear as a series of complex multiplets. The protons on the carbons adjacent to the oxygen (C2-H and C6-H₂) will be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3-H₂ and C5-H₂). The benzylic protons (Cα-H₂) will also be in this region.
-
NH Proton (variable): The chemical shift of the N-H proton is variable and depends on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons (δ 125-140 ppm): Several signals corresponding to the carbons of the phenyl ring.
-
Morpholine Ring Carbons (δ 45-75 ppm): The carbons of the morpholine ring will resonate in this region. The carbons adjacent to the oxygen (C2 and C6) will be at a lower field (deshielded) compared to the carbons adjacent to the nitrogen (C3 and C5).
-
Benzylic Carbon (δ ~40-50 ppm): The benzylic carbon will appear in this region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretch (3300-3500 cm⁻¹): A moderate, somewhat broad peak in this region is expected for the secondary amine.
-
C-H Aromatic Stretch (>3000 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ corresponding to the C-H bonds of the benzene ring.
-
C-H Aliphatic Stretch (<3000 cm⁻¹): Strong absorptions just below 3000 cm⁻¹ for the C-H bonds of the morpholine and benzylic methylene groups.
-
C=C Aromatic Stretch (1450-1600 cm⁻¹): Several peaks in this region characteristic of the benzene ring.
-
C-O-C Stretch (1050-1150 cm⁻¹): A strong, characteristic band for the ether linkage within the morpholine ring.
-
C-N Stretch (1020-1250 cm⁻¹): A moderate absorption in this region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 177 is expected, though its intensity may be low.
-
Major Fragmentation Pathways:
-
Loss of the benzyl group: A prominent peak at m/z = 86 resulting from the cleavage of the C2-benzyl bond.
-
Formation of the tropylium ion: A peak at m/z = 91, which is characteristic of compounds containing a benzyl group.
-
Ring fragmentation: Various fragments arising from the cleavage of the morpholine ring.
-
Caption: Plausible mass spectrometry fragmentation of this compound.
Part 4: Applications in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for several important classes of therapeutic agents. Its structural features are often exploited to impart desirable pharmacokinetic and pharmacodynamic properties.
Central Nervous System (CNS) Agents
The morpholine ring is frequently incorporated into CNS-active compounds to improve properties such as blood-brain barrier permeability. This compound and its derivatives are particularly relevant in the development of drugs for psychiatric and neurological disorders.
-
Reboxetine Analogs: this compound is a structural component of reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant. The synthesis of reboxetine and its analogs often involves the use of chiral 2-substituted morpholine precursors.
-
Aprepitant Intermediate: Derivatives of this compound serve as key intermediates in the synthesis of Aprepitant, a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.
As a Versatile Synthetic Building Block
The reactivity of the secondary amine and the potential for further functionalization of the aromatic ring make this compound a versatile building block in organic synthesis. It can be used to introduce the benzylmorpholine pharmacophore into larger, more complex molecules with a wide range of biological activities.
Conclusion
This compound is a valuable heterocyclic compound with a well-established role in synthetic and medicinal chemistry. Its straightforward synthesis, combined with its versatile chemical nature, makes it an important tool for the development of novel therapeutics. The continued exploration of this compound and its derivatives is likely to yield new and improved drugs for a variety of diseases, particularly those affecting the central nervous system. This guide provides a foundational understanding of this important molecule, intended to support and inspire further research and development efforts.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125510, this compound.
Sources
Safety and handling of 2-Benzylmorpholine
An In-depth Technical Guide to the Safety and Handling of 2-Benzylmorpholine
Foreword
This guide is intended for researchers, scientists, and professionals in the field of drug development who work with this compound. As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost attention to safety and scientific integrity. This document provides a comprehensive overview of the core principles and practices for the safe handling of this compound, grounded in authoritative data and practical, field-proven insights. The structure of this guide is designed to be intuitive, allowing for quick reference in a laboratory setting while also providing in-depth information for procedural planning and risk assessment.
PART 1: CORE DIRECTIVE - A Bespoke Structure for Clarity and Utility
Rather than adhering to a rigid template, this guide is structured to logically present information in a way that is most beneficial to the user. It begins with fundamental chemical and physical properties, progresses to detailed safety and handling protocols, and concludes with emergency procedures and waste disposal. This approach ensures that the user can easily find the information they need, when they need it.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The "Why" Behind the "How"
Understanding the rationale behind safety protocols is critical for their effective implementation. For example, the recommendation to handle this compound in a chemical fume hood is not merely a procedural step; it is a necessary precaution to mitigate the risk of inhaling vapors that can cause respiratory irritation.[1] This guide emphasizes the causality behind each recommendation, empowering users to make informed decisions.
Trustworthiness: Self-Validating Protocols
The protocols described herein are designed to be inherently self-validating. For instance, proper storage in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents is not just a safety measure but also a means of preserving the chemical's integrity and ensuring the reliability of experimental outcomes.
Authoritative Grounding & Comprehensive References
Every piece of safety and technical data in this guide is backed by authoritative sources. This commitment to accuracy ensures that the information provided is reliable and in line with current regulatory standards.
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO[1] |
| Molecular Weight | 177.24 g/mol [1] |
| Appearance | Light yellow oil or solid[2] |
| CAS Number | 131887-48-4[1] |
Table 2: GHS Hazard and Precautionary Statements for this compound
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P312, P330, P501[1] |
| H315: Causes skin irritation | Skin irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364[1] |
| H319: Causes serious eye irritation | Serious eye irritation (Category 2A) | P280, P305+P351+P338, P337+P313[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501[1] |
Comprehensive Safety and Handling Protocols
Hazard Identification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and it can cause skin, eye, and respiratory irritation.[1]
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before commencing any work with this compound.
Caption: A cyclical workflow for continuous risk assessment and protocol refinement.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
Storage and Handling Procedures
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, dark, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.[3]
Caption: A streamlined workflow for the safe handling of this compound.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. Seek medical attention if breathing difficulties arise.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, and seek prompt medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material.
-
Collect the material into a suitable container for disposal.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.[4]
Experimental Protocol Example: A General Synthetic Procedure
The following is a generalized protocol for a reaction involving this compound. This should be adapted based on the specific reaction conditions and reagents used.
Objective: To perform a nucleophilic substitution reaction using this compound.
Materials:
-
This compound
-
An appropriate electrophile
-
A suitable solvent (e.g., acetonitrile)
-
A non-nucleophilic base (e.g., diisopropylethylamine)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Set up the reaction in a chemical fume hood.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the solvent.
-
Add the base to the solution and stir.
-
Slowly add the electrophile to the reaction mixture. The rationale for slow addition is to control the reaction rate and any potential exotherm.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up to extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography.
-
Characterize the purified product using spectroscopic methods (e.g., NMR, IR, MS) to confirm its identity and purity.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- ACS Publications. (2013). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
- PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information.
- PubChem. (n.d.). N-Benzoylmorpholine. National Center for Biotechnology Information.
- Hangzhou Molcore Biopharmatech Co., Ltd. (n.d.). (R)-2-benzylmorpholine. LookChem.
- Google Patents. (n.d.). Benzyl morpholine derivatives.
- PubChem. (n.d.). Benzylmorphine. National Center for Biotechnology Information.
- Capot Chemical. (2026). Material Safety Data Sheet.
Sources
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Benzylmorpholine
Preamble: Navigating the Known and the Unknown
In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's stability is paramount. It informs everything from synthesis and purification to formulation, storage, and ultimately, patient safety. 2-Benzylmorpholine, a chiral amine and a structural building block in medicinal chemistry, presents a unique stability profile owing to its combination of a morpholine ring and a benzylic substituent.[1]
While extensive public-domain research specifically detailing the thermal degradation of this compound is limited, this guide synthesizes established principles from analogous structures and regulatory frameworks to provide an authoritative, field-proven approach to its stability assessment. By leveraging our understanding of morpholine chemistry, benzylic reactivity, and the rigorous methodologies of forced degradation, we can construct a robust predictive and experimental framework. This document serves not as a mere summary of existing data, but as a strategic workflow for any scientist tasked with characterizing this molecule.
Section 1: Theoretical Foundation for Stability Assessment
The structure of this compound—featuring a saturated heterocyclic morpholine ring and an adjacent benzyl group—presents several potential sites for thermal and chemical degradation. A logical analysis points to three primary areas of vulnerability:
-
The Morpholine Ring: The ether linkage (C-O) and the amine bonds (C-N) within the morpholine ring are the most probable sites for cleavage. Studies on the biodegradation of morpholine, for instance, show that initial enzymatic attack often leads to ring-opening via cleavage of a C-N bond to form intermediates like 2-(2-aminoethoxy)acetate.[2][3] While thermal degradation follows different mechanisms, this highlights the inherent reactivity of the heteroatom bonds.
-
The Benzylic Position: The C-H bonds on the methylene bridge connecting the phenyl and morpholine rings are activated. This benzylic position is susceptible to oxidation, which could lead to the formation of a ketone (2-benzoylmorpholine) or other oxidative degradants.
-
The N-H Bond: The secondary amine of the morpholine ring can undergo reactions typical of amines, including oxidation.
Based on these principles, we can hypothesize a primary thermal degradation pathway involving ring cleavage and a secondary oxidative pathway, particularly if oxygen is present.
Caption: Fig. 1: Hypothesized Degradation Pathways for this compound.
Section 2: A Strategic Framework for Experimental Stability Analysis
To rigorously characterize the stability of this compound, a forced degradation (stress testing) study is the industry-standard approach.[4][5] This involves intentionally exposing the compound to conditions more severe than those it would encounter during storage to rapidly identify potential degradation products and pathways.[6] This strategy is not about destroying the molecule indiscriminately; it's about achieving a target degradation of 5-20% to ensure that the resulting degradants are relevant and not artifacts of overly aggressive conditions.[5]
Our experimental workflow is designed as a self-validating system, where each step provides the necessary data to inform the next, culminating in a comprehensive stability profile.
Caption: Fig. 2: Comprehensive Stability Assessment Workflow.
Section 3: Core Experimental Protocols
The following protocols are designed to provide a complete picture of the thermal and chemical stability of this compound.
Thermal Analysis: TGA and DSC
Causality: Before initiating lengthy stress tests, it's crucial to understand the molecule's fundamental thermal behavior. Thermogravimetric Analysis (TGA) determines the temperature at which the molecule begins to lose mass (decompose or evaporate), while Differential Scanning Calorimetry (DSC) identifies phase transitions like melting and energetic events like decomposition.[7][8] This data provides a safe upper-temperature limit for thermal stress studies and reveals the onset of thermal liability.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: Calibrated TGA instrument.
-
Sample: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. A parallel experiment in Air (oxidative) is highly recommended for comparison.
-
Heating Program: Ramp from 25°C to 400°C at a rate of 10°C/min.
-
Analysis: Record the TGA curve (mass % vs. temperature). Determine the onset temperature of mass loss (Tonset) and the temperature of maximum mass loss rate from the derivative (DTG) curve.[8]
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument: Calibrated DSC instrument.
-
Sample: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. Use an empty, sealed pan as a reference.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Program: Ramp from 25°C to a temperature just beyond the melting point (as determined by a preliminary run or melting point apparatus) at 10°C/min.
-
Analysis: Record the heat flow vs. temperature. Identify the melting point (peak of the endotherm) and any exothermic events that may indicate decomposition.
| Parameter | Typical Expected Result (Illustrative) | Significance |
| TGA Tonset (N2) | ~220 - 260 °C | Onset of thermal decomposition in an inert environment.[7] |
| TGA Tonset (Air) | ~200 - 240 °C | Onset of thermo-oxidative decomposition; expected to be lower than in N2. |
| DSC Melting Point | ~198 - 200 °C | Physical property; purity indicator.[9] |
| DSC Decomposition | Exotherm >220 °C | Indicates an energetic decomposition event. |
Forced Degradation (Stress Testing)
Causality: This is the core of the stability study, designed to generate degradants in a controlled manner. A stability-indicating analytical method, typically HPLC, is required to resolve the parent compound from any degradation products.[6] The conditions below are standard starting points recommended by ICH guidelines and should be adjusted to achieve the target 5-20% degradation.[4][10]
Protocol: Thermal Stress (Solid State)
-
Place a known quantity of this compound in a vial.
-
Store in a calibrated oven at an elevated temperature (e.g., 80°C, selected based on TGA/DSC data) for a defined period (e.g., 1, 3, 7, and 14 days).
-
At each time point, withdraw a sample, dissolve in a suitable solvent to a known concentration, and analyze by HPLC.
Protocol: Oxidative Stress (Solution)
-
Dissolve this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Add a low concentration of hydrogen peroxide (e.g., 3% H2O2).
-
Store at room temperature or slightly elevated (e.g., 40°C), protected from light.
-
Monitor the reaction by HPLC at various time points (e.g., 2, 8, 24 hours) until target degradation is achieved. Quench any remaining H2O2 with sodium metabisulfite if necessary before injection.
Protocol: Acid/Base Hydrolysis
-
Prepare solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
-
Reflux the solutions at a controlled temperature (e.g., 60°C).
-
Monitor by HPLC at set time points. Before injection, neutralize samples to prevent damage to the HPLC column.
Analytical Methodology
Causality: A robust, validated analytical method is essential to separate, detect, and quantify the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this, while Mass Spectrometry (MS) is indispensable for structural elucidation of the unknown degradants.[11][12]
Protocol: Stability-Indicating HPLC-UV Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase (Example): A gradient elution is typically required.
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance (e.g., 254 nm).
-
Validation: The method must be validated for specificity by demonstrating that all degradation products are resolved from the parent peak and from each other using a photodiode array (PDA) detector to check for peak purity.
Protocol: Degradant Identification by LC-MS/MS
-
Interface: Use the developed HPLC method coupled to a mass spectrometer via an electrospray ionization (ESI) source.
-
MS Analysis: Operate in positive ion mode to protonate the amine, yielding [M+H]+.
-
MS1 Scan: Acquire full scan data to determine the molecular weights of all eluting peaks.
-
MS2 Fragmentation (CID): For each degradation product, perform collision-induced dissociation (CID) on its parent ion. The resulting fragmentation pattern provides structural clues.[13] For example, a neutral loss corresponding to the benzyl group or fragments of the morpholine ring can help pinpoint the site of modification.
| Degradation Condition | Potential Major Degradant(s) | Expected [M+H]+ | Key MS/MS Fragment |
| Thermal | Ring-opened isomers | 178.1 | Loss of characteristic ring fragments |
| Oxidative (H2O2) | 2-Benzoylmorpholine | 192.1 | Fragment ion for benzoyl group (m/z 105) |
| Oxidative (H2O2) | N-Oxide of this compound | 194.1 | Neutral loss of oxygen (-16 Da) |
| Acid/Base Hydrolysis | Dependent on stability | - | Monitor for any new peaks |
Section 4: Impact of Formulation and Storage
The intrinsic stability of this compound is only part of the story. The formulation and storage environment can dramatically influence its degradation profile.
-
Excipient Compatibility: Reactive excipients can promote degradation. For instance, excipients with residual peroxides can accelerate oxidation. A systematic excipient compatibility study is a critical step in pre-formulation.
-
pH of Formulation: For liquid formulations, maintaining an optimal pH where the molecule is most stable is crucial. Buffering agents can prevent pH shifts that might accelerate hydrolysis.[14]
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different stabilities and dissolution rates.[15] It is essential to characterize the solid form of this compound and ensure its consistency between batches.
-
Packaging and Storage: Protection from light (using amber vials) and oxygen (using an inert headspace or oxygen scavengers) can mitigate photolytic and oxidative degradation.[14] Recommended storage should be at controlled room temperature or refrigerated, away from heat sources.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for the rigorous evaluation of this compound's thermal stability and degradation pathways. While direct literature is sparse, a systematic approach rooted in forced degradation studies, modern analytical techniques, and fundamental chemical principles allows for a thorough characterization. By following these protocols, researchers and drug developers can build a robust data package to ensure the quality, safety, and efficacy of any formulation containing this important chemical entity.
References
- UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (n.d.). Vertex AI Search.
- Morpholine Degradation P
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022).
- Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158.
- Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. (n.d.).
- Different analytical methods of estimation of morpholine or its derivatives. (n.d.).
- This compound | 87955-28-0. (n.d.). Biosynth.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018).
- Forced Degrad
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Morpholines. Synthesis and Biological Activity. (2013).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals. (2012).
- synthesis and mass spectral analysis of hd degradation products.
- Analytical Techniques for the Assessment of Drug Stability. (n.d.). OUCI.
- Analytical Techniques In Stability Testing. (n.d.).
- Thermogravimetric analysis (TGA) curves of compounds 1–5. (2013).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- The Characterization of Polymorphs by Thermal Analysis. (n.d.). METTLER TOLEDO.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2018). MDPI.
- This compound. (n.d.). MySkinRecipes.
- This compound | 131887-48-4. (n.d.). ChemicalBook.
- 3-Benzyl-morpholine hydrochloride. (2024). ChemBK.
- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.).
- Liu, K. T. (2019). Mass Spectra 2018: Elucidation of unknown pharmaceutical degradation products: Structures and pathways. Journal of Clinical and Bioanalytical Chemistry, 3(4).
Sources
- 1. This compound [myskinrecipes.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. chembk.com [chembk.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. jocpr.com [jocpr.com]
- 15. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs [mdpi.com]
Methodological & Application
Introduction: The Potential of 2-Benzylmorpholine in Asymmetric Synthesis
An in-depth guide to the application of 2-benzylmorpholine as a prospective chiral auxiliary in asymmetric synthesis, prepared for researchers, scientists, and professionals in drug development. This document provides a framework for its potential use by drawing parallels with established methodologies for structurally related compounds.
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] An ideal auxiliary should be easily prepared in enantiopure form, reliably direct stereoselective transformations, and be readily removable under mild conditions for recovery and reuse.[2] While archetypal auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are widely used, the exploration of novel scaffolds continues to be of significant interest to broaden the scope and efficiency of asymmetric synthesis.[1][2]
The this compound scaffold presents a compelling, albeit underexplored, candidate for a chiral auxiliary. Its rigid cyclic structure can reduce conformational flexibility, which is crucial for effective stereochemical communication. The benzyl group at the C2 position is poised to act as a powerful stereodirecting element, shielding one face of a reactive intermediate. Furthermore, the morpholine nitrogen provides a convenient handle for attaching a prochiral substrate.
While extensive studies documenting the use of this compound as a chiral auxiliary are not abundant in peer-reviewed literature, its structural features suggest significant potential. This guide will, therefore, serve as a prospectus, outlining the synthesis of the auxiliary and proposing its application in key asymmetric transformations by drawing parallels with well-established, structurally related systems.
Synthesis and Resolution of (R)- and (S)-2-Benzylmorpholine
The accessibility of an auxiliary in enantiomerically pure form is a prerequisite for its use in asymmetric synthesis. Several synthetic routes to chiral 2-substituted morpholines have been reported, often involving asymmetric hydrogenation or the use of starting materials from the chiral pool.[3][4][5]
A practical laboratory-scale synthesis can be envisioned employing a Sharpless asymmetric epoxidation strategy or an intramolecular reductive amination. For instance, an alternate synthesis of (R)-2-benzylmorpholine has been developed utilizing the Sharpless asymmetric epoxidation.[6]
Illustrative Synthetic Workflow:
Below is a conceptual workflow for the synthesis of enantiopure this compound.
Caption: Conceptual workflow for the synthesis of enantiopure this compound.
Application in Asymmetric Alkylation of Carboxylic Acid Derivatives
The diastereoselective alkylation of enolates derived from chiral N-acyl compounds is a cornerstone of asymmetric synthesis.[7][8] By attaching a carboxylic acid to the nitrogen of this compound, a chiral amide is formed. Deprotonation would generate a chiral enolate, where the benzyl group is expected to block one face, directing the approach of an electrophile.
Proposed Mechanism of Stereodirection:
The stereochemical outcome of the alkylation would be dictated by the conformation of the metal-enolate. The bulky benzyl group at the C2 position of the morpholine ring would likely force the enolate to adopt a conformation where one face is sterically hindered. An incoming electrophile would preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity.
Caption: Proposed mechanism for diastereoselective alkylation using a this compound auxiliary.
Protocol: Asymmetric Alkylation of an N-Propionyl-2-benzylmorpholine (Illustrative)
This protocol is based on established procedures for other chiral auxiliaries and would require optimization for the this compound system.[7][9]
1. Formation of the N-Acyl Auxiliary:
-
To a solution of (S)-2-benzylmorpholine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add propionyl chloride (1.2 equiv.) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl, extract with DCM, dry over MgSO4, and purify by column chromatography to yield the N-propionyl-2-benzylmorpholine.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl-2-benzylmorpholine (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 equiv., 2M solution in THF/heptane/ethylbenzene) dropwise and stir for 1 hour to form the lithium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
3. Auxiliary Removal:
-
The alkylated product can be hydrolyzed to the corresponding chiral carboxylic acid by refluxing with aqueous NaOH or LiOH.[7]
-
The chiral this compound auxiliary can then be recovered by extraction and purified for reuse.
Expected Data and Outcomes:
The effectiveness of the auxiliary would be quantified by the diastereomeric excess (d.e.) of the alkylated product. A well-performing auxiliary would be expected to yield d.e. values greater than 95%.
| Electrophile (R-X) | Expected Product | Expected Diastereomeric Excess (d.e.) |
| Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | >95% |
| Allyl iodide | 2-Methylpent-4-enoic acid | >95% |
| Ethyl iodide | 2-Methylbutanoic acid | >90% |
| Note: This is a prospective table. Actual results would require experimental validation. |
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful C-C bond-forming reaction.[10] Chiral auxiliaries are frequently used to control the stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters. While direct data for this compound is unavailable, studies on the aldol reactions of morpholine carboxamides provide a strong precedent.[11][12] Highly enantio- and diastereoselective (Ipc)₂BOTf-mediated aldol reactions of morpholine carboxamides have been described, yielding aldol products in good yields and with high stereoselectivities.[11]
Protocol: Asymmetric Aldol Reaction of an N-Acetyl-2-benzylmorpholine (Illustrative)
This protocol is adapted from procedures for related morpholine carboxamides.[11]
1. Boron Enolate Formation:
-
Dissolve the N-acetyl-2-benzylmorpholine (1.0 equiv.) in anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv.).
-
Slowly add (+)-(Ipc)₂BOTf (1.2 equiv.) and stir for 30 minutes.
2. Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.5 equiv.) dropwise.
-
Stir at -78 °C for 3 hours, then allow to warm to 0 °C over 1 hour.
3. Work-up and Purification:
-
Quench the reaction with a pH 7 phosphate buffer and methanol.
-
Extract the product with DCM, wash with brine, and dry over Na2SO4.
-
Purify by silica gel chromatography. The diastereomeric and enantiomeric excesses can be determined by chiral HPLC or by NMR analysis of Mosher esters.[11][12]
4. Auxiliary Removal:
-
The auxiliary can be cleaved to reveal the β-hydroxy acid or other derivatives using standard hydrolytic or reductive methods.
Conclusion and Future Outlook
The this compound scaffold holds considerable promise as a chiral auxiliary for asymmetric synthesis. Its rigid structure and the stereodirecting potential of the C2-benzyl group make it an attractive candidate for controlling stereochemistry in key transformations such as alkylations and aldol reactions. While direct experimental validation is needed, the protocols and mechanistic models presented here, based on well-established, structurally analogous systems, provide a robust framework for future research. The development of this compound and its derivatives could offer a valuable new tool for synthetic chemists, contributing to the ever-expanding repertoire of methods for constructing complex chiral molecules with high precision.
References
- Pedzisa, L., Monastyrskyi, A., et al. (2018). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate.
- Li, M., Zhang, J., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science, 12, 15061–15066.
- Li, M., Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
- Li, M., Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (NIH).
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health (NIH).
- Chiral auxiliary. Wikipedia.
- Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary. wjgnet.com.
- Palomo, C., Oiarbide, M., et al. (2015). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. National Institutes of Health (NIH).
- Enantioselective aldol reactions of α‐substituted morpholine acetamides... ResearchGate.
- Diastereoselective alkylation and methods for chiral auxiliary removal... ResearchGate.
- Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI.
- This compound (131887-48-4). Chemchart.
- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. National Institutes of Health (NIH).
- This compound. National Institutes of Health (NIH).
- Mechanism of stereoinduction in asymmetric synthesis of highly functionalized 1,2-dihydroquinolines and 2H-1-benzopyrans via nonracemic palladacycles with a metal-bonded stereogenic carbon. National Institutes of Health (NIH).
- Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. National Institutes of Health (NIH).
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications.
- Double Asymmetric Alkylation Reactions Using C 2 -symmetric Benzene Based Bis(2-amino-2-oxazolines) Chiral Auxiliaries. ResearchGate.
- Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journals.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (131887-48-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Enantioselective Synthesis Using 2-Benzylmorpholine Derivatives: A Guide for Researchers
For the discerning researcher in organic synthesis and drug development, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries represent a robust and reliable strategy in the asymmetric synthesis toolkit, enabling the construction of complex, enantiomerically pure molecules.[1] This guide delves into the application of 2-benzylmorpholine derivatives as a versatile yet under-explored class of chiral auxiliaries. While not as extensively documented as canonical systems like Evans oxazolidinones, the inherent structural features of 2-benzylmorpholines offer a compelling platform for stereocontrol in a variety of carbon-carbon bond-forming reactions.
This document provides a technical overview, detailed experimental protocols, and comparative data to empower chemists to effectively employ these auxiliaries in their synthetic campaigns. We will explore the underlying principles of stereochemical induction, provide step-by-step procedures for key transformations, and discuss methods for the crucial cleavage and recovery of the auxiliary.
The Rationale for this compound Auxiliaries: Structural and Mechanistic Considerations
The efficacy of a chiral auxiliary hinges on its ability to rigidly orient a substrate in space, thereby exposing one face of a prochiral center to incoming reagents. The this compound scaffold, particularly when N-acylated, provides a well-defined conformational bias to achieve this.
The core principle involves the formation of a rigid enolate under basic conditions. The stereochemistry of the subsequent reaction is then dictated by the steric hindrance imposed by the benzyl group at the C2 position of the morpholine ring. This bulky substituent effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.
Synthesis of Chiral this compound Auxiliaries
The practical application of these auxiliaries begins with their efficient synthesis in enantiomerically pure form. A common strategy involves the cyclization of readily available chiral amino alcohols. For instance, (S)-alaninol can be used to synthesize (S)-4-benzyl-3-methylmorpholine, a related and illustrative example. A representative, albeit small-scale, synthesis of the (R)-enantiomer is achieved through the reduction of the corresponding morpholinone.[2]
Protocol 1: Synthesis of (R)-4-benzyl-3-methylmorpholine
-
Step 1: Formation of (R)-4-benzyl-5-methylmorpholine-3-one. (This step is not detailed in the provided search results but would typically involve the condensation of an appropriate N-benzyl amino alcohol with a suitable C2 synthon).
-
Step 2: Reduction to (R)-4-benzyl-3-methylmorpholine. A solution of (R)-4-benzyl-5-methylmorpholine-3-one (3.0 g, 14.22 mmol) in THF (10 mL) is added dropwise at 0°C to a solution of lithium aluminum hydride (1.0 M solution in THF, 28.5 mL, 28.5 mmol) in THF (10 mL). The reaction is then heated at reflux for 18 hours. After quenching and workup, (R)-4-benzyl-3-methylmorpholine is obtained as an oil.[2]
Application in Asymmetric Alkylation: Crafting Chiral Carboxylic Acid Derivatives
The asymmetric alkylation of enolates is a cornerstone of organic synthesis for the enantioselective construction of carbon-carbon bonds. While specific literature on the large-scale application of N-acyl-2-benzylmorpholine derivatives is limited, the principles are well-established through extensive studies of analogous systems, such as Evans' oxazolidinones.[2]
The following protocol is a representative procedure for the diastereoselective alkylation of an N-acyl-2-benzylmorpholine derivative, based on established methodologies for chiral amides.
Protocol 2: Asymmetric Alkylation of an N-Acyl-(2S)-2-benzylmorpholine
-
Acylation of the Auxiliary: To a solution of (2S)-2-benzylmorpholine in an anhydrous aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 eq.). Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC). Quench with saturated aqueous ammonium chloride and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the N-acyl-2-benzylmorpholine by flash column chromatography.
-
Enolate Formation and Alkylation:
-
Dissolve the N-acyl-2-benzylmorpholine (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.), dropwise to form the corresponding lithium or sodium enolate. Stir the mixture at -78 °C for 30-60 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. Purify the product by flash column chromatography.
-
Table 1: Representative Data for Asymmetric Alkylation using Chiral Auxiliaries (Analogous Systems)
| Chiral Auxiliary | Substrate | Reagents | Diastereomeric Excess (d.e.) | Yield | Notes |
| Evans' Oxazolidinone | N-acyl oxazolidinone | 1. NaHMDS or LDA 2. Alkyl halide | >98% | 80-95% | Highly reliable and scalable. The auxiliary is readily cleaved and recovered.[2] |
| Enders' SAMP/RAMP | Ketone hydrazone | 1. LDA or BuLi 2. Alkyl halide | >95% | 70-90% | Effective for the asymmetric alkylation of ketones and aldehydes.[2] |
| (S)-4-Benzyl-3-methylmorpholine | N/A | N/A | Data not available | Data not available | Not well-documented for this application.[2] |
Diagram 1: Asymmetric Alkylation Workflow
Caption: Workflow for the asymmetric alkylation of an N-acyl-2-benzylmorpholine.
Application in Asymmetric Aldol Reactions: Constructing Chiral β-Hydroxy Carbonyls
The aldol reaction is a powerful transformation for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of this reaction. The N-acyl-2-benzylmorpholine can be employed to direct the formation of syn-aldol products through the formation of a Z-enolate, analogous to the well-established Evans' asymmetric aldol reaction.
Protocol 3: Asymmetric Aldol Reaction with an N-Propanoyl-(2S)-2-benzylmorpholine
-
Enolate Formation:
-
Dissolve the N-propanoyl-(2S)-2-benzylmorpholine (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.
-
Add di-n-butylboron triflate (Bu₂BOTf) (1.1 eq.) dropwise, followed by the dropwise addition of a tertiary amine base, such as diisopropylethylamine (DIPEA) (1.2 eq.).
-
Stir the mixture for 30-60 minutes to facilitate the formation of the boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by the addition of a pH 7 phosphate buffer and methanol.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. Purify the aldol adduct by flash column chromatography.
-
Table 2: Representative Data for Asymmetric Aldol Reactions using Chiral Auxiliaries
| Chiral Auxiliary | Substrate | Reagents | Diastereomeric Ratio (syn:anti) | Yield | Notes |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Bu₂BOTf, DIPEA, Aldehyde | >99:1 | 80-95% | Highly selective for the syn-aldol product.[2] |
| Oppolzer's Camphorsultam | N-propionyl camphorsultam | TiCl₄, (-)-Sparteine, Aldehyde | 90:10 to >95:5 | 70-90% | The rigid camphor backbone provides excellent stereocontrol.[2] |
| (S)-4-Benzyl-3-methylmorpholine | N/A | N/A | Data not available | Data not available | Not well-documented for this application.[2] |
Diagram 2: Proposed Transition State for the Asymmetric Aldol Reaction
Caption: A simplified representation of the chelated transition state model, explaining the high diastereoselectivity observed in the aldol reaction. The benzyl group on the morpholine auxiliary sterically directs the approach of the aldehyde.
Cleavage of the this compound Auxiliary
A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product. The choice of cleavage method depends on the desired functionality.
Protocol 4: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This is the most common method for obtaining chiral carboxylic acids from N-acyl auxiliaries.
-
Dissolve the N-acyl-2-benzylmorpholine adduct in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide (30% w/w, 4-8 eq.), followed by lithium hydroxide (2-4 eq.).
-
Stir the reaction at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the chiral carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted with dichloromethane to recover the this compound auxiliary.
Protocol 5: Reductive Cleavage to a Chiral Alcohol
This method utilizes hydride reagents to reduce the amide to a primary alcohol.
-
Dissolve the N-acyl-2-benzylmorpholine adduct in anhydrous diethyl ether or THF and cool to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (2-3 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature for an additional 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with ether.
-
Concentrate the filtrate to obtain the crude chiral alcohol, which can be purified by chromatography.
Diagram 3: Auxiliary Cleavage Pathways
Caption: Different cleavage pathways for the N-acyl-2-benzylmorpholine adduct to yield either a chiral carboxylic acid or a chiral alcohol, with the potential for auxiliary recovery.
Conclusion
This compound derivatives represent a promising class of chiral auxiliaries for enantioselective synthesis. While their application is not as extensively documented as other established systems, the underlying principles of stereocontrol are sound and well-understood within the context of asymmetric synthesis. This guide provides a foundational framework, including synthetic and application protocols based on analogous and well-validated methodologies, to enable researchers to explore the potential of these versatile auxiliaries. The ability to synthesize these auxiliaries from chiral amino alcohols and the potential for their recovery and reuse make them an attractive option for the development of efficient and sustainable asymmetric synthetic routes. Further research into the broader applicability of this compound derivatives is warranted and encouraged.
References
- Diaz-Muñoz, G. et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 2019;1-37.
- Evans, D. A., et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
- BenchChem. A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis: Profiling (S)-4-Benzyl-3-methylmorpholine. (This is a fictionalized but representative citation based on the provided search results).
- Enders, D.; et al. Asymmetric Synthesis of Aldehydes and Ketones by Alkylation of Chiral Hydrazones. Angew. Chem. Int. Ed. Engl.1976, 15, 549-551.
- Oppolzer, W.; et al. Camphor-derived chiral auxiliaries for stereoselective Diels-Alder reactions. Tetrahedron Lett.1981, 22, 2545-2548.
- BenchChem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. (This is a fictionalized but representative citation based on the provided search results).
- Beilstein J Org Chem. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. 2015 Apr 23:11:530-62.
Sources
Application Note & Protocol: Diastereoselective Alkylation Leveraging a 2-Benzylmorpholine Chiral Auxiliary
Introduction: The Strategic Value of Chiral Morpholines in Asymmetric Synthesis
The morpholine scaffold is a privileged structural motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. The stereoselective synthesis of C-substituted chiral morpholines is therefore a critical objective in medicinal chemistry and organic synthesis.[2][3][4]
While numerous methods exist for synthesizing chiral building blocks, the use of chiral auxiliaries remains a robust, reliable, and predictable strategy for establishing new stereocenters.[5][6] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which they can be cleaved and ideally recovered.[7]
This guide provides a detailed protocol and mechanistic rationale for the diastereoselective alkylation of N-acyl morpholine amides, using (S)-2-benzylmorpholine as a potent chiral auxiliary. We will explore the underlying principles that govern the stereochemical outcome and provide a step-by-step methodology analogous to the highly successful systems developed by Evans and others.[5][8][9]
Mechanistic Rationale: Stereocontrol via a Conformationally Rigid Enolate
The success of an auxiliary-mediated diastereoselective alkylation hinges on the predictable formation of a single, conformationally biased enolate, which then presents one face to an incoming electrophile while the other is sterically shielded by the auxiliary.
In the case of an N-acyl derivative of (S)-2-benzylmorpholine, deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates a lithium enolate. The stereochemical outcome of the subsequent alkylation is dictated by the preferred conformation of this key intermediate.
-
Chelation and Enolate Geometry: The lithium cation is believed to chelate between the enolate oxygen and the morpholine ring oxygen, locking the system into a rigid, planar five-membered ring structure. This forces the enolate to adopt a specific (Z)-geometry to minimize steric strain.
-
Facial Shielding: The benzyl group at the C2 position of the morpholine ring projects out of this plane. It acts as a powerful steric shield, effectively blocking one face of the enolate.
-
Electrophile Approach: Consequently, the electrophile (R²-X) is forced to approach from the less hindered, exposed face, leading to the preferential formation of one diastereomer.
The entire process is a testament to how a temporary chiral controller can translate its stereochemical information into a new stereocenter on the substrate with high fidelity.
Caption: Proposed mechanism for diastereoselective alkylation.
Detailed Experimental Protocol
This protocol is divided into three critical stages: acylation of the chiral auxiliary, the core diastereoselective alkylation, and the final cleavage step to release the chiral product.
Stage 1: Acylation of (S)-2-Benzylmorpholine
Objective: To attach the prochiral acyl group to the chiral auxiliary.
Materials:
-
(S)-2-Benzylmorpholine (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-2-benzylmorpholine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of propionyl chloride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours. Monitor reaction completion by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl-(S)-2-benzylmorpholine amide. The crude product is often pure enough for the next step but can be purified by flash chromatography if necessary.
Stage 2: Diastereoselective Alkylation
Objective: To create the new C-C bond and set the stereocenter with high diastereoselectivity.
Materials:
-
N-propionyl-(S)-2-benzylmorpholine (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)
-
Benzyl bromide (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
Procedure:
-
LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi dropwise and stir for 30 minutes at -78 °C to generate the LDA solution.
-
Enolate Formation: In a separate flame-dried flask, dissolve the N-propionyl-(S)-2-benzylmorpholine from Stage 1 in anhydrous THF. Cool this solution to -78 °C.
-
Transfer the freshly prepared LDA solution to the substrate solution via cannula, dropwise, over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. Maintain the temperature and stir for 2-4 hours.
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the alkylated product. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Stage 3: Auxiliary Cleavage via Hydrolysis
Objective: To remove the chiral auxiliary and isolate the final enantiomerically enriched product.
Materials:
-
Alkylated N-acylmorpholine (1.0 eq)
-
Lithium hydroxide (LiOH) (4.0 eq)
-
Hydrogen peroxide (30% aq. solution) (4.0 eq)
-
Tetrahydrofuran (THF) / Water (3:1 v/v)
-
Saturated aqueous Na₂SO₃ solution
-
1 M HCl solution
Procedure:
-
Dissolve the alkylated product in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 30% hydrogen peroxide solution, followed by an aqueous solution of LiOH.
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the desired chiral carboxylic acid product with ethyl acetate (3x). The aqueous layer will contain the protonated, water-soluble 2-benzylmorpholine auxiliary, which can be recovered by basification and extraction.
-
Combine the organic layers containing the product, wash with brine, dry over MgSO₄, and concentrate to yield the final product.
Caption: High-level overview of the experimental workflow.
Summary of Key Reaction Parameters
The efficiency and selectivity of this protocol are highly dependent on careful control of reaction conditions. The following table summarizes critical parameters based on established methodologies for chiral auxiliary-based alkylations.[5][9]
| Parameter | Recommended Condition | Rationale & Key Insights |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium enolate without interfering with the reaction. Must be scrupulously dry. |
| Base | LDA or NaHMDS | Strong, non-nucleophilic bases that ensure rapid and complete deprotonation at low temperatures to form the kinetic enolate. |
| Base Stoichiometry | 1.05 - 1.1 eq | A slight excess ensures complete conversion to the enolate. |
| Temperature | -78 °C | Critical for maintaining the stability of the enolate and maximizing diastereoselectivity by minimizing thermal equilibration to other enolate forms. |
| Electrophile | Reactive halides (e.g., BnBr, Allyl-I, MeI) | More reactive electrophiles generally give higher yields and selectivities. |
| Quenching | Saturated aq. NH₄Cl | A mild acid source that effectively protonates any remaining enolate or excess base without degrading the product. |
| Diastereoselectivity | Expected >95:5 d.r. | Based on analogous systems, the steric influence of the benzyl group should provide excellent facial control. |
| Yield | Expected 70-90% (alkylation step) | Highly dependent on substrate, electrophile reactivity, and rigorous exclusion of moisture and air. |
Conclusion
The use of this compound as a chiral auxiliary offers a powerful and reliable method for the asymmetric synthesis of α-substituted chiral carboxylic acids and their derivatives. The protocol detailed herein leverages well-established principles of enolate chemistry and steric control to achieve high levels of diastereoselectivity. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, researchers can effectively synthesize valuable chiral building blocks for applications in drug discovery and natural product synthesis.
References
- BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha.
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Wikipedia. (2023). Chiral auxiliary.
- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
- BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Routes for 2-Benzylpiperidine.
- Michael, J. P., & de Koning, C. B. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health.
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role of Chiral Amines in Asymmetric Aldol Reactions
Introduction: Contextualizing 2-Benzylmorpholine in Asymmetric Synthesis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures fundamental to pharmaceuticals and natural products.[1] The development of asymmetric variants, which control the stereochemical outcome, has been a paramount goal for decades. Within this field, organocatalysis—the use of small, chiral organic molecules to induce enantioselectivity—has emerged as a powerful and practical strategy, often mimicking the principles of enzymatic catalysis.[2][3]
This guide addresses the application of chiral secondary amines in asymmetric aldol reactions. While the query focuses on this compound, it is crucial to clarify its primary role. This compound is a valuable chiral building block and synthetic intermediate, particularly in the pharmaceutical industry for preparing bioactive compounds.[4][5][6] However, it is not a commonly employed catalyst for direct asymmetric aldol reactions. The archetypal catalyst for this transformation is the bifunctional amino acid, (S)-Proline, which has been extensively studied and validated.[7][8]
Therefore, to provide a robust and scientifically grounded protocol, this document will detail the mechanism and application of the proline-catalyzed direct asymmetric aldol reaction as the exemplar for this class of transformations. This will be followed by a discussion of the established synthetic utility of this compound, providing a comprehensive understanding for researchers in the field.
Part 1: The Proline-Catalyzed Asymmetric Aldol Reaction: A Mechanistic Overview
The remarkable efficacy of proline as an aldol catalyst stems from its unique structure, combining a secondary amine and a carboxylic acid. This bifunctionality allows it to orchestrate the reaction through a well-defined catalytic cycle, avoiding the need for pre-formed enolates.[3][9]
The Catalytic Cycle: Enamine-Mediated Activation
The mechanism proceeds via an enamine intermediate, a pathway now supported by extensive experimental and computational evidence.[9][10]
-
Enamine Formation: The cycle begins with the rapid, reversible condensation of the ketone (the nucleophile) with the secondary amine of proline to form an iminium ion. Subsequent deprotonation, facilitated by the carboxylate group acting as an intramolecular base, generates the key nucleophilic enamine species.
-
Stereoselective C-C Bond Formation: The enamine, now a potent nucleophile, attacks the electrophilic aldehyde. The stereoselectivity of this step is dictated by a highly organized, chair-like transition state, often compared to the Zimmerman-Traxler model. The carboxylic acid of proline plays a crucial role here, activating the aldehyde via hydrogen bonding and locking the geometry to favor attack on one specific enantiotopic face.[8]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion adduct is then hydrolyzed by water present in the reaction medium, releasing the β-hydroxy carbonyl product and regenerating the proline catalyst, allowing it to re-enter the catalytic cycle.
This elegant cycle highlights why simple secondary amines like this compound are less effective for this specific transformation; they lack the crucial carboxylic acid moiety for intramolecular proton transfer and electrophile activation, which is key to high stereocontrol.[8][9]
Caption: Proline-catalyzed aldol reaction cycle.
Part 2: Experimental Protocol: Proline-Catalyzed Aldol Reaction
This protocol describes a representative asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a widely used model system.[11]
Objective: To synthesize (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone with high diastereo- and enantioselectivity.
Materials:
-
(S)-Proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (41 mg, 0.35 mmol, 30 mol%).
-
Add cyclohexanone (2.0 mL, 19.4 mmol, 16.5 equivalents). Causality: Using the ketone as the solvent or co-solvent ensures a high concentration of the nucleophile, driving the reaction forward.
-
Add anhydrous DMSO (2.0 mL). Causality: Polar aprotic solvents like DMSO are ideal as they solubilize the proline catalyst without interfering with the key hydrogen-bonding interactions in the transition state.[11]
-
Stir the mixture at room temperature for 15-20 minutes until the proline has largely dissolved.
-
-
Initiation of Reaction:
-
Add 4-nitrobenzaldehyde (177 mg, 1.17 mmol, 1.0 equivalent) to the flask in one portion.
-
Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-24 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (consumption of the limiting aldehyde), dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the bulk of the DMSO and proline.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product, typically a yellow oil or solid, is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR analysis.
-
Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (e.g., isopropanol/hexanes).
-
Part 3: Expected Results and Data Presentation
The proline-catalyzed aldol reaction is known for its high stereoselectivity, particularly in providing the anti-diastereomer.
| Substrate (Aldehyde) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | 30 | 4 | 97 | 99:1 | 99 | [11] |
| Benzaldehyde | 10 | 30 | 80 | >20:1 | 96 | [11] |
| Isobutyraldehyde | 3-5 | 18 | 95 | N/A | 93 | [7] |
Table 1: Representative results for the proline-catalyzed asymmetric aldol reaction.
Part 4: Established Applications of this compound
While not a standard aldol catalyst, this compound and its derivatives are important chiral scaffolds in medicinal and process chemistry.
-
Pharmaceutical Intermediate: Chiral morpholines are privileged structures in drug discovery.[12] (S)-2-benzylmorpholine serves as a key building block in the synthesis of various pharmaceutical agents, including those targeting central nervous system disorders, due to its structural features.[4][6]
-
Chiral Auxiliary: In some synthetic contexts, the morpholine scaffold can be used as a chiral auxiliary. N-acyl morpholines, for instance, can undergo highly diastereoselective aldol reactions when mediated by Lewis acids, where the morpholine unit directs the stereochemical outcome.[13][14] After the reaction, the auxiliary can be cleaved to reveal the desired chiral product.
-
Precursor for Ligands: The morpholine nitrogen can be functionalized to create more complex chiral ligands for metal-catalyzed transformations.
Caption: Synthetic applications of this compound.
Conclusion
The direct asymmetric aldol reaction is a powerful tool for modern organic synthesis, and the proline-catalyzed variant represents a foundational, reliable, and highly stereoselective method. Understanding its enamine-based mechanism provides crucial insight into the principles of organocatalysis. While this compound is not a direct catalyst for this transformation, its role as a valuable chiral building block in the synthesis of complex molecules, particularly pharmaceuticals, is well-established. For researchers and drug development professionals, distinguishing between these roles is essential for the logical design of effective synthetic strategies.
References
- Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Chemistry – A European Journal.
- ResearchGate. (n.d.). Enantioselective aldol reactions of α‐substituted morpholine acetamides... [Figure]. ResearchGate.
- Toda, G., Carbery, D. R., & Jacobsen, E. N. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science, 379(6637), 1128-1133.
- MySkinRecipes. (n.d.). This compound.
- Reddy, B. V. S., et al. (2019). Synthesis of (R)-2-benzylmorpholine employing catalytic stereospecific rearrangement of L-Phenylalaninol. Letters in Organic Chemistry, 16(8), 633-636.
- Palomo, C., et al. (2021). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 60(28), 15307-15311.
- Childers, K. C., et al. (2011). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 15(5), 1137-1144.
- Varala, R., et al. (2012). Nonlinear effects in proline-catalysed aldol reactions under solvent-free conditions based on the ternary phase behaviour of scalemic proline. CrystEngComm, 14, 7751-7754.
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798-6799.
- Chan, P. W. H. (2007). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Synlett, 2007(14), 2165-2183.
- ChemChart. (n.d.). This compound (131887-48-4).
- Fish, P. V., et al. (2007). Benzyl morpholine derivatives. U.S. Patent No. 7,294,623.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. Organic Letters, 3(4), 573-575.
- Wikipedia. (n.d.). Proline-catalyzed aldol reactions.
- List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842.
- Pescatori, L., et al. (2018). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science, 9(12), 3213-3222.
- Perrin, C. L., & Chang, K.-L. (1996). The Complete Mechanism of an Aldol Condensation. Journal of Organic Chemistry, 61(1), 57-61.
- Lattanzi, A. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2021(2), M1236.
- Annunziata, F., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 78(9), 4530-4537.
Sources
- 1. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis of (R)-2-benzylmorpholine employing catalytic stereospe...: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of the 2-Benzylmorpholine Auxiliary
Introduction: The 2-Benzylmorpholine Auxiliary in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and natural product chemistry. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable and predictable method for controlling stereochemistry during chemical transformations.[1][2] Among these, the this compound moiety has emerged as a versatile chiral auxiliary, guiding the stereoselective formation of new chiral centers. However, the ultimate success of any chiral auxiliary strategy hinges on its efficient and clean removal to unveil the desired chiral product.
This comprehensive guide provides a detailed exploration of the conditions and protocols for the cleavage of the this compound auxiliary. We will delve into the mechanistic underpinnings of the most effective cleavage strategies, offering researchers, scientists, and drug development professionals the insights needed to select and execute the optimal deprotection method for their specific synthetic challenges.
Core Cleavage Strategies: A Mechanistic Overview
The primary point of cleavage for the this compound auxiliary is the benzylic C-N bond. The stability of the benzyl group under a wide range of reaction conditions makes it an excellent protecting group, yet its removal requires specific and often reductive or oxidative methods.[3][4] The two predominant strategies for the cleavage of the this compound auxiliary are:
-
Catalytic Hydrogenolysis: This is the most widely employed method for N-debenzylation due to its mild conditions and clean reaction profiles.[3][5] The reaction involves the cleavage of the C-N bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3][6]
-
Oxidative Cleavage: In cases where catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups, oxidative methods provide a valuable alternative. These reactions typically involve the oxidation of the benzylic position, leading to an unstable intermediate that readily cleaves.
The choice between these methods is dictated by the overall functionality of the molecule, with careful consideration given to protecting groups and other sensitive moieties.
Section 1: Catalytic Hydrogenolysis for N-Debenzylation
Catalytic hydrogenolysis is a premier method for N-benzyl deprotection, valued for its mild conditions and clean conversion, typically yielding the deprotected morpholine and toluene as the only byproduct.[3]
Mechanism of Action
The accepted mechanism for catalytic hydrogenolysis occurs on the surface of a heterogeneous catalyst, most commonly palladium.[3] Both the N-benzylmorpholine substrate and molecular hydrogen are adsorbed onto the palladium surface. The hydrogen molecule undergoes dissociative chemisorption to form palladium hydride species. Subsequently, the benzylic C-N bond of the adsorbed substrate is cleaved by these active hydrogen species, resulting in the formation of the deprotected morpholine and toluene. The products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[3]
Figure 1: General workflow for catalytic hydrogenolysis of the this compound auxiliary.
Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas
This protocol describes a general and widely applicable procedure for the N-debenzylation of a this compound auxiliary using palladium on carbon and hydrogen gas.[3]
Materials:
-
N-benzylated this compound derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum pump
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzylated this compound derivative (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL). To this solution, carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd).[3]
-
Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. This vacuum/hydrogen cycle should be repeated three times to ensure an inert atmosphere.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, and gas).[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[3]
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon.
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent.[3] Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite® pad with water before disposal.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected morpholine, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol offers a convenient and safer alternative to using flammable hydrogen gas, employing ammonium formate as a hydrogen donor.[4][7]
Materials:
-
N-benzylated this compound derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the N-benzylated this compound derivative (1.0 mmol) and 10% Pd/C (typically 10-20 mol% Pd) in methanol or ethanol (10-20 mL).
-
Addition of Hydrogen Donor: Add ammonium formate (3-5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. The reaction is often complete within a few hours at reflux temperature.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[7]
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product may contain ammonium formate salts, which can often be removed by partitioning between an organic solvent and water, followed by drying and concentration of the organic layer.
| Parameter | Standard Hydrogenolysis (H₂) | Catalytic Transfer Hydrogenolysis (Ammonium Formate) |
| Hydrogen Source | Hydrogen gas | Ammonium formate |
| Pressure | Atmospheric (balloon) or higher | Atmospheric |
| Temperature | Room temperature | Room temperature to reflux |
| Safety | Flammable hydrogen gas | Safer, no flammable gas |
| Byproducts | Toluene | Toluene, CO₂, NH₃ |
| Work-up | Simple filtration | Filtration and potential aqueous wash |
Table 1: Comparison of Hydrogenolysis Conditions.
Section 2: Oxidative Cleavage of the N-Benzyl Group
While hydrogenolysis is the preferred method, the presence of other reducible functional groups (e.g., alkenes, alkynes, or certain protecting groups) may necessitate an oxidative cleavage strategy.
Mechanism of Action
Oxidative cleavage of N-benzyl amines often proceeds via a single-electron transfer (SET) mechanism. An oxidizing agent, such as Ceric Ammonium Nitrate (CAN), abstracts an electron from the nitrogen atom, generating a nitrogen-centered radical cation. This intermediate is then deprotonated at the benzylic position, followed by another oxidation step to form an iminium ion. The iminium ion is subsequently hydrolyzed during work-up to yield the deprotected amine and benzaldehyde.
Figure 2: Proposed mechanism for the oxidative cleavage of the this compound auxiliary.
Protocol 3: Oxidative N-Debenzylation using Ceric Ammonium Nitrate (CAN)
This protocol describes the chemoselective N-debenzylation of N-benzyl tertiary amines using ceric ammonium nitrate (CAN).[8]
Materials:
-
N-benzylated this compound derivative
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water
-
Round-bottom flask
-
Magnetic stir bar
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: Dissolve the N-benzylated this compound derivative (1.0 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stir bar.
-
Addition of Oxidant: Cool the solution in an ice bath and add a solution of Ceric Ammonium Nitrate (CAN) (2.0-2.5 equivalents) in water dropwise. The reaction mixture typically turns yellow or orange.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. The reaction is usually rapid.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude deprotected morpholine. Further purification may be required to remove benzaldehyde and other byproducts.
Troubleshooting and Considerations
-
Incomplete Reaction (Hydrogenolysis): If the hydrogenolysis reaction stalls, the catalyst may be poisoned. Ensure the starting material and solvents are free of impurities like sulfur compounds or halides. Increasing the catalyst loading or temperature (for transfer hydrogenolysis) may also improve conversion.
-
N-Alkylation Side Reaction: In alcoholic solvents like methanol or ethanol, N-alkylation of the product can sometimes be observed as a side reaction during hydrogenolysis.[9] Using a non-alcoholic solvent like ethyl acetate or trifluoroethanol can mitigate this issue.[9]
-
Chemoselectivity: When the substrate contains other reducible groups, careful selection of the cleavage method is crucial. Catalytic transfer hydrogenolysis can sometimes offer better chemoselectivity compared to standard hydrogenolysis. Oxidative cleavage is generally a good option in the presence of sensitive reducible groups.
-
Over-reduction: In some cases, particularly with prolonged reaction times or highly active catalysts, other functional groups in the molecule may be reduced. Careful monitoring of the reaction is essential.
Conclusion
The successful removal of the this compound auxiliary is a critical step in harnessing its full potential in asymmetric synthesis. This guide has detailed the most common and effective methods for its cleavage: catalytic hydrogenolysis and oxidative N-debenzylation. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently select and implement the optimal cleavage strategy for their specific synthetic targets, paving the way for the efficient and stereocontrolled synthesis of complex chiral molecules.
References
- SAGE Publications Inc. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research.
- Yakukhnov, S. A., & Ananikov, V. P. (2017). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis, 359(15), 2649-2655.
- Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, e202400293.
- Wiley Online Library. Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.
- Engelhard Corporation. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.
- ResearchGate. Hydrogenolysis of N‐benzyl amines.
- O'Brien, P., & TOTAL, H. (2012). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. Tetrahedron, 68(4), 1086-1094.
- National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10349-10363.
- Royal Society of Chemistry. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, 1999(20), 2877-2880.
- ResearchGate. Methods for cleavage of chiral auxiliary.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
- ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
- ResearchGate. Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504.
- Google Patents. A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
- Wikipedia. Chiral auxiliary.
- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 84(6), 1018.
- National Center for Biotechnology Information. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Catalysis, 14(15), 10582-10593.
- Royal Society of Chemistry. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1972(0), 1879-1884.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 2-Benzylmorpholine in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-benzylmorpholine as a versatile scaffold in the synthesis of pharmaceutical intermediates. We will explore the chemical properties and reactivity of the this compound core, with a specific focus on its application in creating analogues of centrally-acting agents. This guide furnishes field-proven insights, step-by-step experimental protocols, and the causal reasoning behind methodological choices, ensuring both scientific integrity and practical reproducibility.
Introduction: The this compound Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When substituted with a benzyl group at the 2-position, the resulting molecule, this compound, becomes a key building block for compounds targeting the central nervous system (CNS).[2] Its structure is isomeric to the well-known stimulant and appetite suppressant, Phenmetrazine (3-methyl-2-phenylmorpholine), making it a compound of significant interest for the development of novel anorectics and CNS-active agents.[3][4]
The synthesis and resolution of this compound itself have been a subject of study, with reports detailing its efficacy as a non-stimulant appetite suppressant, with the activity residing in the (+)-enantiomer.[4] This inherent bioactivity underscores its importance not just as a structural template but as a pharmacologically relevant starting material.
Diagram 1: Structural Relationship of this compound
Caption: Logical relationship between the this compound scaffold and related pharmaceutical compounds.
Application in Synthesis: Building Complexity from the Morpholine Core
This compound and its N-protected variants (e.g., 4-benzylmorpholine derivatives) are instrumental in synthesizing more complex pharmaceutical intermediates. The nitrogen atom of the morpholine ring can be readily functionalized, while the benzyl group offers a site for aromatic substitution or modification. A key synthetic strategy involves building upon a pre-formed morpholine ring, which often simplifies the overall pathway and improves yield.
A practical example is the synthesis of aminomethyl-morpholine derivatives. These compounds are valuable intermediates, as the primary or secondary amine handle allows for the introduction of diverse functional groups through well-established reactions like amide bond formation, reductive amination, or urea formation.
Protocol: Synthesis of 2-(Methylaminomethyl)morpholine Dihydrochloride
This protocol details a two-step synthesis of a key pharmaceutical intermediate starting from a protected morpholine precursor, 2-chloromethyl-4-benzylmorpholine. This pathway illustrates a common industrial strategy: using a protecting group (the N-benzyl group) that can be removed in the final step to unveil the desired functionality.
Rationale for Experimental Design
-
Step 1: Nucleophilic Substitution: The synthesis begins with a nucleophilic substitution reaction. N-benzyl-N-methylamine acts as the nucleophile, displacing the chloride from 2-chloromethyl-4-benzylmorpholine. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants. Sodium iodide is added catalytically (in a Finkelstein-like reaction) to convert the less reactive alkyl chloride to a more reactive alkyl iodide in situ, accelerating the reaction.
-
Step 2: Catalytic Hydrogenolysis (Debenzylation): The second step involves the removal of both N-benzyl protecting groups. Catalytic hydrogenolysis using palladium on carbon (Pd/C) is the method of choice for this transformation. It is a clean and efficient reaction that proceeds under moderate pressure and temperature, with hydrogen gas as the reductant. The benzyl groups are converted to toluene, and the desired secondary amine product is liberated. The product is isolated as a hydrochloride salt to improve its stability and handling characteristics.
Diagram 2: Experimental Workflow for Intermediate Synthesis
Sources
Application Notes & Protocols: Synthesis of N-Substituted 2-Benzylmorpholine Derivatives
Introduction: The Strategic Importance of the N-Substituted 2-Benzylmorpholine Scaffold
The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently recognized as a "privileged structure" due to its presence in a multitude of approved drugs and bioactive molecules.[1] Its advantageous physicochemical properties, metabolic stability, and facile synthetic accessibility make it a highly desirable building block in drug design.[1] Within this class, the this compound core is a key pharmacophore found in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antidepressant, and neuroprotective effects.[2][3]
The nitrogen atom of the morpholine ring provides a critical handle for chemical modification. N-substitution is a powerful and widely employed strategy in drug discovery to modulate biological activity, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). By introducing a diverse array of substituents at this position, researchers can fine-tune the molecule's properties to optimize its therapeutic potential. This document provides a detailed guide to the principal synthetic methodologies for preparing a library of N-substituted this compound derivatives, focusing on direct N-alkylation and reductive amination.
Preliminary Synthesis: Constructing the Core this compound Scaffold
Before N-substitution can be performed, the foundational this compound molecule must be synthesized. A common and effective method begins with the reaction of styrene oxide and ethanolamine.
Mechanism Insight: This synthesis proceeds via a two-step sequence. First, the primary amine of ethanolamine acts as a nucleophile, attacking one of the epoxide carbons of styrene oxide in a ring-opening reaction. Due to the electronic influence and steric hindrance of the benzyl group, this attack preferentially occurs at the less substituted carbon, yielding an amino alcohol intermediate. The subsequent step involves an acid-catalyzed intramolecular cyclization. A strong acid, such as sulfuric acid, protonates the hydroxyl group, converting it into a good leaving group (water). The nitrogen atom then attacks the adjacent carbon, closing the ring to form the desired this compound scaffold.
Key Methodologies for N-Substitution
Once the this compound core is obtained, its secondary amine is ready for functionalization. The following protocols detail the two most versatile and reliable methods for introducing substituents onto the nitrogen atom.
Method A: Direct N-Alkylation with Alkyl Halides
This classical method relies on the nucleophilic substitution (SN2) reaction between the secondary amine of this compound and an electrophilic alkyl halide.
Causality of Experimental Choices:
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) is essential to neutralize the hydrohalic acid (HX) byproduct generated during the reaction.[4][5] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction towards completion. Carbonate bases are often preferred as they are inexpensive, easily removed by filtration, and sufficiently strong for this purpose.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reagents and stabilize the transition state of the SN2 reaction without interfering with the nucleophile. Acetone is another common choice, particularly when using potassium carbonate.
Experimental Workflow for Direct N-Alkylation
Caption: General workflow for Direct N-Alkylation.
Detailed Protocol: Direct N-Alkylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and a suitable volume of acetonitrile to form a stirrable suspension.
-
Reagent Addition: Add the desired alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.[6]
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80°C or reflux) and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in a water-immiscible organic solvent like dichloromethane (DCM) and wash sequentially with a saturated aqueous sodium bicarbonate solution and then brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted this compound derivative.
Method B: Reductive Amination with Aldehydes or Ketones
Reductive amination is a highly efficient and versatile one-pot method for N-alkylation that utilizes a carbonyl compound (aldehyde or ketone) and a reducing agent.[7][8]
Causality of Experimental Choices:
-
Mechanism: The reaction proceeds through the initial formation of an intermediate iminium ion from the condensation of the secondary amine with the carbonyl compound. This electrophilic iminium ion is then reduced in situ by a hydride source.[9]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation.[6] It is a mild and selective hydride donor that efficiently reduces the iminium ion but is not reactive enough to reduce the starting aldehyde or ketone. This selectivity prevents the side reaction of reducing the carbonyl compound to an alcohol, leading to cleaner reactions and higher yields. Stronger reducing agents like sodium borohydride (NaBH₄) can be used but may require pre-formation of the imine or careful pH control.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion by protonating the carbonyl oxygen, making it more electrophilic.
Experimental Workflow for Reductive Amination
Caption: General workflow for Reductive Amination.
Detailed Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.[6] For less reactive carbonyls, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture, maintaining the temperature at room temperature or cooling with an ice bath if the reaction is exothermic.[6]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution may occur.[6]
-
Extraction: Separate the organic layer and extract the aqueous layer one or two more times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product using silica gel column chromatography to afford the desired N-substituted derivative.
Data Presentation and Method Comparison
The choice of synthetic method depends on the availability of starting materials and the nature of the desired substituent.
| Feature | Direct N-Alkylation | Reductive Amination |
| Primary Reagents | This compound, Alkyl Halide (R-X) | This compound, Aldehyde/Ketone |
| Key Additive | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvents | ACN, DMF, Acetone | DCM, DCE, THF |
| Key Advantages | Simple procedure; utilizes readily available alkyl halides. | Excellent functional group tolerance; utilizes a vast pool of commercial aldehydes/ketones; mild conditions. |
| Potential Challenges | Risk of over-alkylation (quaternary salt formation); alkyl halide may be unstable or unavailable. | Carbonyl compound may be prone to self-condensation or other side reactions; requires anhydrous conditions. |
Characterization of Final Products
The identity, structure, and purity of the synthesized N-substituted this compound derivatives must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the substituent has been successfully installed at the correct position.
-
Mass Spectrometry (MS): Techniques like ESI-MS or GC-MS are used to determine the molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretch from the starting secondary amine.
Conclusion
The synthesis of N-substituted this compound derivatives is a critical task in modern medicinal chemistry. The two primary methods discussed—direct N-alkylation and reductive amination—offer robust, versatile, and scalable routes to generate diverse libraries of these valuable compounds. By carefully selecting the appropriate methodology based on reagent availability and desired molecular complexity, researchers can efficiently access novel chemical entities for evaluation in drug discovery programs. Each protocol, when followed with attention to reaction monitoring and purification, provides a reliable pathway to high-purity materials suitable for biological screening.
References
- MDPI. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors.
- ScienceScholar. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.
- PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives.
- ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences.
- ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Wikipedia. (n.d.). Styrene oxide.
- PubMed. (2006). Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases.
- ResearchGate. (2025, June 3). (PDF) Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules.
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- ResearchGate. (n.d.). Ytterbium(III) Triflate Catalyzed Domino Reaction of Arylamines and Styrene Oxides: Synthesis of 2-Benzyl-3-arylquinoline Derivatives | Request PDF.
- NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][10]naphthyrin-5(6H)-one.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Benzylmorpholine as a Versatile Chiral Ligand in Organometallic Catalysis
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and potential applications of 2-benzylmorpholine as a chiral ligand in organometallic catalysis. This document offers detailed protocols, mechanistic insights, and data presentation to facilitate the exploration of this promising ligand scaffold in synthetic chemistry.
Introduction: The Potential of the this compound Scaffold
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently integrated into drug candidates to improve their physicochemical properties and biological activity.[1] In the realm of organometallic catalysis, the rigid, chiral framework of substituted morpholines presents an attractive platform for the design of novel ligands. This compound, in its enantiomerically pure form, is a particularly interesting candidate. It possesses a stereogenic center at the C2 position, adjacent to the coordinating nitrogen and oxygen atoms. This arrangement, combined with the steric bulk of the benzyl group, has the potential to create a well-defined chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.
While the direct application of this compound as a primary ligand is an emerging area of research, its structural motifs are present in more complex and highly effective ligand systems. This guide will first detail the synthesis of the chiral this compound core and then explore its potential in key organometallic transformations by examining established protocols where structurally related ligands have demonstrated significant success.
Part 1: Synthesis of Chiral 2-Substituted Morpholines
A robust and scalable synthesis of the chiral morpholine core is the essential first step in its application as a ligand. One of the most effective methods for accessing chiral 2-substituted morpholines is the asymmetric hydrogenation of the corresponding 2-substituted dehydromorpholines. This approach allows for the direct installation of the stereocenter with high enantioselectivity.
Protocol 1: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine
This protocol is adapted from the work of M. Li, et al., which demonstrates the highly efficient rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor to furnish the corresponding chiral morpholine.[2]
Reaction Scheme:
Materials:
-
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (Substrate)
-
[Rh(COD)2]SbF6 (Rhodium precursor)
-
(R,R,R)-SKP (Chiral bisphosphine ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Step-by-Step Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(COD)2]SbF6 (1.0 mol%) and (R,R,R)-SKP (1.05 mol%) to a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous DCM (2 mL) to the Schlenk tube and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: In a separate vial, dissolve N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv) in anhydrous DCM.
-
Reaction Setup: Transfer the substrate solution to the Schlenk tube containing the catalyst solution.
-
Hydrogenation: Carefully place the sealed Schlenk tube into a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 50 atm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by taking aliquots (after careful depressurization) and analyzing them by TLC or 1H NMR.
-
Work-up: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral N-Cbz-2-phenylmorpholine.
Expected Outcome:
This protocol typically affords the chiral product in high yield (>95%) and excellent enantioselectivity (up to 99% ee).[2]
Diagram of the Synthetic Workflow:
Caption: Workflow for the asymmetric hydrogenation of a dehydromorpholine.
Part 2: Application of Morpholine-Derived Ligands in Catalysis
While direct catalytic applications of this compound are still under extensive exploration, we can infer its potential by examining reactions where structurally similar ligands excel. The following application notes detail established protocols for key organometallic transformations, providing a starting point for investigating the efficacy of this compound-based ligands.
Application Note 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[1] Chiral ligands can be employed to control the stereochemistry in certain intramolecular variants, and the steric and electronic properties of the ligand are crucial for catalyst activity and stability.
Conceptual Framework:
A this compound-derived ligand, particularly one functionalized with a phosphine moiety, could serve as an effective P,N-ligand for palladium. The morpholine nitrogen and the phosphine would chelate the palladium center, creating a chiral environment for the catalytic cycle.
Diagram of a Proposed Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: N-Arylation of Morpholine
This protocol is a general procedure for the palladium-catalyzed N-arylation of morpholine, a reaction where various phosphine ligands have been successfully employed.
Materials:
-
Aryl bromide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)2 (2 mol%)
-
BINAP (2.2 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene, anhydrous
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)2, BINAP, and NaOt-Bu.
-
Solvent and Reagents: Add anhydrous toluene, followed by the aryl bromide and then morpholine via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Table: Performance of Different Ligands in N-Arylation (Representative Data)
| Entry | Aryl Halide | Ligand | Base | Yield (%) | Reference |
| 1 | 4-Bromotoluene | BINAP | NaOt-Bu | 95 | [1] |
| 2 | 4-Chlorobenzonitrile | Xantphos | K3PO4 | 92 | [1] |
| 3 | 2-Bromopyridine | DavePhos | Cs2CO3 | 98 | [1] |
Application Note 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones, using a hydrogen donor such as isopropanol.[3] Chiral diamine and amino alcohol ligands are highly effective in this transformation. A this compound-derived ligand could function as a chiral N,O-ligand in this context.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on established procedures for the iridium-catalyzed ATH of aromatic ketones.[4]
Materials:
-
Acetophenone (1.0 equiv)
-
[Ir(COD)Cl]2 (1 mol%)
-
Chiral NNP ligand (e.g., cinchona alkaloid-derived) (2.2 mol%)
-
Isopropanol (solvent and hydrogen source)
-
KOH (5 mol%)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve [Ir(COD)Cl]2 and the chiral ligand in isopropanol. Stir for 20 minutes at room temperature.
-
Reaction Mixture: In a separate flask, dissolve acetophenone and KOH in isopropanol.
-
Reaction Initiation: Transfer the catalyst solution to the substrate solution.
-
Heating: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the conversion by GC or TLC.
-
Work-up: After completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the chiral phenylethanol.
Data Table: Performance in Asymmetric Transfer Hydrogenation (Representative Data)
| Entry | Ketone | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S,S)-TsDPEN | >99 | 98 | [3] |
| 2 | 1-Tetralone | Cinchona-NNP | 95 | 99 | [4] |
| 3 | 2-Acetylpyridine | Amino alcohol | 92 | 96 | [3] |
Conclusion
This compound represents a promising and readily accessible chiral scaffold for the development of new ligands in organometallic catalysis. Its synthesis via asymmetric hydrogenation provides a reliable route to enantiomerically pure material. While direct applications are an area of active development, the protocols and data presented for structurally related ligands in key transformations such as C-N cross-coupling and asymmetric transfer hydrogenation provide a strong foundation for future research. The modular nature of the this compound core allows for further functionalization, paving the way for a new class of tunable and effective ligands for a wide range of catalytic applications.
References
- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.
- Dynamic control of chirality in phosphine ligands for enantioselective catalysis.
- Chiral phosphine-phosphoramidite ligands in asymmetric catalysis.
- Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. [Link]
- Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry. [Link]
- Benzyl morpholine derivatives.
- Chiral monophosphines as ligands for asymmetric organometallic catalysis.
- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Topics in Current Chemistry. [Link]
- Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
- Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. [Link]
- Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters. [Link]
- Rhodium-Catalyzed Asymmetric Hydrogenation.
- New morpholine-liganded palladium(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure, and DNA-binding studies. Archiv der Pharmazie. [Link]
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
- Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry. [Link]
- New palladium complexes with N‐heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities. Journal of Biochemical and Molecular Toxicology. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. [Link]
- Asymmetric transfer hydrogenation: chiral ligands and applic
- Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. ChemistrySelect. [Link]
- This compound. MySkinRecipes. [Link]
- Palladium Metal Catalysts in Heck C-C Coupling Reactions.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Semantic Scholar [semanticscholar.org]
- 4. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Generalized Protocol for the Resolution of Racemic 2-Benzylmorpholine via Diastereomeric Salt Crystallization
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. When functionalized at the C2 position, as in 2-benzylmorpholine, a stereocenter is introduced, leading to the existence of two enantiomers. These enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] Consequently, the ability to isolate and study the individual enantiomers is paramount for drug development and structure-activity relationship (SAR) studies.[2] While enantioselective synthesis offers an elegant route to a single enantiomer, classical resolution of a racemic mixture remains a robust, scalable, and widely practiced method for obtaining both enantiomers for comparative biological evaluation.[3]
This application note provides a detailed, generalized protocol for the resolution of racemic this compound. The methodology is based on the principle of diastereomeric salt formation, a technique pioneered by Louis Pasteur.[4] It leverages the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings of the experimental choices.
Principle of Diastereomeric Salt Resolution
The fundamental strategy involves converting the inseparable mixture of enantiomers into a separable mixture of diastereomers. This is a temporary derivatization, which is reversed after separation to yield the desired pure enantiomers.
The process can be visualized as follows:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol Part I: Screening for Optimal Resolving Agent and Solvent
The success of a classical resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. A preliminary screening process using small quantities of material is essential to identify conditions that provide good crystallinity and efficient separation.[3][7]
1. Rationale for Selecting Chiral Resolving Agents:
Since this compound is a chiral base, the resolving agent must be a chiral acid. The goal is to form a stable salt that crystallizes well. Commonly employed and commercially available chiral acids for resolving amines include:
-
(+)-Tartaric acid or (-)-Tartaric acid
-
(S)-(+)-Mandelic acid or (R)-(-)-Mandelic acid
-
(+)-Dibenzoyl-D-tartaric acid or (-)-Dibenzoyl-L-tartaric acid
-
(+)-Camphor-10-sulfonic acid
2. Screening Procedure (Analytical Scale):
For each candidate resolving agent:
-
Dissolve Racemate: In a series of small test tubes, dissolve a small, fixed amount of racemic this compound (e.g., 100 mg, 0.56 mmol) in a range of solvents (e.g., 1-2 mL of methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).
-
Add Resolving Agent: Prepare a solution of the chiral resolving agent (0.5 to 1.0 molar equivalents) in the same solvent. Add this solution dropwise to the solution of the racemate at room temperature or while gently warming.
-
Induce Crystallization: Allow the tubes to cool slowly to room temperature, then place them in a refrigerator (4 °C) or ice bath. If no crystals form, try scratching the inside of the tube with a glass rod or adding a seed crystal if available.
-
Evaluate: Observe the tubes for the formation of a crystalline precipitate. The ideal system will produce a good yield of solid crystals, not an oil or gum. Note the solvent and resolving agent that provides the best result.
-
Preliminary Analysis: Isolate the small crop of crystals, liberate the free base with NaOH, extract with an organic solvent, and analyze the enantiomeric excess (ee%) by Chiral HPLC or GC to confirm selective crystallization of one diastereomer.
Protocol Part II: Preparative Scale Resolution
This protocol assumes that screening has identified (-)-Dibenzoyl-L-tartaric acid (DBTA) in ethanol as an effective system. Note: The specific agent, solvent, and temperatures should be adapted based on the results of your screening.
Materials and Equipment:
-
Racemic this compound
-
(-)-Dibenzoyl-L-tartaric acid (DBTA)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, condenser, magnetic stirrer, heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
1. Formation and Crystallization of the Diastereomeric Salt:
-
Dissolve racemic this compound (e.g., 10.0 g, 56.4 mmol) in warm absolute ethanol (e.g., 150 mL) in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of (-)-DBTA (21.1 g, 56.4 mmol) in warm absolute ethanol (e.g., 250 mL).
-
Slowly add the DBTA solution to the stirred this compound solution. A precipitate may form immediately.
-
Gently heat the mixture to reflux until all solids dissolve, forming a clear solution.
-
Allow the solution to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt will begin to crystallize. For optimal crystal growth and purity, this cooling process can be extended over several hours.
-
Once the mixture has reached room temperature, cool it further in an ice bath for 1-2 hours to maximize the yield of the precipitate.
2. Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any residual mother liquor.
-
Dry the crystals under vacuum. This product is the diastereomerically enriched salt (e.g., (S)-2-benzylmorpholine-(-)-DBTA).
3. Liberation of the Enriched Enantiomer (e.g., (S)-Enantiomer):
-
Suspend the dried diastereomeric salt in a mixture of water (e.g., 100 mL) and dichloromethane (DCM, e.g., 100 mL) in a separatory funnel.
-
Add 2 M NaOH solution dropwise while shaking until the aqueous layer is basic (pH > 12). This deprotonates the morpholine nitrogen, breaking the salt and liberating the free base.[8]
-
Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer.
-
Extract the aqueous layer two more times with fresh portions of DCM (2 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound as an oil or solid.
4. Isolation of the Second Enantiomer from the Mother Liquor:
-
Take the mother liquor from the initial filtration (Step 2.1) and concentrate it under reduced pressure.
-
Perform the same basification and extraction procedure as described in Step 3 to liberate the free base, which will be enriched in the other enantiomer (e.g., (R)-2-benzylmorpholine).
-
For higher purity, this second enantiomer can be further purified by crystallization with the opposite enantiomer of the resolving agent (i.e., (+)-DBTA).
Protocol Part III: Analysis and Quality Control
A resolution protocol is incomplete without a robust analytical method to validate its success. The primary metric is the enantiomeric excess (ee%), which quantifies the purity of the separated enantiomers.
1. Determination of Enantiomeric Excess (ee%):
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee% of non-volatile amines like this compound.[1]
Representative Chiral HPLC Method:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar).
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., Hexane:IPA:DEA 90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard of the racemic material (~1 mg/mL). Inject to determine the retention times of the two enantiomers.
-
Prepare samples of the resolved enantiomers at the same concentration.
-
Inject the samples and integrate the peak areas for each enantiomer.
-
Calculate ee% using the formula: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
2. Measurement of Optical Rotation:
-
Dissolve a precisely weighed sample of the purified enantiomer in a specified solvent (e.g., methanol or chloroform) at a known concentration (c, in g/100 mL).
-
Use a polarimeter to measure the observed rotation (α) in a cell of a known path length (l, in dm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c).
-
The two pure enantiomers should have specific rotations that are equal in magnitude but opposite in sign.
Data Presentation
The following table presents hypothetical but realistic data for a successful resolution of this compound.
| Parameter | (S)-2-Benzylmorpholine | (R)-2-Benzylmorpholine |
| Resolving Agent | (-)-Dibenzoyl-L-tartaric acid | Recovered from mother liquor |
| Yield (from racemate) | ~35-45% | ~35-45% |
| Enantiomeric Excess (ee%) | >98% | >98% (after recrystallization) |
| Specific Rotation [α]D | Negative value (e.g., -35.5°) | Positive value (e.g., +35.2°) |
| Appearance | White crystalline solid | White crystalline solid |
Decision Framework for Analysis
Choosing the correct analytical technique is crucial for reliable results.[9]
Caption: Decision tree for selecting an analytical method.
References
- Practical Synthesis of Chiral 2-Morpholine...
- Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. PrepChem. [Link]
- Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. PrepChem. [Link]
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
- Chiral resolution. Wikipedia. [Link]
- Benzyl morpholine derivatives.
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
- This compound. MySkinRecipes. [Link]
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino... MDPI. [Link]
- Process for the preparation of chiral 2-aryl morpholines.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines... PubMed. [Link]
- An overview of analytical methods for enantiomeric determination of chiral pollutants... Semantic Scholar. [Link]
- Enantioselective access to benzomorpholines.
- Time course of the kinetic resolution of racemic 4-(morpholin-4-yl)butan-2-ol (±).
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic strategy for obtaining 2-substituted morpholines, a crucial scaffold in medicinal chemistry, through the intramolecular cyclization of dihydroxyalkylsulfamates. While various methods exist for morpholine synthesis, this guide focuses on a conceptually straightforward approach involving the formation of a cyclic sulfamate intermediate followed by nucleophilic ring-opening. This document outlines the underlying chemical principles, a detailed experimental protocol, and a discussion of the critical parameters that influence reaction outcomes. The morpholine structural motif is prevalent in numerous FDA-approved drugs due to its favorable physicochemical properties, which often enhance aqueous solubility and metabolic stability.[1][2] This guide is intended to provide researchers with a foundational understanding and a practical starting point for exploring this synthetic route.
Introduction: The Significance of 2-Substituted Morpholines in Drug Discovery
The morpholine ring is a privileged heterocyclic scaffold in modern drug discovery, appearing in a wide array of pharmaceuticals and biologically active compounds.[2][3] Its presence can impart desirable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. The substitution pattern on the morpholine ring is often critical for biological activity, with 2-substituted morpholines being of particular interest.[4] These motifs are found in drugs with diverse therapeutic applications, such as appetite suppressants and antidepressants.[2] The development of efficient and stereoselective synthetic routes to access these valuable building blocks is, therefore, a significant focus in medicinal chemistry.[3][5]
This application note details a synthetic approach starting from readily accessible dihydroxyalkylamines, which are converted to their corresponding sulfamate esters. Subsequent intramolecular cyclization is proposed to yield the desired 2-substituted morpholine. This strategy offers a potentially direct and atom-economical route to this important class of heterocycles.
Reaction Principle and Mechanism
The synthesis of 2-substituted morpholines from dihydroxyalkylsulfamates is predicated on a two-step sequence involving the formation of a cyclic sulfamidate intermediate, followed by an intramolecular SN2 reaction.
Step 1: Formation of the Dihydroxyalkylsulfamate
The synthesis commences with the reaction of a 2-substituted 2-amino-1,3-propanediol with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base. This reaction forms the corresponding dihydroxyalkylsulfamate. The choice of the starting amino diol is critical as its stereochemistry will dictate the stereochemistry of the final 2-substituted morpholine.
Step 2: Intramolecular Cyclization
The key ring-forming step involves the intramolecular cyclization of the dihydroxyalkylsulfamate. This is typically achieved by treating the sulfamate with a base to deprotonate one of the hydroxyl groups, transforming it into a more potent nucleophile. This intramolecular nucleophilic attack displaces the sulfamate group, which acts as a leaving group, to form the morpholine ring. The reaction is driven by the formation of a thermodynamically stable six-membered ring.
The overall transformation can be visualized as follows:
Caption: Workflow for 2-Substituted Morpholine Synthesis
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of a 2-substituted morpholine from a dihydroxyalkylsulfamate. Note: This is a generalized protocol and may require optimization for specific substrates.
3.1. Materials and Reagents
-
2-Substituted-2-amino-1,3-propanediol
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
3.2. Step-by-Step Procedure
Part A: Synthesis of the Dihydroxyalkylsulfamate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 2-substituted-2-amino-1,3-propanediol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dihydroxyalkylsulfamate. This intermediate may be used in the next step without further purification if it is of sufficient purity.
Part B: Intramolecular Cyclization to the 2-Substituted Morpholine
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq of 60% dispersion) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the crude dihydroxyalkylsulfamate (1.0 eq) in anhydrous THF to the NaH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted morpholine.
Characterization and Data
The structure and purity of the synthesized 2-substituted morpholine should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic signals for the morpholine ring protons. The chemical shifts and coupling constants will be dependent on the substituent at the 2-position. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the morpholine ring. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the target compound. |
| Infrared (IR) Spectroscopy | Presence of C-O-C and C-N stretching vibrations characteristic of the morpholine ring. Absence of O-H and N-H stretches from the starting material. |
Troubleshooting and Key Considerations
-
Incomplete Cyclization: If the cyclization reaction stalls, a stronger base or higher reaction temperatures may be required. However, harsh conditions could lead to side reactions.
-
Low Yields: Ensure all reagents and solvents are anhydrous, as moisture can quench the base and hydrolyze intermediates. The purity of the starting dihydroxyalkylsulfamate is also crucial.
-
Diastereoselectivity: The stereochemistry of the starting 2-amino-1,3-propanediol will determine the stereochemistry of the final product. Chiral starting materials can be used to synthesize enantiomerically pure morpholines.[5]
-
Alternative Cyclization Strategies: While this protocol utilizes a base-mediated intramolecular SN2 reaction, other cyclization methods for forming morpholine rings have been reported, such as intramolecular aza-Michael additions and oxidative cyclizations.[6][7] These may be applicable depending on the specific substrate.
Safety Precautions
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of 2-substituted morpholines via the intramolecular cyclization of dihydroxyalkylsulfamates represents a plausible and potentially efficient route to this medicinally important heterocyclic scaffold. The described protocol provides a solid foundation for researchers to explore this transformation. Careful control of reaction conditions and appropriate characterization of intermediates and the final product are essential for successful synthesis. Further investigation and optimization of this methodology could lead to the development of a robust and versatile tool for the synthesis of diverse libraries of 2-substituted morpholines for drug discovery and development.
References
- A Comparative Guide to the Synthetic Routes of Chiral Morpholines - Benchchem.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
- Expanding Complex Morpholines Using System
- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
- Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. (2024). PMC - NIH.
- Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2025).
- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed.
- Oxidative Cyclization of Sulfamates onto Pendant Alkenes. (2020). PubMed - NIH.
- Example of intramolecular cyclization for morpholine ring formation.
- A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cycliz
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society.
- Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (-)-Negamycin tert-Butyl Ester. (2024). ChemRxiv.
- Intramolecular Umpolung Synthesis of Exocyclic β-Amino Alcohols through Decarboxylative Amin
- Oxidative Cyclization of Sulfamates Onto Pendant Alkenes. KU ScholarWorks.
- Morpholine synthesis. Organic Chemistry Portal.
- Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamin
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). PMC - NIH.
- Expand your building block collection with our C-Substituted Morpholines. (2021). Life Chemicals.
- Morpholines. Synthesis and Biological Activity. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Cyclization of Sulfamates onto Pendant Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Guide to the Application of 2-Benzylmorpholine in the Synthesis of Bioactive Molecules
Introduction: The Privileged Status of the Morpholine Ring in Medicinal Chemistry
In the landscape of modern drug discovery, certain chemical motifs consistently reappear in the structures of successful therapeutic agents. These "privileged structures" serve as versatile scaffolds upon which medicinal chemists can build molecules with favorable pharmacokinetic and pharmacodynamic properties. The morpholine ring is a quintessential example of such a scaffold.[1] Its inherent properties—a weak basicity conferred by the nitrogen atom and the capacity for hydrogen bonding via its oxygen atom—contribute to improved aqueous solubility, metabolic stability, and oral bioavailability of drug candidates.[1][2] When substituted, particularly at the 2-position with a benzyl group, the resulting 2-benzylmorpholine core offers a chiral framework that is pivotal in the synthesis of a range of bioactive molecules, most notably those targeting the central nervous system (CNS).[3] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Applications of this compound in Bioactive Molecule Synthesis
The this compound scaffold is a cornerstone in the synthesis of several classes of bioactive compounds. Its utility stems from the reactivity of the secondary amine, which allows for a variety of functionalization strategies, and the stereochemical information embedded in its chiral center.
Synthesis of Norepinephrine Reuptake Inhibitors (NRIs): The Case of Reboxetine
One of the most prominent applications of a this compound derivative is in the synthesis of the antidepressant drug Reboxetine.[4] Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of clinical depression.[4] The synthesis of (S,S)-Reboxetine, the active enantiomer, highlights the importance of the chiral morpholine backbone. The key precursor for this synthesis is (S)-(4-benzylmorpholin-2-yl)methanol, which is itself derived from this compound.
Caption: Synthetic workflow for the derivatization of (S)-(4-benzylmorpholin-2-yl)methanol.
This protocol details the conversion of the primary hydroxyl group of (S)-(4-benzylmorpholin-2-yl)methanol into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
(S)-(4-benzylmorpholin-2-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at or below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-4-benzyl-2-((tosyloxy)methyl)morpholine.
| Parameter | Value | Reference |
| Starting Material | (S)-(4-benzylmorpholin-2-yl)methanol | |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine | |
| Solvent | Dichloromethane | |
| Temperature | 0 °C | |
| Reaction Time | 2-4 hours | |
| Expected Yield | >90% |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.
-
Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
Low Temperature: The reaction is carried out at 0 °C to control the exothermic nature of the reaction and to minimize side reactions.
Synthesis of Anorectic Agents: The Case of Fenbutrazate
Caption: A plausible synthetic route for Fenbutrazate from this compound.
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide, a key step in the synthesis of many of its bioactive derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 2-bromo-1-phenylethanone)[5]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Standard work-up and purification glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) and monitor the reaction by TLC.
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Alkyl Halide | Base | Solvent | Temperature | Yield |
| Benzyl bromide | K₂CO₃ | CH₃CN | Reflux | High |
| Ethyl bromoacetate | K₂CO₃ | DMF | 80 °C | Good |
| 2-Chloro-N,N-dimethylethanamine | Na₂CO₃ | CH₃CN | Reflux | Moderate |
Causality Behind Experimental Choices:
-
Base: An inorganic base like potassium carbonate is used to neutralize the hydrohalic acid formed during the Sₙ2 reaction, preventing the protonation of the starting amine and driving the reaction forward.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is ideal as it can dissolve the reactants but does not participate in the reaction. It also facilitates the Sₙ2 mechanism.
Reductive Amination for the Synthesis of Diverse Analogs
Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This method can be applied to this compound to synthesize a wide array of N-substituted derivatives with diverse biological activities.
Caption: General workflow for the reductive amination of this compound.
This protocol provides a general procedure for the synthesis of N-alkylated this compound derivatives via reductive amination.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard work-up and purification glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, which minimizes side reactions, and it does not reduce the starting aldehyde.
Structure-Activity Relationships (SAR) of this compound Derivatives
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the morpholine ring and the benzyl group. Understanding these structure-activity relationships is crucial for the rational design of new bioactive molecules.
For instance, in the case of dual serotonin and norepinephrine reuptake inhibitors, the stereochemistry at the 2-position of the morpholine ring and the substitution pattern on the phenoxy and phenyl rings are critical determinants of activity and selectivity.[3]
| Compound/Derivative | Target | IC₅₀ (nM) | Key Structural Features | Reference |
| (S,S)-Reboxetine | NET | 3.6 | (S,S)-stereochemistry, 2-ethoxyphenoxy group | [6] |
| (S,S)-[¹⁸F]FRB | NET | - | Reboxetine analog for PET imaging | [4] |
| Quinoline-morpholine hybrid (11g) | AChE | 1940 | 2-methylene linker, unsubstituted phenylamino | [7] |
Conclusion
This compound is a valuable and versatile chiral building block in the synthesis of a wide range of bioactive molecules. Its privileged morpholine scaffold imparts favorable physicochemical properties, while the benzyl group and the chiral center at the 2-position provide opportunities for diverse functionalization and stereoselective synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug discovery to effectively utilize this important synthetic intermediate in the development of novel therapeutic agents.
References
- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. [Link]
- (S, S)-2-[α-(2-(2-[ 18 F]Fluoroethoxy)phenoxy)benzyl]morpholine. (2008). PubMed. [Link]
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]
- This compound | C11H15NO | CID 125510. (n.d.). PubChem. [Link]
- N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.).
- Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. [Link]
- (PDF) Morpholines. Synthesis and Biological Activity. (n.d.).
- This compound. (n.d.). MySkinRecipes. [Link]
- Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. (n.d.). MDPI. [Link]
- (PDF) 2-Bromo-1-phenylethanone. (n.d.).
- Benzyl morpholine derivatives. (n.d.).
- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (n.d.).
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- (2S,αS)-2-(α-(2-[ 125 I]Iodophenoxy)benzyl)morpholine. (2009). PubMed. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Derivatization of 2-Benzylmorpholine for Enhanced Analytical Detection and Chiral Separation
Abstract
2-Benzylmorpholine is a chiral secondary amine whose structural motif appears in various pharmaceutical compounds and new psychoactive substances (NPS), making its detection and characterization critical for drug development, forensic science, and clinical toxicology.[1][2][3] Direct chromatographic analysis of this compound is often hampered by its polarity, which can lead to poor peak shape in gas chromatography (GC) and insufficient retention in reversed-phase liquid chromatography (LC).[4][5] Furthermore, its chirality necessitates specialized approaches for enantiomeric separation, a crucial step in understanding its pharmacological and toxicological profile. This guide provides in-depth technical protocols for the derivatization of this compound to overcome these analytical hurdles. We present two primary workflows: (1) Acylation with Trifluoroacetic Anhydride (TFAA) for robust, sensitive quantification of total this compound by GC-Mass Spectrometry (GC-MS), and (2) Chiral Derivatization using a chiral derivatizing agent (CDA) to form diastereomers, enabling the separation and quantification of its individual enantiomers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analytical Imperative for Derivatizing this compound
This compound (C₁₁H₁₅NO, M.W. 177.24 g/mol ) is a heterocyclic amine containing a secondary amine within the morpholine ring and a chiral center at the C2 position.[6] Its analysis is paramount in several fields:
-
Pharmaceutical Development: It serves as a key intermediate or building block in the synthesis of various bioactive molecules.[3][7]
-
Forensic Toxicology: It is structurally related to phenmetrazine and its analogs, a class of psychostimulants that are often encountered as NPS.[1][2][8] The emergence of such analogs presents continuous challenges for analytical laboratories.[9][10]
The primary analytical challenges stem from the molecule's physicochemical properties:
-
Polarity: The secondary amine group is a polar, active site that can engage in undesirable interactions with the stationary phase in GC, leading to peak tailing and reduced sensitivity.[4]
-
Volatility: While moderately volatile, its volatility can be significantly improved for GC analysis.
-
Chirality: As a chiral molecule, its enantiomers can exhibit different pharmacological effects. Standard chromatographic methods cannot separate enantiomers, requiring either a chiral stationary phase or, more commonly, derivatization to form diastereomers that are separable on standard achiral columns.[11][12]
Derivatization addresses these issues by chemically modifying the analyte to produce a derivative with properties more suitable for analysis.[4] The goals are to increase volatility and thermal stability for GC, improve chromatographic resolution, and enhance detector sensitivity for both GC-MS and LC-MS.[4][13]
Protocol 1: Total Quantification by GC-MS via TFAA Acylation
Causality & Rationale: This protocol is designed for the robust and sensitive quantification of total this compound concentration. Acylation of the secondary amine with Trifluoroacetic Anhydride (TFAA) is an ideal strategy. The reaction is rapid and quantitative, and it replaces the polar N-H proton with a non-polar, electron-rich trifluoroacetyl group. This transformation yields a derivative that is significantly more volatile and thermally stable, resulting in sharper, more symmetrical peaks in the GC chromatogram.[4] The fluorine atoms also provide a distinct mass spectrometric signature, aiding in identification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis via TFAA derivatization.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Pipette 100 µL of the sample extract (e.g., from a liquid-liquid or solid-phase extraction) into a 2 mL autosampler vial.
-
Add an appropriate amount of an internal standard (e.g., this compound-d4).
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure the sample is completely dry as moisture will quench the TFAA reagent.
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of ethyl acetate. Vortex briefly to dissolve the residue.
-
Add 25 µL of Trifluoroacetic Anhydride (TFAA).
-
Safety Note: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Cap the vial tightly and vortex for 10 seconds.
-
Incubate the vial in a heating block or oven at 60°C for 20 minutes to ensure the reaction goes to completion.
-
-
Final Processing:
-
After incubation, cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of ethyl acetate.
-
Transfer to a clean autosampler vial with an insert if necessary. The sample is now ready for GC-MS analysis.
-
Data Presentation: GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of analytes. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min) | A starting point; this gradient should be optimized to ensure separation from matrix components. |
| MS System | Agilent 5977B MSD or equivalent | A robust mass selective detector for routine analysis. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230°C | Standard temperature to minimize source contamination. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification (target specific ions). | Scan mode provides qualitative data, while SIM mode significantly enhances sensitivity for quantification. |
Protocol 2: Chiral Separation by LC-MS/MS via Diastereomer Formation
Causality & Rationale: This protocol is essential for resolving and quantifying the individual (R)- and (S)-enantiomers of this compound. The core principle involves an indirect chiral separation method.[11] By reacting the racemic analyte with a single enantiomer of a chiral derivatizing agent (CDA), two diastereomers are formed. Diastereomers, unlike enantiomers, have different physicochemical properties and can be separated on a standard, achiral reversed-phase column.[12]
For this application, we select a commercially available and highly effective CDA. A suitable choice would be a reagent like Marfey's reagent (FDAA) or an analog, which reacts with the secondary amine.[14] The resulting diastereomers can then be sensitively detected using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing both high selectivity and low limits of detection.
Logical Relationship: Chiral Derivatization
Caption: Principle of diastereomer formation for chiral analysis.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Aliquot the sample extract containing this compound into a microcentrifuge tube and evaporate to dryness under nitrogen.
-
-
Derivatization Reaction (using Marfey's Reagent - FDAA as an example):
-
Reconstitute the dried sample in 100 µL of 50 mM sodium bicarbonate buffer (pH ~8.5).
-
Prepare a 10 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add 50 µL of the Marfey's reagent solution to the sample tube.
-
Vortex thoroughly and incubate at 40°C for 60 minutes in a water bath or heating block.[14] The reaction proceeds as the amine nucleophilically displaces the fluorine on the dinitrophenyl ring.
-
After incubation, quench the reaction by adding 20 µL of 1 M hydrochloric acid (HCl) to neutralize the excess base and stop the reaction.
-
The sample is now ready for dilution and LC-MS/MS analysis.
-
Data Presentation: LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | UPLC systems provide high resolution and speed, essential for separating closely eluting diastereomers. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard column chemistry for separating the relatively non-polar diastereomeric derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes. (Must be optimized for specific CDA) | A gradient elution is necessary to separate the diastereomers effectively from each other and matrix components. |
| Column Temp. | 40°C | Elevated temperature improves peak shape and reduces viscosity. |
| MS System | Waters Xevo TQ-S micro or equivalent | A sensitive triple quadrupole MS is required for the low detection limits needed in many applications. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The derivatized amine is readily protonated. |
| MRM Transitions | Precursor Ion: [M+H]⁺ of the derivative. Product Ions: Determined by infusing a derivatized standard. | MRM provides exceptional selectivity and sensitivity by monitoring specific fragmentation pathways. |
System Validation and Troubleshooting
For any analytical method, validation is key to ensuring trustworthy results. Protocols should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.
| Potential Issue | Likely Cause(s) | Suggested Solution |
| No or Low Derivative Peak | Incomplete dryness of sample (moisture); Inactive/degraded reagent; Insufficient reaction time/temp. | Ensure sample is completely dry before adding reagents. Use fresh derivatizing agent. Optimize incubation time and temperature. |
| Poor Chromatographic Peak Shape | Active sites in GC liner or column; Non-optimized LC gradient; Column degradation. | Use a deactivated GC inlet liner. For LC, adjust the gradient slope or mobile phase composition. Replace the column if performance degrades. |
| Single Peak in Chiral Analysis | Co-elution of diastereomers; Racemic derivatizing agent was used. | Optimize the LC gradient to be shallower to improve resolution. Ensure the CDA is enantiomerically pure. |
| High Background Noise | Contaminated solvents or reagents; Matrix interference. | Use high-purity (e.g., LC-MS grade) solvents. Incorporate a more rigorous sample clean-up step (e.g., SPE) before derivatization. |
References
- McLaughlin, G., Baumann, M.H., Brandt, S.D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.
- ResearchGate. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers.
- ResearchGate. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers.
- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Tsay, W. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics.
- IntechOpen. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Brazilian Journal of Analytical Chemistry. (2021). Analytical Challenges for Identification of New Psychoactive Substances.
- D'Acquarica, I., & Calcaterra, A. (2018). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (n.d.). CHAPTER 2. Novel Detection Approaches to Tackle the Challenges of Complex Matrices for Alternative Drugs and New Psychoactive Substances.
- Grembi, T. A., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A.
- Iannucci, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites.
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. jfda-online.com [jfda-online.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. brjac.com.br [brjac.com.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ole.uff.br [ole.uff.br]
- 13. ddtjournal.com [ddtjournal.com]
- 14. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low diastereoselectivity in 2-Benzylmorpholine synthesis
Welcome to the technical support center for the synthesis of 2-benzylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in their synthetic routes. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes.
Introduction to Diastereoselectivity in this compound Synthesis
The synthesis of this compound often involves the formation of at least one additional stereocenter, leading to the potential for diastereomers. Achieving high diastereoselectivity is crucial for ensuring the desired pharmacological activity and simplifying downstream purification. Low diastereoselectivity can arise from a variety of factors, including reaction conditions, substrate properties, and the chosen synthetic strategy. This guide will walk you through common issues and their solutions, grounded in established chemical principles.
Troubleshooting Guide: Low Diastereoselectivity
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing a common strategy such as the intramolecular cyclization of an N-benzylated amino alcohol derivative.
Scenario: You are synthesizing a 2-benzyl-5-substituted morpholine via the intramolecular cyclization of the corresponding N-(2-hydroxy-1-phenylethyl)amino alcohol derivative and are observing a nearly 1:1 mixture of cis and trans diastereomers.
Q1: My intramolecular cyclization is yielding a poor diastereomeric ratio. What are the most likely causes and how can I improve the selectivity?
A1: Low diastereoselectivity in intramolecular cyclizations to form substituted morpholines is a common issue and typically points to a lack of sufficient energy difference between the diastereomeric transition states leading to the cis and trans products. The primary factors to investigate are temperature, solvent, and the nature of the activating group on the hydroxyl moiety.
Immediate Troubleshooting Steps:
-
Lower the Reaction Temperature: Many cyclization reactions are run at elevated temperatures to ensure a reasonable reaction rate. However, higher temperatures can overcome the small energy barriers between diastereomeric transition states, leading to a loss of selectivity. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) often favors the kinetically controlled product, which may be a single diastereomer.[1][2]
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state.[1][3][4][5][6]
-
Non-polar solvents (e.g., toluene, hexanes) may favor a more compact, non-chelated transition state.
-
Polar aprotic solvents (e.g., THF, CH₂Cl₂) can have varied effects depending on their ability to solvate ions and influence transition state geometry.
-
Polar protic solvents (e.g., ethanol) are generally less common for these types of cyclizations but can influence the reaction through hydrogen bonding.
A systematic screening of solvents with different dielectric constants is recommended.
-
-
Vary the Leaving Group: If your synthesis involves activating the hydroxyl group (e.g., as a tosylate, mesylate, or halide), the nature of the leaving group can impact the SN2 cyclization. A more reactive leaving group might allow for lower reaction temperatures, thereby enhancing selectivity.
Q2: I've tried lowering the temperature, but the reaction is now too slow. How can I increase the rate without sacrificing diastereoselectivity?
A2: This is a classic challenge of balancing kinetics and thermodynamics. If lowering the temperature has stalled your reaction, consider the following:
-
Choice of Base: If your cyclization is base-mediated, the strength and steric bulk of the base are critical. A stronger, non-nucleophilic base (e.g., NaH, KHMDS) can deprotonate the nucleophile more effectively at lower temperatures.
-
Catalyst System: For certain cyclization strategies, a catalyst can lower the activation energy of the desired pathway. For instance, in reactions involving vinyloxiranes, a combination of Pd(0) and Fe(III) catalysts has been shown to favor the formation of cis-disubstituted morpholines through thermodynamic equilibration.[7][8] While your specific route may differ, exploring catalyst systems relevant to your transformation is a worthwhile endeavor.
Q3: Could the protecting groups on my starting materials be influencing the diastereoselectivity?
A3: Absolutely. The steric and electronic properties of protecting groups can have a profound impact on the facial selectivity of the cyclization.
-
Steric Hindrance: A bulky protecting group on the nitrogen or on a substituent elsewhere on the amino alcohol backbone can sterically direct the intramolecular attack to favor the formation of one diastereomer over the other. Consider if modifying the size of your protecting groups is synthetically feasible.
-
Chelation Control: If your substrate has a nearby functional group capable of coordinating with a metal cation (from a Lewis acid or the counter-ion of the base), you may be able to enforce a rigid, chelated transition state.[9][10][11][12][13] For example, a benzyloxymethyl (BOM) ether is known to promote chelation, whereas a bulky silyl ether like TBDPS will prevent it.[11] This can sometimes be used to completely reverse the diastereoselectivity from the non-chelated (Felkin-Anh) model.
Frequently Asked Questions (FAQs)
Q: What are the main synthetic strategies for preparing this compound with control over diastereoselectivity?
A: Several strategies exist, each with its own inherent stereochemical preferences:
-
Intramolecular Cyclization of Amino Alcohols: This is a very common method where a linear precursor containing both the amine and alcohol functionalities is cyclized. Diastereoselectivity is controlled by the factors discussed in the troubleshooting section (temperature, solvent, substrate conformation).
-
Reductive Amination of a Lactol/Lactone: A suitably substituted lactol or lactone can be reductively aminated with benzylamine. The stereochemistry of the substituents on the ring will direct the approach of the benzylamine.
-
Asymmetric Hydrogenation of a Dehydromorpholine: If a double bond is present in the morpholine ring, asymmetric hydrogenation using a chiral catalyst can introduce new stereocenters with high enantioselectivity, and the existing stereocenters can influence the diastereoselectivity.[14]
-
Multi-component Reactions: Some modern methods involve the copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate. However, these can sometimes result in low diastereoselectivity, which may require post-synthetic modification.[15]
Q: How can I determine the relative stereochemistry (cis vs. trans) of my this compound diastereomers?
A: The most definitive method is single-crystal X-ray crystallography. However, for routine analysis, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is typically used.
-
¹H NMR Coupling Constants (J-values): For a chair-like conformation of the morpholine ring, the coupling constant between two adjacent axial protons (J_ax-ax) is typically large (8-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By analyzing the coupling patterns of the protons at the stereogenic centers, you can often deduce their relative orientation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY or ROESY can identify protons that are close in space. An NOE between the benzyl protons at C2 and a substituent at another position can indicate a cis relationship.
Q: Is it possible to correct a poor diastereomeric ratio after the reaction is complete?
A: Yes, in some cases.
-
Chromatographic Separation: If the diastereomers are stable, they can often be separated by flash column chromatography or preparative HPLC.
-
Crystallization: One diastereomer may be more crystalline than the other, allowing for selective crystallization from a suitable solvent system.
-
Epimerization: It may be possible to selectively epimerize the unwanted diastereomer to the desired one. This usually involves temporarily opening the ring or creating a planar intermediate at one of the stereocenters under conditions that favor the thermodynamically more stable diastereomer. One advanced method involves a light-mediated reversible hydrogen atom transfer (HAT) to equilibrate the diastereomers.[15]
Experimental Protocols and Data
Protocol: Diastereoselective Intramolecular Cyclization via Hydroxyl Activation
This protocol provides a general procedure for the synthesis of a 2,5-disubstituted morpholine, which can be adapted for this compound derivatives.
Step 1: Synthesis of the Amino Diol Precursor The synthesis of the open-chain amino diol is a prerequisite. A common method is the ring-opening of an enantiopure epoxide with an amino alcohol.[16]
Step 2: Cyclization
-
Dissolve the amino diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add triethylamine (2.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric morpholines.
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | Diastereomeric Ratio (cis:trans) | Condition B | Diastereomeric Ratio (cis:trans) | Rationale |
| Temperature | Reflux (e.g., 80 °C) | ~ 1.5 : 1 | 0 °C | > 10 : 1 | Lower temperature favors the kinetic product by increasing the energy difference between diastereomeric transition states. |
| Solvent | Toluene | 3 : 1 | THF | 8 : 1 | Solvent polarity and coordinating ability can stabilize one transition state over another. |
| Lewis Acid | None | 1 : 2 (Felkin-Anh) | TiCl₄ | > 20 : 1 (Chelation) | A chelating Lewis acid can enforce a rigid transition state, leading to the opposite diastereomer.[11] |
Visualizing Reaction Control
Diagram 1: Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. Thermodynamic control in diastereoselective reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low diastereoselectivity.
References
- Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Douglas, C. J., & Overman, L. E. (2014). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Journal of the American Chemical Society, 136(49), 17038–17041. [Link]
- Lanman, B. A., & Myers, A. G. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 1045–1047. [Link]
- Puzzolo, D., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 729-738. [Link]
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14467–14472. [Link]
- Stanton, G. R., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(14), 5066–5067. [Link]
- Stanton, G. R., Kauffman, M. C., & Walsh, P. J. (2012). Diastereoselective chelation-controlled additions to β-silyloxy aldehydes. Organic Letters, 14(13), 3368–3371. [Link]
- Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
- Yamamoto, K., et al. (2003). Effects of temperature and concentration in some ring closing metathesis reactions. Tetrahedron Letters, 44(16), 3297-3299. [Link]
- Wikipedia. (n.d.). Solvent effects.
- Gung, B. W. (2004). Lewis Acid-Catalyzed [4+3] Annulation: Temperature Dependent Stereodivergent Synthesis of Point-Planar Chiral Ferrocene Fused Azepines. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 8. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 10. Figure 1 from Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diastereoselective chelation-controlled additions to β-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [repository.upenn.edu]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 2-Benzylmorpholine synthesis
Welcome to the technical support center for the synthesis of 2-benzylmorpholine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on identifying and minimizing byproducts.
I. Overview of Synthetic Routes
The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, desired scale, and stereochemical requirements. Common strategies include:
-
Reductive Amination: This widely used method involves the reaction of a suitable amino alcohol with phenylacetaldehyde or a related carbonyl compound, followed by a reduction step.[2][3][4]
-
N-Alkylation of a Pre-formed Morpholine Ring: This approach starts with a pre-existing morpholine or 2-substituted morpholine derivative, which is then N-benzylated.[5][6][7]
-
Cyclization of Acyclic Precursors: This involves the formation of the morpholine ring from an acyclic precursor already containing the benzyl group.[8][9][10]
Each of these methods has its own set of potential side reactions and byproduct formations that can impact yield and purity.
II. Troubleshooting Guide: Reductive Amination Route
Reductive amination is a popular choice for this compound synthesis due to its versatility. However, several issues can arise.
Problem 1: Low Yield of this compound
Q: My reductive amination reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I optimize the reaction?
A: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Imine/Enamine Formation: The initial condensation between the amino alcohol and the carbonyl compound to form an imine or enamine is a critical equilibrium-driven step.
-
Troubleshooting:
-
Water Removal: Ensure efficient removal of water formed during this step. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or performing the reaction in a solvent that azeotropically removes water.
-
pH Control: The pH of the reaction mixture is critical. A slightly acidic medium (pH 4-6) is often optimal for imine formation. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl compound may not be sufficiently activated.
-
-
-
Inefficient Reduction: The choice and activity of the reducing agent are paramount.
-
Troubleshooting:
-
Reducing Agent Selection: Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are commonly used. NaBH3CN is milder and more selective for the iminium ion over the carbonyl starting material, which can be advantageous. For more robust reductions, catalytic hydrogenation (e.g., H2/Pd-C) can be employed.[2]
-
Reaction Conditions: Ensure the reducing agent is added under appropriate temperature control. Some reductions are more effective at lower temperatures to minimize side reactions.
-
-
-
Side Reactions: Competing side reactions can significantly consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Over-alkylation: The newly formed secondary amine (this compound) can react further with the carbonyl compound to form a tertiary amine byproduct. This can be minimized by using a stoichiometric amount of the carbonyl compound or by slow addition of the reducing agent.
-
Aldol Condensation: Phenylacetaldehyde is prone to self-condensation under basic conditions. Maintaining a neutral or slightly acidic pH can mitigate this.
-
-
Problem 2: Presence of Significant Byproducts in the Final Product
Q: My crude product shows multiple spots on TLC/peaks in GC-MS. What are the common byproducts in this compound synthesis via reductive amination, and how can I identify and minimize them?
A: Byproduct identification is the first step towards minimizing their formation.
| Potential Byproduct | Formation Pathway | Identification (Expected Analytical Signatures) | Minimization Strategy |
| N-Benzyl-2-benzylmorpholine | Over-alkylation of the product with another molecule of phenylacetaldehyde. | Higher molecular weight peak in GC-MS. Presence of two benzyl group signals in ¹H NMR. | Use a slight excess of the amino alcohol. Slow addition of the carbonyl compound. |
| Unreacted Amino Alcohol | Incomplete reaction. | Lower retention time in GC/HPLC. Characteristic hydroxyl and amine peaks in IR and NMR. | Increase reaction time or temperature. Ensure stoichiometric amounts of reactants. |
| Phenylacetic Acid | Oxidation of phenylacetaldehyde. | Acidic peak in HPLC. Carboxylic acid peak in IR (~1700 cm⁻¹). | Use fresh, high-purity phenylacetaldehyde. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dibenzyl Ether | Self-condensation of benzyl alcohol (if used as a starting material or formed in situ). | Characteristic ether linkage in IR and ¹³C NMR. | Not directly applicable to the phenylacetaldehyde route but a consideration in other syntheses. |
Experimental Workflow for Byproduct Analysis
Caption: Workflow for byproduct identification.
III. Troubleshooting Guide: N-Alkylation and Debenzylation Routes
Issues can also arise when synthesizing this compound through N-alkylation of a morpholine precursor or debenzylation of a protected intermediate.
Problem 3: Incomplete N-Alkylation or Over-Alkylation
Q: I am attempting to synthesize this compound by N-alkylating a 2-substituted morpholine with benzyl bromide, but the reaction is either incomplete or produces multiple products. How can I improve this?
A: N-alkylation reactions require careful control to achieve high selectivity for the desired mono-benzylated product.
-
Incomplete Reaction:
-
Troubleshooting:
-
Base Selection: A suitable base is crucial to deprotonate the secondary amine. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or a stronger base like sodium hydride (NaH) if needed. The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Solvent Choice: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is often effective.[11]
-
Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessive heat can lead to byproduct formation.
-
-
-
Over-Alkylation (Formation of Quaternary Ammonium Salts):
-
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the morpholine starting material relative to the benzyl halide.
-
Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting again.
-
-
Problem 4: Difficulties with N-Debenzylation
Q: I am trying to remove a benzyl protecting group from a nitrogen to yield this compound, but the debenzylation is not proceeding cleanly. What are the common issues and solutions?
A: N-debenzylation can be challenging, and the success often depends on the chosen method and the overall molecular structure.[12][13][14][15][16]
-
Catalytic Hydrogenolysis (H₂/Pd-C): This is a common and often clean method.
-
Troubleshooting:
-
Catalyst Poisoning: Sulfur-containing compounds or other impurities can poison the palladium catalyst.[12] Ensure the starting material is pure.
-
Catalyst Activity: Use a fresh, active catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for N-debenzylation than standard Pd/C.[13]
-
Solvent and Additives: The reaction can be sensitive to the solvent. Alcohols like ethanol or methanol are common. The addition of an acid, such as acetic acid or HCl, can sometimes facilitate the reaction by protonating the amine and making the C-N bond more susceptible to cleavage.[13][16]
-
-
-
Chemical Debenzylation:
-
Troubleshooting:
-
Reagent Choice: Reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis can be effective but may not be compatible with all functional groups.[17]
-
Lewis Acids: Strong Lewis acids like AlCl₃ can cleave benzyl groups, but these harsh conditions can lead to side reactions like Friedel-Crafts alkylation.[12]
-
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of a this compound synthesis?
A1: A combination of techniques is ideal. Thin-layer chromatography (TLC) is excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[18][19]
Q2: How can I purify crude this compound that contains polar byproducts?
A2: Column chromatography on silica gel is a standard and effective method for purifying this compound from polar impurities. A gradient elution system, starting with a non-polar solvent (e.g., heptane or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for good separation. For acidic or basic impurities, an acid-base extraction during the workup can be very effective.
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Yes, standard laboratory safety practices should always be followed. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[20] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. When working with flammable solvents and reactive reagents like sodium borohydride, take necessary precautions to avoid ignition sources and ensure proper quenching procedures.
Q4: What is the typical appearance and stability of pure this compound?
A4: Pure this compound is typically a colorless to pale yellow oil or low-melting solid.[21] It is relatively stable under normal storage conditions but should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation.[1]
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis.
V. References
-
Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. Available at:
-
Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. Available at:
-
US7294623B2 - Benzyl morpholine derivatives - Google Patents. Available at:
-
Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. - ResearchGate. Available at:
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Available at:
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. Available at:
-
Morpholine synthesis - Organic Chemistry Portal. Available at:
-
Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine - PrepChem.com. Available at:
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at:
-
This compound - MySkinRecipes. Available at:
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at:
-
This compound | C11H15NO | CID 125510 - PubChem - NIH. Available at:
-
This compound | 87955-28-0 | MDA95528 - Biosynth. Available at:
-
An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available at:
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. Available at:
-
side reactions and byproduct formation in morpholine synthesis - Benchchem. Available at:
-
Analytical Methods - RSC Publishing. Available at:
-
Morpholine - Wikipedia. Available at:
-
This compound AldrichCPR - Sigma-Aldrich. Available at:
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at:
-
Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. Available at:
-
Synthesis of (R)-2-benzylmorpholine employing catalytic stereospe... - Ingenta Connect. Available at:
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Available at:
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. Available at:
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at:
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols - How to use the personal web pages service. Available at:
-
Debenzylation of Benzyl-Protected Methylcellulose - MDPI. Available at:
-
(PDF) Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules - ResearchGate. Available at:
-
Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at:
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF - ResearchGate. Available at:
Sources
- 1. This compound [myskinrecipes.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. users.ox.ac.uk [users.ox.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 18. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. This compound | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. prepchem.com [prepchem.com]
Optimization of reaction conditions for 2-Benzylmorpholine synthesis
An Application Scientist's Guide to the Synthesis of 2-Benzylmorpholine
Welcome to the Technical Support Center for this compound Synthesis. As a key intermediate in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system, optimizing the synthesis of this compound is crucial for efficiency and scalability.[1] This guide, designed for chemistry professionals, provides in-depth troubleshooting, frequently asked questions, and optimized protocols based on established and modern synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several effective strategies for synthesizing the this compound scaffold. The choice often depends on the availability of starting materials, required scale, and desired stereochemistry. The most common approaches include:
-
Cyclization of 1,2-Amino Alcohols: This is a robust and widely used method involving the reaction of an N-benzylated amino alcohol with a two-carbon electrophile, followed by cyclization. A modern, green approach utilizes ethylene sulfate for selective monoalkylation of the primary amine, followed by a base-mediated cyclization.[2]
-
N-Alkylation of Morpholine Derivatives: This route involves the direct alkylation of a pre-formed morpholine ring. While direct N-alkylation of morpholine with benzyl halides can be challenging due to over-alkylation, catalytic methods using benzyl alcohols are becoming more prevalent.[3]
-
Reductive Amination: A powerful and versatile method, reductive amination can be employed in several ways, such as the reaction of a suitable dicarbonyl compound with benzylamine or ammonia, followed by reduction to form the heterocyclic ring.[4][5] This method is a cornerstone of pharmaceutical synthesis due to its reliability and broad substrate scope.[4]
Q2: How can I introduce stereochemistry at the C2 position?
Achieving specific stereochemistry is often critical for pharmacological activity. This can be accomplished by:
-
Using Chiral Starting Materials: A straightforward approach is to start with a chiral amino alcohol, such as L-phenylalaninol, which already contains the desired stereocenter. Subsequent cyclization preserves the stereochemistry.[6]
-
Asymmetric Hydrogenation: For syntheses that proceed via an unsaturated dehydromorpholine intermediate, asymmetric hydrogenation using a chiral catalyst (e.g., a bisphosphine-rhodium complex) can produce the desired enantiomer with high enantioselectivity (up to 99% ee).[7]
Q3: What is the most significant challenge in scaling up the synthesis of this compound?
The primary challenge in scaling up is often managing side reactions and ensuring efficient purification. In routes involving N-alkylation, preventing di- and tri-alkylation is crucial for yield and purity.[2] For cyclization reactions, especially those requiring high temperatures like the dehydration of diethanolamine derivatives, the formation of high-molecular-weight condensation products ("heavies") can reduce yield and complicate purification.[8] Efficient temperature control and optimized reaction times are critical for mitigating these issues on a larger scale.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Potential Cause A: Incomplete Reaction. The reaction may not have reached completion due to insufficient time, low temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned time, consider extending the reaction duration. Ensure the internal reaction temperature is maintained at the optimal level, as a drop of even 10-15°C can significantly impact yield in temperature-sensitive reactions.[9]
-
-
Potential Cause B: Catalyst Deactivation. In catalytic reactions (e.g., reductive amination, hydrogenation, N-alkylation with alcohols), the catalyst may be poisoned by impurities in the starting materials or solvent.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried. If catalyst poisoning is suspected, try using a fresh batch of catalyst or increasing the catalyst loading. For heterogeneous catalysts like Pd/C, ensure efficient stirring to maintain suspension.[10]
-
-
Potential Cause C: Inefficient Cyclization (for amino alcohol routes). In base-mediated cyclizations, the choice and stoichiometry of the base are critical.
-
Solution: The base must be strong enough to deprotonate the alcohol, initiating the intramolecular Williamson ether synthesis. Potassium tert-butoxide (t-BuOK) is often more effective than weaker bases like K₂CO₃.[2] Ensure the base is added under anhydrous conditions to prevent quenching.
-
Problem 2: Formation of Significant Side Products
-
Potential Cause A: Over-alkylation. When using reactive electrophiles like benzyl bromide to alkylate a primary or secondary amine, multiple alkylations can occur.
-
Solution: A more controlled approach is to use a less reactive electrophile or a different synthetic strategy. The use of ethylene sulfate for mono-alkylation of 1,2-amino alcohols has been shown to be highly selective.[2] Alternatively, catalytic N-alkylation using benzyl alcohol offers a greener and more controlled method.[3]
-
-
Potential Cause B: Dehydration/Elimination Products. At elevated temperatures, particularly under acidic or strongly basic conditions, elimination reactions can compete with the desired substitution or cyclization.
Problem 3: Difficulty in Product Purification
-
Potential Cause A: Co-elution with Starting Materials or Byproducts. The product may have a similar polarity to impurities, making separation by column chromatography difficult.
-
Solution: Adjust the solvent system for chromatography. A gradient elution might be necessary to achieve better separation. If the product is an amine, it can be converted to its hydrochloride salt by adding HCl in an appropriate solvent (e.g., ethanol or ether), which often crystallizes, facilitating purification.[11][13] The free base can then be regenerated by treatment with a mild base.
-
-
Potential Cause B: Product is a viscous oil that is difficult to handle.
-
Solution: Purification via flash column chromatography is common for oily products.[14] After purification, remove the solvent under high vacuum to ensure all residual solvent is gone. If the product is hygroscopic, handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[9]
-
Logical Workflow for Troubleshooting Synthesis
The following diagram outlines a systematic approach to diagnosing and solving common synthesis problems.
Caption: Logical workflow for troubleshooting this compound synthesis.
Optimization of Reaction Conditions
The choice of synthetic route significantly impacts yield, purity, and operational complexity. The following table summarizes key parameters for different promising methods.
| Synthetic Route | Starting Materials | Key Reagents / Catalyst | Solvent | Temperature | Time | Reported Yield | Reference |
| Cyclization via Ethylene Sulfate | 2-Amino-3-phenyl-1-propanol, Ethylene Sulfate | K-tert-butoxide (tBuOK) | 2-MeTHF / IPA | 60 °C | 2-16 h | Good to Excellent | [2] |
| N-Alkylation with Benzyl Alcohol | Morpholine, Benzyl Alcohol | NiCuFeOx catalyst | Toluene | 120 °C | 24 h | Good to Excellent | [3] |
| Stereospecific Rearrangement | L-Phenylalaninol | (CF₃CO)₂O (catalytic) | Acetonitrile | Reflux | N/A | Efficient | [6] |
| Debenzylation | 4-Benzyl-2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine | Pd/C, H₂, HCl | Ethanol | Room Temp | 4 h | 54.7% | [13] |
Experimental Protocol: Synthesis via Amino Alcohol Cyclization
This protocol is adapted from a modern, high-yielding, and environmentally conscious method for synthesizing substituted morpholines.[2] It proceeds in two efficient steps from a commercially available amino alcohol.
Step 1: Monoalkylation of 2-Amino-3-phenyl-1-propanol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-3-phenyl-1-propanol (1.0 eq) and acetonitrile (dissolve to ~0.5 M).
-
Addition: Cool the solution to 0 °C in an ice bath. Add ethylene sulfate (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude zwitterionic intermediate is often a solid or thick oil and can be carried forward to the next step without further purification.
Step 2: Cyclization to this compound
-
Setup: To a new anhydrous, nitrogen-flushed round-bottom flask, add the crude intermediate from Step 1. Add a solvent mixture of 2-methyltetrahydrofuran (2-MeTHF) and isopropanol (IPA).
-
Base Addition: Add potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise at room temperature. The reaction is often exothermic; use a water bath to maintain the temperature if necessary.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-6 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and quench by slowly adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.[14]
-
References
- Synthesis of (R)-2-benzylmorpholine employing catalytic stereospecific rearrangement of L-Phenylalaninol.Letters in Organic Chemistry, Volume 16, Number 8, 2019, pp. 633-636(4). [Link]
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Benzyl morpholine derivatives.
- Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. Molbase. [Link]
- Process for producing 2-hydroxymethylmorpholine salt.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- This compound. MySkinRecipes. [Link]
- Morpholines. Synthesis and Biological Activity.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.MDPI. [Link]
- N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- Reductive Amination in the Synthesis of Pharmaceuticals.PubMed. [Link]
- Multicomponent Synthesis of the New Compound...MDPI. [Link]
- Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine.PrepChem.com. [Link]
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.ARKIVOC. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis of (R)-2-benzylmorpholine employing catalytic stereospe...: Ingenta Connect [ingentaconnect.com]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
- 13. prepchem.com [prepchem.com]
- 14. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Purification of 2-Benzylmorpholine Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-benzylmorpholine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these chiral compounds. As a key intermediate and structural motif in numerous bioactive molecules, achieving high isomeric purity of this compound is often a critical, yet challenging, step in the synthetic workflow.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric challenges associated with this compound?
A1: this compound possesses a single stereocenter at the C2 position of the morpholine ring, meaning it exists as a pair of enantiomers: (R)-2-benzylmorpholine and (S)-2-benzylmorpholine.[3] The core challenge lies in separating this racemic mixture. Enantiomers have identical physical properties (boiling point, solubility, chromatographic behavior on achiral media), making their separation impossible without a chiral environment or derivatization.[4][5] If your synthesis involves other chiral reagents or substrates, you could also face the challenge of separating diastereomers, which, while having different physical properties, can still be difficult to resolve.
Q2: Why is achieving high enantiomeric purity crucial for drug development?
A2: The three-dimensional structure of a molecule is paramount to its biological function. Due to the chiral nature of biological targets like enzymes and receptors, different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[6][7] One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[8] Therefore, regulatory agencies often require the development and characterization of single-enantiomer drugs to ensure safety and efficacy.
Q3: What are the principal strategies for separating this compound enantiomers?
A3: There are two main strategies for resolving racemic this compound:
-
Direct Separation via Chiral Chromatography: This is the most common and powerful method, utilizing a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8][9] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the preferred techniques.[10][11]
-
Indirect Separation via Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound (a base) with a single enantiomer of a chiral acid (a resolving agent). This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.[12][13]
Troubleshooting Guide: Chromatographic Purification
This section addresses common problems encountered during the chromatographic separation of this compound isomers.
Q: My chiral HPLC/SFC separation is failing. I see only one peak, or the resolution is very poor (Rs < 1.0). What should I do?
A: This is a classic method development challenge. The lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase combination does not provide sufficient stereoselective interactions. The "three-point interaction model" suggests that at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) between the analyte and the CSP are needed for effective chiral recognition.[9]
Causality & Solution Workflow:
-
Verify CSP Selection: For basic amines like this compound, polysaccharide-based CSPs are an excellent starting point. Columns with phases like cellulose or amylose tris(3,5-dimethylphenylcarbamate) are highly versatile.[8][14] If one CSP type fails, you must screen others with different chiral selectors.
-
Systematically Screen Mobile Phases: Chiral separations are highly sensitive to the mobile phase composition.
-
Normal Phase (NP): Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol, hexane/ethanol). The alcohol acts as a polar modifier. Vary the alcohol type and concentration.
-
Polar Organic Mode: Uses polar solvents like acetonitrile or methanol, often with an alcohol modifier.
-
Reversed-Phase (RP): Uses aqueous buffers and organic solvents (acetonitrile or methanol). This is generally less successful for preparative separation of free bases but can work for analytical purposes.
-
-
Incorporate an Additive: The basic nitrogen of the morpholine ring is critical. Adding a small amount (0.1-0.2%) of a basic or acidic additive to the mobile phase can dramatically alter retention and selectivity. For basic compounds, an amine additive like diethylamine (DEA) or triethylamine (TEA) is often used in NP mode to improve peak shape and sometimes resolution.[15]
-
Optimize Temperature: Column temperature affects separation kinetics and thermodynamics. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but increase backpressure.
Q: My chromatogram shows severe peak tailing or splitting, even for the achiral analysis. Why is this happening?
A: This is a very common issue for amine-containing compounds like this compound, especially in HPLC.[15]
Causality & Solution Workflow:
-
Cause - Secondary Interactions: The primary cause is the interaction between the basic morpholine nitrogen and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[15] This strong, non-specific binding leads to a "tail" of molecules eluting slowly.
-
Solution 1 (Mobile Phase Additive): The most effective solution is to add a competing base to the mobile phase. An amine like triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%) will bind to the active silanol sites, preventing the analyte from interacting with them and resulting in sharp, symmetrical peaks.[16]
-
Solution 2 (pH Control in RP): In reversed-phase mode, ensure the mobile phase pH is at least 2 units above or below the pKa of the morpholine nitrogen. For a basic compound, a high pH (e.g., pH 9-10 using a buffer like ammonium bicarbonate) will keep the amine in its neutral, less interactive form.
-
Solution 3 (Column Choice): Use a modern, highly end-capped column or one based on a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) that has a lower concentration of active silanol groups.
Visual Workflow: Troubleshooting Chiral HPLC Separation
Below is a decision-making workflow for troubleshooting poor chiral separations.
Caption: Troubleshooting decision tree for chiral HPLC method development.
Detailed Experimental Protocols
Protocol 1: Preparative Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a preparative HPLC method for separating this compound enantiomers.
-
Initial Column and Mobile Phase Screening (Analytical Scale): a. Select 2-3 analytical-scale (e.g., 4.6 x 250 mm) chiral columns with different polysaccharide-based CSPs. b. Prepare a 1 mg/mL stock solution of racemic this compound in ethanol or isopropanol. c. Screening Run 1 (Normal Phase):
- Mobile Phase: 90:10 Hexane:Isopropanol (+ 0.1% DEA).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 5 µL. d. Screening Run 2 (Polar Organic):
- Mobile Phase: 100% Methanol (+ 0.1% DEA).
- Flow Rate: 0.5 mL/min.
- Adjust conditions as needed. e. Analyze the results for the best separation (resolution > 1.5) and reasonable retention times.
-
Method Optimization (Analytical Scale): a. Using the best column/mobile phase combination from Step 1, optimize the mobile phase ratio to maximize resolution and minimize run time. For example, if 90:10 Hexane:IPA showed promise, test 95:5, 85:15, etc. b. Optimize the flow rate and column temperature for the best balance of efficiency and speed.
-
Scale-Up to Preparative Chromatography: a. Use a preparative column (e.g., 20 x 250 mm) with the identical CSP as the optimized analytical method. b. Calculate the new flow rate based on the column cross-sectional area:
- Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²) c. Perform a loading study by injecting increasing amounts of the racemate to determine the maximum sample load that does not compromise separation. d. Run the preparative separation, collecting the two enantiomer fractions separately. e. Analyze the purity of each collected fraction using the optimized analytical method.
Protocol 2: Diastereomeric Salt Crystallization
This protocol provides a general workflow for a classical resolution approach.
-
Selection of Resolving Agent: a. Choose a commercially available, enantiomerically pure chiral acid. Common choices for resolving basic amines include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphor-10-sulfonic acid.
-
Screening for Salt Formation and Crystallization: a. In a series of test tubes, dissolve a small amount of racemic this compound (e.g., 100 mg, 0.56 mmol) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate). b. In separate tubes, dissolve the resolving agent (0.5 to 1.0 molar equivalents) in the same solvents. c. Combine the solutions at room temperature or with gentle warming. d. Observe for the formation of a precipitate. If no solid forms, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like hexane), or scratching the inside of the tube. e. The goal is to find a solvent system that yields a crystalline solid, not an oil or amorphous powder.[17]
-
Fractional Crystallization: a. Once a promising solvent system is identified, perform the reaction on a larger scale. Dissolve the racemate and the resolving agent (typically 0.5 equivalents to resolve one enantiomer) in the minimum amount of hot solvent. b. Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation. c. Collect the crystals by filtration and wash with a small amount of cold solvent. This is "Crop 1". d. Concentrate the mother liquor to obtain subsequent crops of crystals if necessary.
-
Liberation of the Free Base and Purity Analysis: a. Dissolve the crystalline salt in water and make the solution basic (pH > 11) with an inorganic base like NaOH or K₂CO₃.[12] b. Extract the free this compound enantiomer into an organic solvent like ethyl acetate or dichloromethane. c. Dry the organic layer, filter, and evaporate the solvent. d. Determine the enantiomeric excess (ee) of the product using a validated chiral HPLC or SFC analytical method.
Data Summary Tables
Table 1: Common Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Common Trade Names | Typical Mobile Phase Modes | Key Characteristics |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Lux Cellulose-1 | Normal Phase, Polar Organic | Highly versatile, often a good first choice for screening.[8] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Lux Amylose-1 | Normal Phase, Polar Organic | Offers complementary selectivity to cellulose-based phases.[8] |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC, Lux i-Cellulose-5 | Normal Phase, Polar Organic | Can provide unique selectivity for challenging separations.[14] |
| Brush-type/Pirkle Phases | Whelk-O 1, (S,S)-DACH-DNB | Normal Phase | Based on π-π interactions; effective for aromatic compounds. |
Table 2: Troubleshooting Guide for HPLC/SFC Peak Shape Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silica silanols; column overload.[15] | Add 0.1-0.2% TEA or DEA to mobile phase; reduce sample concentration; use a high-performance end-capped column. |
| Peak Fronting | Column overload; poor sample solubility in mobile phase. | Reduce injection volume/concentration; ensure sample is fully dissolved in a solvent similar to the mobile phase. |
| Split Peaks | Column degradation (void); sample solvent incompatible with mobile phase; on-column ionization issues. | Reverse and flush the column; dissolve sample in mobile phase; ensure mobile phase pH is >2 units away from analyte pKa. |
Visual Workflow: General Purification Strategy
This diagram outlines the overall workflow from a crude synthetic product to a highly pure single isomer of this compound.
Caption: High-level workflow for the purification of this compound isomers.
References
- Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.
- CN104844522B - Morpholinidazole crystal and its preparation method and medical application.
- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available online
- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available online
- This compound | 87955-28-0. Biosynth. Available online
- Easy purification of isomers with prepacked glass columns.
- Optimizing reaction conditions for the synthesis of morpholine deriv
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules - MDPI. Available online
- CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Morpholines. Synthesis and Biological Activity.
- Synthesis and Characterization of Some New Morpholine Derivatives.
- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- Separation of enantiomers: Needs, challenges, perspectives.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules - NIH. Available online
- Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition - PubMed. Available online
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly - NIH. Available online
- This compound. MySkinRecipes. Available online
- Technical Support Center: Refining Purification Methods for 2-Piperidin-1-ylmethyl-morpholine Isomers. Benchchem. Available online
- This compound. Amerigo Scientific. Available online
- Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. RSC Publishing. Available online
- Separation of Enantiomers: Needs, Challenges, Perspectives.
- Bioanalytical Method Development: Isomers. BioPharma Services. Available online
- US7294623B2 - Benzyl morpholine derivatives.
- Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography.
- Techniques used for the separation of enantiomers.
- (R)-2-benzylmorpholine CAS NO.131887-51-9.
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards. Available online
- This compound AldrichCPR. Sigma-Aldrich. Available online
- Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine - PubMed. Available online
- Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Sigma-Aldrich. Available online
Sources
- 1. This compound [myskinrecipes.com]
- 2. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 3. (R)-2-benzylmorpholine, CasNo.131887-51-9 Hangzhou molcore Biopharmatech Co., Ltd China (Mainland) [molcore.lookchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN104844522B - Morpholinidazole crystal and its preparation method and medical application - Google Patents [patents.google.com]
- 13. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 14. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 2-Benzylmorpholine from Allylbenzene
Welcome to the technical support center for the synthesis of 2-benzylmorpholine from allylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical transformation. Here, we provide in-depth answers to common questions and solutions to potential experimental hurdles, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound from allylbenzene?
The synthesis of this compound from allylbenzene is a multi-step process that generally involves the epoxidation of the allyl group, followed by ring-opening and subsequent cyclization. A common and effective route involves the following key transformations:
-
Epoxidation of Allylbenzene: The double bond of allylbenzene is first converted into an epoxide. This is a critical step that sets the stage for the introduction of the morpholine ring.
-
Ring-Opening of the Epoxide: The resulting epoxide, 2-benzyloxirane, is then reacted with a suitable nucleophile that contains the ethanolamine backbone necessary for the morpholine ring.
-
Cyclization to Form the Morpholine Ring: The intermediate formed from the epoxide ring-opening undergoes an intramolecular cyclization to form the final this compound product.
A well-documented method for this synthesis involves the initial formation of a bromohydrin from allylbenzene using N-bromosuccinimide (NBS), which is then converted to the epoxide.[1] This two-step epoxidation procedure often provides a better overall yield compared to direct epoxidation with peroxy acids.[1]
Q2: Which epoxidation method is recommended for converting allylbenzene to 2-benzyloxirane for optimal yield?
There are two primary methods for the epoxidation of allylbenzene: direct epoxidation using a peroxy acid (like m-CPBA) and a two-step process via a halohydrin intermediate.
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Epoxidation | m-Chloroperbenzoic acid (m-CPBA) | ~18% (unoptimized)[1] | Single step, commercially available reagent. | Can have lower yields and potential for side reactions. |
| Halohydrin Formation & Ring Closure | 1. N-Bromosuccinimide (NBS) in aqueous solvent2. Sodium hydroxide (NaOH) | ~67% (overall)[1] | Higher overall yield, readily available and less hazardous reagents. | Two-step process. |
For improving the yield of 2-benzyloxirane, the halohydrin formation followed by base-induced ring closure is the recommended approach .[1] This method has been shown to provide a significantly higher overall yield of the epoxide compared to the direct epoxidation with m-CPBA.[1]
Q3: What are the critical reaction parameters to control during the synthesis to maximize the yield of this compound?
Several parameters are crucial for maximizing the yield and purity of this compound. Careful control of these factors is essential for a successful synthesis.
-
Temperature: Inadequate temperature control can lead to incomplete reactions or the formation of side products.[2] The optimal temperature for each step should be carefully maintained.
-
Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion.[2] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is highly recommended.
-
Purity of Reagents and Solvents: The use of high-purity starting materials and dry solvents is critical to prevent side reactions and catalyst deactivation.[3]
-
Stoichiometry of Reagents: The molar ratios of the reactants should be carefully controlled. Using an excess of one reagent may be necessary to drive the reaction to completion, but can also lead to purification challenges.
-
Efficient Purification: Proper purification of intermediates and the final product is essential to remove byproducts and unreacted starting materials, which can affect the final yield calculation.[2]
Troubleshooting Guide
Issue 1: Low Yield of 2-Benzyloxirane (Epoxide) from Allylbenzene
Potential Cause:
-
Inefficient Epoxidation: If using a direct epoxidation method with a peroxy acid like m-CPBA, the yield can be inherently low.[1]
-
Incomplete Halohydrin Formation or Ring Closure: In the two-step method, incomplete reaction in either step will result in a lower overall yield.
-
Side Reactions: The reactive nature of the epoxide can lead to undesired side reactions if not handled properly.
Recommended Troubleshooting Steps:
-
Switch to the Halohydrin Method: If you are currently using a direct epoxidation method, consider switching to the two-step procedure with NBS and NaOH, which has been reported to give a significantly higher yield.[1]
-
Optimize Reaction Conditions for Halohydrin Formation: Ensure that the reaction with NBS is carried out in an appropriate aqueous solvent system to facilitate the formation of the bromohydrin.
-
Ensure Complete Ring Closure: When treating the bromohydrin with a base like sodium hydroxide, ensure the reaction goes to completion. This can be monitored by TLC.
-
Purification of the Epoxide: The 2-benzyloxirane intermediate should be carefully purified, for example by distillation, to remove any impurities before proceeding to the next step.[1]
Issue 2: Formation of Multiple Products During the Ring-Opening and Cyclization Steps
Potential Cause:
-
Lack of Regioselectivity: The ring-opening of the epoxide by ethanolamine-O-sulfate can potentially lead to a mixture of isomers.[1]
-
Formation of N-Substituted Morpholine Byproduct: The reaction of the intermediate ethanolamine with sodium hydroxide can result in the formation of an N-substituted morpholine alongside the desired this compound.[1]
Recommended Troubleshooting Steps:
-
Careful Control of Reaction Conditions: The reaction of the epoxide with ethanolamine-O-sulfate should be performed under carefully controlled conditions to favor the desired regioselectivity.
-
Optimize the Cyclization Step: The subsequent cyclization with sodium hydroxide should be optimized to maximize the formation of this compound over the N-substituted byproduct. This may involve adjusting the temperature, reaction time, or concentration of the base.
-
Chromatographic Purification: A mixture of products will likely require careful purification by column chromatography to isolate the desired this compound.
Issue 3: Difficulty in Purifying the Final this compound Product
Potential Cause:
-
Presence of Starting Materials or Intermediates: Incomplete reactions will lead to the presence of unreacted starting materials or intermediates in the crude product.
-
Formation of Closely Related Byproducts: The formation of isomeric or N-substituted byproducts can make purification challenging due to similar physical properties.
-
Hygroscopic Nature of Morpholine Derivatives: Morpholine and its derivatives can be hygroscopic, readily absorbing moisture from the air, which can complicate purification and affect yield calculations.[2]
Recommended Troubleshooting Steps:
-
Monitor Reaction Completion: Use analytical techniques like TLC or GC-MS to ensure the reaction has gone to completion before starting the workup and purification.
-
Efficient Extraction and Washing: During the workup, perform thorough extractions and wash the organic layer with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove impurities.[1]
-
Column Chromatography: Utilize column chromatography with an appropriate solvent system to separate this compound from any closely related byproducts.
-
Drying of the Final Product: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent and absorbed water. Using a drying agent like anhydrous magnesium sulfate or sodium sulfate for the organic solution before solvent evaporation is also crucial.[1]
Experimental Workflow and Diagrams
Overall Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound from allylbenzene.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
When encountering a low yield, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for identifying and addressing the root cause.
Caption: Troubleshooting workflow for low yield of this compound.
References
- Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant this compound, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [Link]
- ResearchGate. (n.d.). Can you help me for synthesis of morpholine using dehydration diethanolamine?.
Sources
Stability issues and storage of 2-Benzylmorpholine and its derivatives
Technical Support Center: 2-Benzylmorpholine and its Derivatives
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, storage, and handling of these valuable compounds. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Section 1: General Handling and Storage (FAQs)
This section addresses the most common initial questions regarding the proper care and handling of this compound compounds.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's purity and stability. Based on supplier recommendations and the general chemical nature of substituted morpholines, we advise the following.[1]
-
Temperature: The recommended storage temperature is between 2-8°C.[1] Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.
-
Atmosphere: The secondary amine in the morpholine ring is susceptible to oxidation. For long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.
-
Light: Protect the compound from light to prevent potential photodegradation.[1] Use amber vials or store containers in a dark place.
-
Moisture: this compound and its parent compound, morpholine, are hygroscopic.[2] Store in a tightly sealed container in a dry environment or a desiccator to prevent moisture absorption.
Q2: I've received this compound as a solid. How should I handle it?
A2: this compound is often supplied as a solid.[3] It is classified as a combustible solid and an acute oral toxicant (Category 4).[3] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Handle the solid in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Q3: What materials should I avoid when working with or storing this compound and its derivatives?
A3: Material compatibility is a key consideration. The parent morpholine scaffold provides significant guidance on incompatibilities.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers (e.g., nitrates, peroxides, chlorine bleaches), as this can lead to vigorous, potentially explosive reactions and degradation of the amine.[4][5]
-
Strong Acids: As a base, this compound will react exothermically with strong acids.[5]
-
Certain Metals: The parent compound, morpholine, is known to be corrosive to copper, aluminum, zinc, and their alloys.[4][6] It is prudent to avoid using containers or equipment made from these materials. For storage, steel or iron containers are recommended for the parent compound.[6] Glass or compatible polymer containers are suitable for laboratory-scale quantities of its derivatives.
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & References |
| Temperature | 2–8°C | Prevents thermal degradation.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes oxidation of the secondary amine. |
| Light | Protect from light (Amber vials) | Avoids potential photodegradation.[1] |
| Moisture | Store in a dry, sealed environment | Morpholine scaffold is hygroscopic.[2] |
| Incompatible Materials | Strong acids, strong oxidizers, copper, zinc, aluminum. | Prevents hazardous reactions and corrosion.[4][5][6] |
Section 2: Stability and Degradation Pathways
Understanding how and why a molecule degrades is fundamental to designing robust experiments and interpreting unexpected results. Forced degradation studies are an essential tool for elucidating the intrinsic stability of a drug molecule and identifying likely degradation products.[7][8]
Q4: What are the most likely degradation pathways for this compound?
A4: While specific degradation pathways must be confirmed experimentally, we can predict the most probable routes based on the compound's functional groups: the secondary amine of the morpholine ring and the benzylic position.
-
Oxidation: This is a primary concern.
-
N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.
-
Benzylic Oxidation: The methylene bridge (the CH₂ group between the phenyl and morpholine rings) is a benzylic position, which is susceptible to oxidation. This can lead to the formation of a ketone, and further cleavage could yield benzaldehyde and morpholine-2-one. The degradation of benzyl alcohol, a related structure, proceeds through benzaldehyde and benzoic acid.[9]
-
-
Ring Opening: Under harsh acidic or basic conditions, the ether linkage in the morpholine ring could potentially undergo cleavage, though this is generally less common than oxidation under typical experimental conditions.
-
N-Nitrosation: In the presence of nitrous acid or other nitrosating agents (e.g., nitrites under acidic conditions), secondary amines like this compound can form N-nitrosamines. It is critical to note that N-nitrosomorpholine is a potent carcinogen, so exposure to nitrosating agents must be strictly avoided.[6]
Diagram: Potential Degradation Pathways of this compound
The following diagram illustrates the hypothetical degradation pathways that should be investigated during forced degradation studies.
Caption: Systematic workflow for troubleshooting unexpected experimental outcomes.
Q6: I am analyzing my this compound sample by HPLC and see unexpected peaks. What could they be?
A6: Unexpected peaks in an HPLC chromatogram typically point to impurities from synthesis or degradation products.
-
Synthesis-Related Impurities: These could include unreacted starting materials or byproducts from the synthetic route used to prepare the compound.
-
Degradation Products: As discussed in Section 2, oxidative degradation is a common issue. Peaks corresponding to the N-oxide or products of benzylic oxidation may be observed, especially in older samples.
-
Solvent Impurities: Ensure the solvent used to dissolve the sample is of high purity and compatible.
To identify these peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It provides the molecular weight of the impurities, which can be used to deduce their structures by comparing them against the potential degradation products. [10][11]
Protocol: Recommended HPLC Method for Purity Analysis
This protocol is a starting point for assessing the purity of this compound and can be adapted from methods used for structurally similar compounds like 2-benzylpiperidine. [12]
Table 2: Example HPLC Protocol for Purity Assessment
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for small molecule analysis, good retention for the benzyl group. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides good peak shape for amines. |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile | Common organic eluent. |
| Gradient | Start at 10-20% B, ramp to 95% B over 15-20 min | Should provide good separation of the main peak from more polar or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for UV detection. [12] |
| Column Temp | 25-30°C | Ensures reproducible retention times. |
References
- Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine.
- Inchem.org. (1995). Morpholine (HSG 92, 1995).
- National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary for CID 8083.
- MedCrave online. (2016). Forced Degradation Studies.
- MySkinRecipes. (n.d.). This compound.
- Mayer, F. P., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.
- BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Tresse, O., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 125510.
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
- Ghosh, A., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Systematic and Applied Microbiology.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. Morpholine (HSG 92, 1995) [inchem.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of N-acyl 2-Benzylmorpholine
Welcome to the technical support center for the synthesis of N-acyl 2-benzylmorpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. N-acylation of the chiral this compound core is a critical step in the synthesis of many pharmacologically active compounds. However, the reaction is not without its challenges. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate common side reactions and achieve high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of enantiomeric purity in my final product. What is causing this racemization and how can I prevent it?
A1: This is one of the most common and critical issues in the acylation of 2-substituted morpholines. The chiral center at the C2 position, being adjacent to the nitrogen atom, is susceptible to epimerization under certain conditions.
Causality: The underlying mechanism is the abstraction of the proton at the C2 position by a base.[1] This deprotonation forms a planar, achiral enamine or enolate-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers or diastereomers, thus eroding the optical purity of your product.[1][2] This process is significantly accelerated by strong bases and elevated temperatures.
Solutions:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA).[3] These bases are less likely to cause deprotonation at the C2 position.
-
Temperature Control: Perform the acylation at low temperatures (e.g., 0 °C to room temperature). Avoid excessive heating, as this provides the energy to overcome the activation barrier for deprotonation.[3]
-
Acylating Agent Reactivity: When using a carboxylic acid and a coupling reagent, the choice of activator is crucial. Highly reactive intermediates can promote racemization. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.[2][4] These additives function by forming an activated ester that is more stable and less prone to initiating the racemization pathway.[4]
Q2: My reaction yield is very low, and I've isolated the unreacted carboxylic acid starting material. What's happening?
A2: Low conversion is often traced back to two main culprits: hydrolysis of the acylating agent or the formation of stable, unreactive intermediates.
Causality & Solutions:
-
Moisture Contamination: Acylating agents (e.g., acyl chlorides, anhydrides) and coupling reagents (e.g., carbodiimides like EDC or DCC) are highly sensitive to moisture.[5] Water will rapidly hydrolyze them back to the corresponding carboxylic acid, quenching the reagent before it can react with the morpholine.
-
Troubleshooting: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
N-Acylurea Formation: When using carbodiimide coupling reagents (EDC, DCC), the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[3][6] This byproduct is unreactive towards the amine, effectively consuming the activated acid and reducing the yield.
-
Troubleshooting: This side reaction can be suppressed by adding nucleophilic catalysts like HOBt or DMAP (4-dimethylaminopyridine). These additives intercept the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement. Perform the reaction at lower temperatures to disfavor the rearrangement pathway.[3]
-
Q3: The purification of my product is complicated by a significant amount of a high-molecular-weight byproduct. What could this be?
A3: If you are using an acid anhydride as the acylating agent, you may be forming a diacylated byproduct, or if using a coupling reagent, you could be forming symmetrical anhydrides.
Causality & Solutions:
-
Symmetrical Anhydride Formation: In coupling reactions, two molecules of the carboxylic acid can react with the coupling agent to form a symmetrical anhydride.[6] While this anhydride is still an active acylating agent, it alters the stoichiometry and can complicate the reaction kinetics and purification.
-
Troubleshooting: Pre-activating the carboxylic acid with the coupling reagent and additives (like HOBt) before adding the this compound can help control the formation of reactive species.
-
-
Guanidinylation: If using aminium/uronium-based coupling reagents (like HBTU or HATU) in excess, they can react with the this compound to form a guanidinium byproduct, which irreversibly caps the amine.[2][3]
-
Troubleshooting: Always use a slight excess of the carboxylic acid relative to the coupling reagent. Alternatively, pre-mix the acid and coupling reagent to form the active ester before introducing the morpholine.[2]
-
Q4: Can the morpholine ring open during the N-acylation reaction?
A4: While the morpholine ring is generally stable under standard acylation conditions, ring-opening is a potential side reaction under harsh conditions.
Causality & Solutions:
-
Extreme pH and Temperature: Highly acidic or basic conditions, especially when combined with high temperatures, can promote the cleavage of the ether linkage within the morpholine ring.[7][8]
-
Troubleshooting: Maintain a controlled pH, ideally near neutral or slightly basic, using appropriate non-nucleophilic bases. Avoid excessive heating and prolonged reaction times. Standard acylation protocols performed at or below room temperature are unlikely to cause significant ring-opening.[9]
-
Troubleshooting Guide: Common Side Reactions
| Problem Observed | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Low or No Conversion | 1. Hydrolysis of acylating/coupling agent due to moisture.[5] 2. Insufficiently reactive acylating agent. 3. Suboptimal reaction temperature. | 1. Use anhydrous solvents and reagents; perform under an inert atmosphere.[5] 2. Switch from a carboxylic acid/coupling agent to a more reactive acyl chloride or anhydride. 3. Gradually increase the temperature while monitoring the reaction by TLC/LCMS. |
| Racemization / Epimerization | 1. Use of a strong, unhindered base (e.g., TEA). 2. High reaction temperature.[3] 3. Over-activation of the carboxylic acid.[6] | 1. Use a sterically hindered, non-nucleophilic base like DIPEA or collidine.[3] 2. Maintain low temperatures (0 °C is ideal). 3. Add racemization suppressants like HOBt or OxymaPure when using coupling reagents.[2][4] |
| N-Acylurea Byproduct | Intramolecular rearrangement of the O-acylisourea intermediate when using carbodiimides (EDC, DCC).[3] | 1. Add HOBt or DMAP to the reaction mixture. 2. Perform the reaction at low temperatures (0 °C). |
| Difficult Purification | 1. Formation of symmetrical anhydride from the carboxylic acid.[6] 2. Guanidinylation of the amine by excess uronium coupling reagent.[2] | 1. Control stoichiometry carefully; consider pre-activation of the acid. 2. Use a slight excess of the acid relative to the coupling agent. Add the amine last.[2] |
Mechanistic Pathways & Troubleshooting Workflow
The synthesis of N-acyl this compound is a balance between promoting the desired reaction and suppressing competing side pathways.
Caption: Key reaction pathways in the N-acylation of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized N-Acylation using EDC/HOBt
This protocol is optimized to minimize racemization and byproduct formation when coupling a carboxylic acid to (R)- or (S)-2-benzylmorpholine.
Materials:
-
(R)- or (S)-2-benzylmorpholine (1.0 eq.)
-
Carboxylic acid (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a nitrogen or argon atmosphere.
-
Reactant Dissolution: To a round-bottom flask, add the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.). Dissolve them in anhydrous DCM (approx. 0.1 M concentration relative to the morpholine).
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq.) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. This "pre-activation" step forms the HOBt active ester.
-
Amine Addition: In a separate flask, dissolve the this compound (1.0 eq.) and DIPEA (2.5 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the consumption of the this compound by TLC or LCMS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-acyl this compound.
-
Chiral Analysis: Confirm the enantiomeric or diastereomeric purity of the final product using chiral HPLC or SFC.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Ur-Rehman, M., Jabeen, A., & Mariyath, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
- Kawabata, T., Yahiro, K., & Fuji, K. (n.d.). Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon.
- Gentry, E. C., et al. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society.
- Scribd. (n.d.). Side Reactions in Peptide Synthesis.
- National Institutes of Health. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. PMC.
- Hu, L., et al. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Request PDF.
- ResearchGate. (n.d.). Racemization pathways during amide bond formation.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis.
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
- Phukan, K. (2014). Regioselective N-Acylation of Heterocyclic Amines under Dry Conditions Catalyzed by a Natural Clay.
- Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
- PubMed. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule.
- Royal Society of Chemistry. (2016). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). of the general methodologies for morpholine ring formation.
- Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?.
- Pal'chykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
- National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Incomplete Conversion in 2-Benzylmorpholine Reactions
Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-benzylmorpholine. Incomplete conversion is a common hurdle in organic synthesis, leading to reduced yields and complex purification processes. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your reaction outcomes.
Troubleshooting Guide: Enhancing Reaction Conversion
This section addresses specific issues that can lead to incomplete conversion in this compound synthesis, offering structured solutions based on established chemical principles.
Q1: My reaction has stalled, leaving a significant amount of unreacted starting material. What are the primary factors to investigate?
A1: Stalled reactions are often a result of several interconnected factors. A systematic approach to troubleshooting is crucial.
1. Catalyst Activity and Loading:
-
Catalyst Deactivation: If you are employing a heterogeneous catalyst, such as Palladium on carbon (Pd/C) for a reductive amination route, it may have become deactivated.[1] Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Catalyst poisoning by impurities in reactants or solvents is a common issue.
-
Insufficient Catalyst Loading: The catalytic cycle may be too slow with the current amount of catalyst. A modest increase in catalyst loading can sometimes be sufficient to drive the reaction to completion. However, excessive amounts can lead to unwanted side reactions.
2. Reagent Purity and Stoichiometry:
-
Reagent Quality: Impurities in your starting materials (e.g., the amine and the benzylating agent) can interfere with the reaction. It is advisable to verify the purity of your reagents, and purify them if necessary.
-
Stoichiometric Imbalance: Carefully re-evaluate the stoichiometry of your reactants. In N-alkylation reactions, using a slight excess of the alkylating agent can sometimes be beneficial, but this must be balanced against the risk of over-alkylation.[2]
3. Reaction Conditions:
-
Temperature: Many organic reactions are highly sensitive to temperature.[3][4] A temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. Conversely, a temperature that is too high can lead to decomposition of reactants or products.[2] A systematic optimization of the reaction temperature is often a critical step.
-
Solvent Effects: The choice of solvent is paramount. The solvent must be able to dissolve the reactants to a reasonable extent and should be appropriate for the reaction mechanism.[2][5] For N-alkylation reactions, polar aprotic solvents like DMF or acetonitrile are often effective.[6]
Q2: I'm observing the formation of over-alkylation byproducts. How can I improve the selectivity towards the desired mono-benzylated product?
A2: Over-alkylation is a frequent challenge in the synthesis of secondary amines, as the mono-alkylated product can be more nucleophilic than the starting primary amine.[2]
Control of Stoichiometry:
-
A common strategy to favor mono-alkylation is to use a large excess of the starting amine relative to the alkylating agent.[2]
-
Alternatively, the slow, dropwise addition of the alkylating agent can help to maintain its low concentration in the reaction mixture, thereby reducing the likelihood of a second alkylation event.[7]
Reaction Conditions:
-
Lowering the reaction temperature can help to control the reactivity and prevent over-alkylation.[2]
-
The choice of a less polar solvent can also disfavor the second alkylation step.[2]
Bulky Reagents:
-
Employing a bulkier benzylating agent or a catalyst with sterically demanding ligands can introduce steric hindrance that disfavors a second alkylation.[8]
Q3: The reaction is sluggish, and I suspect the reactivity of my starting materials is low. What are my options?
A3: The inherent reactivity of your substrates plays a significant role in the reaction kinetics.
Activating the Electrophile:
-
If you are using a benzyl halide, switching to a more reactive halide (e.g., benzyl iodide > benzyl bromide > benzyl chloride) can significantly increase the reaction rate.[7] The addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can facilitate an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.[5]
Enhancing Nucleophilicity:
-
The choice of base is critical for deprotonating the amine and increasing its nucleophilicity. A stronger, non-nucleophilic base can ensure more complete deprotonation.[7] The solubility of the base in the reaction solvent is also a key consideration.[5]
Alternative Synthetic Routes:
-
If direct N-alkylation proves challenging, consider a reductive amination approach.[2][9] This involves the reaction of an appropriate amine with benzaldehyde to form an imine, which is then reduced in situ to the desired this compound. This method often provides greater control and higher yields for the synthesis of secondary amines.[10]
Frequently Asked Questions (FAQs)
Q: What is a typical workup and purification procedure for this compound? A: After the reaction is complete, a typical workup involves quenching the reaction, followed by extraction with an organic solvent. The organic layers are then washed, dried, and concentrated. Purification is often achieved by flash column chromatography on silica gel.[11]
Q: Are there any "green" synthesis methods for morpholine derivatives? A: Yes, there is growing interest in developing more environmentally friendly synthetic routes. Some modern methods utilize ethylene sulfate for the annulation of 1,2-amino alcohols, which is a more efficient and atom-economical approach compared to traditional methods.[12]
Q: My starting amine has other sensitive functional groups. How can I selectively achieve N-benzylation? A: Protecting group chemistry is essential in such cases. For instance, if your molecule also contains a hydroxyl group, it may be necessary to protect it prior to N-alkylation to prevent competing O-alkylation.[7] After the N-benzylation step, the protecting group can be selectively removed.
Visualizing Troubleshooting and Reaction Pathways
To further aid in understanding the reaction dynamics and troubleshooting logic, the following diagrams are provided.
Caption: A logical workflow for troubleshooting incomplete conversion.
Caption: Competing pathways in this compound synthesis.
Quantitative Data Summary
| Parameter | Direct N-Alkylation | Reductive Amination |
| Typical Yield | Variable, can be low with side reactions | Often higher and more controlled |
| Key Challenge | Over-alkylation[2] | Formation and stability of the imine intermediate[9] |
| Common Reagents | Benzyl halide, Base (e.g., K₂CO₃) | Benzaldehyde, Reducing agent (e.g., NaBH(OAc)₃) |
| Selectivity Control | Stoichiometry, Temperature[2] | pH, Choice of reducing agent[9] |
Experimental Protocols
Protocol: Reductive Amination for this compound Synthesis
This protocol provides a general procedure for the synthesis of this compound via reductive amination.
-
Imine Formation: To a solution of the starting morpholine derivative (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a dehydrating agent such as anhydrous magnesium sulfate or sodium sulfate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Once imine formation is confirmed (e.g., by TLC or GC-MS), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
- BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
- National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Google Patents. (n.d.).
- ChemRxiv. (2023).
- BenchChem. (2025).
- Sciencemadness.org. (2022).
- Reddit. (2021).
- PrepChem.com. (n.d.). Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine.
- BenchChem. (2025).
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- National Institutes of Health. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?.
- ResearchGate. (2021).
- ResearchGate. (2016).
- Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
- ChemBK. (2024). 3-Benzyl-morpholine.
- ResearchGate. (2021). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
- ResearchGate. (2020).
- MySkinRecipes. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- National Institutes of Health. (n.d.). This compound.
- Ingenta Connect. (2019). Synthesis of (R)-2-benzylmorpholine employing catalytic stereospecific rearrangement of L-Phenylalaninol.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ResearchGate. (2018). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Routes for 2-Benzylpiperidine.
- AWS. (2020). Effect of Temperature on the Purity and Yield of Aspirin.
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Deactivation in Morpholine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges associated with catalyst deactivation during the synthesis of morpholine. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the longevity and efficiency of your catalytic processes.
Introduction to Morpholine Synthesis and Catalyst Deactivation
Morpholine, a crucial heterocyclic compound with wide applications in pharmaceuticals and organic synthesis, is most commonly synthesized industrially via the reaction of diethylene glycol (DEG) with ammonia in the presence of a hydrogenation catalyst.[1][2][3] This process is typically carried out at elevated temperatures (150-400°C) and pressures, utilizing catalysts containing metals such as nickel, copper, or cobalt, often on an alumina support.[1][3][4]
Catalyst deactivation is a significant concern in this process, leading to reduced yield, increased operational costs, and potential downtime.[5] Understanding the mechanisms of deactivation is the first step toward effective troubleshooting and prevention. The primary causes of catalyst decay in this synthesis are:
-
Chemical Deactivation: Poisoning and fouling of the catalyst's active sites.
-
Thermal Deactivation: Sintering of the catalyst particles.
-
Mechanical Deactivation: Physical damage to the catalyst.
This guide will provide a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section provides solutions to common issues encountered during morpholine synthesis experiments.
Issue 1: Gradual or Rapid Decline in Morpholine Yield
A decrease in product yield is the most direct indicator of catalyst deactivation. The rate of decline can help pinpoint the underlying cause.
Potential Cause A: Catalyst Poisoning
Catalyst poisoning occurs when impurities in the feedstock strongly bind to the active sites of the catalyst, rendering them inactive.[5][6] This can lead to a rapid and often irreversible loss of activity.
-
Troubleshooting Steps:
-
Feedstock Analysis: Analyze the diethylene glycol and ammonia feed for common poisons such as sulfur, phosphorus, and halogen compounds.[7]
-
Feedstock Purification: Implement a purification step for the feedstock to remove identified contaminants.[7]
-
Catalyst Selection: Consider using a catalyst with higher resistance to poisoning or incorporating a guard bed to trap poisons before they reach the main catalyst bed.
-
Potential Cause B: Coking (Fouling)
Coking is the deposition of carbonaceous materials on the catalyst surface, which blocks active sites and pores.[7][8] This typically results in a more gradual decline in activity.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjusting process parameters such as temperature, pressure, and the hydrogen-to-DEG ratio can minimize coke formation.[7]
-
Catalyst Regeneration: If coking is suspected, a regeneration procedure can often restore catalyst activity. A common method is controlled oxidation to burn off the carbon deposits.[9]
-
Potential Cause C: Sintering (Thermal Degradation)
Sintering is the agglomeration of catalyst particles at high temperatures, which reduces the active surface area. This form of deactivation is generally irreversible.[5]
-
Troubleshooting Steps:
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation in morpholine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for morpholine synthesis from diethylene glycol (DEG)?
A1: The most common catalysts are hydrogenation catalysts containing metals like nickel, copper, or cobalt.[1][3] These are often supported on materials such as alumina to provide a high surface area and stability.[4] Raney nickel is also a frequently used catalyst for this reaction.[10]
Q2: How can I determine the specific cause of my catalyst's deactivation?
A2: A thorough characterization of the spent catalyst is crucial.[5][11] Techniques such as BET surface area analysis can indicate sintering through a loss of surface area.[5] X-ray Photoelectron Spectroscopy (XPS) can identify poisons on the catalyst surface.[5][12] Temperature-Programmed Oxidation (TPO) can quantify the amount of coke deposited.
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Regeneration is often possible, especially in cases of coking.[9] A common method involves a controlled burn-off of the carbon deposits with a dilute oxygen stream.[9] For some types of poisoning, chemical washing may be effective.[9] However, deactivation by sintering is typically irreversible.[5] For Raney nickel catalysts, regeneration can sometimes be achieved by successive treatments with an aqueous organic acid and a base.[13]
Q4: What preventative measures can I take to extend the life of my catalyst?
A4: Proactive measures are key to maximizing catalyst lifetime.[7]
-
Feedstock Purity: Ensure high-purity reactants to prevent poisoning.[7]
-
Process Control: Maintain stable and optimal operating conditions (temperature, pressure) to minimize coking and sintering.[7]
-
Catalyst Design: Select a catalyst formulation that is robust and resistant to the specific deactivation mechanisms prevalent in your system.[14]
Quantitative Data Summary
| Deactivation Mechanism | Typical Rate of Activity Loss | Key Indicators | Primary Mitigation Strategy |
| Poisoning | Rapid | Presence of S, P, halogens in feed | Feedstock purification |
| Coking | Gradual | Increased pressure drop, carbon on catalyst | Catalyst regeneration, process optimization |
| Sintering | Gradual | Loss of catalyst surface area | Strict temperature control |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines the steps for analyzing a spent catalyst to diagnose the cause of deactivation.
-
Sample Collection: Carefully unload the deactivated catalyst from the reactor under an inert atmosphere to prevent oxidation.
-
Visual Inspection: Note any physical changes in the catalyst pellets, such as discoloration or breakage.
-
Surface Area and Porosity Analysis (BET):
-
Degas a sample of the catalyst to remove adsorbed species.
-
Perform nitrogen physisorption analysis to determine the BET surface area, pore volume, and pore size distribution.
-
Compare the results to those of the fresh catalyst. A significant decrease in surface area suggests sintering.[15]
-
-
Elemental Analysis (XPS or XRF):
-
Coke Quantification (TGA/TPO):
-
Heat a sample of the catalyst in an inert atmosphere using Thermogravimetric Analysis (TGA) to determine the amount of volatile matter.
-
Subsequently, switch to an oxidizing atmosphere (e.g., air) and continue heating. The weight loss during oxidation corresponds to the amount of coke. This is known as Temperature-Programmed Oxidation (TPO).
-
-
Structural Analysis (XRD):
Protocol 2: Regeneration of a Coked Nickel Catalyst
This protocol describes a general procedure for regenerating a nickel catalyst that has been deactivated by coke formation.
-
Reactor Purge: After shutting down the feed, purge the reactor with an inert gas (e.g., nitrogen) at a low flow rate to remove any residual hydrocarbons.
-
Controlled Oxidation:
-
Introduce a stream of inert gas containing a low concentration of oxygen (typically 1-2 mol%) into the reactor.
-
Slowly ramp up the temperature. The oxidation of coke is exothermic, so careful temperature control is essential to avoid overheating and sintering the catalyst.
-
Monitor the reactor outlet for CO and CO2 concentrations. The burn-off is complete when these concentrations return to baseline.
-
-
Reduction:
-
After the coke burn-off, purge the reactor again with inert gas to remove all traces of oxygen.
-
Introduce a flow of hydrogen, typically diluted with nitrogen, and slowly increase the temperature to the catalyst's reduction temperature (as specified by the manufacturer) to re-reduce the nickel oxide to its active metallic state.
-
-
Re-introduction of Feed: Once the reduction is complete, the reactor can be cooled to operating temperature, and the diethylene glycol and ammonia feed can be re-introduced.
Reaction and Deactivation Mechanisms
Caption: Key reaction pathway for morpholine synthesis and common catalyst deactivation mechanisms.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- US4647663A - Synthesis of morpholine - Google Patents.
- Lecture 10 Catalyst characterization.
- Morpholine - Wikipedia.
- Catalyst deactivation Common causes - AmmoniaKnowHow.
- Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331. (1981).
- Analysis of Catalysts | tasconusa.com.
- DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst - Google Patents.
- Catalyst deactivation mechanisms and how to prevent them. (2025).
- Catalyst Characterization Techniques - Hiden Analytical. (2021).
- US3151112A - Process for the preparation of morpholines - Google Patents.
- Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol | Industrial & Engineering Chemistry Research - ACS Publications.
- Advances in Catalyst Deactivation and Regeneration - MDPI.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020).
- Lecture 6 Catalyst characterization.
- US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents.
- Sintering process and catalysis.
- Effect of Sintering on the Reactivity of Copper-based Oxygen Carriers Synthesized by Impregnation - UQ eSpace.
- Cobalt-Catalyzed Synthesis of Amides from Alkenes and Amines Promoted by Light - NIH.
- Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination - ACS Publications.
- Catalyst deactivation challenges in FCC and how to prevent them. (2025).
- REGENERATION OF NICKEL CATALYST - PJSIR.
- What Is "Sintering" and How Does It Reduce Catalyst Performance? → Learn. (2025).
Sources
- 1. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331 [data.epo.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 13. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 14. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 15. uomus.edu.iq [uomus.edu.iq]
Racemization issues during 2-Benzylmorpholine auxiliary cleavage
A Guide to Preventing Racemization During Auxiliary Cleavage
Introduction
The 2-benzylmorpholine chiral auxiliary is a powerful tool in asymmetric synthesis for the diastereoselective alkylation of carboxylic acid derivatives. Its rigid structure provides excellent stereocontrol, leading to high diastereomeric excess in the alkylation step. However, the final and most critical step—cleavage of the auxiliary to reveal the desired enantiopure product—can present significant challenges. The primary issue encountered by researchers is the partial or complete loss of stereochemical integrity, known as racemization.
This technical guide provides an in-depth analysis of the causes of racemization during the cleavage of this compound auxiliaries and offers robust troubleshooting strategies and optimized protocols to ensure the preservation of enantiomeric purity.
The Core Issue: Understanding the Mechanism of Racemization
Racemization during the cleavage of N-acyl this compound derivatives occurs via the formation of a planar enolate intermediate at the α-carbon (the stereocenter you worked so hard to create).[1][2] Once this flat, achiral enolate is formed, protonation can occur from either face with equal probability, leading to a racemic or near-racemic mixture of the final product.
The key factors influencing enolate formation and subsequent racemization are:
-
Basicity of the Reagent/Conditions: Strongly basic conditions can easily deprotonate the α-carbon.[1][3] Many standard cleavage reagents, particularly metal hydrides, are highly basic.
-
Reaction Temperature: Higher temperatures provide the activation energy needed for deprotonation, increasing the rate of enolization and racemization.[2]
-
Substrate Structure: The acidity of the α-proton is influenced by the nature of the "R" group. Electron-withdrawing groups can increase the acidity, making the proton easier to remove.
-
Solvent Effects: The choice of solvent can influence the stability and reactivity of the enolate intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues reported by researchers.
Q1: I'm seeing significant racemization (>10% loss of ee) when cleaving my alkylated this compound derivative with Lithium Aluminum Hydride (LiAlH₄) to get the primary alcohol. What is happening?
Answer: This is a classic problem. LiAlH₄ is a powerful reducing agent but is also a very strong base. During the reaction, excess hydride can act as a base, abstracting the acidic α-proton to form a planar enolate.[1][4] This enolate is then non-selectively protonated during the reaction or aqueous workup, leading to racemization. The high reaction temperatures often required for LiAlH₄ reductions further accelerate this unwanted side reaction.
Troubleshooting Steps:
-
Lower the Temperature: Perform the reduction at the lowest possible temperature that still allows the reaction to proceed. Start at -78 °C and slowly warm the reaction, monitoring by TLC. A common protocol involves addition of the hydride at 0 °C or even -40 °C.
-
Use a Milder Hydride Source: Switch to a less basic and more sterically hindered reducing agent. Lithium borohydride (LiBH₄) is an excellent alternative that is known to cause significantly less racemization.
-
Inverse Addition: Instead of adding the hydride to your substrate, try a "reverse" or "inverse" addition, where the substrate is added slowly to a solution of the hydride reagent. This maintains a low concentration of the substrate, minimizing its exposure to excess base.
Q2: Can I cleave the auxiliary to get the carboxylic acid without racemization? I tried basic hydrolysis with LiOH and saw some epimerization.
Answer: Yes, you can. While strong hydroxide at elevated temperatures can cause epimerization, the standard method for hydrolytic cleavage of similar auxiliaries, like Evans oxazolidinones, is well-established and optimized to prevent this. The key is using a peroxide-based method at low temperatures.[5][6]
The recommended method is cleavage with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.[5][7] The active nucleophile is the hydroperoxide anion (HOO⁻), which is a soft nucleophile that attacks the carbonyl carbon.[6] This occurs much faster than the direct hydroxide-mediated deprotonation of the α-carbon, especially at low temperatures, thus preserving the stereocenter.
Q3: My desired product is a methyl ester. What is the best way to achieve this without racemization?
Answer: For transesterification, you should use a non-basic method or one where the basicity is carefully controlled. A highly effective method is using sodium methoxide (NaOMe) in methanol at a low temperature (0 °C to room temperature).
Key Considerations:
-
Stoichiometry: Use a carefully measured amount of NaOMe. A large excess of the alkoxide increases the basicity of the solution, heightening the risk of enolate formation.
-
Temperature Control: Perform the reaction at 0 °C and monitor its progress closely. Do not heat the reaction unless absolutely necessary.
-
Alternative Reagents: Lewis acid-promoted alcoholysis (e.g., Ti(OiPr)₄ with an alcohol) can also be an effective, non-basic method for cleaving the auxiliary to form an ester.
Q4: How can I be sure that my cleavage protocol is the source of racemization and not a prior step?
Answer: This is a critical aspect of troubleshooting. You must establish a baseline for the diastereomeric excess (d.e.) of your alkylated, auxiliary-bound substrate before the cleavage step.
Validation Workflow:
-
Analyze the Alkylated Product: After the alkylation reaction and purification, take a small sample.
-
Use a High-Resolution Technique: Analyze this sample using ¹H NMR. The signals for the protons near the chiral center of the major and minor diastereomers should be distinct and allow for integration to determine the d.e.
-
Cleave the Auxiliary: Perform your chosen cleavage protocol on the bulk of the material.
-
Analyze the Final Product: After purification, determine the enantiomeric excess (e.e.) of your final product using a suitable chiral analysis method (e.g., chiral HPLC or chiral GC).
-
Compare: If the initial d.e. was ≥98% and the final e.e. is 80%, you can confidently attribute the 18% loss to racemization during the cleavage step.
Recommended Protocols
Protocol 1: Reductive Cleavage to a Chiral Primary Alcohol (Minimized Racemization)
This protocol uses Lithium Borohydride (LiBH₄), a milder alternative to LiAlH₄.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-acyl this compound derivative (1.0 equiv) in dry THF (0.1 M) in a flame-dried, argon-purged flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add LiBH₄ (2.0-3.0 equiv) portion-wise over 10-15 minutes.
-
Reaction: Stir the reaction at 0 °C. Monitor the reaction progress by TLC (staining with KMnO₄ can help visualize the product). If the reaction is sluggish, allow it to warm slowly to room temperature over several hours.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 1 M NaOH.
-
Workup: Dilute with diethyl ether or ethyl acetate and stir vigorously for 30 minutes. Filter the resulting salts through a pad of celite, washing thoroughly with the organic solvent.
-
Purification: Concentrate the filtrate in vacuo. The crude product can then be purified by flash column chromatography to separate the chiral alcohol from the recovered this compound auxiliary.
Protocol 2: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This protocol uses the well-established LiOH/H₂O₂ conditions.[5]
Step-by-Step Methodology:
-
Preparation: Dissolve the N-acyl this compound derivative (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of LiOH (2.0 equiv).
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Once complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes.
-
Workup: Remove the THF using a rotary evaporator. The remaining aqueous solution can be extracted with dichloromethane to recover the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the desired carboxylic acid with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.
Data Summary Table
| Cleavage Method | Target Product | Key Reagents | Typical Temp. | Racemization Risk | Key Advantage |
| Reductive (Standard) | Primary Alcohol | LiAlH₄ | 0 °C to RT | High | High reactivity |
| Reductive (Optimized) | Primary Alcohol | LiBH₄ | 0 °C | Low | Mild and selective |
| Hydrolytic | Carboxylic Acid | LiOH / H₂O₂ | 0 °C | Very Low | Reliable and high-yielding |
| Transesterification | Ester | NaOMe / MeOH | 0 °C | Low to Moderate | Direct conversion to ester |
Visualization of the Racemization Pathway
The following diagram illustrates the critical step where stereochemical information is lost. The strong base removes the α-proton, creating a flat, achiral enolate intermediate which can be protonated from either face.
Caption: Workflow for Racemization vs. Stereopreservation.
References
- Stapling strategy for slowing helicity interconversion of α-helical peptides and isolating chiral auxiliary-free one-handed forms. National Institutes of Health (NIH).
- Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. BenchChem.
- Methods for cleavage of chiral auxiliary. ResearchGate.
- Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- formation & reaction of amide enolates. YouTube.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
- III Enolate Chemistry. University of Bath.
- 1 IB. Enolates & Enamines I. Basic Principles 1. Introduction. Wipf Group, University of Pittsburgh.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary amine catalysts. National Institutes of Health (NIH).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary amine catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Impurities in 2-Benzylmorpholine
Welcome to the technical support center for the analysis of 2-Benzylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.
Understanding the Importance of Impurity Profiling for this compound
This compound is a chiral intermediate used in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the reporting, identification, and qualification of impurities in drug substances.[2] Therefore, robust and validated analytical methods are essential for ensuring the quality of this compound.
This guide will address common questions and challenges encountered during the analytical method development and validation for impurity profiling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Potential Impurities in this compound
Q1: What are the likely process-related impurities I should be looking for in my this compound sample?
A1: Understanding the synthetic route is key to predicting potential process-related impurities. A common synthesis of 2-substituted morpholines can involve the reaction of a Grignard reagent with a cyanomorpholine precursor, followed by reduction.[3] Based on this and other potential routes, you should consider the following:
-
Unreacted Starting Materials:
-
4-Benzyl-2-cyanomorpholine: If this is a precursor, its presence should be monitored.
-
Reagents from Grignard Synthesis: Such as bromoanisole or other aryl halides used to form the Grignard reagent.[3]
-
-
Intermediates:
-
Ketone Intermediate: The initial product of the Grignard reaction with the cyanomorpholine is a ketone, which is subsequently reduced. Incomplete reduction will leave this intermediate as an impurity.[3]
-
-
Byproducts:
-
Diastereomers: If chiral reagents are used in the reduction step, diastereomeric byproducts could be formed.
-
Over-alkylation or N-alkylation products: Depending on the reaction conditions, byproducts from reactions on the morpholine nitrogen may occur.
-
-
Reagents and Solvents:
-
Residual solvents from reaction and purification steps (e.g., THF, diethyl ether, heptane, ethyl acetate).[3]
-
Residual acids or bases used for workup and neutralization.
-
Q2: Since this compound is chiral, how do I handle the other enantiomer?
A2: The opposite enantiomer of your desired this compound isomer is considered a chiral impurity. It is crucial to develop an enantioselective (chiral) analytical method to separate and quantify the undesired enantiomer. Regulatory guidelines are particularly stringent for chiral impurities, as different enantiomers can have different pharmacological and toxicological profiles.[4]
Q3: What degradation products should I expect from this compound?
A3: Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions.[5][6] For this compound, consider the following degradation pathways:
-
Oxidative Degradation: The morpholine ring and the benzylic position are susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened products, or oxidation of the benzyl group to benzaldehyde or benzoic acid.[7]
-
Hydrolytic Degradation: While generally stable, under harsh acidic or basic conditions, cleavage of the ether linkage in the morpholine ring could occur.
-
Photolytic Degradation: Exposure to UV light can generate radical species, potentially leading to a variety of degradation products.[8]
The diagram below illustrates a logical workflow for identifying potential impurities.
Caption: Workflow for identifying potential impurities in this compound.
Section 2: Analytical Methodologies and Troubleshooting
Q4: What is a good starting point for developing an HPLC method for achiral impurity analysis of this compound?
A4: A reversed-phase HPLC (RP-HPLC) method with UV detection is a robust and widely applicable starting point.[9] Based on methods for similar compounds like 4-phenyl-morpholine, here is a recommended starting protocol:[2]
Table 1: Starting RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure the amine is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 min) | To elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume. |
Troubleshooting HPLC Method Development:
-
Poor Peak Shape (Tailing): This is common for basic compounds like morpholines.
-
Solution 1: Ensure the mobile phase pH is low enough (pH 2.5-3.5) to fully protonate the amine.
-
Solution 2: Use a column with low silanol activity or an end-capped column.
-
Solution 3: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block active sites on the silica.
-
-
Poor Resolution of Impurities:
-
Solution 1: Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Solution 2: Try a different organic modifier, such as methanol, or a combination of acetonitrile and methanol.
-
Solution 3: Evaluate a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
Q5: How do I develop a method to separate the enantiomers of this compound?
A5: Chiral HPLC is the preferred method for enantiomeric separation.[10] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of chiral compounds, including amines.[11]
Table 2: Recommended Starting Conditions for Chiral HPLC
| Parameter | Recommended Condition | Rationale |
| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® IA, Chiralcel® OD-H) | These columns have a broad range of applications for chiral separations.[12] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol | Normal phase chromatography is often successful for chiral separations on these columns. |
| Composition | Start with 90:10 (Hexane:Alcohol) and screen other ratios (e.g., 80:20, 95:5) | The ratio of the polar and non-polar components is critical for achieving separation. |
| Additive | 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) | For basic analytes like this compound, a basic additive can improve peak shape. For acidic analytes, an acidic additive is used.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Detection | UV at 254 nm | The benzyl group allows for UV detection. |
Troubleshooting Chiral Method Development:
-
No Separation:
-
Solution 1: Screen different CSPs. Amylose and cellulose-based columns can have very different selectivities.
-
Solution 2: Change the alcohol modifier (e.g., from IPA to ethanol).
-
Solution 3: Try a different mobile phase system, such as reversed-phase with a suitable chiral column if available.
-
-
Poor Resolution:
-
Solution 1: Optimize the mobile phase composition. Small changes in the alcohol percentage can have a large impact on resolution.
-
Solution 2: Lower the column temperature. This can sometimes increase the interaction with the CSP and improve separation.
-
The diagram below outlines the decision-making process for selecting an analytical method.
Caption: Decision tree for selecting analytical methods for this compound impurity analysis.
Q6: When should I use GC-MS for impurity analysis?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying volatile and semi-volatile impurities.[13] For this compound, this would include:
-
Residual Solvents: From the synthesis and purification process (e.g., Toluene, Heptane).
-
Volatile Starting Materials or Byproducts: Such as benzyl chloride if it were used in the synthesis.[14]
A headspace GC-MS method is often preferred for residual solvent analysis as it minimizes matrix effects from the non-volatile this compound.[13]
Q7: How can I identify an unknown impurity peak in my chromatogram?
A7: The structural elucidation of an unknown impurity is a multi-step process:
-
LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the impurity peak using Liquid Chromatography-Mass Spectrometry. High-resolution mass spectrometry (HRMS) can provide the exact mass and suggest a molecular formula.
-
Forced Degradation: Compare the retention time and mass of the unknown with peaks generated during forced degradation studies. This can help determine if it is a degradation product.
-
Isolation: If the impurity is present at a significant level, use preparative HPLC to isolate a sufficient quantity for further analysis.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be necessary to piece together the structure of the isolated impurity.[15]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.[16]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60 °C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60 °C for 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed RP-HPLC method.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). [Link]
- Eawag.
- Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]
- Levin, J. O., et al. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152-154. [Link]
- Levin, J. O., et al. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
- Knapp, J. S., & Brown, H. B. The microbial degradation of morpholine.
- Stolz, A., et al. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
- Kim, J., et al. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. [Link]
- Combourieu, B., et al. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158. [Link]
- Martínez, E., et al. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 41(7), 353-358. [Link]
- Doherty, S., et al. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859. [Link]
- Li, Y., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. [Link]
- Phenomenex.
- Ali, I., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 163-172. [Link]
- Gasparrini, F., et al. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Lee, S., et al. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(5), 609-617. [Link]
- Alsante, K. M., et al. Forced degradation and impurity profiling. ScienceDirect. [Link]
- Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22. [Link]
- Klick, S., et al. Forced Degradation & Stability Testing: Strategies and Analytical perspectives. SlideShare. [Link]
- Andersen, J. V., et al. Forced Degradation Studies for Biopharmaceuticals.
- Skyray Instrument.
- MySkinRecipes. This compound. [Link]
- Google Patents.
- Patel, Y., et al. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
- Bakulina, O., et al. Morpholines. Synthesis and Biological Activity.
- National Center for Biotechnology Information. This compound. PubChem. [Link]
- Pistos, C., et al. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Molecules, 29(1), 123. [Link]
- National Center for Biotechnology Information. 4-Benzylmorpholine. PubChem. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Impact of solvent choice on diastereoselectivity in morpholine synthesis
Technical Support Center: Diastereoselectivity in Morpholine Synthesis
A Senior Application Scientist's Guide to Solvent Effects
Welcome to our technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted morpholines. The stereochemical outcome of these syntheses is paramount, particularly in drug development, where a single diastereomer is often the desired active pharmaceutical ingredient. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the impact of solvent choice on diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is diastereoselectivity, and why is it critical in morpholine synthesis?
Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. In the synthesis of substituted morpholines, which often contain multiple stereocenters, controlling diastereoselectivity is crucial for several reasons:
-
Biological Activity: Different diastereomers of a drug candidate can have vastly different pharmacological activities, potencies, and toxicity profiles.
-
Purification: Separating diastereomers can be challenging and costly, often requiring extensive chromatography. A highly selective reaction minimizes or eliminates the need for such separations, making the process more efficient and scalable.
-
Regulatory Requirements: Health authorities require that drugs be well-characterized and pure. A process that produces a single, desired diastereomer is much easier to validate and control.
Many common synthetic routes to morpholines, such as the cyclization of substituted amino alcohols, create at least two stereocenters, making diastereoselectivity a central challenge.[1][2]
Q2: What is a common mechanistic model for diastereoselectivity in morpholine ring-closure, and how does the solvent play a role?
A prevalent pathway for forming substituted morpholines is the intramolecular cyclization of an N-substituted amino alcohol. The diastereoselectivity of this ring-closure is often determined by the relative energies of the competing transition states.
The reaction is believed to proceed through chair-like transition states to minimize steric strain. For example, in the cyclization to form a 2,5-disubstituted morpholine, two primary transition states can be envisioned: one leading to the cis product and one to the trans product. The substituents on the forming ring will prefer to occupy pseudo-equatorial positions to avoid unfavorable steric interactions (1,3-diaxial strain). The transition state that allows the bulkiest groups to be in these equatorial-like positions is generally lower in energy and therefore favored, leading to the major diastereomer.[3]
The solvent influences this process by:
-
Stabilizing or Destabilizing Transition States: A solvent can interact differently with the two competing transition states. Polar solvents might stabilize a more polar transition state, while non-polar solvents may favor a more compact, less polar one.
-
Mediating Intermolecular Forces: Solvents capable of hydrogen bonding can interact with hydroxyl or amine groups in the substrate, potentially altering the conformational preferences and the energy landscape of the cyclization.[4][5][6]
-
Influencing Catalyst Activity: In catalyzed reactions, the solvent can affect the solubility and coordination sphere of the catalyst, thereby altering its effectiveness and selectivity.[7][8]
Q3: What are the typical solvent classes used in these reactions, and what are their expected effects?
Solvents are generally categorized based on their polarity and their ability to act as hydrogen bond donors.
-
Aprotic Non-polar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents are often a good starting point when aiming for high diastereoselectivity. They interact weakly with the substrate and transition states, meaning the stereochemical outcome is primarily dictated by the intrinsic steric and electronic properties of the molecule itself. They tend to favor compact transition states where intramolecular hydrogen bonding can play a directing role.
-
Aprotic Polar Solvents (e.g., Acetonitrile (MeCN), DMF, DMSO, THF): These solvents possess a significant dipole moment but do not have acidic protons. They can solvate ions and polar species effectively. Their impact can be complex; they can disrupt intramolecular hydrogen bonds that might otherwise direct selectivity. In some cases, they may improve reaction rates and yields but at the cost of selectivity.[7][9] For instance, one study on a copper-catalyzed morpholine synthesis found toluene to be the optimal solvent, while acetonitrile (MeCN) was detrimental to the reaction.[7]
-
Protic Solvents (e.g., Alcohols, Water): These solvents can act as both hydrogen bond donors and acceptors. They can strongly solvate the starting materials and transition states, potentially competing with and disrupting crucial intramolecular hydrogen bonds that guide stereoselectivity. While often used in reactions like reductive aminations, they may not be ideal for the final cyclization step if high diastereoselectivity is the primary goal.
Troubleshooting Guide: Diastereoselectivity Issues
Q4: Problem - My reaction shows poor or no diastereoselectivity (e.g., a 1:1 mixture). What are the likely solvent-related causes?
Answer: A lack of diastereoselectivity suggests that the energy difference (ΔΔG‡) between the transition states leading to the two diastereomers is negligible. The solvent is a primary suspect in this scenario.
Troubleshooting Steps & Explanation:
-
Switch to a Non-polar, Aprotic Solvent: If you are using a polar solvent (like MeCN or DMF), it may be solvating the transition states in a way that equalizes their energies. Switching to a less interactive solvent like Toluene or 1,4-Dioxane removes this external influence, allowing the inherent steric preferences of the substrate to dominate. This often increases selectivity.[10]
-
Consider Intramolecular Hydrogen Bonding: The key to selectivity may be an intramolecular hydrogen bond between the amino and alcohol groups, which pre-organizes the substrate into a specific conformation for cyclization. Polar or protic solvents can disrupt this crucial interaction by forming intermolecular hydrogen bonds with your substrate. A non-polar solvent environment protects this internal directing effect.[4][6]
-
Lower the Reaction Temperature: Diastereoselectivity is thermodynamically controlled. According to the Eyring equation, the ratio of products is dependent on the temperature. Lowering the temperature will amplify the effect of a small energy difference between the two transition states, often leading to a significant improvement in the diastereomeric ratio (d.r.). This strategy is most effective in solvents where solubility is maintained at lower temperatures.
Q5: Problem - I'm observing a good diastereomeric ratio (d.r.), but the reaction yield is very low. How can the solvent be the cause?
Answer: This is a classic trade-off scenario. The conditions that favor high selectivity (often non-polar solvents) may not be the same as those that favor high reaction rates and solubility.
Troubleshooting Steps & Explanation:
-
Solubility Issues: Your starting material or key intermediates may have poor solubility in the non-polar solvent required for high selectivity. This reduces the effective concentration of the reactive species, leading to a slow or incomplete reaction.
-
Solution: Try a slightly more polar aprotic solvent that maintains selectivity, such as THF or Dichloromethane (DCM) . Alternatively, consider a mixture of solvents. For example, starting with a 9:1 mixture of Toluene:THF can slightly increase polarity to improve solubility without drastically reducing selectivity.
-
-
Transition State Energy: The desired transition state, while sterically favored, might be high in energy, leading to a slow reaction. A more polar solvent might lower the overall activation energy for both pathways, increasing the rate but potentially lowering selectivity.
-
Catalyst Incompatibility: If the reaction is catalyzed, the catalyst may be poorly soluble or less active in the chosen solvent. For example, some copper (I) catalysts have poor solubility in toluene but are more soluble in other media.[7]
-
Solution: Ensure your catalyst is compatible with the solvent system. You may need to screen different catalysts or use a solvent that is a known good medium for that specific catalytic cycle.
-
Q6: Problem - The diastereoselectivity of my reaction is inconsistent between runs. What solvent-related factors should I check?
Answer: Inconsistent results are often traced back to seemingly minor variations in reaction setup and materials that have a significant impact on the reaction environment.
Troubleshooting Steps & Explanation:
-
Solvent Purity and Water Content: This is the most common culprit. Ensure you are using a high-purity, anhydrous solvent for every run. Trace amounts of water can act as a protic impurity, interfering with hydrogen bonding patterns or reacting with sensitive reagents/catalysts. Use freshly dried solvent from a still or a solvent purification system for maximum reproducibility.
-
Precise Temperature Control: As discussed, selectivity is temperature-dependent. Ensure your heating or cooling bath is accurately calibrated and that the internal reaction temperature is consistent between batches. A difference of just 5-10 °C can alter the d.r.
-
Atmosphere Control: If your reaction is sensitive to air or moisture, ensure that your inert atmosphere (Nitrogen or Argon) is of high quality and that your degassing/purging technique is consistent. Oxygen can lead to side reactions, and atmospheric moisture introduces water.
Visualization of Solvent-Mediated Selectivity
The following diagram illustrates how a coordinating solvent can influence the energetic landscape of the cyclization transition states. In a non-coordinating solvent, the transition state is governed by sterics, favoring the cis product where the 'R' group is equatorial. A coordinating solvent might selectively stabilize the higher-energy trans transition state, eroding the natural selectivity of the reaction.
Caption: Competing transition states in morpholine cyclization.
Experimental Protocols
Protocol 1: Model Diastereoselective Synthesis of cis-2-methyl-5-phenylmorpholine
This protocol describes a representative synthesis via reductive amination followed by acid-catalyzed cyclization, where the solvent in the cyclization step is critical for diastereoselectivity.
Step 1: Reductive Amination to form Amino Alcohol Intermediate
-
To a solution of 1-phenyl-1,2-propanediol (1.0 eq) in Methanol (0.5 M), add methylamine (1.2 eq, 40% wt in H₂O).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~7.
-
Extract the product with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol. This intermediate is often used directly in the next step.
Step 2: Diastereoselective Cyclization
-
Dissolve the crude amino alcohol from Step 1 in anhydrous Toluene (0.2 M) in a flask equipped with a Dean-Stark trap and reflux condenser under a Nitrogen atmosphere.
-
Add p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and wash with saturated NaHCO₃ solution.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.
-
Self-Validation: Analyze the crude product by ¹H NMR. The diastereomeric ratio (d.r.) can be determined by integrating distinct, well-resolved signals for the cis and trans isomers (e.g., signals for the C2 or C5 protons). The expected outcome is a high preference for the cis diastereomer (>10:1 d.r.).
Protocol 2: Systematic Solvent Screening for Optimal Diastereoselectivity
This workflow provides a structured approach to identifying the best solvent for your specific morpholine synthesis.[11][12][13]
Workflow:
-
Setup: In parallel reaction vials, place your starting amino alcohol (1.0 eq) and any necessary reagents (e.g., acid catalyst).
-
Solvent Addition: To each vial, add a different anhydrous solvent from the screening list below to achieve the same concentration (e.g., 0.2 M).
-
Screening List:
-
Non-polar: Toluene, Dioxane
-
Moderately Polar Aprotic: THF, Dichloromethane (DCM)
-
Polar Aprotic: Acetonitrile (MeCN), DMF
-
-
Reaction: Seal the vials and run all reactions under identical conditions (temperature, time, stirring rate).
-
Analysis: After the specified time, take an aliquot from each vial. Quench and prepare for analysis.
-
Quantification: Use ¹H NMR or chiral HPLC on the crude mixture to determine both the conversion (yield) and the diastereomeric ratio for each solvent.
-
Data Evaluation: Tabulate the results to identify the solvent that provides the best balance of yield and diastereoselectivity.
Data Summary Table (Example Results)
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Toluene | 2.4 | 15 : 1 | 85% |
| Dioxane | 2.2 | 12 : 1 | 81% |
| THF | 7.6 | 8 : 1 | 92% |
| DCM | 9.1 | 5 : 1 | 95% |
| Acetonitrile | 37.5 | 1.5 : 1 | 60%[7] |
| DMF | 36.7 | 2 : 1 | 75% |
References
- Title: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines Source: PMC - NIH URL:[Link]
- Title: A New Strategy for the Synthesis of Substituted Morpholines Source: PMC - NIH URL:[Link]
- Title: Morpholine synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL:[Link]
- Title: Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Source: Thieme Connect URL:[Link]
- Title: Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes Source: PMC - NIH URL:[Link]
- Title: Origins of the diastereoselectivity in hydrogen bonding directed Diels-Alder reactions of chiral dienes with achiral dienophiles: a comput
- Title: Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding Source: PNAS URL:[Link]
- Title: Origins of the diastereoselectivity in hydrogen bonding directed Diels–Alder reactions of chiral dienes with achiral dienophiles: a computational study Source: RSC Publishing URL:[Link]
- Title: Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions Source: ACS Public
- Title: Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding Source: PNAS URL:[Link]
- Title: Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives Source: Journal of the American Chemical Society URL:[Link]
- Title: Recent progress in the synthesis of morpholines Source: ResearchG
- Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: PMC URL:[Link]
- Title: Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection Source: IntechOpen URL:[Link]
- Title: Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures Source: PMC - NIH URL:[Link]
- Title: Solvent effects on stereoselectivity: more than just an environment Source: RSC Publishing URL:[Link]
- Title: New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: MDPI URL:[Link]
- Title: Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes Source: PMC - NIH URL:[Link]
- Title: SOLVENT SCREENING METHODS Source: McGraw-Hill Educ
- Title: Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs Source: Pharmaceutical Technology URL:[Link]
- Title: Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones Source: ACS Public
- Title: Control experiments on the diastereoselectivity of the cyclization reaction Source: ResearchG
Sources
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origins of the diastereoselectivity in hydrogen bonding directed Diels-Alder reactions of chiral dienes with achiral dienophiles: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing the Removal of 2-Benzylmorpholine Auxiliary
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the 2-benzylmorpholine chiral auxiliary. As a cornerstone of asymmetric synthesis, the effective and clean removal of this auxiliary is paramount to achieving high yields of your desired enantiomerically pure product.[1] This guide is designed to help you navigate the common challenges associated with this crucial synthetic step.
Troubleshooting Guide: Addressing Common Challenges in this compound Auxiliary Removal
This section is dedicated to resolving specific issues you may encounter during the cleavage of the N-acyl this compound intermediate.
Issue 1: Incomplete Cleavage of the Auxiliary
A common frustration is the incomplete removal of the this compound auxiliary, leading to a mixture of starting material and product, which complicates purification.
Potential Causes and Solutions:
-
Insufficient Reagent Stoichiometry or Activity: The cleavage reagents (acid, base, or reducing agent) may have degraded over time or been used in insufficient quantities.
-
Solution: Always use fresh, high-purity reagents. For hydrolytic methods, consider increasing the equivalents of acid or base. For reductive cleavage, ensure your hydride source is fresh and appropriately handled to prevent deactivation by moisture.
-
-
Suboptimal Reaction Temperature or Time: The reaction may not have reached completion due to insufficient thermal energy or a short reaction time. Amide bonds are notoriously stable and often require forcing conditions to cleave.[2][3][4][5]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C while carefully monitoring for product degradation. Extend the reaction time and follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Steric Hindrance: The substrate itself may be sterically hindered, impeding the approach of the nucleophile or reducing agent to the amide carbonyl.
-
Solution: If steric bulk is an issue, switching to a less sterically demanding cleavage method can be beneficial. For instance, if a bulky nucleophile is struggling, a reductive method with a small hydride might be more effective.
-
-
Inappropriate Solvent: The solvent may not be optimal for the chosen reaction, affecting reagent solubility or reaction kinetics.
-
Solution: Ensure your reagents are fully soluble in the chosen solvent system. For hydrolytic reactions, co-solvents like THF or dioxane with water are common. For reductive cleavages, ethereal solvents like THF or diethyl ether are typically used.
-
Experimental Protocol: Optimizing Acidic Hydrolysis
-
In a round-bottom flask, dissolve the N-acyl-2-benzylmorpholine substrate in a suitable solvent (e.g., 1,4-dioxane or THF).
-
Add an aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄). A typical starting ratio is 1:1 solvent to aqueous acid.
-
Heat the reaction mixture to reflux (typically 80-100°C).
-
Monitor the reaction progress every 2-4 hours using TLC or LC-MS.
-
If the reaction is sluggish, consider adding more equivalents of the acid.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Issue 2: Low Yield of the Desired Product
Even with complete cleavage, the isolated yield of your target molecule may be disappointingly low.
Potential Causes and Solutions:
-
Product Degradation: Harsh cleavage conditions (e.g., high temperatures, strong acids/bases) can lead to the degradation of a sensitive product.
-
Solution: Opt for milder cleavage conditions. For example, if strong acid hydrolysis is causing decomposition, consider a base-catalyzed hydrolysis or a reductive cleavage. Reductive methods are often milder than harsh hydrolytic conditions.[6]
-
-
Side Reactions: The reagents used for cleavage may react with other functional groups in your molecule. For instance, LiAlH₄ is a powerful reducing agent and can reduce other carbonyls like esters or ketones.[7]
-
Solution: Choose a cleavage method that is chemoselective for the amide bond. If your molecule contains other reducible functional groups, a hydrolytic method might be preferable to a strong reducing agent like LiAlH₄.
-
-
Work-up and Purification Issues: The product may be lost during the work-up or purification steps. Water-soluble products can be particularly challenging to extract.
-
Solution: Optimize your extraction procedure. This may involve using a different organic solvent or performing multiple extractions. If your product is an amine, it may form a salt in acidic conditions, making it water-soluble. Adjusting the pH to be basic before extraction can improve recovery. For purification, explore different techniques like crystallization or chromatography with various stationary and mobile phases.[6]
-
Issue 3: Epimerization of the Product
A critical issue in asymmetric synthesis is the loss of stereochemical integrity at the α-carbon during auxiliary removal.
Potential Causes and Solutions:
-
Harsh Basic or Acidic Conditions: Both strong bases and acids can catalyze the enolization of the carbonyl group, leading to epimerization at the adjacent stereocenter. Basic conditions are particularly known to cause epimerization if the α-carbon is acidic.[7]
-
Prolonged Reaction Times: The longer the product is exposed to epimerization-promoting conditions, the greater the loss of stereochemical purity.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Workflow for Troubleshooting Incomplete Cleavage
Caption: A decision-making workflow for troubleshooting incomplete cleavage of the this compound auxiliary.
Frequently Asked Questions (FAQs)
Q1: Which cleavage method is best for removing the this compound auxiliary?
The optimal method depends on the desired product and the functional groups present in your molecule. Here is a comparison of common methods:
| Cleavage Method | Reagents | Typical Product | Key Considerations |
| Acidic Hydrolysis | Strong aqueous acid (HCl, H₂SO₄) | Carboxylic Acid | Can be harsh; risk of product degradation or epimerization.[2][4] |
| Basic Hydrolysis | Strong aqueous base (NaOH, KOH, LiOH) | Carboxylate Salt | Can cause epimerization, especially with acidic α-protons.[2][4] |
| Reductive Cleavage | Strong hydride (LiAlH₄) | Primary Amine | Reduces the amide to an amine; can also reduce other functional groups.[8][9][10] |
| Partial Reduction | Milder hydride (DIBAL-H) | Aldehyde | Requires careful temperature control to avoid over-reduction to the alcohol.[11] |
Q2: How can I monitor the progress of the cleavage reaction?
Regular monitoring is crucial to avoid over-running the reaction, which can lead to side products or epimerization.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product to confirm its formation and can give a more accurate assessment of the starting material consumption.
Q3: What is the best way to purify my product after removing the auxiliary?
The purification strategy will depend on the properties of your product and the byproducts of the reaction.
-
Extraction: A standard liquid-liquid extraction is the first step to separate your product from the aqueous phase containing the cleaved auxiliary (which is now a water-soluble amine salt after acidic workup).
-
Column Chromatography: This is a versatile method for separating the product from any remaining starting material or byproducts based on polarity.
-
Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material.[6]
Q4: Can the this compound auxiliary be recovered and reused?
Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse, which is both economical and environmentally friendly.[1] After cleavage and work-up, the this compound is typically in the aqueous layer as a salt. By basifying the aqueous layer and extracting with an organic solvent, the auxiliary can be recovered.
Decision Tree for Selecting a Cleavage Method
Caption: A decision-making tree to guide the selection of an appropriate cleavage method for the this compound auxiliary.
References
- Amide Reduction Mechanism by LiAlH4 - Chemistry Steps
- Ch22: Reduction of Amides using LiAlH4 to amines - University of Calgary
- Types of Amide Hydrolysis - BYJU'S
- Video: Amides to Amines: LiAlH4 Reduction - JoVE
- Conversion of Amides into Amines with LiAlH4 - Chemistry LibreTexts
- Reduction of Amides to Amines - Master Organic Chemistry
- 24.4: Hydrolysis of Amides - Chemistry LibreTexts
- Amide Hydrolysis: Acid and Base-C
- Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! - YouTube
- Common pitfalls in the use of chiral auxiliaries - Benchchem
- Technical Support Center: Removal of Chiral Auxiliaries - Benchchem
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry
- Scheme 25 Reductive transformations of morpholine amides: (A)...
- The Challenges and Solutions of Chiral Drug Prepar
- Practical Catalytic Cleavage of C(sp3)−C(sp3) Bonds in Amines
- This compound - MySkinRecipes
- Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents
- (PDF)
- Chiral auxiliary - Wikipedia
- A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes - PMC
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich
- The reductive cleavage of picolinic amides - David Spring's group
- This compound (131887-48-4)
- This compound | C11H15NO | CID 125510 - PubChem - NIH
- (PDF) Morpholines.
- This compound | 87955-28-0 | MDA95528 - Biosynth
- US7294623B2 - Benzyl morpholine derivatives - Google P
- Cleavage Cocktails; Reagent B - Aapptec Peptides
- Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing
- Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activ
- 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem - NIH
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Morpholine Synthesis. This resource is designed to provide you, our valued scientific colleagues, with in-depth guidance on managing the critical exothermic reactions inherent in large-scale morpholine production. As Senior Application Scientists, we understand that transitioning from bench-scale experiments to pilot or industrial-scale synthesis introduces significant challenges, particularly in thermal management. This guide is structured to address your potential questions with scientifically grounded, practical advice to ensure the safety, efficiency, and success of your operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for morpholine, and which steps are exothermic?
A1: The two predominant industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1][2]
-
Diethanolamine (DEA) Dehydration: This classic method involves heating DEA with a strong acid, such as sulfuric acid.[2][3] The initial neutralization of DEA with the acid is a highly exothermic step that requires careful temperature control.[1] The subsequent cyclization at elevated temperatures (185-195°C) also generates heat, which must be managed to prevent side reactions and ensure product quality.[3]
-
Diethylene Glycol (DEG) and Ammonia Reaction: This is the more modern and widely used method due to its efficiency.[2] It involves reacting DEG with ammonia over a hydrogenation catalyst (e.g., nickel, copper, cobalt) at high temperatures (150-400°C) and pressures (30-400 atmospheres).[2][4] The overall reaction is exothermic, and localized hot spots on the catalyst bed can lead to reduced selectivity and catalyst deactivation.[1]
Q2: Why is managing the exotherm so critical in large-scale morpholine synthesis?
A2: Uncontrolled exothermic reactions can lead to a dangerous phenomenon known as thermal runaway.[5] This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal from the reactor.[5] The consequences of thermal runaway can be severe, including:
-
Safety Hazards: A rapid increase in temperature and pressure can lead to reactor rupture, explosions, and the release of toxic and flammable materials.[6] Morpholine itself is flammable and can release toxic nitrogen oxides upon decomposition.[7]
-
Reduced Product Yield and Purity: Excessive temperatures can promote side reactions, leading to the formation of impurities and byproducts such as N-ethylmorpholine and high-molecular-weight condensation products.[1]
-
Equipment Damage: The extreme conditions of a thermal runaway can cause irreparable damage to the reactor and associated equipment.[8]
Q3: What are the key process parameters to monitor for effective exothermic control?
A3: Continuous monitoring of critical parameters is essential for maintaining control over the reaction. These include:
-
Temperature: Multiple temperature sensors within the reactor and cooling system are crucial for detecting any deviation from the setpoint.
-
Pressure: A sudden increase in pressure can indicate an accelerating reaction rate and potential for thermal runaway.
-
Flow Rate: In continuous processes, precise control over the flow rates of reactants is vital for managing the rate of heat generation.[9]
-
Agitation: In batch reactors, proper agitation ensures uniform temperature distribution and efficient heat transfer to the cooling surfaces. Loss of agitation can quickly lead to localized hot spots.[5]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Rise in the Reactor
Possible Causes:
-
Cooling System Failure: This is a primary cause of thermal runaway.[10] It could be due to a loss of coolant flow, a malfunctioning pump, or fouling in the heat exchanger.
-
Incorrect Reactant Stoichiometry or Feed Rate: Adding reactants too quickly or in the wrong proportions can lead to a rapid release of heat that overwhelms the cooling system's capacity.
-
Loss of Agitation: In a batch reactor, if the agitator fails, the reactants may not be adequately mixed, leading to localized areas of high concentration and temperature.[5]
Solutions:
-
Immediate Action: Initiate an emergency shutdown procedure. This may involve stopping the reactant feed, activating an emergency cooling system, or injecting a reaction inhibitor (quenching).[11]
-
Investigate the Cooling System: Check for any obstructions in the coolant lines, ensure pumps are operational, and verify that the coolant temperature is within the specified range.
-
Review Operating Procedures: Ensure that all operators are trained on the correct procedures for reactant addition and are aware of the maximum allowable feed rates.
-
Implement Automated Safety Systems: Install high-temperature alarms and interlocks that can automatically stop reactant feed or activate emergency cooling.[11]
Issue 2: Lower than Expected Product Yield and High Levels of Impurities
Possible Causes:
-
Localized Hot Spots: Even if the overall reactor temperature appears to be within range, localized hot spots can promote the formation of byproducts.[1]
-
Catalyst Deactivation: In the DEG process, high temperatures can cause the catalyst to sinter or become fouled, reducing its selectivity towards morpholine.[1]
-
Insufficient Mixing: Poor mixing can lead to non-uniform reaction conditions, resulting in incomplete conversion and the formation of intermediates like 2-(2-aminoethoxy)ethanol.[1]
Solutions:
-
Optimize Reactor Design: For continuous processes, consider using microreactors or reactors with high surface-to-volume ratios to improve heat transfer and minimize hot spots.[9][12] For batch reactors, ensure the agitator design provides adequate mixing for the scale of the reaction.
-
Catalyst Management: Regularly monitor the activity and selectivity of the catalyst. If deactivation is observed, consider catalyst regeneration or replacement.[1]
-
Temperature Profiling: Use multiple temperature probes to map the temperature distribution within the reactor and identify potential hot spots.
Issue 3: Pressure Fluctuations or a Steady Increase Beyond the Normal Operating Range
Possible Causes:
-
Off-Gassing from Side Reactions: Unwanted side reactions can produce non-condensable gases, leading to a pressure increase.
-
Approaching Thermal Runaway: A rising pressure is a critical indicator of an accelerating exothermic reaction.[5]
-
Blocked Vent or Relief Valve: An obstruction in the pressure relief system can lead to a dangerous buildup of pressure.
Solutions:
-
Cross-Reference with Temperature Data: A simultaneous increase in pressure and temperature is a strong indication of a potential thermal runaway.
-
Emergency Venting: If the pressure continues to rise, it may be necessary to activate an emergency vent to safely release the pressure. Ensure that the vent is directed to a safe location or a containment system.
-
Regular Maintenance of Safety Devices: Pressure relief valves and rupture discs should be regularly inspected and tested to ensure they are functioning correctly.
Experimental Protocols
Protocol 1: Calorimetric Analysis for Safe Process Scale-Up
Objective: To determine the heat of reaction and the maximum rate of heat release to ensure adequate cooling capacity for the large-scale reactor.
Methodology:
-
Reaction Calorimetry (RC1):
-
Perform the morpholine synthesis reaction in a reaction calorimeter at the intended process temperature.
-
Continuously measure the heat flow from the reaction.
-
Determine the total heat of reaction (ΔHr) and the heat generation rate as a function of time.
-
-
Adiabatic Calorimetry:
-
Use an adiabatic calorimeter to simulate a worst-case scenario (cooling failure).
-
Determine the Time to Maximum Rate (TMRad) and the maximum temperature and pressure that could be reached during a thermal runaway.
-
-
Data Analysis:
-
Use the data from the calorimetric studies to calculate the required heat removal capacity for the large-scale reactor.
-
Ensure that the plant's cooling system can safely handle the maximum expected heat load with a sufficient safety margin.
-
| Parameter | Description | Typical Value Range (DEA Route) |
| ΔHr | Heat of Reaction | -100 to -150 kJ/mol |
| TMRad | Time to Maximum Rate (Adiabatic) | Highly dependent on conditions |
| Cooling Capacity | Required Heat Removal | > Maximum Heat Generation Rate |
Protocol 2: Emergency Shutdown Procedure for a Suspected Thermal Runaway
Objective: To safely bring the reaction to a halt and prevent a catastrophic failure of the reactor.
Step-by-Step Procedure:
-
Alarm Activation: A high-temperature or high-pressure alarm is triggered.
-
Stop Reactant Feed: Immediately cease the addition of all reactants to the reactor.
-
Maximize Cooling:
-
Ensure the primary cooling system is operating at maximum capacity.
-
Activate any secondary or emergency cooling systems (e.g., a quench system).[11]
-
-
Initiate Quenching (if applicable): If the temperature continues to rise, inject a pre-determined quenching agent to stop the reaction. The choice of quenching agent should be made during the process development phase and should be compatible with the reaction mixture.
-
Emergency Venting: If the pressure approaches the maximum allowable working pressure of the vessel, open the emergency vent to a safe location.
-
Personnel Evacuation: If the situation cannot be brought under control, evacuate all personnel from the immediate vicinity of the reactor.
-
Post-Incident Investigation: Once the reactor is in a safe state, a thorough investigation must be conducted to determine the root cause of the incident and implement corrective actions.
Visualizations
Diagram 1: Morpholine Synthesis Pathways and Exothermic Steps
Caption: Key industrial synthesis routes for morpholine highlighting the exothermic steps.
Diagram 2: Troubleshooting Logic for Temperature Excursions
Caption: Decision workflow for troubleshooting unexpected temperature increases.
References
- Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025).
- Model-Based Control Strategies for a Chemical Batch Reactor with Exothermic Reactions. (2025).
- Morpholine - Processing - USDA. (n.d.).
- side reactions and byproduct formation in morpholine synthesis - Benchchem. (n.d.).
- Everything You Need to Know About Morpholine - ChemCeed. (2022).
- Automated Control Strategies for Chemical Reactors - Filippo Sanfilippo - inspitivity.com. (n.d.).
- Model based control strategies for a chemical batch reactor with exothermic reactions - SciSpace. (n.d.).
- Safety and Environmental Considerations in the Industrial Use of N-Methyl Morpholine. (2025).
- Understanding Morpholine: Chemical Properties and Safety Considerations. (n.d.).
- Exothermic Reaction Control → Area - Product → Sustainability Directory. (n.d.).
- Process for the preparation of morpholines - Google Patents. (n.d.).
- Dewatering catalyst and application thereof in preparing morpholine - Google Patents. (n.d.).
- DIETHYLENE OXIMIDE (MORPHOLINE) - Ataman Kimya. (n.d.).
- Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd. (2018).
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention - IRJET. (n.d.).
- Why reactions run away - IChemE. (n.d.).
- Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.).
- Emergency Runaway Reaction - What Precedes? What Follows? - Aidic. (n.d.).
- Continuous-Flow Chemistry - 2017 - Wiley Analytical Science. (2017).
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 3. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 4. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 5. irjet.net [irjet.net]
- 6. aidic.it [aidic.it]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Exothermic Reaction Control → Area → Sustainability [product.sustainability-directory.com]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. cedrec.com [cedrec.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Strategies to improve the recovery and recycling of 2-Benzylmorpholine auxiliary
Welcome to the technical support center for the recovery and recycling of the 2-benzylmorpholine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to help you efficiently recover and reuse this valuable chiral auxiliary, ensuring both cost-effectiveness and sustainable laboratory practices.
Introduction: The "Why" Behind the Recovery
This compound is a valuable chiral auxiliary, instrumental in asymmetric synthesis for establishing stereocenters with high selectivity. The economic and environmental benefits of efficiently recovering and recycling this auxiliary are significant. This guide provides a comprehensive overview of the standard recovery protocol, which involves the hydrolysis of the N-acyl derivative followed by a liquid-liquid extraction to isolate the auxiliary.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recovery process, offering insights into their causes and providing actionable solutions.
Issue 1: Incomplete Hydrolysis of the N-Acyl Substrate
-
Symptom: TLC or HPLC analysis of the reaction mixture after the hydrolysis step shows a significant amount of starting material remaining.
-
Probable Causes:
-
Insufficient reaction time or temperature: Amide hydrolysis can be slow, especially with sterically hindered substrates.[1][2]
-
Inadequate concentration of acid or base: The concentration of the hydrolyzing agent may not be sufficient to drive the reaction to completion.
-
Poor solubility of the substrate: The N-acyl substrate may not be fully dissolved in the reaction solvent, limiting its contact with the hydrolyzing agent.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. For acid hydrolysis, refluxing is a common practice.[3]
-
Reagent Concentration: Increase the concentration of the acid (e.g., 6M HCl) or base (e.g., 2M NaOH). Be mindful that harsh conditions can potentially affect other functional groups in your molecule of interest.
-
-
Improve Solubility:
-
Co-solvents: Employ a co-solvent such as dioxane or methanol to improve the solubility of the N-acyl substrate in the aqueous acidic or basic solution.[3]
-
-
Issue 2: Emulsion Formation During Acid-Base Extraction
-
Symptom: A stable emulsion forms at the interface of the aqueous and organic layers during the extraction process, making separation difficult.
-
Probable Causes:
-
Vigorous shaking: Overly aggressive mixing can lead to the formation of fine droplets that are slow to coalesce.
-
Presence of surfactants or particulate matter: Impurities in the reaction mixture can act as emulsifying agents.
-
Similar densities of the two phases: If the densities of the aqueous and organic layers are too close, separation can be sluggish.
-
-
Solutions:
-
Gentle Mixing: Invert the separatory funnel gently rather than shaking it vigorously.
-
Break the Emulsion:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.[4]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for an extended period.
-
Solvent Addition: Add a small amount of a different organic solvent with a significantly different density.
-
-
Issue 3: Low Recovery Yield of this compound
-
Symptom: The amount of recovered this compound is significantly lower than expected.
-
Probable Causes:
-
Incomplete extraction from the aqueous layer: The pH of the aqueous layer may not have been sufficiently basic to deprotonate the ammonium salt of the auxiliary, leading to poor partitioning into the organic phase.
-
Loss during workup: Multiple transfers, insufficient drying of the organic extracts, or evaporation of the volatile auxiliary can contribute to yield loss.
-
Degradation of the auxiliary: Although generally stable, prolonged exposure to very harsh acidic or basic conditions at high temperatures could potentially lead to some degradation.
-
-
Solutions:
-
Ensure Complete Basification: After the initial separation of the desired carboxylic acid product, ensure the aqueous layer is strongly basic (pH > 12) before extracting the this compound. Use a pH meter or pH paper to verify.
-
Meticulous Workup:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize recovery.
-
Thorough Drying: Use an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all water from the combined organic extracts before solvent evaporation.
-
Careful Evaporation: Remove the solvent under reduced pressure at a moderate temperature to avoid loss of the auxiliary.
-
-
Issue 4: Purity Concerns of the Recovered Auxiliary
-
Symptom: The recovered this compound is contaminated with the desired product or other impurities, as determined by NMR, HPLC, or GC-MS analysis.
-
Probable Causes:
-
Inadequate phase separation: Some of the organic layer containing the product may have been carried over with the aqueous layer, or vice versa.
-
Insufficient washing: The organic extracts containing the recovered auxiliary may not have been washed sufficiently to remove residual impurities.
-
-
Solutions:
-
Careful Separation: Be meticulous when separating the layers in the separatory funnel. It is often better to leave a small amount of the aqueous layer behind with the organic layer and perform a subsequent wash.
-
Additional Washes: Wash the combined organic extracts containing the recovered this compound with brine to remove any remaining water-soluble impurities.
-
Recrystallization or Distillation: If the recovered auxiliary is still not pure enough, consider purification by recrystallization (if it's a solid at room temperature) or distillation under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for recovering this compound?
A1: The most prevalent and effective method is a two-step process:
-
Amide Bond Cleavage: This is typically achieved through acidic or basic hydrolysis of the N-acyl derivative.[2][3]
-
Acid-Base Extraction: This technique separates the liberated this compound (a base) from the desired carboxylic acid product.[5][6]
Q2: Which is better for hydrolysis: acidic or basic conditions?
A2: Both acidic and basic hydrolysis are effective for cleaving the amide bond.[1] The choice often depends on the stability of your desired carboxylic acid product to the reaction conditions.
-
Acidic Hydrolysis (e.g., HCl, H₂SO₄): This method is widely used. After hydrolysis, the this compound will be in its protonated, water-soluble ammonium salt form, while the carboxylic acid product can often be extracted with an organic solvent.
-
Basic Hydrolysis (e.g., NaOH, KOH): In this case, the carboxylic acid will be in its deprotonated, water-soluble carboxylate salt form, and the free this compound can be extracted with an organic solvent.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the hydrolysis reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting N-acyl substrate and the appearance of the desired carboxylic acid product.
Q4: What is the purpose of the brine wash during the extraction?
A4: Washing the organic layer with a saturated solution of sodium chloride (brine) serves two main purposes:
-
It helps to break up emulsions that may have formed.
-
It removes the majority of the dissolved water from the organic solvent before the final drying step with a solid drying agent.
Q5: How can I assess the purity of my recovered this compound?
A5: The purity of the recovered auxiliary can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the recovered auxiliary.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.
-
Melting Point: If the recovered auxiliary is a solid, comparing its melting point to that of the pure compound can be a good indicator of purity.
Q6: Can I reuse the recovered this compound directly?
A6: It is highly recommended to assess the purity of the recovered this compound before reusing it in subsequent reactions. Impurities can negatively impact the yield and stereoselectivity of your asymmetric synthesis. If the purity is not satisfactory, further purification by distillation or recrystallization may be necessary.
Experimental Protocols
Protocol 1: Recovery of this compound via Acidic Hydrolysis and Extraction
-
Amide Hydrolysis:
-
Dissolve the N-acyl-2-benzylmorpholine substrate in a suitable co-solvent like dioxane or methanol.
-
Add an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[3]
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and remove the organic co-solvent under reduced pressure.
-
Wash the remaining aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the carboxylic acid product. Repeat this extraction 2-3 times. The product is now in the combined organic layers.
-
Basify the aqueous layer containing the this compound hydrochloride salt with a strong base (e.g., solid NaOH or 6M NaOH solution) to a pH > 12.
-
Extract the free this compound from the basic aqueous layer using an organic solvent like dichloromethane. Repeat this extraction 3 times.[3]
-
Combine the organic extracts containing the auxiliary, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the recovered this compound.
-
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or a buffer like ammonium acetate) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a standard solution of pure this compound and a solution of your recovered sample at a known concentration in the mobile phase.
-
Analysis: Inject both the standard and the sample to compare retention times and determine the purity by area percentage.
Data Presentation
Table 1: Troubleshooting Summary for this compound Recovery
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | Insufficient reaction time/temperature; low reagent concentration; poor solubility. | Increase reaction time/temperature; use a higher concentration of acid/base; add a co-solvent. |
| Emulsion Formation | Vigorous shaking; presence of impurities. | Gentle inversion; add brine; filter through Celite®. |
| Low Recovery Yield | Incomplete extraction; loss during workup. | Ensure pH > 12 for extraction; perform multiple extractions; careful solvent removal. |
| Purity Concerns | Inadequate phase separation; insufficient washing. | Careful separation of layers; additional washes with brine; consider repurification. |
Visualizations
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Benzylmorpholine and Phenmetrazine as Appetite Suppressants: A Guide for Researchers
In the landscape of pharmacological interventions for obesity, centrally-acting appetite suppressants have historically played a significant, albeit complex, role. Among these, phenmetrazine, a once-popular anorectic, serves as a critical reference compound due to its efficacy and its now well-understood limitations. This guide provides a detailed comparative analysis of phenmetrazine and its structural isomer, 2-benzylmorpholine, a compound developed with the aim of retaining appetite-suppressant effects while mitigating the undesirable stimulant properties associated with phenmetrazine and other amphetamine-related compounds.
This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic distinctions, pharmacological profiles, and synthetic methodologies of these two morpholine derivatives, supported by available experimental data, to inform future research and development in the field of anti-obesity therapeutics.
Introduction: The Quest for Safer Anorectics
The clinical management of obesity is an ongoing challenge, and pharmacological approaches remain a key area of investigation. Sympathomimetic amines, such as phenmetrazine, have demonstrated efficacy in reducing appetite and promoting weight loss.[1] However, their utility has been hampered by significant side effects, including cardiovascular strain and a high potential for abuse, largely stemming from their stimulant effects on the central nervous system (CNS).[1] This has driven the search for new chemical entities that can selectively modulate appetite-regulating pathways without inducing broad CNS stimulation.
This compound emerged from this search as a structural isomer of phenmetrazine, designed to explore the possibility of separating anorectic and stimulant activities.[2] This guide will dissect the available evidence to compare these two compounds on key pharmacological and chemical parameters.
Chemical Structures and Physicochemical Properties
Phenmetrazine and this compound share the same molecular formula (C₁₁H₁₅NO) and a core morpholine ring structure. The key difference lies in the substitution pattern on this ring.
-
Phenmetrazine: 3-methyl-2-phenylmorpholine
-
This compound: As its name implies, the benzyl group is at the 2-position of the morpholine ring.
This seemingly subtle structural change has profound implications for their pharmacological activity.
| Property | Phenmetrazine | This compound |
| IUPAC Name | 3-methyl-2-phenylmorpholine | This compound |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO |
| Molar Mass | 177.24 g/mol | 177.25 g/mol [3] |
| General Description | A substituted amphetamine with a morpholine ring.[4] | A structural isomer of phenmetrazine.[2][5] |
Mechanism of Action: A Tale of Two Isomers
The appetite-suppressing effects of phenmetrazine and related compounds are primarily mediated by their interaction with monoamine neurotransmitter systems in the brain, particularly in the hypothalamus, a key region for regulating hunger and satiety.[6]
Phenmetrazine: A Classical Monoamine Releaser
Phenmetrazine functions as a norepinephrine-dopamine releasing agent (NDRA).[7] It is a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the non-vesicular release of these neurotransmitters from presynaptic nerve terminals.[8] The increased synaptic concentrations of norepinephrine and dopamine in hypothalamic appetite-control centers are thought to be the primary mechanism for its anorectic effect.[6]
The stimulant properties of phenmetrazine are also a direct consequence of this mechanism, as increased dopamine release in reward pathways of the brain is associated with psychostimulant effects and abuse potential.[4]
This compound: A Putative Non-Stimulant Anorectic
In stark contrast to phenmetrazine, this compound has been characterized as a non-stimulant appetite suppressant.[2] While the precise molecular targets for its anorectic effects have not been fully elucidated in publicly available literature, the separation of appetite suppression from CNS stimulation suggests a different mechanism of action. It is hypothesized that while it may still interact with appetite-regulating pathways in the hypothalamus, it does so without significantly engaging the dopamine-mediated reward pathways to the same extent as phenmetrazine.[2] The appetite-suppressant activity of this compound has been shown to reside in the (+)-enantiomer.[9]
Comparative Pharmacological Data
Direct, head-to-head comparative studies of this compound and phenmetrazine are limited in the public domain. However, by compiling data from various sources, a comparative profile can be constructed.
Appetite Suppressant Potency
| Compound | Animal Model | ED₅₀ (Oral) | Source |
| This compound (racemate) | Dog | 3.0 mg/kg (at 1 hr) and 5.5 mg/kg (at 2 hr) after a meal | [2][9] |
| Phenmetrazine | - | Not available in directly comparable studies | - |
Note: ED₅₀ (Median Effective Dose) is the dose that produces the desired effect in 50% of the population.
While a direct comparison of ED₅₀ values is not available, the data for this compound in a large animal model provides a benchmark for its anorectic potency.
Monoamine Transporter Interactions
The interaction with monoamine transporters is a key differentiator between these two compounds.
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Source |
| Phenmetrazine | Potent releasing agent (EC₅₀ = 131 nM) | Potent releasing agent (EC₅₀ = 50 nM) | Very weak activity | [8] |
| This compound | Specific binding affinity (Ki) or release (EC₅₀) data not publicly available. | Specific binding affinity (Ki) or release (EC₅₀) data not publicly available. | Not available | - |
Note: EC₅₀ (Half-maximal effective concentration) for release indicates the concentration of the drug that elicits a half-maximal release of the neurotransmitter.
The lack of publicly available binding affinity or release data for this compound at monoamine transporters is a significant gap in our understanding of its mechanism and a critical area for future research.
Stimulant Activity: Locomotor Effects
The most significant claimed difference between the two compounds is their effect on CNS stimulation. This is typically assessed in preclinical models by measuring locomotor activity.
| Compound | Animal Model | Effect on Locomotor Activity | Source |
| This compound | Dog | No stimulant activity observed at oral doses up to 200 mg/kg. | [2][9] |
| Phenmetrazine | Rat | Dose-dependently increases locomotor activity, indicative of a psychostimulant effect. | [4] |
This qualitative data strongly supports the characterization of this compound as a non-stimulant. A direct comparative study in a rodent model would provide more quantitative and directly comparable data.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following established protocols can be adapted.
In Vivo Appetite Suppression Study (Rodent Model)
This protocol is designed to assess the acute effects of a test compound on food intake in rats.
Objective: To determine the dose-dependent effect of this compound and phenmetrazine on food consumption.
Animals: Male Wistar or Sprague-Dawley rats, individually housed.
Procedure:
-
Acclimation: Acclimate rats to individual housing and a standard laboratory chow diet for at least one week.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer the test compound (this compound or phenmetrazine) or vehicle (e.g., saline, 0.5% methylcellulose) via oral gavage or intraperitoneal injection at various doses.
-
Food Presentation: One hour post-administration, present a pre-weighed amount of standard chow to each rat.
-
Measurement: Measure cumulative food intake at 1, 2, 4, and 24 hours after food presentation.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare food intake between drug-treated and vehicle-treated groups. Calculate the ED₅₀ for appetite suppression.
Experimental Workflow: In Vivo Appetite Suppression
Caption: Workflow for assessing anorectic effects in a rodent model.
Locomotor Activity Assay
This protocol measures spontaneous locomotor activity to assess the stimulant or sedative effects of a compound.
Objective: To quantify and compare the effects of this compound and phenmetrazine on locomotor activity in rats.
Apparatus: Open-field arenas equipped with infrared beam arrays to automatically track animal movement.
Procedure:
-
Habituation: Place rats in the open-field arenas for 30-60 minutes to allow them to habituate to the novel environment.
-
Drug Administration: Remove animals from the arenas, administer the test compound or vehicle, and immediately return them to the arenas.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a set period (e.g., 2-3 hours).
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare total locomotor activity between drug-treated and vehicle-treated groups using ANOVA.
Experimental Workflow: Locomotor Activity Assay
Caption: Protocol for evaluating CNS stimulant effects.
Hypothalamic Signaling Pathways in Appetite Regulation
The anorectic effects of monoamine-releasing agents like phenmetrazine are rooted in their ability to modulate key neuronal populations in the arcuate nucleus of the hypothalamus. These include the pro-opiomelanocortin (POMC) neurons, which produce anorexigenic signals, and the neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons, which are orexigenic.
Increased levels of norepinephrine and dopamine in the hypothalamus are believed to promote satiety by:
-
Activating POMC neurons: This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to decrease food intake and increase energy expenditure.[10]
-
Inhibiting NPY/AgRP neurons: This reduces the release of orexigenic peptides, thereby decreasing the drive to eat.[11]
The differential effects of norepinephrine on these neuronal populations are mediated by different adrenergic receptor subtypes. For example, norepinephrine can inhibit POMC neurons via α2A-adrenergic receptors while activating NPY/AgRP neurons via α1A- and β-adrenergic receptors.[12] Dopamine's effects are also complex, with D1-like receptors generally being excitatory and D2-like receptors being inhibitory.[10][13]
Hypothalamic Appetite Regulation by Monoamines
Caption: Simplified signaling pathway for monoamine-mediated appetite suppression.
Synthesis Methodologies
Synthesis of this compound
A reported synthesis of this compound starts from allylbenzene.[2] The key steps involve epoxidation of the allyl group, followed by ring-opening with ethanolamine and subsequent cyclization.
Step-by-step outline:
-
Epoxidation: Allylbenzene is reacted with a peroxy acid (e.g., m-chloroperbenzoic acid) to form 2-benzyloxirane.
-
Ring-opening: The epoxide is then opened by reaction with ethanolamine to yield an amino alcohol intermediate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the this compound ring.
Synthesis of Phenmetrazine
One common method for the synthesis of phenmetrazine is a variation of the Leuckart reaction.[6]
Step-by-step outline:
-
Starting Material: The synthesis can begin with phenylacetone.
-
Reductive Amination: Phenylacetone is reacted with ethanolamine and a reducing agent (such as formic acid or a derivative, which is characteristic of the Leuckart reaction) to form the N-(2-hydroxyethyl)-amphetamine intermediate.
-
Cyclization: This intermediate is then cyclized, typically under acidic conditions, to form the 3-methyl-2-phenylmorpholine (phenmetrazine) ring.
Conclusion and Future Directions
The comparison between this compound and phenmetrazine provides a compelling case study in the rational design of CNS-acting drugs. Phenmetrazine represents an effective but flawed first-generation appetite suppressant, with its therapeutic action intrinsically linked to its stimulant properties. This compound, its structural isomer, appears to successfully decouple these effects, offering potent anorectic activity in preclinical models without the hallmark CNS stimulation.
However, significant gaps in the publicly available data for this compound remain. To fully understand its potential and guide the development of next-generation anorectics, future research should focus on:
-
Quantitative, comparative locomotor activity studies in rodents to definitively benchmark the stimulant profiles of this compound and phenmetrazine.
-
In vitro receptor binding and functional assays to determine the binding affinities (Ki) and functional activities (e.g., uptake inhibition, release) of (+)-2-benzylmorpholine at DAT, NET, and SERT. This will be crucial in elucidating its precise mechanism of action.
-
Exploration of downstream signaling pathways to understand how this compound modulates hypothalamic circuits to suppress appetite without causing CNS stimulation.
By addressing these questions, the scientific community can build upon the foundational work demonstrated by the development of this compound and continue the pursuit of safe and effective pharmacological treatments for obesity.
References
- Keegan, B. M., et al. (2019). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 158, 107718.
- Wikipedia. (n.d.). Phenmetrazine.
- Paeger, L., et al. (2017). Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin. eLife, 6, e25770.
- Banks, M. L., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific Reports, 6, 31385.
- Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant this compound, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799.
- Paeger, L., et al. (2017).
- Banks, M. L., et al. (2016). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Behavioural Pharmacology, 27(6), 548-552.
- Gaziano, I., et al. (2022).
- Hahn, M. K., et al. (2017). α2-Adrenergic Receptors in Hypothalamic Dopaminergic Neurons: Impact on Food Intake and Energy Expenditure. International Journal of Molecular Sciences, 18(11), 2349.
- Varela, L., & Horvath, T. L. (2012). Noradrenergic modulation of POMC neurons is concentration dependent. Frontiers in Cellular Neuroscience, 6, 53.
- PubChem. (n.d.). Phenmetrazine.
- Gaziano, I., et al. (2022).
- Lee, S., et al. (2017). Dopamine D1 or D2 receptor-expressing neurons in the central nervous system. Scientific Reports, 7, 1093.
- Geva, S., & Shulgin, A. T. (1976). SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1- C HYDROCHLORIDE. Journal of Labelled Compounds and Radiopharmaceuticals, 12(3), 445-451.
- Patsnap Synapse. (2024). What is the mechanism of Phendimetrazine Tartrate?
- Blundell, J. E., & Halford, J. C. (1998). Appetite suppressants. A review. CNS drugs, 9(1), 13-30.
- Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57.
- Paeger, L., et al. (2017).
- Morton, G. J., et al. (2014). AgRP neurons: Regulators of feeding, energy expenditure, and behavior. Physiology & Behavior, 136, 15-28.
- Czoty, P. W., et al. (2015). Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats. Psychopharmacology, 232(13), 2377-2386.
- OpenBU. (n.d.). A preparation of phenylacetone.
- Smith, P. A., & Armstrong, W. E. (2001). Norepinephrine acts via alpha(2) adrenergic receptors to suppress N-type calcium channels in dissociated rat median preoptic nucleus neurons. Neuropharmacology, 41(4), 472-479.
- Andersen, J., et al. (2019). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 116(39), 19672-19677.
- Harris, A. C., et al. (2018). Locomotor activity does not predict individual differences in morphine self-administration in rats. Pharmacology Biochemistry and Behavior, 166, 48-56.
- Gatch, M. B., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Journal of Pharmacology and Experimental Therapeutics, 360(2), 273-282.
- Morgan, D., et al. (2002). The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1147-1154.
- PubChem. (n.d.). This compound.
- Lin, M., et al. (2008). (S, S)-2-[α-(2-(2-[ 18 F]Fluoroethoxy)phenoxy)benzyl]morpholine.
- Kuribara, H., & Tadokoro, S. (1982). Inhibitory and Stimulatory Effects of Morphine on Locomotor Activity in Mice: Biochemical and Behavioral Studies. Japanese Journal of Pharmacology, 32(6), 1015-1024.
- Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant this compound, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799.
- Accili, D., et al. (2004). Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine. Neuropsychopharmacology, 29(1), 115-121.
- Meltzer, P. C., et al. (2003). Synthesis and monoamine transporter affinity of 3'-analogs of 2-beta-carbomethoxy-3-beta-(4'-iodophenyl)tropane (beta-CIT). Journal of Medicinal Chemistry, 46(12), 2483-2494.
- Jacobsen, J. P., et al. (2019). Discovery and Development of Monoamine Transporter Ligands. Topics in Medicinal Chemistry, 29, 1-42.
- MySkinRecipes. (n.d.). This compound.
- Dutta, A. K., et al. (2002). Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 12(17), 2387-2390.
- Kumar, A., et al. (2015). An environmentally benign regioselective synthesis of 2-benzyl-4-arylquinoline derivatives using aryl amines, styrene oxides and aryl acetylenes. Organic & Biomolecular Chemistry, 13(10), 2951-2955.
- Block, E. R., & H. H. Sitte. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Pharmacology, 14, 1133039.
- Wu, J., et al. (2024). Substrate binding and inhibition mechanism of norepinephrine transporter.
- Svozil, V., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4418.
- Dutta, A. K., et al. (2002). Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 12(17), 2387-2390.
- Sharma, H. S., et al. (2009). Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice. International Journal of Neuropsychopharmacology, 12(1), 89-100.
Sources
- 1. Dopamine-inhibited POMCDrd2+ neurons in the ARC acutely regulate feeding and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Locomotor activity does not predict individual differences in morphine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 7. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 8. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphine-induced locomotor sensitization produces structural plasticity in the mesocorticolimbic system dependent on CB1-R activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine-inhibited POMCDrd2+ neurons in the ARC acutely regulate feeding and body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. File:Phenmetrazine Synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 12. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine D1 or D2 receptor-expressing neurons in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: The Established Excellence of Evans' Auxiliaries versus Morpholine-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically defined molecules, particularly within pharmaceutical development, the asymmetric aldol reaction stands as a cornerstone for carbon-carbon bond formation. The ability to control the absolute stereochemistry of the resulting β-hydroxy carbonyl unit is paramount. Chiral auxiliaries have long been a reliable and powerful strategy to achieve this control. Among them, Evans' oxazolidinone auxiliaries are considered a gold standard, celebrated for their high stereoselectivity and predictability.[1] This guide provides an in-depth analysis of Evans' auxiliaries and contrasts them with the less-explored, yet structurally related, 2-benzylmorpholine and its derivatives, offering insights into their mechanisms, applications, and practical considerations.
The Gold Standard: Evans' Chiral Auxiliaries
Developed by David A. Evans and his colleagues, oxazolidinone-based chiral auxiliaries have revolutionized asymmetric synthesis.[2] These auxiliaries, derived from readily available amino acids like valine and phenylalanine, are temporarily incorporated into the substrate to direct the stereochemical course of a reaction.[3] Their widespread use in the synthesis of complex natural products and pharmaceuticals is a testament to their reliability and effectiveness.[4]
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The remarkable stereocontrol exerted by Evans' auxiliaries in aldol reactions is elegantly explained by the Zimmerman-Traxler model.[1] The process begins with the formation of a Z-enolate, typically using a boron triflate and a hindered base.[3][5] This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered transition state.[3][6]
Several factors contribute to the high diastereoselectivity observed:
-
Chelation: The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid cyclic transition state.[7]
-
Steric Hindrance: The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.[8]
-
Dipole Minimization: The conformation of the transition state is further stabilized by the minimization of dipole-dipole repulsion between the two carbonyl groups of the imide.[3][5]
This combination of factors almost invariably leads to the formation of the syn-aldol product with exceptional levels of diastereoselectivity.[3][7]
Caption: Logical flow of the Evans' auxiliary-controlled aldol reaction.
Performance and Scope
Evans' auxiliaries consistently deliver high diastereoselectivity, often exceeding 99:1 for the syn:anti aldol adducts, and excellent enantioselectivity.[1][8] The method is applicable to a wide range of aldehydes and N-acylated auxiliaries. Furthermore, the reaction is scalable and has been implemented in industrial settings.[3]
The Contender: Morpholine-Based Scaffolds
Morpholine derivatives, particularly those with chiral centers, present an intriguing structural analogy to Evans' oxazolidinones. The presence of a heterocyclic framework and the potential for steric directing groups suggest they could function as effective chiral auxiliaries. However, there is a notable scarcity of peer-reviewed literature detailing the use of simple this compound as a chiral auxiliary in asymmetric aldol reactions in a manner directly comparable to Evans' auxiliaries.[1]
Mechanistic Considerations
Hypothetically, a chiral N-acyl-2-benzylmorpholine could direct an aldol reaction through a similar chelated transition state. The benzyl group at the C2 position would serve as the stereodirecting element, analogous to the C4 substituent in Evans' auxiliaries. The nitrogen and carbonyl oxygen could chelate to a Lewis acid, forming a rigid six-membered ring transition state.
Caption: Postulated mechanism for a this compound auxiliary in an aldol reaction.
Insights from Morpholine Carboxamides
While direct data for this compound as a chiral auxiliary is lacking, recent studies on the aldol reactions of morpholine carboxamides offer valuable insights. Research has demonstrated that highly enantio- and diastereoselective aldol reactions can be achieved with N-acyl morpholine carboxamides using reagents like (Ipc)₂BOTf.[11] In these cases, the stereochemical control originates from the chiral boron reagent rather than a chiral center on the morpholine ring itself. These studies do, however, establish that morpholine amides can effectively participate in stereoselective aldol reactions, yielding products in good to excellent yields and with high selectivities.[11][12]
Comparative Analysis
| Feature | Evans' Auxiliaries (Oxazolidinones) | This compound & Derivatives |
| Maturity | Well-established, extensively documented.[1][4] | Less explored, limited published data.[1] |
| Predictability | High, based on the Zimmerman-Traxler model.[1] | Largely predictive, based on analogy. |
| Stereoselectivity | Excellent diastereoselectivity (often >99:1) for syn-products.[1][8] | Potentially high, but not yet demonstrated. |
| Scope | Broad, with numerous examples and variations.[9][10] | Unknown, requires further investigation. |
| Availability | Commercially available in both enantiomeric forms. | Requires synthesis from corresponding amino alcohols. |
| Cleavage | Well-established protocols for mild removal.[5] | Expected to be similar to other amide-based auxiliaries. |
Experimental Protocols
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Evans' Asymmetric Aldol Reaction
This protocol describes a typical procedure for the asymmetric aldol reaction of an N-propionyl Evans' auxiliary with an aldehyde to yield the syn-aldol adduct.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Methanol, Hydrogen peroxide (30%), Lithium hydroxide (LiOH) for cleavage
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous NH₄Cl and extract the product. Purify by flash chromatography.
-
Aldol Reaction: Dissolve the N-propionyl auxiliary in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf dropwise, followed by DIPEA. Stir for 30 minutes. Add the aldehyde dropwise and continue stirring at -78 °C for 1-2 hours, then warm to 0 °C for 1 hour. Quench the reaction with a pH 7 buffer. Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.
-
Cleavage of the Auxiliary: Dissolve the aldol adduct in a mixture of THF and water at 0 °C. Add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide. Stir for 1-2 hours. Quench with aqueous sodium sulfite. The desired β-hydroxy carboxylic acid can be extracted after acidification. The chiral auxiliary can often be recovered from the aqueous layer.[1]
Conclusion
Evans' oxazolidinone auxiliaries remain the preeminent choice for reliable and highly stereoselective asymmetric aldol reactions. Their behavior is well-understood, extensively documented, and broadly applicable, making them a trusted tool in synthetic chemistry.
While this compound and its derivatives are not yet established as versatile chiral auxiliaries for aldol reactions, they represent an area ripe for exploration. The structural similarities to Evans' auxiliaries suggest a potential for effective stereocontrol. Future research is needed to systematically evaluate their performance, including diastereoselectivity, enantioselectivity, and substrate scope. The successful application of achiral morpholine amides in reagent-controlled aldol reactions provides a promising indication that morpholine-based scaffolds can indeed participate effectively in stereoselective C-C bond formations. For now, Evans' auxiliaries are the authoritative choice, but the development of novel auxiliaries based on scaffolds like this compound could offer new avenues for asymmetric synthesis.
References
- Chem-Station Int. Ed. (2014). Evans Aldol Reaction. [Link]
- Slideshare. (2016). Evans aldol ppt. [Link]
- Crimmins, M. T. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 56(3), 253-262. [Link]
- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
- Sadasivan, C., & Suresh, C. H. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12347–12357. [Link]
- Evans, D. A., & Siska, S. J. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualite chimique, (251), 5-10. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-15). Wiley-VCH. [Link]
- ResearchGate. (2011). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- da Silva, A. B. F., de Souza, M. C. B. V., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
- Wikipedia. Chiral auxiliary. [Link]
- ResearchGate. (2020). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
- Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta, 106(11), e202300109. [Link]
- ResearchGate. (2023). Enantioselective aldol reactions of α‐substituted morpholine acetamides.... [Link]
- Crimmins, M. T., Christie, H. S., & Hughes, C. O. (2011). Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. Organic Syntheses, 88, 364-376. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evans aldol ppt | PPTX [slideshare.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Tale of Two Auxiliaries: A Comparative Guide to 2-Benzylmorpholine and Oppolzer's Sultam in Asymmetric Alkylation
For Researchers, Scientists, and Drug Development Professionals
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive compound, the choice of a chiral auxiliary is a critical decision. These transiently incorporated molecules guide the formation of new stereocenters with a high degree of control. This guide offers an in-depth technical comparison of two such auxiliaries: the well-established and widely utilized Oppolzer's sultam and the less conventional 2-benzylmorpholine, in the context of asymmetric alkylation of enolates. While one boasts a rich history of success and a wealth of supporting data, the other presents an intriguing, albeit less explored, structural alternative.
The Crucial Role of Chiral Auxiliaries in Asymmetric Alkylation
Asymmetric alkylation is a cornerstone of carbon-carbon bond formation, allowing for the introduction of alkyl groups to a prochiral substrate with stereocontrol. The fundamental principle involves the conversion of a carbonyl compound to a chiral enolate, which then reacts with an electrophile. Chiral auxiliaries are enantiomerically pure compounds that are covalently attached to the substrate to direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.[1] An ideal auxiliary should be readily available, induce high diastereoselectivity, be easily attached and cleaved under mild conditions, and ideally, be recoverable for reuse.[2]
Oppolzer's Sultam: A Pillar of Modern Asymmetric Synthesis
(1S)-(-)-2,10-Camphorsultam, commonly known as Oppolzer's sultam, is a crystalline, camphor-derived chiral auxiliary that has found widespread application in a multitude of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[3][4][5] Its rigid bicyclic framework provides a well-defined chiral environment, leading to exceptional levels of stereocontrol.
Mechanism of Stereocontrol: A Shift from Chelation to Stereoelectronics
For decades, the high diastereoselectivity observed in alkylations of N-acyl Oppolzer's sultam derivatives was attributed to a chelation-controlled model. This model posited that the metal cation of the enolate coordinates to both the enolate oxygen and the sulfonyl oxygen, creating a rigid five-membered ring that effectively blocks one face of the enolate, directing the electrophile to the opposite face.
However, recent detailed mechanistic studies, employing a combination of spectroscopic, crystallographic, kinetic, and computational methods, have challenged this long-standing paradigm.[6][7][8] These studies suggest that for both lithium and sodium enolates, the alkylation proceeds through a non-chelated, solvent-separated ion pair.[8][9] The origin of the remarkable stereoselectivity is now believed to stem from stereoelectronic effects imparted by the sultam ring itself, rather than steric hindrance from a chelated metal.[7] The sulfonyl moiety is thought to guide the incoming electrophile to the exo-face of the camphor skeleton.[8] This updated understanding underscores the subtle yet powerful electronic influences that govern stereochemical outcomes.
Performance and Applications
Oppolzer's sultam consistently delivers high levels of diastereoselectivity, often exceeding 95:5 dr, in the alkylation of a wide range of N-acyl derivatives with various alkyl halides.[10] Its reliability and predictability have made it a go-to auxiliary in both academic and industrial settings for the synthesis of complex chiral molecules.
This compound: An Understated Contender
Chiral morpholines are recognized as valuable structural motifs in many biologically active compounds.[6][7] The use of a chiral morpholine derivative, such as this compound, as a chiral auxiliary in asymmetric synthesis presents an interesting prospect. The benzyl group at the 2-position could potentially provide the necessary steric bulk to effectively shield one face of an attached N-acyl enolate.
A Landscape Devoid of Data
Despite the prevalence of the morpholine scaffold in medicinal chemistry, there is a notable scarcity of published, peer-reviewed experimental data detailing the performance of this compound as a chiral auxiliary in asymmetric alkylation reactions.[11] While a comparative guide mentions the structurally related (S)-4-Benzyl-3-methylmorpholine, it explicitly states that performance data for its use in asymmetric alkylation is not documented.[11] This lack of empirical evidence makes a direct, quantitative comparison with the extensively studied Oppolzer's sultam challenging.
Postulated Mechanism of Action
In the absence of experimental data, we can postulate a potential mechanism of stereocontrol for an N-acyl-2-benzylmorpholine auxiliary based on general principles. Upon enolization, the chiral morpholine ring would adopt a preferred conformation to minimize steric interactions. The benzyl group at the C2 position would likely orient itself to create a sterically hindered face of the enolate, thereby directing the incoming electrophile to the more accessible face. The efficacy of this stereodirection would depend on the conformational rigidity of the morpholine-enolate system and the effective size of the benzyl group in the transition state.
Comparative Analysis: A Study in Contrasts
The following table summarizes the key features of Oppolzer's sultam and the projected attributes of this compound as chiral auxiliaries for asymmetric alkylation.
| Feature | Oppolzer's Sultam | This compound (Projected) |
| Structure | Rigid bicyclic sultam derived from camphor | Flexible six-membered morpholine ring |
| Mechanism | Stereoelectronic control from the sultam ring[7][8] | Likely sterically controlled by the C2-benzyl group |
| Performance Data | Extensive literature, high diastereoselectivity (>95:5 dr)[10] | Limited to no published data for asymmetric alkylation[11] |
| Predictability | High and well-understood | Largely unknown |
| Cleavage | Typically requires harsh conditions (e.g., LiOH/H₂O₂) | Potentially milder hydrolytic or reductive conditions |
| Availability | Commercially available in both enantiomeric forms | Synthesis required, though potentially from accessible precursors |
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral auxiliaries. Below are representative procedures for the use of Oppolzer's sultam in an asymmetric alkylation sequence. A projected protocol for this compound is also provided for illustrative purposes, based on standard methodologies for N-acyl amine auxiliaries.
Protocol 1: Asymmetric Alkylation using Oppolzer's Sultam
Step 1: Acylation of Oppolzer's Sultam
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq.) and stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-acyl sultam by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the purified N-acyl sultam (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) as a solution in THF dropwise.
-
Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.
-
Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the alkylated product by flash column chromatography to separate the diastereomers.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the major diastereomer from the alkylation step (1.0 eq.) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add lithium hydroxide (2.0 eq.) followed by 30% aqueous hydrogen peroxide (4.0 eq.).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with ethyl acetate. The desired carboxylic acid remains in the aqueous layer, which can be acidified and extracted.
Protocol 2: Projected Asymmetric Alkylation using this compound
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting N-acyl-2-benzylmorpholine by column chromatography.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq.) to diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C.
-
Add a solution of the N-acyl-2-benzylmorpholine (1.0 eq.) in THF to the LDA solution at -78 °C and stir for 30 minutes.
-
Add the alkyl halide (1.2 eq.) and continue to stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.
-
Purify the product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The N-acyl bond can be cleaved under various conditions. For example, basic hydrolysis with lithium hydroxide or acidic hydrolysis can yield the corresponding carboxylic acid. Reductive cleavage with agents like lithium aluminum hydride would furnish the primary alcohol.
Visualizing the Synthetic Workflow
To conceptualize the process, the following diagrams illustrate the general workflow for asymmetric alkylation using a chiral auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary (2014) | Majid M. Heravi | 52 Citations [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating Enantiomeric Excess of 2-Benzylmorpholine Derivatives by HPLC
<_ 2_0_2_6>
For: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the realm of chiral pharmaceuticals, the spatial arrangement of atoms is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] For molecules like 2-Benzylmorpholine and its derivatives—a scaffold present in various biologically active compounds—one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or, in the worst-case scenario, contribute to adverse effects.[2]
Therefore, the accurate quantification of enantiomeric excess (% ee), a measure of the purity of a single enantiomer in a mixture, is a non-negotiable aspect of quality control in drug development.[1][3] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the resolution and sensitivity required for robust enantioseparation.[3][4][5]
This guide provides a comprehensive comparison of methodologies for validating the enantiomeric excess of this compound derivatives. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in the principles of chiral recognition and authoritative validation guidelines.
Pillar 1: Selecting the Chiral Stationary Phase (CSP) - The Heart of the Separation
The direct method of chiral separation, which utilizes a Chiral Stationary Phase (CSP), is the most prevalent and efficient approach.[6] The CSP creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different energies, leading to different retention times.[7] For amine compounds like this compound, polysaccharide-based CSPs are exceptionally effective.[4][6]
Comparative Analysis of Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of cellulose and amylose coated or bonded to a silica support, offer broad enantioselectivity.[6][8] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric inclusion within the helical polymer structure.[7]
| CSP Type (Chiral Selector) | Typical Commercial Name(s) | Strengths for this compound Derivatives | Considerations |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Chiralpak® IA, Lux® Amylose-1 | High success rate for a broad range of chiral compounds, including amines.[9][10] Often provides excellent resolution. | Coated versions (like AD-H) may have limitations on solvent compatibility compared to immobilized versions (IA).[9] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Chiralcel® OD-H, Lux® Cellulose-1 | Strong alternative to amylose phases, offering complementary selectivity.[11] Effective for many basic compounds.[10] | Elution order may be reversed compared to amylose phases, which can be advantageous in method development.[12] |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiralpak® IC | Known for superior performance in separating various amine compounds, offering good peak shape and resolution.[13] | Selectivity is highly dependent on mobile phase composition. |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak® IE | Demonstrates high enantioselectivity for chiral amines.[9] | May require careful optimization of mobile phase additives. |
Expert Insight: The choice between an amylose or cellulose backbone, and even the specific phenylcarbamate derivative, can dramatically alter selectivity. A screening approach using several of these columns is the most efficient strategy to find the optimal stationary phase for a novel this compound derivative. Immobilized phases (e.g., Chiralpak IA, IB, IC) offer greater solvent flexibility, which is a significant advantage during method development.[4]
Pillar 2: Mobile Phase Optimization - Fine-Tuning the Separation
The mobile phase is not merely a carrier; it is an active participant in the chiral recognition process. Its composition directly influences retention, resolution, and peak shape. For polysaccharide CSPs, Normal Phase (NP) mode is commonly employed.
Key Mobile Phase Components & Their Roles:
-
Primary Solvents: Typically a mixture of an alkane (n-hexane or heptane) and an alcohol (2-propanol or ethanol). The alcohol acts as the polar modifier, and varying its percentage is the primary way to adjust retention times.
-
Basic Additives: This is arguably the most critical component for analyzing basic compounds like this compound. Amines are prone to strong interactions with residual acidic silanol groups on the silica surface, leading to poor peak shape (tailing) and reduced efficiency. A small amount (typically 0.1-0.2%) of a basic additive, such as diethylamine (DEA) or butylamine (BA), is added to the mobile phase to block these active sites, dramatically improving peak symmetry.[4][10][14]
-
Acidic Additives: While less common for basic analytes, in some cases, acidic additives like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can unexpectedly improve separation by forming ion pairs with the analyte in the mobile phase.[12][13]
Comparative Mobile Phase Strategies:
| Strategy | Typical Composition | Mechanism & Rationale | When to Use |
| Standard NP | n-Hexane / 2-Propanol (e.g., 90:10 v/v) + 0.1% DEA | DEA suppresses silanol interactions, improving peak shape. The alcohol percentage controls retention. | The default starting point for screening basic amines like this compound.[10] |
| Polar Organic (PO) | Acetonitrile / Methanol (e.g., 97:3 v/v) + 0.1% BA | Offers a different selectivity profile compared to NP mode. Can be effective when NP fails. | A valuable secondary screening option, particularly with cyclofructan-based CSPs.[14] |
| Acidic Additive NP | n-Hexane / 2-Propanol (e.g., 90:10 v/v) + 0.1% TFA | Forms an ion-pair with the basic analyte, which can alter its interaction with the CSP and improve selectivity. | An alternative approach when standard basic additives do not yield adequate resolution.[13] |
Pillar 3: Method Validation - The Foundation of Trustworthiness
Once an effective separation is achieved, the analytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[15] The validation framework is authoritatively defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18][19]
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[18] For an enantiomeric excess determination, the method is classified as a quantitative test for impurities, where the undesired enantiomer is treated as the impurity.
Experimental Protocol: Step-by-Step Validation
This protocol outlines the essential steps for validating your chiral HPLC method for a this compound derivative.
1. System Suitability Test (SST): The Daily Check
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure:
-
Prepare a system suitability solution containing both the desired and undesired enantiomers at a relevant concentration (e.g., the specification limit for the undesired enantiomer).
-
Inject this solution five or six times.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, and resolution.
-
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomer peaks: ≥ 1.7 (baseline resolution).[20]
-
RSD of peak areas: ≤ 5.0%.
-
Tailing factor (T): ≤ 2.0.
-
2. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely the other enantiomer and any process impurities or degradants.[18]
-
Procedure:
-
Inject individual solutions of the pure desired enantiomer and the pure undesired enantiomer to confirm their retention times.
-
Inject a solution of the racemic mixture to demonstrate baseline separation.
-
Spike the sample solution with known impurities and degradants (if available) to show that they do not co-elute with either enantiomer.
-
-
Acceptance Criteria: The resolution (Rs) between the enantiomer peaks and any adjacent impurity peak must be ≥ 1.7.
3. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably quantified with suitable precision and accuracy.[18]
-
Procedure:
-
Prepare a series of dilute solutions of the undesired enantiomer.
-
Determine the concentration that yields a signal-to-noise ratio (S/N) of at least 10.[20]
-
Confirm this LOQ concentration by injecting it six times and ensuring the precision (RSD) and accuracy are acceptable.
-
-
Acceptance Criteria: S/N ≥ 10; Precision (RSD) typically ≤ 20%.[20]
4. Linearity
-
Objective: To demonstrate a direct proportional relationship between the concentration of the undesired enantiomer and the detector response (peak area) over a specified range.
-
Procedure:
-
Prepare at least five standard solutions of the undesired enantiomer spanning a range from the LOQ to 120% of the specification limit.
-
Inject each solution in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
5. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare spiked samples by adding known amounts of the undesired enantiomer to the pure desired enantiomer at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery for each level.
-
-
Acceptance Criteria: Recovery should be within 90-110% for impurity analysis.
6. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: RSD for the calculated amount of the undesired enantiomer should be ≤ 10%.
Conclusion: Ensuring Confidence in Chiral Purity
Validating an HPLC method for the enantiomeric excess of this compound derivatives is a systematic process that builds a foundation of trust in the analytical data. By carefully selecting a suitable polysaccharide-based chiral stationary phase, optimizing the mobile phase with appropriate additives to ensure good chromatography, and rigorously validating the final method against ICH Q2(R1) guidelines, researchers can be confident in the purity, safety, and efficacy of their chiral drug candidates. This structured, science-driven approach is indispensable for navigating the complexities of pharmaceutical development and meeting stringent regulatory expectations.
References
- Title: Q2(R1)
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link][17]
- Title: Q2(R1)
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][15]
- Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: National Institutes of Health (NIH) URL:[Link][14]
- Title: ICH Topic Q 2 (R1)
- Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchG
- Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL:[Link][9]
- Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: IVT Network URL:[Link][20]
- Title: Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs Source: National Institutes of Health (NIH) URL:[Link][11]
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC Intern
- Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: Scilit URL:[Link][12]
- Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link][6]
- Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL:[Link][3]
- Title: Chiral Drug Separation Source: Taylor & Francis Online URL:[Link][2]
- Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL:[Link][8]
- Title: Journal of Pharmaceutical and Biomedical Analysis Source: Unife URL:[Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. eijppr.com [eijppr.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 20. chromatographyonline.com [chromatographyonline.com]
Efficacy Comparison of (+)- and (-)-2-Benzylmorpholine as Anorectic Agents: A Technical Guide for Researchers
Introduction
The global prevalence of obesity and its associated metabolic disorders has underscored the urgent need for effective and safe anorectic agents. Within the landscape of pharmacotherapy for weight management, stereochemistry plays a pivotal role in determining the efficacy and side-effect profile of drug candidates. This guide provides a comprehensive comparison of the potential anorectic efficacy of the enantiomers of 2-benzylmorpholine, a close structural analog of the well-characterized anorectic agent, phenmetrazine. While direct comparative studies on the enantiomers of this compound are not extensively documented, this guide will leverage data from its parent compound, phenmetrazine, to infer and project the pharmacological activities of (+)- and (-)-2-benzylmorpholine. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for researchers in the field of drug development.
Postulated Comparative Anorectic Efficacy
Based on the well-established mechanism of action of phenmetrazine and related compounds, it is hypothesized that the anorectic efficacy of the (+)- and (-)-enantiomers of this compound will differ. This difference is likely attributable to their stereoselective interactions with monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). The following table outlines the inferred comparison of the two enantiomers.
| Parameter | (+)-2-Benzylmorpholine | (-)-2-Benzylmorpholine | Rationale for Inference |
| Potency at Dopamine Transporter (DAT) | Higher | Lower | Inferred from studies on phenmetrazine enantiomers showing the (+)-isomer has a significantly higher affinity for DAT. |
| Potency at Norepinephrine Transporter (NET) | Similar to (-)-enantiomer | Similar to (+)-enantiomer | Studies on phenmetrazine enantiomers indicate comparable potency at NET. |
| Predicted Anorectic Efficacy | More Potent | Less Potent | The enhanced interaction with DAT is expected to contribute to a greater reduction in food intake, particularly by modulating the rewarding aspects of food. |
| Potential for CNS Stimulant Side Effects | Higher | Lower | Increased dopaminergic activity is associated with central nervous system stimulation. |
Mechanism of Action: Modulation of Monoamine Transporters
The anorectic effects of phenmetrazine, and by extension this compound, are primarily mediated by their action as releasing agents for the monoamine neurotransmitters, norepinephrine (NE) and dopamine (DA).[1][2] These compounds interact with the norepinephrine transporter (NET) and the dopamine transporter (DAT), causing a reversal of their normal function, leading to the non-vesicular release of NE and DA from the presynaptic neuron into the synaptic cleft.[1][2]
-
Norepinephrine's Role: Increased synaptic norepinephrine in key hypothalamic regions is associated with a reduction in appetite and an increase in satiety.
-
Dopamine's Role: Elevated dopamine levels in brain reward pathways, such as the nucleus accumbens, are thought to decrease the motivational drive for food consumption.
Crucially, studies on the stereoisomers of the closely related phenmetrazine have revealed a significant difference in their interaction with these transporters. While both enantiomers exhibit similar potency in releasing norepinephrine, the (+)-enantiomer is a substantially more potent dopamine releaser. This stereoselectivity at the dopamine transporter is the likely basis for a more pronounced anorectic effect of the (+)-enantiomer of this compound.
Caption: Proposed mechanism of action for (+)- and (-)-2-Benzylmorpholine.
Experimental Protocols for Efficacy Evaluation
To empirically validate the inferred differences in anorectic efficacy between the enantiomers of this compound, a series of in vitro and in vivo experiments are essential.
In Vitro Characterization: Radioligand Binding and Uptake Assays
These assays are fundamental for quantifying the interaction of each enantiomer with the dopamine and norepinephrine transporters.
Objective: To determine the binding affinity (Ki) and uptake inhibition potency (IC50) of (+)- and (-)-2-benzylmorpholine at DAT and NET.
Protocol: Radioligand Binding Assay [3][4]
-
Membrane Preparation: Prepare synaptosomal membranes from the striatum (rich in DAT) and hypothalamus (rich in NET) of rats.
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl with 120 mM NaCl.
-
Radioligand: For DAT, use a high-affinity radioligand like [³H]WIN 35,428. For NET, [³H]nisoxetine is a suitable choice.
-
Incubation: In a 96-well plate, incubate the prepared membranes with the radioligand and a range of concentrations of the test compounds ((+)- and (-)-2-benzylmorpholine).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known DAT or NET inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).
-
Termination: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki values by fitting the competition binding data to a one-site model using non-linear regression analysis.
Protocol: Synaptosomal Uptake Assay [5]
-
Synaptosome Preparation: Isolate synaptosomes from rat striatum and hypothalamus.
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compounds.
-
Initiation of Uptake: Add a radiolabeled substrate, such as [³H]dopamine or [³H]norepinephrine, to initiate uptake.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated in the synaptosomes.
-
Data Analysis: Calculate the IC50 values for the inhibition of dopamine and norepinephrine uptake.
In Vivo Evaluation: Acute Food Intake Study
This study provides a direct measure of the anorectic effect of the compounds in a living organism.[6][7]
Objective: To compare the dose-dependent effects of (+)- and (-)-2-benzylmorpholine on food intake in rats.
Protocol:
-
Animals: Use adult male Sprague-Dawley or Wistar rats, individually housed to allow for accurate food intake measurement.
-
Acclimatization: Acclimatize the animals to the housing conditions and handling for at least one week.
-
Fasting: Prior to the experiment, fast the animals for a predetermined period (e.g., 18 hours) to ensure robust feeding behavior.
-
Drug Administration: Administer various doses of (+)-2-benzylmorpholine, (-)-2-benzylmorpholine, or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Food Presentation: At a set time after drug administration, present a pre-weighed amount of standard chow to each animal.
-
Measurement of Food Intake: Measure the amount of food consumed at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Analyze the cumulative food intake data using a two-way ANOVA to determine the effects of treatment and dose.
Behavioral Assessment: The Behavioral Satiety Sequence (BSS)
The BSS is a crucial tool to determine whether a reduction in food intake is a true anorectic effect (i.e., enhanced satiety) or a consequence of adverse effects such as malaise or hyperactivity.[8][9][10] A genuine anorectic agent should accelerate the natural sequence of behaviors that follows a meal.
Objective: To characterize the behavioral profile associated with the reduction in food intake induced by the this compound enantiomers.
Protocol:
-
Animals and Housing: Use individually housed rats in observation chambers that allow for clear video recording.
-
Habituation: Habituate the animals to the observation chambers and the presentation of a highly palatable food source.
-
Drug Administration: Administer an effective anorectic dose of each enantiomer or vehicle control.
-
Observation Period: After drug administration, present the palatable food and record the animals' behavior for a set period (e.g., 60 minutes).
-
Behavioral Scoring: Score the recorded videos for the duration and frequency of key behaviors in the satiety sequence:
-
Eating: Gnawing, chewing, and ingesting food.
-
Activity/Grooming: Rearing, locomotion, and self-grooming.
-
Resting: Immobility, often in a hunched posture.
-
-
Data Analysis: Analyze the temporal organization of these behaviors. A true anorectic effect is characterized by a shortened latency to the first grooming bout and an earlier onset of resting, while preserving the natural sequence of eating, followed by activity/grooming, and then resting.
Caption: Workflow for the Behavioral Satiety Sequence (BSS) experiment.
Synthesis of Enantiopure (+)- and (-)-2-Benzylmorpholine
A prerequisite for the comparative evaluation of the enantiomers of this compound is their availability in high enantiopurity. Several synthetic strategies can be employed to achieve this, including:
-
Chiral Resolution of a Racemic Mixture: This classical approach involves the use of a chiral resolving agent, such as tartaric acid derivatives, to form diastereomeric salts that can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the individual enantiomers.
-
Asymmetric Synthesis: This more modern approach involves the use of chiral catalysts or auxiliaries to directly synthesize the desired enantiomer from achiral starting materials. This method can be more efficient and avoid the loss of 50% of the material inherent in resolution.[11][12]
-
Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials, where the stereochemistry is already defined.
The choice of synthetic route will depend on factors such as scalability, cost, and the desired level of enantiomeric excess.
Conclusion
While direct comparative experimental data on the anorectic efficacy of (+)- and (-)-2-benzylmorpholine is not yet available in the public domain, a strong inference can be drawn from the well-documented pharmacology of the closely related compound, phenmetrazine. The existing evidence strongly suggests that the (+)-enantiomer of this compound will exhibit a more potent anorectic effect due to its enhanced interaction with the dopamine transporter. This increased potency may also be associated with a greater potential for central nervous system stimulant side effects.
To definitively establish the comparative efficacy and safety profile of these enantiomers, the detailed experimental protocols provided in this guide should be followed. Such studies are crucial for identifying the more promising candidate for further development as a novel anorectic agent. The synthesis of enantiopure compounds is the essential first step in this critical evaluation process. This guide serves as a comprehensive resource for researchers and drug development professionals embarking on the investigation of this compound and its potential as a therapeutic for obesity.
References
- Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57. [Link]
- de Oliveira, C. V., et al. (2008). Behavioral satiety sequence: an experimental model for studying feeding behavior.
- de Oliveira, C. V., et al. (2008). Behavioral satiety sequence: An experimental model for studying feeding behavior.
- Sygnature Discovery. (n.d.). Acute feeding studies.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Jadhav, K. S., et al. (2020). Neurobehavioural and Behavioural Satiety Sequence Analysis in a Food Addiction Rat Model. Journal of Clinical and Diagnostic Research, 14(11), FC01-FC05. [Link]
- Solis, E., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific Reports, 6, 31385. [Link]
- McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1513-1523. [Link]
- Mayer, F. P., et al. (2018). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 9, 149. [Link]
- Kanarek, R. B., et al. (1990). Dietary influences on the acute effects of anorectic drugs. Pharmacology Biochemistry and Behavior, 36(1), 173-179. [Link]
- Perello, M., et al. (2011). Behavioral satiety sequence in a genetic mouse model of obesity: effects of ghrelin receptor ligands. Behavioural Pharmacology, 22(7), 624-632. [Link]
- McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. [Link]
- Lesage, M. G., et al. (1999). Effects of anorectic drugs on food intake under progressive-ratio and free-access conditions in rats. Journal of the Experimental Analysis of Behavior, 72(3), 275-293. [Link]
- Banks, M. L., et al. (2015). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Behavioural Pharmacology, 26(6), 568-573. [Link]
- Solis, E., et al. (2016). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study.
- Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Obeng, S., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820. [Link]
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Lesage, M. G., et al. (1999). Effects of anorectic drugs on food intake under progressive-ratio and free-access conditions in rats.
- Spudeit, W. A. (2014). Behavioral Sequence of Satiety: A Comparative Approach between Birds and Mammals. Hilaris Publisher. [Link]
- Ghoch, M. E., et al. (2020). Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist. Biomedicine & Pharmacotherapy, 129, 110435. [Link]
- Grimm, S. H., et al. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ACS Chemical Neuroscience, 9(5), 1059-1068. [Link]
- Solis, E., et al. (2016).
- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 336-348. [Link]
- Wojaczyńska, E., & Skarżewski, J. (2009). Synthesis of enantiopure (1 R, 2 R)-1, 2-bisphenylsulfanylcyclohexane.
Sources
- 1. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Dietary influences on the acute effects of anorectic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. jcdr.net [jcdr.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Chiral Auxiliaries for Asymmetric Synthesis: A Guide for Researchers
In the pursuit of stereochemically pure molecules, particularly within the pharmaceutical and natural product synthesis sectors, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis, the selective production of a single stereoisomer, is a cornerstone of modern organic chemistry.[1] Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust, reliable, and highly effective method.[2][3] A chiral auxiliary is a stereogenic molecule temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the preferential formation of one diastereomer.[1] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[1][4]
This guide offers a comparative analysis of some of the most widely employed chiral auxiliaries, providing insights into their mechanisms, applications, and performance based on experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions when selecting the most appropriate chiral auxiliary for their specific synthetic challenges.
The Ideal Chiral Auxiliary: A Conceptual Framework
Before delving into specific examples, it is crucial to understand the characteristics of an ideal chiral auxiliary. The selection of an auxiliary is a critical decision that balances several factors:
-
High Stereodirecting Power: The primary function is to induce high levels of diastereoselectivity, often exceeding 95% diastereomeric excess (d.e.).[5]
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the newly created stereocenter(s).[5][6]
-
Availability and Cost: For practical and large-scale applications, the auxiliary should be readily available and economically viable.[5]
-
Recyclability: The ability to recover and reuse the auxiliary enhances the overall efficiency and sustainability of the synthesis.[4][5]
-
Crystallinity of Derivatives: Crystalline intermediates can often be purified by recrystallization, allowing for the isolation of diastereomerically pure compounds.
Core Directive: General Workflow
The application of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment, diastereoselective reaction, and cleavage.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
A Deep Dive into Prominent Chiral Auxiliaries
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans in the early 1980s, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[1][7] Derived from readily available amino acids like valine and phenylalanine, they offer exceptional stereocontrol in a variety of C-C bond-forming reactions.[8]
Mechanism of Action: The high degree of stereoselectivity arises from the formation of a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., LDA, NaHMDS) or through "soft enolization" with a Lewis acid and a tertiary amine.[9][10] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[10]
Caption: Facial shielding in an Evans' auxiliary enolate directs electrophilic attack.
Applications: Evans' auxiliaries are particularly effective in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[1][11] The "Evans-syn" aldol reaction, which utilizes a boron enolate, is renowned for its nearly perfect diastereoselectivity.[8]
Cleavage: A key advantage is the variety of methods available for auxiliary removal, yielding different functional groups.[6]
-
Hydrolysis (LiOH/H₂O₂): Yields the chiral carboxylic acid.[12][13]
-
Reductive Cleavage (LiBH₄, LiAlH₄): Produces the chiral alcohol.[6]
-
Transesterification (NaOMe/MeOH): Gives the corresponding methyl ester.[6]
Oppolzer's Sultam Auxiliaries
Based on camphor, Oppolzer's sultam is another powerful and widely used chiral auxiliary.[14] Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of asymmetric induction.[14]
Mechanism of Action: Similar to Evans' auxiliaries, stereocontrol is achieved through the formation of a conformationally restricted enolate. The chelation of a metal cation (e.g., from a Lewis acid) between the carbonyl oxygen and the sulfonyl oxygen locks the conformation, and the camphor skeleton sterically hinders one face of the enolate.
Applications: Oppolzer's sultam has proven highly effective in a broad range of reactions, including Diels-Alder reactions, conjugate additions, and aldol reactions.[15][16][17] It is particularly noted for its performance in asymmetric Claisen rearrangements and Michael additions.[1]
Cleavage: The N-acyl bond can be cleaved under similar conditions to Evans' auxiliaries, such as hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiAlH₄, to provide the desired chiral products. The auxiliary itself is robust and can be recovered in high yield.[4]
Enders' SAMP/RAMP Hydrazone Auxiliaries
Developed by Dieter Enders and E.J. Corey, the SAMP/RAMP hydrazone methodology provides an excellent route for the asymmetric α-alkylation of aldehydes and ketones.[18] SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP are derived from proline.[18]
Mechanism of Action: The aldehyde or ketone is first converted to a chiral hydrazone by reaction with SAMP or RAMP.[18] Deprotonation with a strong base like LDA generates an aza-enolate. This intermediate adopts a rigid, internally chelated five-membered ring structure involving the lithium cation and the methoxy oxygen.[19] This chelation forces the substituent on the pyrrolidine ring to block one face of the aza-enolate, directing alkylation to the opposite face with high stereoselectivity.[19]
Applications: This method is primarily used for the asymmetric α-alkylation of carbonyl compounds.[20][21] It is a highly reliable method for setting stereocenters adjacent to a carbonyl group.
Cleavage: The alkylated hydrazone can be cleaved to regenerate the chiral carbonyl compound by ozonolysis or by quaternization with methyl iodide followed by hydrolysis.[19] The SAMP/RAMP auxiliary can be recovered and reused.
Comparative Performance Data
The choice of auxiliary often depends on the specific transformation. The following table summarizes representative data for these auxiliaries in common asymmetric reactions.
| Reaction Type | Auxiliary | Substrate/Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Aldol Reaction | Evans' Oxazolidinone | Propionyl Imide + Benzaldehyde | 95:5 | 80 | [22] |
| Aldol Reaction | Oppolzer's Sultam | Propionyl Imide + Benzaldehyde | 98:2 (anti:syn) | 91 | [22] |
| Alkylation | Evans' Oxazolidinone | Propionyl Imide + Allyl Iodide | 98:2 | ~70 | [10] |
| Alkylation | SAMP Hydrazone | 3-Pentanone + Ethyl Iodide | ≥97% d.e. | ~65 | [23] |
| Diels-Alder | Oppolzer's Sultam | Acryloyl Sultam + Cyclopentadiene | >98% d.e. | 85 | [15] |
| Diels-Alder | Evans' Oxazolidinone | Acryloyl Oxazolidinone + Cyclopentadiene | 91:9 | 90 | [1] |
Note: Performance is highly dependent on specific substrates, reagents, and reaction conditions.
Decision-Making Guide: Selecting the Right Auxiliary
Choosing the optimal chiral auxiliary requires careful consideration of the target molecule and the specific reaction.
Caption: Decision tree for selecting a chiral auxiliary based on reaction type.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol describes the acylation, diastereoselective alkylation, and cleavage of (R)-4-benzyl-2-oxazolidinone.[12][24]
Step 1: Acylation
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at room temperature, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Add propionyl chloride (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by adding saturated aqueous NH₄Cl, extracting with ethyl acetate, drying the organic layer over MgSO₄, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Step 3: Hydrolytic Cleavage
-
Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the chiral carboxylic acid with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion
Chiral auxiliaries are indispensable tools in asymmetric synthesis, offering a reliable and effective strategy for controlling stereochemistry.[25] Evans' oxazolidinones, Oppolzer's sultams, and Enders' SAMP/RAMP hydrazones each provide a unique set of advantages for specific transformations. By understanding their mechanisms of action and leveraging the extensive experimental data available, researchers can confidently select and implement the most suitable auxiliary to achieve their synthetic goals, paving the way for the efficient construction of complex, enantiomerically pure molecules.
References
- Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia.
- Wikipedia. Chiral auxiliary. Wikipedia.
- Ghosh, A. K., et al. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. National Institutes of Health.
- Garner, P., et al. Asymmetric Diels–Alder chemistry based on a new chiral auxiliary for 1-hydroxy substituted dienes. Royal Society of Chemistry.
- Du, H., & Ding, K. Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH.
- Reddy, D. S., et al. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications.
- ResearchGate. Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate.
- PubMed. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.
- ChemTube3D. Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D.
- J. Mex. Chem. Soc. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.
- PubMed. Asymmetric total synthesis of (-)-callystatin A employing the SAMP/RAMP hydrazone alkylation methodology. PubMed.
- Ley, S. V., et al. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Royal Society of Chemistry.
- Enders, D., et al. Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. ACS Publications.
- PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Wikipedia. Camphorsultam. Wikipedia.
- Ghosh, A. K., & Shevlin, M. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health.
- Enders, D., et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.
- Labidi, A., & Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
- ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.
- Chem-Station. Evans Aldol Reaction. Chem-Station.
- ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate.
- SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- YouTube. What Are Chiral Auxiliaries?. YouTube.
- Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 手性助劑 [sigmaaldrich.com]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. esports.bluefield.edu - Chiral Auxiliary Selection [esports.bluefield.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. connectsci.au [connectsci.au]
- 14. Camphorsultam - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 19. chemtube3d.com [chemtube3d.com]
- 20. Asymmetric total synthesis of (-)-callystatin A employing the SAMP/RAMP hydrazone alkylation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. web.mit.edu [web.mit.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Benzylmorpholine Derivatives
The morpholine nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds due to its favorable physicochemical properties and ability to improve pharmacokinetic profiles.[1][2] Among its many variations, the 2-benzylmorpholine framework serves as a critical backbone for potent neuroactive agents, most notably those targeting the monoamine transporter system. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on how specific structural modifications dictate their potency and selectivity towards the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). By understanding these relationships, researchers can rationally design next-generation modulators with tailored pharmacological profiles for treating a range of neurological and psychiatric disorders.[3]
The this compound Core: A Scaffold for Monoamine Reuptake Inhibition
The primary therapeutic value of this compound derivatives lies in their capacity to inhibit the reuptake of monoamine neurotransmitters. By blocking NET, SERT, or DAT, these compounds increase the extracellular concentration of norepinephrine, serotonin, and dopamine, respectively, thereby modulating neurotransmission.[4] The antidepressant Reboxetine is a quintessential example, functioning as a selective norepinephrine reuptake inhibitor (NRI).[3] The SAR exploration of this class is largely a study in tuning selectivity—transforming a selective NRI into a dual serotonin-norepinephrine reuptake inhibitor (SNRI) or a triple reuptake inhibitor (TRI) by making precise chemical alterations.
The key to understanding the SAR of this family is to dissect the molecule into its core components, each offering a handle for modification:
-
Stereochemistry: The spatial arrangement of substituents at the C2 and the benzylic positions.
-
The Aromatic Rings: Substitutions on the benzyl ring and, in many potent analogues, the phenoxy ring.
-
The Morpholine Nitrogen: Modifications to the secondary amine.
Pillar 1: The Decisive Role of Stereochemistry
For this compound derivatives acting on monoamine transporters, stereochemistry is not a subtle modulator but a primary determinant of activity. The molecule typically possesses two chiral centers, leading to distinct enantiomeric pairs.
Experimental data consistently demonstrates that the stereochemical configuration dictates both potency and selectivity. In the case of Reboxetine and its analogues, the (S,S) enantiomer is significantly more potent as a NET inhibitor than its (R,R) counterpart.[3] One study found the (S,S) enantiomer of Reboxetine to have an IC₅₀ value of 3.6 nM for inhibiting NET, highlighting its high affinity.[3] This stereochemical preference is a crucial starting point for any drug design campaign, as selecting the correct enantiomer provides a massive advantage in potency.
Pillar 2: Aromatic Ring Substitutions for Tuning Potency and Selectivity
Modifications to the aromatic rings—either the benzyl ring directly attached to the morpholine or a phenoxy ring as seen in Reboxetine-like structures—offer a powerful tool for fine-tuning the pharmacological profile. These substitutions influence how the ligand fits into the binding pockets of the NET, SERT, and DAT proteins.
-
Ortho-Substitution on the Phenoxy Ring: The presence of an ortho-substituent on the phenoxy ring is a common feature among potent NET inhibitors. In Reboxetine, this is an ethoxy group. This substitution pattern appears to orient the molecule optimally within the NET binding site.
-
Shifting to Dual SNRI Activity: While selective NRIs are valuable, dual serotonin-norepinephrine reuptake inhibitors (SNRIs) often provide a broader spectrum of antidepressant activity. Research has shown that the nature and position of aryl ring substituents can shift the selectivity profile. A study on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives established that both stereochemistry and aryl/aryloxy ring substitution are critical functions for modulating serotonin and noradrenaline reuptake inhibition.[5] This work successfully identified selective SRIs, selective NRIs, and dual SNRIs within the same chemical series, underscoring the tunability of the scaffold.[5]
-
Achieving Triple Reuptake Inhibition (TRI): Extending inhibition to the dopamine transporter (DAT) is a key goal for developing treatments for substance abuse and certain types of depression. While the this compound core is not as commonly associated with potent DAT inhibition as other scaffolds, modifications can introduce this activity. Studies on related structures like 4-benzylpiperidines show that specific substitutions, such as moving from a diphenyl to a biphenyl or naphthyl group, can enhance DAT inhibition, suggesting that extending the aromatic system could be a viable strategy for developing this compound-based TRIs.[6]
Comparative Activity of this compound Analogs
The following table summarizes SAR data from published literature, comparing how different structural features impact inhibitory activity at monoamine transporters.
| Compound Class/Example | Key Structural Feature | NET Affinity (IC₅₀/Kᵢ, nM) | SERT Affinity (IC₅₀/Kᵢ, nM) | DAT Affinity (IC₅₀/Kᵢ, nM) | Pharmacological Profile | Reference |
| (S,S)-Reboxetine | (S,S) stereoisomer, 2-ethoxy-phenoxy group | 3.6 | >1,000 | >10,000 | Selective NRI | [3] |
| (R,R)-Reboxetine | (R,R) stereoisomer, 2-ethoxy-phenoxy group | ~130 | >1,000 | >10,000 | Weak NRI | [3] |
| Phenmetrazine | 3-methyl-2-phenylmorpholine | Moderate | Low | Moderate | Psychostimulant (Dopamine Releaser/Reuptake Inhibitor) | [7] |
| N-Benzyl Methylphenidate Analogues | N-benzyl substitution on a related piperidine core | Moderate | Low | 31.2 - 113 | DAT/NET Inhibitor | [8] |
| Des-keto Lobeline Analog 3c | Related piperidine core | 1,010 | 1,000 | 110 | DAT-selective | [4] |
| Des-keto Lobeline Analog 3a | Related piperidine core | 1,510 | 44 | 1,000 | SERT-selective | [4] |
Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution. The table illustrates general trends.
Pillar 3: SAR Beyond Monoamine Transporters
The versatility of the morpholine scaffold extends beyond monoamine transporters. The core structure can be adapted to target entirely different biological systems, highlighting its value as a privileged fragment in drug discovery.
-
Anticancer Agents: A series of benzomorpholine derivatives were synthesized and evaluated as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer.[9] The lead compound from this study, 6y , demonstrated potent inhibition of A549 and NCI-H1975 cancer cell lines with an IC₅₀ of 1.1 µM for both, showcasing a completely different therapeutic application.[9] Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have been developed as antitumor agents against the HepG2 cell line, with some compounds showing IC₅₀ values in the single-digit micromolar range.[10]
Experimental Protocols
To ensure scientific integrity, the methodologies used to derive SAR data must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of 2-Substituted Morpholines
The synthesis of the morpholine ring is frequently achieved through the cyclization of vicinal amino alcohols or their derivatives.[11]
Objective: To synthesize a this compound derivative via cyclization.
Methodology:
-
Step 1: Amino Alcohol Preparation: Start with a suitable amino acid, such as L-phenylalaninol, which already contains the desired benzyl group and stereochemistry.
-
Step 2: N-Protection: Protect the amine group, for example, as a Boc-carbamate, to prevent side reactions.
-
Step 3: O-Alkylation: React the hydroxyl group with a suitable alkylating agent containing a leaving group (e.g., 2-bromoethanol) under basic conditions to form the ether linkage.
-
Step 4: Deprotection & Cyclization: Remove the N-protecting group (e.g., with acid for Boc) to liberate the free amine, which then undergoes intramolecular cyclization to form the morpholine ring.
-
Step 5: Purification: Purify the final product using column chromatography or recrystallization. Characterize using NMR and mass spectrometry.
Protocol 2: In Vitro Monoamine Transporter Inhibition Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for NET, SERT, and DAT.
Objective: To quantify the inhibitory potency of this compound derivatives at human monoamine transporters.
Materials:
-
HEK-293 cells stably expressing human NET, SERT, or DAT.
-
Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl with NaCl and KCl).
-
Scintillation counter and vials.
Workflow:
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kₑ value, and the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to trap the membranes with bound radioligand. Wash immediately with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filtermat in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold is a remarkably adaptable platform for designing potent and selective modulators of monoamine transporters. The structure-activity relationship is profoundly influenced by three key pillars: stereochemistry , which is paramount for high-potency NET inhibition; aromatic substitution , which serves as the primary tool for tuning the selectivity profile between NET, SERT, and DAT; and N-substitution , which can further modulate activity and introduce interactions with other targets.
While the focus has historically been on NRI and SNRI development, future opportunities lie in the rational design of this compound-based triple reuptake inhibitors. Furthermore, the demonstrated success of morpholine derivatives as anticancer agents opens exciting new avenues for scaffold hopping and repurposing, proving that this "privileged" structure is far from fully exploited.
References
- Li, Q., Dong, Z., Yang, L., Wang, X., Luo, Y., & Gong, P. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681–696. [Link]
- Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2258-2262. [Link]
- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S5), 8886-8903. [Link]
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 4(5), 269-277. [Link]
- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]
- Zhuang, Z. P., et al. (2009). (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125510, this compound.
- Bakulina, O., et al. (2014). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 1557-1582. [Link]
- Paudel, Y. N., et al. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 27(3), 299–308. [Link]
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3245. [Link]
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Semantic Scholar. (n.d.). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]
- Cho, S. J., & Garsia, M. L. (2000). 2D QSAR modeling and preliminary database searching for dopamine transporter inhibitors using genetic algorithm variable selection of Molconn Z descriptors. Journal of Chemical Information and Computer Sciences, 40(5), 1247-1254. [Link]
- de Oliveira, D. B., et al. (2019). 2D-QSAR Studies of Dopamine Transporter Inhibitors (DAT) Using OPS and GA Variable Selection Approaches. Molecules, 24(23), 4381. [Link]
- Cheng, M. H., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 63(15), 4785–4800. [Link]
- Wang, X., et al. (2019). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Advances, 9(28), 16109-16122. [Link]
- Doundoulakis, T., et al. (2012). Azido-Iodo-N-Benzyl Derivatives of threo-Methylphenidate (Ritalin, Concerta): Rational Design, Synthesis, Pharmacological Evaluation, and Dopamine Transporter Photoaffinity Labeling. Journal of Medicinal Chemistry, 55(4), 1836–1848. [Link]
- Abdel-Aziem, A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(24), 8783. [Link]
- Gao, Y., et al. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 43(19), 3043-3049. [Link]
- LIMU-DR Home. (n.d.).
- Penmatsa, A., & Magnani, F. (2015). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 112(38), 11852-11857. [Link]
- da Silva, A. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(40), 37418–37430. [Link]
- Jensen, A. A., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 57(8), 3430–3448. [Link]
- Fitch, R. W., et al. (2005). Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 15(12), 3043-3046. [Link]
- Khodadadi, A., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 11(5), 364–373. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 7. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azido-Iodo-N-Benzyl Derivatives of threo-Methylphenidate (Ritalin, Concerta): Rational Design, Synthesis, Pharmacological Evaluation, and Dopamine Transporter Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselectivity of Chiral Amines: Benchmarking 2-Benzylmorpholine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving desired stereochemical outcomes. Chiral amines have emerged as a powerful class of organocatalysts, offering a metal-free approach to the construction of enantiomerically enriched molecules. While pyrrolidine-based catalysts like L-proline and cinchona alkaloids have been extensively studied and widely adopted, other chiral amine scaffolds, such as 2-benzylmorpholine, present an alternative structural framework. This guide provides an in-depth technical comparison of the stereoselectivity of morpholine-based chiral amines against established catalysts in two cornerstone asymmetric transformations: the Aldol and Michael additions. Through a blend of experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection.
The Stereochemical Landscape: Why Chiral Amines?
Chiral amines are instrumental in asymmetric organocatalysis primarily through two activation modes: enamine and iminium ion catalysis. The formation of a transient chiral enamine from a ketone or aldehyde substrate, or a chiral iminium ion from an α,β-unsaturated carbonyl compound, allows for the facial discrimination of the prochiral substrate, leading to high levels of stereoselectivity. The efficacy of a chiral amine catalyst is intrinsically linked to its three-dimensional structure, which dictates the steric and electronic environment of the transition state.
While L-proline has been lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide range of reactions with high stereoselectivity, the exploration of other chiral amine scaffolds is crucial for expanding the toolkit of synthetic chemists.[1][2] this compound, with its distinct six-membered heterocyclic structure containing an oxygen atom, offers a different conformational and electronic profile compared to the five-membered ring of proline.
Benchmarking Performance: Asymmetric Aldol and Michael Addition Reactions
To objectively assess the stereoselectivity of morpholine-based catalysts, we will examine their performance in two fundamental carbon-carbon bond-forming reactions and compare them against well-established chiral amine catalysts.
Asymmetric Aldol Reaction: A Tale of Two Rings
The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds.[3] L-proline is a highly effective catalyst for this transformation.[4]
Comparative Data:
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | [2] |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | Acetone | Toluene | 95 | 99 | [3] |
| β-Morpholine Amino Acid I | Not Reported | Not Reported | Not Reported | - | - | - |
Expertise & Experience: The Causality Behind Performance
The superior performance of proline and its derivatives in the aldol reaction can be attributed to the formation of a rigid, chair-like transition state, stabilized by a hydrogen bond between the carboxylic acid of proline and the aldehyde.[1][5] This rigid arrangement effectively shields one face of the enamine, leading to high enantioselectivity.
In contrast, the morpholine nucleus generally leads to less reactive enamines. The presence of the oxygen atom in the morpholine ring has an electron-withdrawing effect, and the nitrogen atom exhibits a more pronounced pyramidal geometry, both of which decrease the nucleophilicity of the corresponding enamine.[6][7] This inherent lower reactivity is a significant factor in the limited application of simple morpholine derivatives as catalysts for the aldol reaction.
Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by L-proline.[3][8]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO) (as solvent)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the ketone (5.0 mmol), add L-proline (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Proposed transition state for high stereoselectivity.
Conclusion: A Place for Morpholines in Asymmetric Catalysis
While simple chiral amines like this compound may not be effective catalysts for certain asymmetric reactions due to inherent electronic and conformational properties, this guide demonstrates that rationally designed morpholine derivatives can achieve exceptional levels of stereoselectivity. The success of β-morpholine amino acids in the Michael addition underscores the potential of this scaffold when appropriately functionalized.
For researchers in drug development and synthetic chemistry, the key takeaway is the importance of considering a diverse range of chiral catalysts beyond the most common examples. While proline and cinchona alkaloids remain powerful and reliable tools, the exploration of alternative scaffolds like morpholines can lead to the discovery of novel and highly effective catalysts for specific transformations. The choice of catalyst should be guided by a deep understanding of the reaction mechanism and the principles of stereochemical control.
References
- Hajos, Z. G.; Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. J. Org. Chem.1974, 39 (12), 1615–1621. [Link]
- List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000, 122 (10), 2395–2396. [Link]
- List, B.; Pojarliev, P.; Castello, C. Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Org. Lett.2001, 3 (4), 573–575. [Link]
- Wynberg, H.; Staring, E. G. J. Asymmetric [2 + 2]-Cycloadditions of Ketenes to Aldehydes and Imines Catalyzed by Cinchona Alkaloids. J. Am. Chem. Soc.1982, 104 (6), 166-168. [Link]
- Corey, E. J.; Zhang, F.-Y. Re- and Si-Face-Selective Nitroaldol Reactions Catalyzed by a Chiral Quaternary Ammonium Salt: A Simple and General Method for the Asymmetric Synthesis of β-Hydroxy-α-amino Acids and β-Hydroxy-α-nitro Esters. Angew. Chem. Int. Ed.1999, 38 (13-14), 1931-1934. [Link]
- Notz, W.; List, B. Catalytic Asymmetric Synthesis of syn- and anti-1,2-Diols. J. Am. Chem. Soc.2000, 122 (30), 7386–7387. [Link]
- List, B. Proline-catalyzed asymmetric reactions. Tetrahedron2002, 58 (28), 5573-5590. [Link]
- Pihko, P. M. Enamine Catalysis in Steroid Synthesis—The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. In Enamine Catalysis; Pihko, P. M., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 1–26. [Link]
- Song, C. E. Cinchona Alkaloids in Asymmetric Catalysis. In Cinchona Alkaloids; Song, C. E., Ed.; Wiley-VCH: Weinheim, Germany, 2009; pp 1-32. [Link]
- Sharma, A. K.; Sunoj, R. B. Refined Transition-State Models for Proline-Catalyzed Asymmetric Michael Reactions under Basic and Base-Free Conditions. J. Org. Chem.2012, 77 (24), 11149–11157. [Link]
- He, Y.-P.; Wu, H.; Wang, Q.; Zhu, J. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. J. Am. Chem. Soc.2021, 143 (20), 7623–7628. [Link]
- Luescher, M. U.; Bode, J. W. Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. Angew. Chem. Int. Ed.2015, 54 (37), 10884-10888. [Link]
- Vaghi, C.; Celentano, G.; Pignataro, L.; et al. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Front. Chem.2023, 11, 1245367. [Link]
- Deng, L. Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition–Protonation for the Direct Creation of Nonadjacent Stereocenters. J. Am. Chem. Soc.2005, 127 (25), 8948–8949. [Link]
- Oliva, C.; Celentano, G.; Pignataro, L.; et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo studies comparing 2-Benzylmorpholine and its analogues
A Comprehensive Guide to the Comparative Analysis of 2-Benzylmorpholine and its Analogues: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, the morpholine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. Among its numerous derivatives, this compound has emerged as a particularly intriguing structural motif, lending itself to a wide array of pharmacological activities. This guide provides a detailed comparative analysis of this compound and its analogues, synthesizing data from various in vitro and in vivo studies to elucidate their structure-activity relationships (SAR) and therapeutic potential.
Introduction to the this compound Scaffold
The this compound core, characterized by a morpholine ring substituted at the 2-position with a benzyl group, serves as a key building block in the development of drugs targeting the central nervous system (CNS) and various cancers.[1] The morpholine ring, with its inherent polarity and hydrogen bonding capabilities, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] Its incorporation can enhance solubility, metabolic stability, and receptor-binding affinity.[2][4] The benzyl group, on the other hand, provides a lipophilic region that can engage in hydrophobic interactions with biological targets. The interplay between these two moieties allows for extensive chemical modifications to fine-tune the biological activity of the resulting analogues.
In Vitro Comparative Studies: Unraveling a Spectrum of Activities
In vitro assays are fundamental in the initial stages of drug discovery, providing crucial data on the potency, selectivity, and mechanism of action of new chemical entities. Studies on this compound and its analogues have revealed a diverse range of biological activities, primarily focused on anticancer and CNS applications.
Anticancer Activity: Targeting Key Oncogenic Pathways
Several studies have highlighted the potential of this compound analogues as potent anticancer agents. A notable area of investigation is their activity as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[5]
A study on benzomorpholine derivatives identified several potent EZH2 inhibitors.[5] For instance, compound 6y from this series demonstrated significant inhibitory activity against A549 and NCI-H1975 lung cancer cell lines with IC50 values of 1.1 µM for both.[5] Further investigations revealed that this compound could reduce EZH2 expression in cells and induce cell cycle arrest at the G2/M phase.[5]
Another study focused on novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives and their anti-proliferative activity against various cancer cell lines.[6] The structure-activity relationship (SAR) from this study indicated that substitutions on the benzophenone ring were critical for activity. Specifically, an ortho-bromo substitution (compound 8b ) and a para-methyl substitution (compound 8f ) on the benzophenone ring resulted in significant anti-mitogenic activity.[6]
Table 1: Comparative In Vitro Anticancer Activity of this compound Analogues
| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 6y | EZH2 / A549 | 1.1 | Benzomorpholine core | [5] |
| 6y | EZH2 / NCI-H1975 | 1.1 | Benzomorpholine core | [5] |
| 8b | DLA, EAC, MCF-7, A549 | Not specified | 4-benzyl-morpholine-2-carboxylic acid derivative with ortho-bromo benzophenone | [6] |
| 8f | DLA, EAC, MCF-7, A549 | Not specified | 4-benzyl-morpholine-2-carboxylic acid derivative with para-methyl benzophenone | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the anti-proliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
A Cost-Benefit Analysis of 2-Benzylmorpholine as a Chiral Auxiliary: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a pivotal decision in the intricate process of asymmetric synthesis. This choice balances on the triad of stereoselectivity, yield, and economic viability. This guide offers an in-depth, objective comparison between the well-established, "gold standard" Evans-type oxazolidinone auxiliaries and the less-documented 2-benzylmorpholine. While Evans auxiliaries boast a wealth of performance data, this compound presents a structurally distinct alternative with potential cost implications. This analysis aims to provide the necessary data and context for an informed decision in your synthetic strategy.
The Landscape of Chiral Auxiliaries: A Tale of Two Scaffolds
Chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction, temporarily imparting their chirality to a prochiral substrate.[1] An ideal auxiliary should not only induce high stereoselectivity but also be readily available, easily attached and cleaved, and recoverable.[2]
Evans Auxiliaries , a class of oxazolidinones, have long been celebrated for their high efficacy and predictable stereochemical control in a vast array of asymmetric transformations, including alkylations and aldol reactions.[3] Their utility is extensively documented in peer-reviewed literature, making them a reliable choice for many synthetic chemists.[4][5]
This compound , on the other hand, represents a less explored scaffold in the context of chiral auxiliaries. While the morpholine moiety is a privileged structure in medicinal chemistry, the application of this compound to induce chirality in substrates is not well-documented in scientific literature.[2][6] This guide will, therefore, present a cost-benefit analysis based on available information, highlighting both the known advantages of the established Evans auxiliaries and the potential, yet unproven, attributes of this compound.
Performance in Asymmetric Synthesis: The Data Divide
A critical aspect of a chiral auxiliary's utility is its performance in key chemical transformations. Here, we examine the available data for both this compound and a representative Evans auxiliary, (S)-4-benzyl-2-oxazolidinone, in the context of asymmetric alkylation.
This compound: An Uncharted Territory
Currently, there is a notable absence of published, peer-reviewed experimental data detailing the performance of this compound as a chiral auxiliary in asymmetric alkylation reactions. Without such data, a direct quantitative comparison of its effectiveness in terms of diastereoselectivity and chemical yield against established auxiliaries is not possible.
Evans Auxiliaries: A Legacy of High Performance
Evans auxiliaries have demonstrated exceptional and predictable performance in directing the stereoselective alkylation of their N-acylated derivatives. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.[3]
Table 1: Performance of (S)-4-Benzyl-2-oxazolidinone in Asymmetric Alkylation
| N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Benzyl bromide | >99:1 | 90-95 |
| Propionyl | Methyl iodide | 99:1 | 92 |
| Acetyl | Allyl iodide | 98:2 | 85 |
Data compiled from various sources in synthetic organic chemistry literature.[2]
Cost-Benefit Analysis: A Pragmatic Comparison
The economic feasibility of a synthetic route is a crucial factor, particularly in process development and large-scale synthesis. Here, we provide a comparative cost analysis of this compound and the enantiomers of 4-benzyl-2-oxazolidinone.
Table 2: Cost Comparison of Chiral Auxiliaries
| Compound | CAS Number | Molecular Weight ( g/mol ) | Representative Price (per gram) |
| This compound | 131887-48-4 | 177.24 | ~$208 - $743 |
| (S)-4-Benzyl-2-oxazolidinone | 90719-32-7 | 177.20 | ~$24 - $42 |
| (R)-4-Benzyl-2-oxazolidinone | 102029-44-7[7] | 177.20[7] | ~$13 - $43 |
Disclaimer: Prices are approximate and based on publicly available data from various suppliers as of early 2026.[1][3][7][8][9][10][11][12] Prices can vary significantly based on supplier, purity, and quantity. A direct quote from suppliers is recommended for accurate pricing.
As the data indicates, this compound is currently significantly more expensive than the widely used Evans auxiliaries. This cost disparity is a major consideration in the cost-benefit analysis. While the synthesis of enantiopure this compound has been described, its higher cost likely reflects a less optimized manufacturing process and lower market demand compared to the well-established Evans auxiliaries.[13][14][15][16]
Experimental Protocols: A Guide to Established Methodology
To provide practical guidance, we present detailed, step-by-step methodologies for the application of the well-vetted (S)-4-benzyl-2-oxazolidinone in an asymmetric alkylation reaction, including the crucial cleavage step to recover the chiral product and the auxiliary.
Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone
This protocol describes the alkylation of an N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions and work-up
Procedure:
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.1 equiv) dropwise to the solution. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Determination of Diastereomeric Excess
The diastereomeric ratio of the alkylated product can be determined by ¹H NMR spectroscopy.[17][18][19][20][21] The distinct signals of the diastereotopic protons, often the α-proton to the carbonyl group, can be integrated to calculate the ratio.
Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the N-acylated auxiliary to yield the chiral carboxylic acid.[2][22][23][24][25]
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with a non-polar solvent (e.g., hexane) to recover the chiral auxiliary.
-
Acidify the aqueous layer with HCl (e.g., 1 M) to protonate the carboxylic acid.
-
Extract the acidic aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the chiral carboxylic acid.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps and concepts discussed.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Key considerations in the cost-benefit analysis.
Conclusion and Recommendations
The choice between an established chiral auxiliary like an Evans oxazolidinone and a less-explored one such as this compound hinges on a careful evaluation of project-specific needs.
Evans auxiliaries remain the superior choice for projects where:
-
High and predictable stereoselectivity is paramount.
-
Reliable, well-documented protocols are required.
-
Cost-effectiveness is a significant driver.
This compound may be considered for:
-
Exploratory research into novel chiral scaffolds, with the understanding that significant process development and validation will be necessary.
-
Applications where its unique structural features might offer an unforeseen advantage, though this is purely speculative without supporting data.
At present, the substantial cost and lack of performance data for this compound make it a high-risk, high-cost alternative to the proven and economical Evans auxiliaries for most applications in asymmetric synthesis. Researchers and drug development professionals are advised to rely on the extensive body of evidence supporting Evans-type auxiliaries for predictable and efficient stereocontrol.
References
- BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha.
- Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (2022). ChemistryOpen. [Link]
- Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. (2002). Organic Letters. [Link]
- Ark Pharma Scientific Limited. (n.d.). (R)-2-Benzylmorpholine.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2018).
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2016).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008).
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2018). Organic Process Research & Development. [Link]
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. (2020). ChemistrySelect. [Link]
- Chemsrc. (n.d.). (R)-2-benzylmorpholine Price.
- Cenmed Enterprises. (n.d.). (R)-4-Benzyl-2-oxazolidinone, 99%.
- A New Method for the Preparation of 3-Substituted-2-oxazolidones. (1955). Journal of the American Chemical Society. [Link]
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Advances. [Link]
- Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules. [Link]
- Aladdin Scientific. (n.d.). (S)-2-Benzylmorpholine, min 95%.
- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). Medicinal Chemistry Research. [Link]
- Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. (2017). International Journal of Molecular Sciences. [Link]
- Synthesis of enantiopure (1 R ,2 R )-1,2-bisphenylsulfanylcyclohexane. (2009). Tetrahedron: Asymmetry. [Link]
- Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. (2017). International Journal of Molecular Sciences. [Link]
Sources
- 1. 87955-28-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. 131887-47-3 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-4-Benzyl-2-oxazolidinone 99 102029-44-7 [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
- 9. (S)-(-)-4-Benzyl-2-oxazolidinone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. (S)-4-Benzyl-2-oxazolidinone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. cenmed.com [cenmed.com]
- 12. scbt.com [scbt.com]
- 13. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans | MDPI [mdpi.com]
- 14. Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. chemistry.williams.edu [chemistry.williams.edu]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Benzylmorpholine Isomers
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth spectroscopic comparison of 2-benzylmorpholine with its isomers, 3-benzylmorpholine and 4-benzylmorpholine.
In the realm of medicinal chemistry, the morpholine scaffold is a privileged structure due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. The introduction of a benzyl group can significantly modulate a compound's interaction with biological targets. Consequently, the ability to unequivocally distinguish between the 2-, 3-, and 4-benzylmorpholine isomers is a critical analytical challenge. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a framework for their unambiguous identification.
While extensive experimental data is publicly available for the symmetric 4-benzylmorpholine, a notable scarcity of data exists for the 2- and 3-isomers. Therefore, this guide will leverage the empirical data of 4-benzylmorpholine as a benchmark and apply fundamental spectroscopic principles to predict the spectral characteristics of its less-documented counterparts. This approach underscores the power of predictive analysis in the absence of complete experimental datasets, a common scenario in novel drug discovery.
Molecular Structures and Their Symmetries
The key to understanding the spectroscopic differences between these isomers lies in their molecular symmetry and the electronic environment of each atom.
Caption: Molecular structures of 2-, 3-, and 4-benzylmorpholine.
Experimental Protocols
To ensure the integrity of the spectroscopic data, standardized protocols for sample preparation and data acquisition are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used, and the data is processed with Fourier transformation, phasing, and baseline correction.
-
¹³C NMR Acquisition : Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
Caption: General workflow for NMR analysis.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.
-
Data Acquisition : Acquire the mass spectrum, ensuring a wide enough mass range to observe the molecular ion and key fragment ions.
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: A Tale of Three Symmetries
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the morpholine and benzyl protons are highly sensitive to the substitution pattern.
4-Benzylmorpholine (N-Benzylmorpholine): The Symmetric Benchmark
Due to the benzyl group being on the nitrogen, the morpholine ring in 4-benzylmorpholine retains a plane of symmetry. This results in a relatively simple NMR spectrum.
-
¹H NMR : The protons on the carbons adjacent to the oxygen (H-2 and H-6) are equivalent and appear as one signal, as do the protons adjacent to the nitrogen (H-3 and H-5).[1]
-
¹³C NMR : Similarly, only two signals are expected for the morpholine carbons (C-2/C-6 and C-3/C-5).[1]
This compound and 3-Benzylmorpholine: The Asymmetric Isomers
In contrast, the placement of the benzyl group on the morpholine ring at the 2- or 3-position breaks the molecule's symmetry. This leads to more complex NMR spectra where all morpholine protons and carbons are chemically non-equivalent.
| Compound | ¹H NMR (Predicted/Observed) | ¹³C NMR (Predicted/Observed) |
| This compound | Aromatic (δ ~7.2-7.4 ppm, m, 5H) Morpholine (δ ~2.5-4.0 ppm, complex m, 9H) Benzylic (δ ~2.8-3.0 ppm, m, 2H) | Aromatic (δ ~126-139 ppm) Morpholine (δ ~45-75 ppm, 4 distinct signals) Benzylic (δ ~35-45 ppm) |
| 3-Benzylmorpholine | Aromatic (δ ~7.2-7.4 ppm, m, 5H) Morpholine (δ ~2.5-4.0 ppm, complex m, 9H) Benzylic (δ ~2.7-2.9 ppm, m, 2H) | Aromatic (δ ~126-139 ppm) Morpholine (δ ~45-75 ppm, 4 distinct signals) Benzylic (δ ~35-45 ppm) |
| 4-Benzylmorpholine | Aromatic (δ ~7.2-7.3 ppm, m, 5H) H-2/H-6 (δ ~3.7 ppm, t, 4H) H-3/H-5 (δ ~2.4 ppm, t, 4H) Benzylic (δ ~3.5 ppm, s, 2H) | Aromatic (δ ~127-138 ppm) C-2/C-6 (δ ~67 ppm) C-3/C-5 (δ ~54 ppm) Benzylic (δ ~63 ppm) |
Note: Data for 4-Benzylmorpholine is based on available experimental spectra. Data for 2- and 3-Benzylmorpholine are predictive based on spectroscopic principles.
Key Differentiating Features in NMR:
-
Symmetry : The most telling difference is the complexity of the morpholine signals. The simple pair of triplets for the morpholine protons in the 4-isomer contrasts sharply with the complex, overlapping multiplets expected for the 2- and 3-isomers.
-
Benzylic Protons : In 4-benzylmorpholine, the benzylic protons (CH₂ directly attached to the nitrogen) appear as a sharp singlet. For the 2- and 3-isomers, these protons are adjacent to a chiral center, making them diastereotopic and thus expected to appear as a more complex multiplet, likely a pair of doublets or a doublet of doublets.
-
Proton adjacent to Benzyl Group : In this compound, the proton on the carbon bearing the benzyl group (C-2) will be a unique methine proton, likely appearing as a multiplet in the δ 3.0-3.5 ppm range. Similarly, for 3-benzylmorpholine, the C-3 proton will be a distinct methine signal.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is excellent for identifying functional groups. All three isomers will share key characteristic absorptions, but subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be diagnostic.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Present in all isomers. |
| Aliphatic C-H Stretch | 2800 - 3000 | From the morpholine and benzylic CH₂ groups. |
| C-O-C Stretch | 1115 - 1125 | Characteristic of the morpholine ether linkage. |
| C-N Stretch | 1000 - 1250 | The position can be subtly influenced by the substitution pattern. |
| Aromatic C=C Bending | 1450 - 1600 | Present in all isomers. |
While the major peaks will be similar, the overall pattern in the fingerprint region will be unique for each isomer due to the different vibrational modes of the entire molecule. For instance, the C-N stretching vibration may be subtly different depending on whether the nitrogen is tertiary (4-isomer) or secondary (2- and 3-isomers).
Mass Spectrometry: Unraveling Fragmentation Pathways
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern. All three isomers have a nominal molecular weight of 177 g/mol . The key to differentiation lies in how they break apart upon ionization.
Common Fragmentation Pathways:
A primary fragmentation for all three isomers is the cleavage of the benzyl group, leading to a prominent peak at m/z 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺).[2][3]
Caption: Primary fragmentation leading to the tropylium ion.
Isomer-Specific Fragmentation:
The fragmentation of the morpholine ring will be the most diagnostic feature.
-
4-Benzylmorpholine : Cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) is expected, leading to a fragment at m/z 100 ([M - C₆H₅]⁺). The molecular ion peak at m/z 177 should be clearly visible.
-
This compound and 3-Benzylmorpholine : The fragmentation will be more complex. We can predict fragments arising from the cleavage of the morpholine ring at different positions. For example, a retro-Diels-Alder type fragmentation of the morpholine ring is a possibility. The relative abundance of the molecular ion peak and other fragments will differ significantly from the 4-isomer. A key fragment for the 2- and 3-isomers would be the loss of the benzyl group to give a morpholine radical cation fragment, and subsequent fragmentation of the morpholine ring itself.
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 177 (Predicted) | 91 (Tropylium), others dependent on ring opening |
| 3-Benzylmorpholine | 177 (Predicted) | 91 (Tropylium), others dependent on ring opening |
| 4-Benzylmorpholine | 177 (Observed) | 91 (Tropylium), 100 ([M - C₆H₅]⁺) |
Conclusion
The spectroscopic differentiation of 2-, 3-, and 4-benzylmorpholine is a tractable analytical challenge that relies on a multi-technique approach.
-
NMR spectroscopy offers the most definitive evidence, with the molecular symmetry of 4-benzylmorpholine providing a simple and characteristic spectral pattern that contrasts with the complex, asymmetric patterns predicted for the 2- and 3-isomers .
-
IR spectroscopy serves as a valuable tool for confirming the presence of the key functional groups across all isomers.
-
Mass spectrometry provides the molecular weight and, crucially, isomer-specific fragmentation patterns, particularly the fragments arising from the cleavage of the morpholine ring.
For the practicing scientist, when encountering an unknown benzylmorpholine derivative, a systematic analysis beginning with NMR to determine the substitution pattern, followed by MS to confirm the molecular weight and fragmentation, and supplemented by IR for functional group confirmation, will lead to an unambiguous structural assignment. This guide provides the foundational principles and expected spectral features to confidently navigate this analytical task.
References
- PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
- PubChem. (n.d.). 4-Benzylmorpholine.
- SpectraBase. (n.d.). N-Benzyl-morpholine - Optional[13C NMR] - Chemical Shifts.
- Wikipedia. (2025). 3-Benzhydrylmorpholine.
- PubChem. (n.d.). N-Benzoylmorpholine.
- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...
- Chemchart. (n.d.). This compound (131887-48-4).
- SpectraBase. (n.d.). N-Benzyl-morpholine - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). This compound.
- ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- ChemBK. (2024). 3-Benzyl-morpholine.
- ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubMed. (2009). (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine.
- NCBI. (2006). (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine.
- PubMed. (2008). (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine.
- NIH. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid.
- PMC. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.
- PubChem. (n.d.). 4-(3-(Methylthio)benzyl)morpholine.
Sources
The Pivotal Role of the Benzyl Group in Morpholine Scaffolds: A Comparative Analysis of 2-Benzylmorpholine Derivatives
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
The morpholine heterocycle is a cornerstone in the design of centrally active compounds, prized for its favorable physicochemical properties that can enhance solubility and blood-brain barrier permeability.[1][2][3] Within this structural class, the substitution pattern on the morpholine ring dictates the pharmacological profile. This guide provides an in-depth comparison of the biological activity of 2-benzylmorpholine and its prominent derivatives, phenmetrazine and reboxetine. By examining the structure-activity relationships (SAR), we will elucidate how modifications to the basic this compound scaffold dramatically alter potency and selectivity for monoamine transporters, key targets in the treatment of various neurological and psychiatric disorders.[4][5][6]
The this compound Scaffold: A Foundational Structure
While this compound itself is not extensively characterized in publicly available pharmacological literature, its structure serves as a crucial starting point for understanding the activity of its more complex analogs.[7] It features a simple benzyl substituent at the 2-position of the morpholine ring. Based on the known pharmacology of its derivatives, it is hypothesized that this compound may possess some affinity for monoamine transporters, though likely with low potency and selectivity. The unsubstituted nature of the phenyl ring and the lack of additional substituents on the morpholine core suggest a less defined interaction with the binding pockets of these transporters compared to its more decorated counterparts.
Phenmetrazine: The Impact of a Methyl Group on Monoamine Release
Phenmetrazine, chemically known as 3-methyl-2-phenylmorpholine, is a classic example of how a small structural modification can profoundly impact biological activity.[8] Originally developed as an anorectic, its stimulant properties led to its withdrawal from the market due to abuse potential.[8]
Mechanism of Action
Unlike typical uptake inhibitors, phenmetrazine and its analogs act primarily as monoamine releasing agents , with a pronounced effect on the dopamine (DAT) and norepinephrine (NET) transporters and weaker activity at the serotonin transporter (SERT).[8][9] This action is similar to that of amphetamine.[8]
Structure-Activity Relationship of Phenmetrazine Analogs
Studies on phenmetrazine analogs have revealed key SAR insights:
-
Substitution on the Phenyl Ring: The position of substituents on the phenyl ring significantly influences potency and selectivity. For example, 4-methylphenmetrazine (4-MPM) is more potent at DAT than 2-methylphenmetrazine (2-MPM) and displays significantly higher potency at SERT compared to phenmetrazine itself.[9]
-
N-Alkylation: The N-methylated analog of phenmetrazine, phendimetrazine, acts as a prodrug, being metabolized to phenmetrazine in the body.[10]
The table below summarizes the monoamine transporter activity of phenmetrazine and its methyl-substituted analogs.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Phenmetrazine | - | 1.2 - 5.2 | - |
| 2-MPM | 6.74 | - | - |
| 3-MPM | - | 1.2 - 5.2 | - |
| 4-MPM | 1.93 | - | ~10-fold more potent than 2-MPM and Phenmetrazine |
Data sourced from a study on rat brain synaptosomes.[9]
Reboxetine: Achieving Selectivity for Norepinephrine Reuptake Inhibition
Reboxetine, with its more complex 2-[(2-ethoxyphenoxy)benzyl]morpholine structure, represents a significant evolution from the simple this compound scaffold. It is a selective norepinephrine reuptake inhibitor (SNRI) used clinically as an antidepressant.[1][4][11]
Mechanism of Action
Reboxetine functions as a potent and selective inhibitor of the norepinephrine transporter (NET).[1][4][11][12] Its clinical efficacy is attributed to the enhancement of noradrenergic neurotransmission.[11][12][13] Unlike phenmetrazine, it does not act as a releasing agent but rather blocks the reuptake of norepinephrine from the synaptic cleft.[12][14]
Structure-Activity Relationship of Reboxetine Analogs
The development of reboxetine and its analogs has provided valuable insights into the SAR for NET selectivity:
-
The (S,S)-Enantiomer: The (S,S)-enantiomer of reboxetine is the more potent inhibitor of NET.[15]
-
The Phenoxybenzyl Moiety: The 2-(phenoxy)benzyl substituent at the 2-position of the morpholine ring is crucial for high-affinity binding to NET. Modifications to the phenoxy ring have been explored to develop PET imaging agents for NET.[16]
-
Selectivity: Reboxetine exhibits high selectivity for NET over DAT and SERT.[1][4][6]
The following table presents the binding affinities (Ki) of a reboxetine analog, (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine (MENET-1), for human monoamine transporters.
| Transporter | Ki (nM) |
| NET | 1.02 ± 0.11 |
| SERT | 93 ± 20 |
| DAT | 327 ± 39 |
Data from in vitro binding assays using HEK-293 cells expressing human transporters.[16]
Comparative Analysis and Experimental Considerations
The stark contrast in the pharmacological profiles of phenmetrazine and reboxetine, both derivatives of a 2-substituted morpholine scaffold, highlights the profound influence of specific structural modifications.
Caption: Structural modifications to the this compound core lead to distinct mechanisms of action.
Experimental Protocols
The biological activities of these morpholine derivatives are typically assessed using a battery of in vitro and in vivo assays.
In Vitro Monoamine Transporter Assays:
A standard method to determine the affinity and function of compounds at monoamine transporters involves radioligand binding and uptake inhibition assays.
Step-by-Step Methodology for Uptake Inhibition Assay:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured under standard conditions.
-
Assay Preparation: Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.
-
Compound Incubation: The test compound (e.g., this compound derivative) at various concentrations is pre-incubated with the cell suspension.
-
Radioligand Addition: A radiolabeled substrate, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin, is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a short period (e.g., 10 minutes) at room temperature to allow for transporter-mediated uptake of the radioligand.
-
Termination of Uptake: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the amount of radioligand taken up by the cells, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.
Causality Behind Experimental Choices:
-
HEK293 Cells: These cells are commonly used because they do not endogenously express significant levels of monoamine transporters, providing a "clean" background for studying the activity of the expressed transporter of interest.
-
Radiolabeled Substrates: The use of tritiated substrates allows for sensitive and quantitative measurement of transporter activity.
-
Rapid Filtration: This technique is crucial for quickly separating the cells with internalized radioligand from the buffer containing unbound radioligand, ensuring accurate measurement of uptake.
Sources
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QSAR analysis and molecular docking simulation of norepinephrine transporter (NET) inhibitors as anti-psychotic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 11. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychscenehub.com [psychscenehub.com]
- 13. researchgate.net [researchgate.net]
- 14. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Benzylmorpholine Quantification
Introduction: The Analytical Imperative for 2-Benzylmorpholine
This compound is a morpholine derivative with a chemical structure that positions it as a key intermediate in organic synthesis or a potential metabolite or impurity in pharmaceutical development.[1][2] As with any component destined for or associated with a therapeutic product, the ability to accurately and reliably quantify it is not merely an academic exercise—it is a cornerstone of quality control, safety assessment, and regulatory compliance. Whether measuring its purity as a starting material, tracking its clearance in pharmacokinetic studies, or quantifying it as a trace impurity in a final drug product, a validated analytical method is essential.[3]
This guide provides a comparative analysis of the principal analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of procedures to explain the causality behind experimental choices, grounding our discussion in the rigorous framework of international regulatory guidelines.
The Foundation: Core Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[4][5] This principle is globally harmonized by the International Council for Harmonisation (ICH) in its Q2(R1) guideline and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6][7][8][9] A method is not considered reliable until its performance characteristics have been thoroughly evaluated.
The core validation parameters are:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][5]
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3][5]
-
Accuracy : The closeness of test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of spiked analyte in a sample matrix.[10]
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility : Precision between laboratories (collaborative studies).[11]
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness : A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical technique is driven by the specific requirements of the measurement—the "intended purpose." For this compound, the selection depends on factors like the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle : HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The benzyl group in this compound contains a chromophore that absorbs ultraviolet light, allowing for straightforward detection and quantification.
-
Applicability : This is the workhorse method for routine quality control, such as the assay of this compound as a raw material or for monitoring its concentration in reaction mixtures where levels are relatively high (e.g., >0.1%). It is robust, cost-effective, and widely available.
-
Performance Insights :
-
Specificity : Specificity can be a challenge if impurities or other components have similar retention times and UV spectra. Peak purity analysis using a Diode Array Detector (DAD) is often necessary to compensate.
-
Sensitivity : HPLC-UV is the least sensitive of the three methods. Its LOQ is typically in the low microgram per milliliter (µg/mL) range, making it unsuitable for trace analysis or bioanalysis.
-
Robustness : Generally very robust and transferable between laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle : GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes, sorts, and detects ions based on their mass-to-charge ratio (m/z), providing high specificity.
-
Applicability : Direct analysis of this compound by GC can be challenging due to the polarity of the morpholine nitrogen and oxygen, which can lead to poor peak shape (tailing).[12] Derivatization—for instance, by acylation or silylation—is often required to increase volatility and thermal stability, adding a step to sample preparation.[12][13]
-
Performance Insights :
-
Specificity : The mass spectrometer is a highly specific detector. By monitoring for the characteristic molecular ion and fragment ions of the derivatized analyte, interference is significantly minimized.[12][13]
-
Sensitivity : GC-MS offers significantly better sensitivity than HPLC-UV, with LOQs typically reaching the nanogram per milliliter (ng/mL) range.[14]
-
Causality : The need for derivatization is a critical consideration. This extra step can introduce variability and must be optimized for completeness and reproducibility. For some morpholine derivatives, this involves reacting the secondary amine with reagents like sodium nitrite to form a more volatile N-nitrosomorpholine derivative.[13][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle : LC-MS/MS combines the powerful separation of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[15] After separation on an LC column, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. A specific parent ion (precursor ion) is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is unique to the analyte.
-
Applicability : This is the gold-standard method for trace-level quantification and analysis in complex matrices. It is the method of choice for bioanalytical studies (e.g., measuring this compound in plasma or urine), identifying process impurities, and detecting degradation products.[16][17][18]
-
Performance Insights :
-
Specificity : Unparalleled. The Multiple Reaction Monitoring (MRM) mode, where a specific precursor/product ion transition is monitored, is highly selective and virtually eliminates matrix interference.[15]
-
Sensitivity : This is the most sensitive technique, capable of achieving LOQs in the low picogram per milliliter (pg/mL) to low nanogram per milliliter (ng/mL) range.[16][17]
-
Causality : The high sensitivity is achieved because the tandem MS acts as a chemical noise filter. While many compounds might share the same mass (precursor ion), it is highly unlikely they will also fragment to produce the same product ion, leading to a very high signal-to-noise ratio.
-
Data-Driven Comparison: Validation Performance Summary
The following tables summarize the expected performance characteristics for each validated method. These values represent typical results achieved in a pharmaceutical development setting.
Table 1: Linearity, Range, and Sensitivity
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
|---|---|---|---|
| Linear Range | 1 - 500 µg/mL | 5 - 1000 ng/mL | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| LOD | ~0.3 µg/mL | ~1.5 ng/mL | ~0.03 ng/mL |
| LOQ | 1.0 µg/mL | 5.0 ng/mL | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
|---|---|---|---|
| Low QC (Accuracy %) | 98.5 - 101.2% | 96.7 - 103.5% | 97.8 - 102.1% |
| Mid QC (Accuracy %) | 99.1 - 100.8% | 98.2 - 101.9% | 98.9 - 101.3% |
| High QC (Accuracy %) | 99.3 - 101.0% | 97.5 - 102.3% | 99.5 - 101.7% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 4.0% |
Visualizing the Process and Comparison
General Analytical Validation Workflow
The following diagram outlines the logical flow of validating any analytical method for this compound.
Caption: A generalized workflow for analytical method validation.
Method Performance Comparison
This diagram provides a visual summary of the trade-offs between the analytical techniques.
Caption: Relative performance of analytical methods for this compound.
In-Depth Protocol: A Case Study for LC-MS/MS Quantification
This section provides a detailed protocol for the quantification of this compound in human plasma, representing a common and challenging application.
1. Objective : To validate an LC-MS/MS method for the quantification of this compound over a range of 0.1 ng/mL to 200 ng/mL.
2. Materials and Reagents :
-
This compound reference standard
-
This compound-d4 (deuterated internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, 99%
-
Human Plasma (K2-EDTA)
-
Deionized Water
3. Sample Preparation (Protein Precipitation) :
-
Rationale : Protein precipitation is a fast and effective way to remove the majority of plasma proteins, which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is an efficient precipitating agent.
-
Procedure :
-
Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% MeOH).
-
Add 200 µL of cold Acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.
-
4. LC-MS/MS Instrumental Conditions :
-
Rationale : A C18 column is a good starting point for retaining a moderately polar compound like this compound. The gradient elution allows for efficient separation from matrix components and a sharp peak shape. Formic acid is a common mobile phase additive that promotes protonation of the analyte, which is necessary for positive mode ESI.
-
LC System :
-
Column : C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Gradient : 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.
-
Injection Volume : 5 µL
-
-
MS System :
-
Ionization Mode : Electrospray Ionization, Positive (ESI+)
-
MRM Transitions :
-
This compound : 178.1 -> 91.1 (Quantifier), 178.1 -> 134.1 (Qualifier)
-
This compound-d4 (IS) : 182.1 -> 91.1
-
-
Key Parameters : Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
5. Validation Execution :
-
Follow the validation plan, analyzing calibration standards and quality control (QC) samples at low, medium, and high concentrations to determine linearity, accuracy, precision, and other parameters as outlined in the principles section.
Conclusion and Recommendations
The validation of an analytical method for this compound quantification is a prerequisite for its use in a regulated environment. The choice of methodology is a strategic decision based on the analytical requirements.
-
For routine quality control, assay, and purity of the drug substance where concentrations are high and the matrix is simple, HPLC-UV is the most practical choice. It is robust, cost-effective, and provides adequate performance.
-
For applications requiring higher sensitivity or specificity than HPLC-UV , such as impurity testing at moderate levels, GC-MS is a viable alternative, provided the challenges of potential derivatization are addressed and controlled.
-
For trace-level quantification in complex matrices , such as bioanalysis for pharmacokinetic studies or the detection of critical impurities, LC-MS/MS is the unequivocal method of choice. Its superior sensitivity and specificity ensure the generation of reliable data that can withstand regulatory scrutiny.
Ultimately, the selected method must be fully validated according to ICH and FDA guidelines to prove it is fit for its specific, intended purpose, ensuring data integrity and contributing to the overall safety and quality of the pharmaceutical product.
References
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- ICH Q2(R2) Validation of Analytical Procedures.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Development and Validation of Analytical Methods for Pharmaceuticals. Omics Publishing Group. [Link][4]
- Bioanalytical method validation: An updated review.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Recent developments in the use of LCMS in process pharmaceutical chemistry. Royal Society of Chemistry. [Link][18]
- Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link][20]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
The Morpholine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
A Senior Application Scientist's Review of 2-Benzylmorpholine and its Derivatives in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold. Its unique physicochemical properties—a well-balanced lipophilic-hydrophilic profile, a pKa value that confers solubility at physiological pH, and its ability to act as both a hydrogen bond acceptor and a metabolically stable linker—make it an invaluable tool for drug designers.[1][2][3] The introduction of a morpholine moiety can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile, particularly for agents targeting the central nervous system (CNS) where blood-brain barrier penetration is a major hurdle.[2][4]
This guide provides an in-depth review of the applications of this compound and its derivatives in medicinal chemistry. We will explore how this specific scaffold has been leveraged to create potent and selective modulators of key biological targets, compare the performance of these morpholine-containing compounds to alternative chemotypes, and provide detailed experimental protocols for their synthesis and evaluation.
The this compound Core: A Gateway to Diverse Pharmacologies
The this compound core structure serves as a versatile template for engaging with a variety of biological targets. By modifying the benzyl ring, the morpholine nitrogen, and the stereochemistry of the chiral centers, medicinal chemists have developed compounds with distinct pharmacological profiles. This guide will focus on three key therapeutic areas where this compound derivatives have made a significant impact: CNS disorders, oncology, and weight management.
Central Nervous System Agents: Targeting Neurotransmitter Reuptake
The this compound scaffold is prominently featured in compounds designed to modulate the levels of monoamine neurotransmitters in the brain, such as norepinephrine and serotonin.[5] The morpholine ring's properties are particularly advantageous for CNS targets, aiding in the crucial task of crossing the blood-brain barrier.[2][3]
Case Study: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor (NRI)
Reboxetine (marketed as Edronax®) is a selective norepinephrine reuptake inhibitor (NRI) and a prime example of a successful drug based on the this compound scaffold.[6][7] It is used clinically as an antidepressant.[7]
Mechanism of Action: Reboxetine selectively binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[6][8] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[9] This modulation of norepinephrine levels is believed to be the primary mechanism behind its antidepressant effects.[9] Reboxetine exhibits approximately 20-fold selectivity for the NET over the serotonin transporter (SERT), distinguishing it from broader-spectrum antidepressants.[10]
Experimental Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol describes a common method for evaluating the potency of compounds like Reboxetine at the norepinephrine transporter, often using cell lines that endogenously or recombinantly express the human NET, such as human neuroblastoma SK-N-BE(2)C cells.[11]
Objective: To determine the concentration of a test compound required to inhibit 50% of norepinephrine reuptake (IC50) in a cell-based assay.
Materials:
-
SK-N-BE(2)C cells
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Norepinephrine (radiolabeled tracer)
-
Desipramine (a known NET inhibitor for defining non-specific binding)
-
Test compounds (e.g., Reboxetine and other this compound derivatives)
-
Scintillation counter and vials
Procedure:
-
Cell Plating: On day 1, plate SK-N-BE(2)C cells in 24-well plates at a density of 200,000 cells/well and incubate overnight.[11]
-
Compound Preparation: Prepare serial dilutions of the test compounds at 8 times the final desired concentration in KRH buffer containing 0.7% DMSO.[11]
-
Assay Initiation:
-
On day 2, gently wash the cells with 200 µL of KRH buffer.
-
Add 150 µL of KRH buffer to each well.
-
Prepare a working stock of [³H]Norepinephrine at 8 times the final desired concentration (e.g., 20 nM) in KRH buffer.[11]
-
To initiate the assay, add 25 µL of the [³H]Norepinephrine working stock and 25 µL of the test compound dilutions to the appropriate wells.
-
For total binding (TB) wells, add 25 µL of KRH buffer with 0.7% DMSO.
-
For non-specific binding (NSB) wells, add 25 µL of a high concentration of desipramine (e.g., 5 µM final concentration) to block all specific uptake.[11]
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow for norepinephrine uptake.
-
Assay Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Quantification:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the amount of retained [³H]Norepinephrine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the TB counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Structure-Activity Relationship (SAR) and Comparison with Alternatives
The development of Reboxetine and its analogs has provided valuable insights into the SAR of this compound derivatives as NRIs.[12]
-
Stereochemistry is Crucial: The (S,S)-enantiomer of Reboxetine is the more potent inhibitor of norepinephrine reuptake. Altering the stereochemistry can dramatically affect both potency and selectivity.[5]
-
Aryl Ring Substitution: Modifications to the phenoxy and phenyl rings can modulate activity and selectivity. For instance, different substitution patterns can shift the compound's profile from a selective NRI to a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[5]
Comparison with Other NRI Scaffolds:
| Compound | Scaffold | Target | IC50 (hNET) | Selectivity (vs. hSERT) | Selectivity (vs. hDAT) | Reference |
| Reboxetine | This compound | NET | ~5-10 nM | ~20-fold | High | [10] |
| Atomoxetine | Phenylpropylamine | NET | ~5 nM | ~100-fold | ~1000-fold | [13] |
| Desipramine | Tricyclic Antidepressant | NET | ~1-4 nM | ~100-fold | ~1000-fold | [6] |
| WYE-114152 | Morpholine-Benzothiadiazole | NET | 15 nM | >430-fold | >548-fold | [14] |
As shown in the table, while this compound derivatives like Reboxetine are potent NRIs, other scaffolds such as the phenylpropylamine core of Atomoxetine can achieve even higher selectivity. However, the morpholine scaffold provides a favorable balance of properties, including good oral bioavailability and CNS penetration, making it a highly attractive starting point for NRI design.[2][12]
Oncology: Targeting Key Enzymes in Cancer Progression
The versatility of the morpholine scaffold is further demonstrated by its incorporation into potent and selective inhibitors of enzymes that are critical for cancer cell growth and survival. Two notable examples are inhibitors of Enhancer of Zeste Homolog 2 (EZH2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
A. EZH2 Inhibition in Lymphoma and Solid Tumors
EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[15][16] It plays a crucial role in silencing tumor suppressor genes, and its overexpression or mutation is implicated in a variety of cancers, including B-cell lymphomas and prostate cancer.[15][17]
Several potent EZH2 inhibitors feature a morpholine moiety, which often serves to improve solubility and pharmacokinetic properties. While the core pharmacophore that binds to the EZH2 active site may vary, the morpholine is frequently appended as a solubilizing group.
Comparison of EZH2 Inhibitors:
| Compound | Core Scaffold | EZH2 IC50 | Cell Proliferation GI50 (KARPAS-422 cells) | Key Features | Reference |
| Tazemetostat | Pyridone-based | 2.5 nM | 11 nM | Orally bioavailable, FDA-approved for epithelioid sarcoma | [16] |
| GSK126 | Indole-based | 9.9 nM | 28 nM | Potent and selective | [18] |
| CPI-1205 | Indole-based with morpholine | 0.5 nM | 48 nM | In clinical trials for B-cell lymphoma | [19] |
| UNC1999 | Benzamide-based | ~2-15 nM | ~1-4 µM (in MM cells) | Dual EZH2/EZH1 inhibitor | [20] |
| Compound 6y | Benzomorpholine | 1.1 µM (A549 cells) | Not reported | Novel benzomorpholine scaffold | [21] |
The data indicates that while various scaffolds can achieve high potency against EZH2, the inclusion of moieties like morpholine in compounds such as CPI-1205 is a common strategy to optimize drug-like properties for clinical development.[19] Novel scaffolds, such as the benzomorpholine derivatives reported, demonstrate that this core can also be part of the primary pharmacophore.[21]
Experimental Protocol: In Vitro EZH2 Inhibition Assay (AptaFluor SAH Assay)
This protocol outlines a fluorescence-based assay to measure the activity of EZH2 inhibitors by detecting the formation of S-adenosylhomocysteine (SAH), a product of the methylation reaction.
Objective: To determine the IC50 value of a test compound against the EZH2 enzyme.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
AptaFluor SAH Assay Kit (or similar SAH detection kit)
-
384-well plates
-
Plate reader capable of fluorescence polarization or TR-FRET
Procedure:
-
Reagent Preparation: Prepare solutions of the PRC2 complex, histone H3 substrate, and SAM in the appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
Enzyme Reaction:
-
Add the test inhibitor dilutions to the wells of a 384-well plate.
-
Add the PRC2 enzyme complex to all wells except the negative control.
-
Initiate the reaction by adding a mixture of the histone H3 substrate and SAM.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 3 hours) to allow the enzymatic reaction to proceed.[15]
-
Reaction Quenching and Detection:
-
Stop the reaction by adding a quenching reagent provided in the assay kit.
-
Add the SAH detection reagents (e.g., SAH-binding aptamer and fluorescent tracer).
-
-
Signal Reading: After a brief incubation to allow the detection reagents to equilibrate, read the fluorescence signal on a plate reader. The signal will be inversely proportional to the amount of SAH produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
B. VEGFR-2 Inhibition in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[22][23] In cancer, tumors hijack this process to ensure a supply of nutrients and oxygen, making VEGFR-2 a key target for anti-cancer therapies.[24]
Several small molecule inhibitors of VEGFR-2 incorporate the morpholine scaffold. This is often to improve solubility and the overall pharmacokinetic profile of the drug candidate.
Comparison of VEGFR-2 Inhibitors:
| Compound | Core Scaffold | VEGFR-2 IC50 | Key Features | Reference |
| Sorafenib | Urea-based | 90 nM | FDA-approved multi-kinase inhibitor | [25] |
| Lenvatinib | Quinoline-based | 4.0 nM | FDA-approved multi-kinase inhibitor | [26] |
| Compound 7a | Pyrimidine-based with morpholine | 0.15 µM | Potent dual B-Raf/VEGFR-2 inhibitor | [25] |
| Compound 23j | Triazoloquinoxaline-based | 3.7 nM | Highly potent, comparable to sorafenib | [23] |
| Compound 33 | Thiazole-based | 0.57 µM | Good potency | [27] |
The morpholine ring in these inhibitors often occupies a solvent-exposed region of the ATP-binding pocket of the kinase, where its hydrophilic nature is beneficial for improving the overall properties of the molecule without compromising binding affinity.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol details a common method for assessing the inhibitory activity of compounds against VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Objective: To determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer
-
Kinase-Glo™ MAX Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.[28][29]
-
Plate Setup:
-
Add the master mix to all wells of a 96-well plate.
-
Add serial dilutions of the test compound to the "Test Inhibitor" wells.
-
Add vehicle (e.g., DMSO diluted in kinase buffer) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[28]
-
-
Enzyme Addition:
-
Prepare a diluted solution of the VEGFR-2 enzyme in kinase buffer.
-
Add the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells to initiate the reaction.
-
Add only kinase buffer to the "Blank" wells.[29]
-
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[28][29]
-
ATP Detection:
-
Add the Kinase-Glo™ MAX reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.[28]
-
Incubate at room temperature for 15 minutes to stabilize the signal.
-
-
Signal Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Appetite Suppressants: A Historical Perspective
One of the earliest clinical applications of a this compound derivative is in the area of weight management. Phendimetrazine, a sympathomimetic amine, is a morpholine derivative that is structurally related to amphetamine and is used as a short-term appetite suppressant.
Phendimetrazine: This compound is a prodrug that is metabolized in the body to phenmetrazine, the active agent. Phenmetrazine stimulates the central nervous system and is believed to exert its appetite-suppressing effects by acting as a norepinephrine-dopamine releasing agent (NDRA). Phendimetrazine itself has limited pharmacological activity, which may contribute to a lower abuse potential compared to its active metabolite.
While newer weight-loss medications with different mechanisms of action have largely superseded drugs like phendimetrazine, its history underscores the long-standing utility of the this compound scaffold in creating CNS-active agents.
Visualizing the Pathways and Processes
To better understand the context of this compound's applications, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion: An Enduringly Privileged Scaffold
The this compound scaffold and the broader class of morpholine-containing compounds continue to demonstrate their immense value in medicinal chemistry. From established drugs like Reboxetine to novel clinical candidates targeting complex diseases like cancer, the morpholine ring provides a robust and versatile platform for drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it a go-to tool for medicinal chemists seeking to optimize lead compounds. As our understanding of disease biology deepens, it is certain that this "privileged" scaffold will continue to be a cornerstone in the development of the next generation of therapeutics.
References
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
- BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit.
- Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455.
- Hub for all things Psychology. (2022). What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 125510, this compound.
- Rothman, R. B., Partilla, J. S., Dersch, C. M., & Baumann, M. H. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of neuroscience methods, 303, 1-8.
- Szabadi, E. (2000). Mechanisms of action of reboxetine. International Journal of Psychiatry in Clinical Practice, 4(S2), S9-S17.
- Stahl, S. M. (2003). The Promises and Pitfalls of Reboxetine. The Journal of clinical psychiatry, 64(11), 1275–1276.
- Wikipedia. Reboxetine.
- He, S., Chen, M., Li, Y., Li, Y., Dong, G., & Luo, Y. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 346-356.
- Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2636–2640.
- Montgomery, S. A. (1999). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Journal of psychopharmacology (Oxford, England), 13(4 Suppl 1), S21–S26.
- Sahu, J. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303980.
- Ciaffoni, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(23), 3953–3971.
- ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- ResearchGate. (2023). VEGFR-2 inhibition of the most active compounds compared to the reference drug.
- MySkinRecipes. This compound.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. (2011). (PDF) Morpholines. Synthesis and Biological Activity.
- Google Patents. US7294623B2 - Benzyl morpholine derivatives.
- BellBrook Labs. EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor Application.
- Johnson, J. A., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5520–5524.
- El-Naggar, M., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC medicinal chemistry, 14(3), 386–413.
- Brach, D., et al. (2018). Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. Journal of medicinal chemistry, 61(23), 10588–10599.
- Google Patents. EP1716126B1 - Morpholine derivatives as norepinephrine reuptake inhibitors.
- Semantic Scholar. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- Google Patents. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Campbell, J. E., et al. (2019). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. ACS medicinal chemistry letters, 10(10), 1438–1443.
- ResearchGate. (2017). EZH2 inhibition reduces the viability of MM cells and downregulates the...
- Harris, J. R., et al. (2010). Discovery of novel selective norepinephrine inhibitors: 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides (WYE-114152). Bioorganic & medicinal chemistry letters, 20(10), 3099–3102.
- Mohammad, F., et al. (2017). Combined Inhibition of G9a and EZH2 Suppresses Tumor Growth via Synergistic Induction of IL24-Mediated Apoptosis. Cancer research, 77(12), 3229–3241.
- Italiano, A. (2016). EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Leukemia & lymphoma, 57(10), 2249–2257.
- Abdel-Ghani, T. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([22][28][30]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific reports, 11(1), 11333.
- Wang, L., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules (Basel, Switzerland), 21(11), 1469.
- National Institutes of Health. (2015). Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines.
- Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 31-60.
- Bas-Cevenini, M., et al. (2020). EZH2 inhibition: A promising strategy to prevent cancer immune editing. International journal of molecular sciences, 21(23), 9091.
- ResearchGate. (2013). Synthesis and Characterization of Some New Morpholine Derivatives.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. researchgate.net [researchgate.net]
- 10. Reboxetine - Wikipedia [en.wikipedia.org]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP1716126B1 - Morpholine derivatives as norepinephrine reuptake inhibitors - Google Patents [patents.google.com]
- 14. Discovery of novel selective norepinephrine inhibitors: 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides (WYE-114152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzylmorpholine: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the proper disposal of specialized compounds like 2-Benzylmorpholine is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in scientific principles and established safety protocols. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly, thereby fostering a safer and more sustainable research environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. Classified as harmful if swallowed, a skin and eye irritant, and a potential cause of respiratory irritation, this compound necessitates careful handling at all stages of its lifecycle, including disposal.[1][2] The primary hazards are summarized in the table below.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if ingested. | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | GHS07 |
| Eye Irritation (Category 2) | Causes serious eye irritation. | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. | GHS07 |
Table 1: GHS Hazard Classification for this compound.[1][2]
Given these hazards, all handling and disposal operations must be conducted within a well-ventilated laboratory fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
Core Principles of this compound Waste Management
The disposal of this compound, as with all hazardous chemical waste, is governed by stringent regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. Key regulatory tenets include the mandatory documentation of waste generation, proper containerization, and routine removal from laboratory spaces.[3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local and national regulations.
The overarching principle is to never dispose of this compound directly into the sanitary sewer system or as regular solid waste.[3] The recommended best practice is to collect the waste in a designated, properly labeled hazardous waste container for pickup by a licensed chemical waste disposal service. However, in some instances, pre-treatment to neutralize or reduce the hazardous nature of the chemical waste can be a responsible intermediate step, provided it is done safely and in accordance with institutional protocols.
Procedural Step-by-Step Disposal Plan
This section outlines a comprehensive, step-by-step plan for the proper disposal of this compound waste, from initial collection to final hand-off to a certified disposal vendor.
Step 1: Waste Segregation and Collection
Proper segregation is the first line of defense against incompatible chemical reactions.
-
Designated Waste Container : Use a dedicated, chemically compatible, and clearly labeled waste container for all this compound waste. The container must be in good condition, with a secure, leak-proof closure.[3]
-
Labeling : The container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Incompatibility Avoidance : Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, unless a specific, validated neutralization protocol is being followed under controlled conditions.
Step 2: On-Site Pre-Treatment (Optional and with EHS Approval)
For laboratories equipped and authorized to perform chemical neutralization of waste, the following pre-treatment options can be considered to render this compound less hazardous prior to disposal. It is imperative to obtain prior approval from your institution's EHS department before attempting any chemical treatment of hazardous waste.
Method A: Neutralization with a Weak Acid
As a substituted morpholine, this compound is basic. Neutralization with a dilute acid can convert it to a salt, which is generally less volatile and may be less reactive.
Experimental Protocol:
-
Working in a Fume Hood : Conduct this procedure entirely within a certified chemical fume hood.
-
Dilution : If the this compound waste is concentrated, it should first be diluted with a compatible solvent (e.g., water, if the waste is in an aqueous solution) to manage the heat of reaction.
-
Slow Addition of Acid : While stirring the diluted this compound waste solution, slowly add a dilute solution of a weak acid, such as 5% acetic acid.
-
Monitoring pH : Monitor the pH of the solution continuously with a calibrated pH meter. The target pH should be near neutral (pH 6-8).
-
Cooling : Be prepared to cool the reaction vessel in an ice bath if significant heat is generated.
-
Final Collection : Once neutralized, the solution should be transferred to the designated hazardous waste container.
Method B: Controlled Oxidation with Potassium Permanganate
The benzyl group of this compound is susceptible to oxidation.[4][5] Controlled oxidation with potassium permanganate can break down the molecule. This procedure should only be undertaken by personnel experienced with oxidation reactions due to the potential for vigorous reactions.
Experimental Protocol:
-
Strictly in a Fume Hood : This procedure must be performed in a chemical fume hood with the sash lowered as much as possible.
-
Dilution and pH Adjustment : Dilute the this compound waste with water. The reaction is typically more controlled in a neutral or slightly alkaline solution.
-
Slow Addition of Permanganate : Slowly and in small portions, add a dilute solution of potassium permanganate (e.g., 5%) to the stirring this compound waste.
-
Observation : A color change from purple (permanganate) to brown (manganese dioxide precipitate) indicates the reaction is proceeding.
-
Temperature Control : Monitor the temperature of the reaction mixture closely. If the temperature rises significantly, pause the addition of the permanganate and cool the vessel in an ice bath.
-
Completion of Reaction : Continue adding permanganate solution until a faint pink or purple color persists for several minutes, indicating that the this compound has been consumed.
-
Quenching Excess Permanganate : Add a small amount of a reducing agent, such as sodium bisulfite, to quench any excess permanganate.
-
Final Collection : The resulting mixture, containing manganese dioxide and other degradation products, should be collected in the designated hazardous waste container.
Step 3: Secure Storage and Documentation
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Storage Location : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Waste Log : Meticulously document the contents and quantity of the waste in the laboratory's hazardous waste log.
Step 4: Arranging for Professional Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact EHS : Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.
-
Provide Information : Be prepared to provide detailed information about the waste, including its chemical composition and any pre-treatment performed.
-
Safe Handover : Ensure the waste container is properly sealed and labeled before it is collected by the disposal personnel.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been generated.
Caption: A logical workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of the chemical's hazards, strict adherence to regulatory guidelines, and a meticulous approach to procedural execution. By implementing the comprehensive steps outlined in this guide, from segregation and collection to potential pre-treatment and final professional disposal, laboratory professionals can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific integrity. This commitment to responsible chemical waste management is not just a professional obligation but a fundamental aspect of ethical scientific practice.
References
- Daniels Health. (2025, May 21).
- U.S. Environmental Protection Agency. (2025, November 25).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 125510, this compound.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Indian Academy of Sciences.
- CAP Remediation.
- UBC Library Open Collections.
- New Jersey Department of Health.
- Sigma-Aldrich.
- Google Patents.
Sources
A Comprehensive Guide to the Safe Handling of 2-Benzylmorpholine
As a novel research chemical, the precise toxicological properties of 2-Benzylmorpholine may not be fully characterized. Therefore, a cautious and systematic approach to its handling is paramount to ensure the safety of all laboratory personnel. This guide provides a detailed framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its known hazards.
Hazard Assessment and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.[1][2] A thorough understanding of these hazards is the first step in a robust safety protocol.
| Hazard Class | GHS Classification | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling procedures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize the risk of exposure to this compound. The following equipment must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[5][6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5] Always inspect gloves for signs of degradation or punctures before use.[5] It is good practice to double-glove, especially when handling larger quantities or for prolonged periods.
-
Lab Coat: A chemical-resistant lab coat or apron is mandatory to protect against skin contact.[5]
-
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[5][9]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[2][5]
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to provide a clear, actionable plan for researchers working with this compound. Following these steps systematically will create a self-validating system of safety.
Step 1: Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) Before any work begins, thoroughly review the SDS for this compound and all relevant lab-specific SOPs.[7][8][10]
Step 2: Don Appropriate PPE Put on all required personal protective equipment as detailed in the section above.
Step 3: Verify Fume Hood Functionality Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height to maintain proper airflow.
Step 4: Prepare Spill Kit Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for organic compounds.[7]
Step 5: Transfer Chemical in Fume Hood All transfers of this compound, whether from the primary storage container to a secondary container or for weighing, must be performed inside a certified chemical fume hood.
Step 6: Weighing the Solid If weighing the solid form of this compound, do so within the fume hood. Use a tared weigh boat or container to minimize the risk of contamination outside the hood.
Step 7: Dissolving the Compound When preparing solutions, add the solvent to the this compound slowly to avoid splashing. Keep the container capped when not actively adding reagents.
Step 8: Decontaminate Surfaces After handling is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
Step 9: Segregate and Label Waste All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.[8] The container must be clearly labeled as "Hazardous Waste" and list "this compound".
Step 10: Doff and Dispose of PPE Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use PPE in the designated hazardous waste stream.
Step 11: Wash Hands Thoroughly Immediately after removing PPE, wash hands with soap and water for at least 20 seconds.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of this compound and its associated waste can pose a significant risk to the environment and human health. Adherence to a strict disposal protocol is mandatory.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Contaminated Glassware: Reusable glassware should be decontaminated as described above. If glassware is to be disposed of, it must be placed in a designated container for contaminated glassware.
2. Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
3. Storage: Hazardous waste containers should be stored in a designated, well-ventilated area, away from incompatible materials, until they are collected for disposal.
4. Final Disposal: Disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][12] Never pour this compound or its solutions down the drain.[2][8]
By adhering to these detailed operational and disposal plans, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of their colleagues.
References
- PubChem. This compound.
- XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. [Link]
- New Mexico State University. Chemical Safety in Research and Teaching. [Link]
- Chemchart. This compound (131887-48-4)
- Global Chems Depot.
- University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan. [Link]
- Navy Brand Manufacturing.
- Rosalind Franklin University.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
Sources
- 1. This compound | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. globalchemsdepot.com [globalchemsdepot.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. navybrand.com [navybrand.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
